molecular formula C6H12ClNO3 B1338771 2-(Morpholin-3-yl)acetic acid hydrochloride CAS No. 86967-55-7

2-(Morpholin-3-yl)acetic acid hydrochloride

Cat. No.: B1338771
CAS No.: 86967-55-7
M. Wt: 181.62 g/mol
InChI Key: LFOMNFLGCFFCQJ-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-morpholin-3-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOMNFLGCFFCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518127
Record name (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86967-55-7
Record name (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Morpholin-3-yl)acetic acid hydrochloride

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 86967-55-7), a pivotal building block in modern medicinal chemistry and pharmaceutical development. The morpholine ring is a privileged scaffold known for improving the pharmacokinetic profiles of drug candidates. This document delves into the compound's physicochemical properties, outlines logical synthetic and analytical strategies, explores its diverse applications in drug discovery, and provides essential guidelines for its safe handling and storage. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into leveraging this versatile intermediate for the creation of novel therapeutic agents.

In the landscape of drug discovery, certain molecular scaffolds consistently appear in successful therapeutic agents due to their favorable properties. The morpholine ring is one such "privileged structure." Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a rigid, low-energy conformation that facilitates precise interactions with biological targets.[1]

This compound emerges as a particularly valuable derivative. Unlike its more common 4-yl isomer, the 3-yl substitution pattern introduces a chiral center, offering a crucial handle for stereospecific interactions with enzymes and receptors. This guide focuses on this specific isomer, a key intermediate for synthesizing complex molecules with potential applications in areas such as neurology and infectious diseases.[1][2] Its hydrochloride salt form further enhances its utility by improving solubility and stability, making it an ideal starting material for a wide range of synthetic transformations.[2]

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a white solid at room temperature, valued for its water solubility, which simplifies its use in various reaction conditions.[2]

PropertyValueSource
CAS Number 86967-55-7[2]
Molecular Formula C₆H₁₁NO₃·HCl[2]
Molecular Weight 181.66 g/mol [2]
Appearance White solid[2]
Purity ≥ 95% (by NMR)[2]
Synonyms 3-Acetic acid-morpholine hydrochloride[2]
Storage Conditions 0-8 °C, desiccated[2]

Synthesis and Quality Control Workflows

The synthesis of chiral morpholine derivatives requires careful strategic planning to control stereochemistry and ensure high purity. While specific industrial processes are proprietary, a logical, generalized synthetic approach can be conceptualized.

Conceptual Synthetic Pathway

The synthesis of this compound typically involves the construction of the morpholine ring, introduction of the acetic acid moiety, and final salt formation. A key consideration is the management of the amine and carboxylic acid functional groups, often requiring the use of protecting groups to prevent unwanted side reactions. The final step of forming the hydrochloride salt is often achieved through a non-aqueous workup, for instance, by treating the free base with HCl in an organic solvent like isopropanol, which facilitates the precipitation of the pure salt.[3]

cluster_synthesis Conceptual Synthetic Workflow A Protected Morpholine Precursor (e.g., N-Boc-3-hydroxymethylmorpholine) B Oxidation of Alcohol to Aldehyde A->B 1. Activation C Chain Extension (e.g., Wittig or similar reaction) B->C 2. C-C Bond Formation D Formation of Acetic Acid Moiety (e.g., Hydrolysis of ester/nitrile) C->D 3. Functional Group Conversion E Deprotection (Removal of N-Boc group) D->E 4. Amine Unmasking F Hydrochloride Salt Formation (Treatment with HCl) E->F 5. Salt Formation G Final Product: 2-(Morpholin-3-yl)acetic acid HCl F->G 6. Isolation

Caption: A generalized workflow for the synthesis of 2-(Morpholin-3-yl)acetic acid HCl.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a key intermediate is non-negotiable in pharmaceutical development. A multi-pronged analytical approach is required to validate each batch of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule, verifying the connectivity of atoms, and ensuring the absence of significant organic impurities. Purity is often initially assessed via NMR.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, ELSD, or MS) is the gold standard for quantifying purity. It can separate the target compound from starting materials, by-products, and other impurities with high resolution.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing definitive evidence of its identity.

  • Chiral Chromatography: Given the stereocenter at the C-3 position, chiral HPLC is critical to determine the enantiomeric excess (e.e.) of the desired stereoisomer, which is paramount for developing stereospecific drugs.

cluster_qc Analytical & QC Workflow Sample Raw Material Sample Identity Identity Confirmation Sample->Identity Identity->Sample Failed Purity Purity Assessment Identity->Purity Identity Confirmed NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry (Confirm MW) Identity->MS Purity->Sample Failed Release Batch Release Purity->Release Purity ≥ 95% HPLC HPLC-UV/MS (Assay & Impurities) Purity->HPLC Chiral Chiral HPLC (Enantiomeric Purity) Purity->Chiral

Caption: Standard quality control workflow for a chiral pharmaceutical intermediate.

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a functional tool used to solve complex challenges in drug design. Its utility stems from its role as a versatile building block and intermediate.[2][4]

Intermediate for Neurological and Bio-active Compounds

The compound serves as a critical starting material for pharmaceuticals targeting the central nervous system.[2] Morpholine derivatives are widely explored for their potential to modulate key enzymes and receptors implicated in neurodegenerative diseases.[1] For instance, the structural motif is investigated for its ability to inhibit acetylcholinesterase (AChE) or monoamine oxidases (MAO), both significant targets in diseases like Alzheimer's and Parkinson's.[1] The chiral nature of the 3-yl isomer is particularly advantageous here, as stereochemistry often dictates binding affinity and selectivity for such targets.

Scaffold for Novel Therapeutic Agents

The morpholine-3-yl-acetic acid core provides a robust scaffold that can be elaborated upon to create novel drug candidates. A prominent example is Osivelotor (GBT-601) , an investigational drug for sickle cell disease, which incorporates a (3S)-morpholin-3-yl moiety.[5] In Osivelotor, the morpholine ring acts as a linker and conformational constraint, properly orienting other parts of the molecule to bind to and stabilize hemoglobin.[5] This demonstrates how the scaffold can be integrated into a larger, complex molecule to achieve a specific therapeutic effect.

cluster_drug_discovery Role in Drug Discovery Pipeline A 2-(Morpholin-3-yl)acetic acid HCl (Chiral Building Block) B Synthetic Elaboration (Amide coupling, etc.) A->B C Lead Compound (Initial Bioactivity) B->C D Structure-Activity Relationship (SAR) (Optimization) C->D E Drug Candidate (e.g., Osivelotor) D->E

Caption: The progression from a building block to a potential drug candidate.

Tool in Biochemical Research

Beyond direct drug synthesis, this compound is valuable in biochemical research for probing biological pathways.[2] It can be used to create libraries of small molecules for screening against enzyme or receptor targets. Its defined structure and chirality make it an excellent tool for structure-activity relationship (SAR) studies, helping researchers understand how molecular shape and functionality influence biological activity.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for personnel safety. The hydrochloride salt is acidic and can be corrosive or irritating.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a laboratory coat, and chemical-resistant gloves.[6][7] If there is a risk of generating dust, respiratory protection may be necessary.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood.[6] Avoid contact with skin, eyes, and clothing. Prevent dust formation and accumulation. Keep away from incompatible materials such as strong bases and oxidizing agents.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7]

    • Ingestion/Inhalation: Move the person to fresh air. If ingested, do not induce vomiting. Seek immediate medical attention.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Recommended storage is at refrigerated temperatures (0-8 °C) to ensure long-term stability.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic asset in the pursuit of novel therapeutics. Its combination of a privileged morpholine scaffold, a key chiral center, and favorable physicochemical properties makes it an indispensable building block for medicinal chemists. From foundational research into neurological disorders to the development of innovative drugs like Osivelotor, this compound provides a reliable starting point for constructing complex molecules designed for precise biological interactions. A comprehensive understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers researchers to unlock its full potential in advancing the frontiers of drug discovery.

References

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA. (2003, May 14). Morpholine. Occupational Safety and Health Administration. Retrieved from [Link]

  • Duke Safety. (2025, March 5). Safe Handling of Hazardous Drugs. Duke University. Retrieved from [Link]

  • Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4(42). Retrieved from [Link]

  • PubChem. (n.d.). 4-Morpholineacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). New method for preparing 3-pyridine acetic hydrochloride.
  • Ong, J., & Kerr, D. I. (1998). The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B) receptor antagonist in rat neocortical slices. European Journal of Pharmacology, 362(1), 35-40. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Rautio, J., et al. (2018). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews, 47(8), 2557-2585. Retrieved from [Link]

  • PubChem. (n.d.). Osivelotor. National Center for Biotechnology Information. Retrieved from [Link]

Sources

2-(Morpholin-3-yl)acetic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Morpholin-3-yl)acetic acid hydrochloride: Synthesis, Characterization, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern medicinal chemistry. The morpholine ring is a privileged scaffold in drug discovery, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document details the physicochemical properties, a representative synthetic pathway, robust analytical validation techniques, and key applications of the title compound, with a focus on its role in the development of novel therapeutics. It is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of bioactive molecules.

Core Physicochemical Properties

This compound is a white solid at room temperature.[1] Its hydrochloride salt form enhances aqueous solubility, a critical attribute for a versatile synthetic intermediate and for formulation considerations in drug development.[1][2] The presence of a chiral center at the 3-position of the morpholine ring makes it a valuable synthon for creating stereospecific pharmaceuticals, where enantiomeric purity is often directly linked to therapeutic efficacy and safety.

A summary of its key properties is presented below:

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₃·HCl[1]
Molecular Weight 181.66 g/mol [1]
CAS Number 86967-57-7[1]
Appearance White solid[1]
Purity (Typical) ≥95% (by NMR)[1]
Storage Conditions 0–8 °C, desiccated[1]

Chemical Structure and Stereochemistry

The structure features a morpholine ring substituted at the 3-position with an acetic acid moiety. The nitrogen atom of the morpholine ring is protonated by hydrochloric acid to form the stable salt. The key feature is the stereocenter at the C3 position, which allows for the synthesis of either the racemic mixture or specific enantiomers, such as (S)-2-(Morpholin-3-yl)acetic acid hydrochloride.

G Chemical Structure of this compound cluster_0 cluster_1 C1 C2 C1->C2 N3 C2->N3 C_acetic C2->C_acetic C4 N3->C4 C5 C4->C5 O6 C5->O6 O6->C1 C1_label C2_label N3_label C4_label C5_label O6_label C_carboxyl C_acetic->C_carboxyl O_double C_carboxyl->O_double O_single C_carboxyl->O_single Cl_ion

Caption: Structure of this compound.

Representative Synthesis Pathway

While specific, proprietary synthesis routes may vary, a plausible and robust pathway can be designed based on established principles of heterocyclic chemistry. A common strategy involves the formation of a morpholin-3-one intermediate from diethanolamine, followed by reduction and subsequent elaboration of the acetic acid side chain. The final step involves acidification to yield the hydrochloride salt.

This approach is logical because it builds the core heterocyclic scaffold first and then introduces the functional side chain, which is an efficient strategy in organic synthesis. The use of a protected haloacetate allows for controlled alkylation, and the final deprotection and salt formation are standard, high-yielding procedures.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 4-(2-hydroxyethyl)morpholin-3-one

  • To a solution of diethanolamine in a suitable solvent like toluene, add a (C₁-C₄)-alkyl haloacetate (e.g., ethyl bromoacetate) dropwise at room temperature.

  • Heat the mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and isolate the intermediate, 4-(2-hydroxyethyl)morpholin-3-one. This reaction forms the core morpholinone ring structure.[3]

Step 2: Reduction to Oxazolidino[2,3-c]morpholine

  • The morpholin-3-one intermediate is then subjected to a reduction reaction to form a bicyclic oxazolidine. This is a key transformation that sets up the subsequent steps.[3]

Step 3: Introduction of the Acetic Acid Moiety and Salt Formation

  • The resulting intermediate from Step 2 can be reacted with reagents to introduce the acetic acid side chain.

  • Following the introduction of the side chain, the protecting groups are removed.

  • The free base is dissolved in an appropriate solvent (e.g., isopropanol or ethyl acetate), and a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) is added.

  • The this compound salt typically precipitates from the solution and can be isolated by filtration, washed with a cold solvent, and dried under vacuum.

G Representative Synthesis Workflow A Diethanolamine + Alkyl Haloacetate B Cyclization to Morpholin-3-one Intermediate A->B Reflux C Reduction & Side Chain Introduction B->C Reduction D Deprotection C->D Hydrolysis E HCl Salt Formation D->E Addition of HCl F Isolation & Purification E->F Filtration & Drying

Caption: A logical workflow for the synthesis of the target compound.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and quality of the synthesized this compound, a panel of analytical techniques must be employed. This multi-faceted approach creates a self-validating system where each technique provides complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

    • ¹H NMR: The proton spectrum is expected to show characteristic signals for the morpholine ring protons, the methylene protons of the acetic acid group, and the exchangeable protons (amine and carboxylic acid). The chemical shifts and coupling patterns provide definitive structural confirmation. For example, the protons on the carbon adjacent to the oxygen will be shifted downfield compared to those adjacent to the nitrogen.

    • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, which has a characteristic downfield shift (typically >170 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The technique should reveal the exact mass of the protonated molecule [M+H]⁺, which can be calculated from its molecular formula. Fragmentation patterns observed in MS/MS analysis can further validate the structure.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present. Key expected absorbances include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and N-H stretches for the ammonium salt.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A validated method, typically using a reverse-phase column with a suitable mobile phase, will separate the target compound from any starting materials, by-products, or other impurities. Purity is determined by the relative peak area.

G Analytical Validation Workflow Start Synthesized Product NMR NMR (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Start->FTIR Functional Group ID HPLC HPLC Analysis Start->HPLC Purity Assessment Final Validated Compound NMR->Final MS->Final FTIR->Final HPLC->Final

Caption: Workflow for the analytical validation of the final product.

Applications in Drug Development

The morpholine moiety is a cornerstone in the design of drugs targeting the central nervous system (CNS) due to its favorable physicochemical properties that can enhance blood-brain barrier permeability.[1][5] 2-(Morpholin-3-yl)acetic acid and its derivatives serve as critical intermediates in the synthesis of compounds for neurological disorders, pain management, and neurodegenerative diseases like Parkinson's disease.[1][5]

Case Study: Osivelotor and Sickle Cell Disease

A compelling example of the application of the morpholin-3-yl scaffold is in the drug Osivelotor (GBT-601) , an investigational treatment for sickle cell disease (SCD).[6] Osivelotor is a potent stabilizer of sickle hemoglobin (HbS).[6]

Mechanism of Action: In SCD, deoxygenated HbS polymerizes, causing red blood cells to become rigid and "sickle-shaped," leading to vaso-occlusion and hemolysis. Osivelotor works by covalently binding to HbS, which increases the oxygen affinity of hemoglobin. This stabilizes hemoglobin in its oxygenated state, thereby preventing the polymerization of deoxygenated HbS.[6] The (S)-morpholin-3-yl group in Osivelotor is a key part of the molecular structure that correctly orients the molecule for binding and contributes to its overall drug-like properties.

G Mechanism of Osivelotor in Sickle Cell Disease DeoxyHbS Deoxygenated HbS Polymer HbS Polymerization DeoxyHbS->Polymer Pathological OxyHbS Oxygenated HbS (Stabilized) DeoxyHbS->OxyHbS Stabilized by Osivelotor Sickling RBC Sickling & Vaso-occlusion Polymer->Sickling Osivelotor Osivelotor (contains morpholin-3-yl) Osivelotor->DeoxyHbS Binds & Increases O₂ Affinity OxyHbS->Polymer Inhibited HealthyRBC Normal RBC Function OxyHbS->HealthyRBC

Caption: Role of the morpholine-containing drug Osivelotor in preventing HbS polymerization.

Safety and Handling

Based on safety data for isomeric compounds like 2-(morpholin-2-yl)acetic acid hydrochloride and 2-(morpholin-4-yl)acetic acid hydrochloride, this compound should be handled with appropriate care in a laboratory setting.[7][8]

  • Hazard Statements (Anticipated):

    • H315: Causes skin irritation.[7][9]

    • H319: Causes serious eye irritation.[7][8][9]

    • H335: May cause respiratory irritation.[7][9]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2]

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[2][7]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its chiral nature and the inherent drug-like properties of the morpholine scaffold make it an essential tool for medicinal chemists. A thorough understanding of its synthesis, analytical validation, and potential applications, as outlined in this guide, is crucial for leveraging its full potential in the discovery of next-generation therapeutics.

References

  • Title: Morpholine derivative Source: Google Patents, US10508107B2 URL
  • Title: Morpholine derivatives Source: Google Patents, US4088814A URL
  • Title: Morpholine derivatives and their use as therapeutic agents Source: Google Patents, US5968934A URL
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL: [Link]

  • Title: NMR Chemical Shifts Source: University of Wisconsin-Madison URL: [Link]

  • Title: Prepn of acetyl morphine Source: Google Patents, CN1403449A URL
  • Title: 1H NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

  • Title: 2-(Morpholin-4-yl)acetic acid hydrochloride Source: PubChem URL: [Link]

  • Title: Characterization of Pharmaceutical Transformation Products by High-Field Asymmetric Waveform Ion Mobility and Infrared Ion Spectroscopy Coupled to Mass Spectrometry Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Improved process for the preparation of...
  • Title: Osivelotor Source: PubChem URL: [Link]

  • Title: Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Chemical shifts Source: University College London (UCL) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities Source: KGROUP URL: [Link]

  • Title: Process for the preparation of delmopinol and derivatives thereof Source: Google Patents, EP1948626B1 URL
  • Title: Synthesis of morpholine acetate Source: PrepChem.com URL: [Link]

  • Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]

Sources

2-(Morpholin-3-yl)acetic acid hydrochloride structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Morpholin-3-yl)acetic acid hydrochloride: Structure, Synthesis, and Application

Executive Summary

This compound is a chiral heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Characterized by a morpholine ring substituted at the 3-position with an acetic acid moiety, this compound serves as a versatile synthon for creating complex molecular architectures. Its hydrochloride salt form confers advantageous physicochemical properties, such as enhanced aqueous solubility, making it highly amenable to various synthetic and biological applications.[1] This guide provides a comprehensive technical overview of its structure, outlines a representative synthetic pathway, details its critical applications in drug discovery—particularly for neurological and anti-infective agents—and furnishes validated analytical protocols for quality assessment. The insights herein are intended to empower researchers, chemists, and drug development professionals to effectively leverage this valuable intermediate in their research and development programs.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a "privileged structure" in medicinal chemistry, a recurring motif found in numerous approved drugs and clinical candidates. Its prevalence stems from its favorable properties: it is a saturated heterocycle that is generally metabolically stable, and its ether oxygen and secondary amine functionalities can act as hydrogen bond acceptors and donors, respectively. This allows it to improve the pharmacokinetic profile of a parent molecule, enhancing solubility, reducing toxicity, and improving oral bioavailability.

This compound emerges from this lineage as a particularly valuable building block. Unlike its more common C2 or C4-substituted isomers, the C3 substitution introduces a chiral center, opening avenues for stereospecific interactions with biological targets.[2][3] The appended acetic acid group provides a convenient chemical handle for amide bond formation, esterification, or further elaboration, positioning it as a key intermediate for library synthesis and lead optimization campaigns.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's fundamental properties is paramount for its effective application. The key characteristics of this compound are summarized below.

Core Properties
PropertyValueSource
CAS Number 86967-55-7[1]
Molecular Formula C₆H₁₁NO₃·HCl[1]
Molecular Weight 181.66 g/mol [1]
Appearance White solid[1]
Purity Typically ≥95% (by ¹H NMR)[1]
Solubility Excellent solubility in water[1]
Storage Conditions Store at 0-8 °C[1]
Structural Analysis

The structure of this compound is defined by three key features: the morpholine ring, the C3-linked acetic acid sidechain, and the hydrochloride salt. The nitrogen atom of the morpholine ring is protonated, forming the hydrochloride salt, which is responsible for the compound's high water solubility.[1] The carbon atom at the 3-position is a stereocenter, meaning the compound can exist as (S) or (R) enantiomers, or as a racemic mixture.

Caption: Chemical structure of this compound.

Representative Synthesis Pathway

While proprietary manufacturing processes may vary, a chemically sound and logical pathway for the synthesis of 2-(Morpholin-3-yl)acetic acid can be devised based on established organic chemistry principles, analogous to the synthesis of similar heterocyclic acetic acids.[4][5] The following multi-step sequence represents a plausible and instructive approach.

Rationale: The core challenge is the selective alkylation at the C3 position. A common strategy involves using a protected, pre-functionalized morpholine derivative. The synthesis begins with a protected morpholin-3-one, introduces the acetic acid precursor via nucleophilic addition, followed by reduction and deprotection.

G A 1. N-Boc-morpholin-3-one B 2. Reformatsky Reaction (e.g., with Ethyl bromoacetate, Zn) A->B Introduce acetate C 3. Dehydration (Acid Catalyst) B->C Eliminate hydroxyl D 4. Asymmetric Hydrogenation (Chiral Catalyst, e.g., Ru-BINAP) C->D Reduce double bond stereoselectively E 5. Ester Hydrolysis (e.g., LiOH) D->E Convert ester to acid F 6. Deprotection & Salt Formation (HCl in Dioxane) E->F Remove Boc, form salt G Final Product: (S)-2-(Morpholin-3-yl)acetic acid HCl F->G G cluster_0 Core Structure cluster_1 Potential Therapeutic Areas Core 2-(Morpholin-3-yl)acetic acid HCl Chiral Center (C3) Morpholine Nitrogen Acetic Acid Handle Neuro Neurological Disorders (e.g., GABAB antagonism) Core:acid->Neuro Amide Coupling to Targeting Moieties SCD Hematological Disorders (e.g., Sickle Cell Disease) Core:c3->SCD Stereospecific Moiety (e.g., in Osivelotor) Anti Anti-Infectives (e.g., Metalloantibiotics) Core:n->Anti Scaffold for Novel Antibiotics

Sources

An In-Depth Technical Guide to the Synthesis of 2-(Morpholin-3-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 2-(morpholin-3-yl)acetic acid hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in three main stages: N-protection of the morpholine-3-carboxylic acid starting material, chain extension via the Arndt-Eistert homologation, and subsequent deprotection to yield the final hydrochloride salt. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen synthetic strategy, aimed at researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, while also providing a key interaction point with biological targets. Consequently, substituted morpholine derivatives, such as 2-(morpholin-3-yl)acetic acid, are of significant interest as versatile intermediates for the synthesis of novel therapeutic agents. This guide delineates a logical and efficient pathway to access the hydrochloride salt of this compound, ensuring high purity and reasonable yields.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a three-step sequence, commencing with commercially available morpholine-3-carboxylic acid. The pathway is illustrated below:

Synthesis_Pathway cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Arndt-Eistert Homologation cluster_2 Step 3: Deprotection & Salt Formation A Morpholine-3-carboxylic acid B N-Boc-morpholine-3-carboxylic acid A->B Boc₂O, Base C N-Boc-morpholine-3-carbonyl chloride B->C Oxalyl Chloride, DMF (cat.) D α-Diazoketone Intermediate C->D Diazomethane E Ketene Intermediate D->E Ag₂O, H₂O (Wolff Rearrangement) F 2-(N-Boc-morpholin-3-yl)acetic acid E->F H₂O G This compound F->G HCl in Dioxane

Figure 1: Overall synthetic pathway for this compound.

The rationale for this multi-step approach is rooted in the principles of modern organic synthesis, emphasizing chemoselectivity and the use of well-established, high-yielding reactions.

Detailed Synthesis and Experimental Protocols

Step 1: N-Protection and Acid Chloride Formation

The initial step involves the protection of the secondary amine of morpholine-3-carboxylic acid with a tert-butyloxycarbonyl (Boc) group. This is a crucial measure to prevent unwanted side reactions at the nitrogen atom in subsequent steps. The Boc group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions.[1] Following protection, the carboxylic acid is converted to its more reactive acid chloride derivative to facilitate the subsequent reaction with diazomethane.

Protocol 1a: Synthesis of N-Boc-morpholine-3-carboxylic acid

  • To a solution of morpholine-3-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water, add triethylamine (1.5 equivalents).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise to the solution.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

  • Acidify the aqueous layer to a pH of 2-3 with a cold 1 M HCl solution.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-morpholine-3-carboxylic acid as a solid.

Protocol 1b: Synthesis of N-Boc-morpholine-3-carbonyl chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-Boc-morpholine-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.3 equivalents) to the stirred solution, followed by a catalytic amount of N,N-dimethylformamide (DMF).[2]

  • Allow the reaction mixture to warm to room temperature and stir for 1.5-2 hours. Effervescence should be observed as gaseous byproducts are evolved.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude N-Boc-morpholine-3-carbonyl chloride, which is used immediately in the next step.

Step 2: Arndt-Eistert Homologation for Chain Extension

The Arndt-Eistert reaction is a classic and highly effective method for the one-carbon homologation of carboxylic acids.[3][4][5][6] It proceeds through the formation of a diazoketone, followed by a Wolff rearrangement to a ketene, which is then trapped by a nucleophile (in this case, water) to form the homologous carboxylic acid.[7][8][9][10]

Protocol 2: Synthesis of 2-(N-Boc-morpholin-3-yl)acetic acid

  • Caution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® glassware. As a safer alternative, trimethylsilyldiazomethane can be employed.[11]

  • Prepare a solution of diazomethane in diethyl ether from a suitable precursor such as Diazald®.

  • Dissolve the crude N-Boc-morpholine-3-carbonyl chloride from the previous step in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add the ethereal solution of diazomethane to the stirred acid chloride solution until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • To the resulting solution of the α-diazoketone, add a suspension of silver(I) oxide (0.1 equivalents) in water.

  • Heat the mixture to 50-60 °C with vigorous stirring. The Wolff rearrangement is typically accompanied by the evolution of nitrogen gas.

  • Continue heating for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the silver catalyst.

  • Acidify the filtrate with 1 M HCl and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(N-Boc-morpholin-3-yl)acetic acid.

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the acid-labile Boc protecting group to unmask the secondary amine. Treatment with a strong acid, such as hydrogen chloride in an anhydrous solvent, simultaneously cleaves the Boc group and forms the desired hydrochloride salt.[12][13][14][15][16]

Protocol 3: Synthesis of this compound

  • Dissolve 2-(N-Boc-morpholin-3-yl)acetic acid (1 equivalent) in anhydrous 1,4-dioxane.

  • To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (5 equivalents) at room temperature.

  • Stir the reaction mixture for 2-4 hours. The progress of the deprotection can be monitored by TLC.

  • Upon completion, a precipitate of the hydrochloride salt may form.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting residue with diethyl ether to precipitate the product fully.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Summary of Expected Results

The following table summarizes the expected outcomes for each step of the synthesis.

StepProductExpected YieldPurity (by NMR/LC-MS)
1aN-Boc-morpholine-3-carboxylic acid85-95%>95%
1bN-Boc-morpholine-3-carbonyl chlorideQuantitative (used crude)-
22-(N-Boc-morpholin-3-yl)acetic acid70-85%>90%
3This compound90-98%>97%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a robust N-protection strategy, the well-established Arndt-Eistert homologation, and a clean deprotection/salt formation step, this guide offers a clear and logical approach for accessing this valuable building block for drug discovery and development. The provided protocols are based on established and well-understood chemical transformations, ensuring a high degree of success for researchers in the field.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). The University of Arizona. Retrieved from [Link]

  • Request PDF. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link]

  • Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). ER5. Wolff Rearrangement. Retrieved from [Link]

  • Chem-Station. (2014, August 29). Wolff Rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

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An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-2-(Morpholin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Morpholin-3-yl)acetic acid hydrochloride is a chiral morpholine derivative of significant interest in medicinal chemistry and drug development. Its stereospecific structure makes it a valuable building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to this target compound, commencing from the readily available chiral precursor, (R)-serine. The presented strategy leverages a series of classical and reliable organic transformations, including cyclization to a key morpholinone intermediate, Arndt-Eistert homologation for carbon chain extension, reduction of both lactam and ester functionalities, and a final deprotection and salt formation. This guide is intended to provide researchers and drug development professionals with the necessary scientific rationale and detailed experimental protocols to successfully synthesize (R)-2-(Morpholin-3-yl)acetic acid hydrochloride with high enantiopurity.

Introduction: The Significance of Chiral Morpholines

Chiral N-heterocycles are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Among these, the chiral morpholine scaffold has emerged as a privileged structure in drug discovery. The presence of the morpholine ring can impart favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profile. Furthermore, the defined stereochemistry of substituted morpholines is often crucial for their selective interaction with biological targets, leading to enhanced potency and reduced off-target effects.

(R)-2-(Morpholin-3-yl)acetic acid, in its hydrochloride salt form, represents a key chiral building block. The (R)-configuration at the C3 position and the acetic acid side chain provide versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex drug candidates. For instance, chiral 3-substituted morpholines are integral components of various therapeutic agents, including potent neurokinin-1 (NK1) receptor antagonists like Aprepitant, which is used to prevent chemotherapy-induced nausea and vomiting.[1][2][3] The synthesis of enantiomerically pure (R)-2-(Morpholin-3-yl)acetic acid hydrochloride is therefore a critical task for chemists working on the discovery and development of new medicines.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, (R)-2-(Morpholin-3-yl)acetic acid hydrochloride, suggests a strategy that secures the critical C3 stereocenter early in the synthesis and builds the morpholine ring around it.

G target (R)-2-(Morpholin-3-yl)acetic acid hydrochloride free_base (R)-2-(Morpholin-3-yl)acetic acid target->free_base Salt formation protected_morpholine (R)-2-(N-Benzylmorpholin-3-yl)acetic acid free_base->protected_morpholine N-Debenzylation ester Ethyl (R)-2-(N-Benzylmorpholin-3-yl)acetate protected_morpholine->ester Ester hydrolysis morpholinone_ester Ethyl (R)-2-(N-Benzyl-5-oxomorpholin-3-yl)acetate ester->morpholinone_ester Lactam reduction morpholinone_acid (R)-N-Benzyl-5-oxomorpholine-3-carboxylic acid morpholinone_ester->morpholinone_acid Arndt-Eistert homologation r_serine (R)-Serine morpholinone_acid->r_serine N-Benzylation & Cyclization

Caption: Retrosynthetic analysis of (R)-2-(Morpholin-3-yl)acetic acid hydrochloride.

This retrosynthetic approach highlights the key transformations required:

  • Stereocontrol: The use of a chiral pool starting material, specifically (R)-serine, is an efficient strategy to establish the desired stereochemistry at the C3 position of the morpholine ring.

  • Ring Formation: Construction of the morpholine ring can be achieved by N-alkylation of (R)-serine followed by an intramolecular cyclization. The use of a benzyl protecting group for the nitrogen atom is advantageous as it is stable under various reaction conditions and can be removed efficiently in a later step.

  • Side Chain Introduction: The acetic acid side chain can be introduced via a one-carbon homologation of the carboxylic acid functionality of the serine-derived intermediate. The Arndt-Eistert reaction is a well-established and reliable method for this transformation.[2][4]

  • Functional Group Manipulations: The synthesis requires the reduction of a lactam (amide) carbonyl and an ester group, followed by the deprotection of the N-benzyl group.

  • Final Salt Formation: The synthesis concludes with the formation of the hydrochloride salt to improve the stability and handling of the final compound.

This strategic plan forms the basis for the detailed synthetic protocol outlined in the subsequent sections.

In-Depth Mechanistic Discussion and Synthetic Pathway

The enantioselective synthesis of (R)-2-(Morpholin-3-yl)acetic acid hydrochloride can be accomplished through a multi-step sequence, with each step chosen for its reliability, stereochemical control, and scalability.

G cluster_0 Synthesis of (R)-N-Benzyl-5-oxomorpholine-3-carboxylic acid cluster_1 Arndt-Eistert Homologation cluster_2 Reductions and Deprotection cluster_3 Final Salt Formation R_Serine (R)-Serine N_Benzyl_Serine N-Benzyl-(R)-serine R_Serine->N_Benzyl_Serine 1. Benzyl bromide, Base Morpholinone_Acid (R)-N-Benzyl-5-oxomorpholine-3-carboxylic acid N_Benzyl_Serine->Morpholinone_Acid 2. Chloroacetyl chloride, Base Acid_Chloride Acid Chloride Intermediate Morpholinone_Acid->Acid_Chloride 3. (COCl)2 or SOCl2 Diazoketone Diazoketone Intermediate Acid_Chloride->Diazoketone 4. CH2N2 or TMSCHN2 Ketene Ketene Intermediate Diazoketone->Ketene 5. Ag2O, heat (Wolff Rearrangement) Homologated_Ester Ethyl (R)-2-(N-Benzyl-5-oxomorpholin-3-yl)acetate Ketene->Homologated_Ester 6. Ethanol Reduced_Ester Ethyl (R)-2-(N-Benzylmorpholin-3-yl)acetate Homologated_Ester->Reduced_Ester 7. LiAlH4 or BH3·THF (Lactam Reduction) Reduced_Acid (R)-2-(N-Benzylmorpholin-3-yl)acetic acid Reduced_Ester->Reduced_Acid 8. LiOH or NaOH (Ester Hydrolysis) Final_Product_Free_Base (R)-2-(Morpholin-3-yl)acetic acid Reduced_Acid->Final_Product_Free_Base 9. H2, Pd/C (N-Debenzylation) Final_Product_HCl (R)-2-(Morpholin-3-yl)acetic acid hydrochloride Final_Product_Free_Base->Final_Product_HCl 10. HCl in Ether or Isopropanol

Caption: Overall synthetic workflow for (R)-2-(Morpholin-3-yl)acetic acid hydrochloride.

Step 1 & 2: Formation of the Chiral Morpholinone Core

The synthesis commences with the protection of the amino group of (R)-serine with a benzyl group. This is typically achieved by reaction with benzyl bromide in the presence of a suitable base. The resulting N-benzyl-(R)-serine is then cyclized to form the key intermediate, (R)-N-benzyl-5-oxomorpholine-3-carboxylic acid. This cyclization is accomplished by reacting the N-benzylated amino acid with chloroacetyl chloride in a basic aqueous medium. The reaction proceeds via an initial N-acylation followed by an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride to form the morpholinone ring.

Step 3-6: Arndt-Eistert Homologation for Side Chain Extension

With the chiral morpholinone core in hand, the next critical step is the one-carbon homologation of the C3-carboxylic acid to an acetic acid side chain. The Arndt-Eistert reaction is a reliable method for this transformation.[2][4] The carboxylic acid is first converted to its more reactive acid chloride using reagents such as oxalyl chloride or thionyl chloride. The acid chloride is then reacted with diazomethane (or a safer alternative like trimethylsilyldiazomethane) to form a diazoketone intermediate. The key step is the Wolff rearrangement of the diazoketone, which is typically promoted by a metal catalyst like silver oxide (Ag₂O) or by photolysis or thermolysis. This rearrangement involves the extrusion of nitrogen gas and a 1,2-migration of the morpholinone ring to form a ketene. The highly reactive ketene is then trapped in situ with a nucleophile, in this case, ethanol, to yield the homologated ethyl ester, ethyl (R)-2-(N-benzyl-5-oxomorpholin-3-yl)acetate.

Step 7-9: Reductions and Deprotection

The subsequent steps involve the reduction of both the lactam carbonyl and the ester group. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) can be employed to reduce the lactam to the corresponding amine, affording ethyl (R)-2-(N-benzylmorpholin-3-yl)acetate. Following the lactam reduction, the ethyl ester is hydrolyzed to the carboxylic acid under basic conditions, for example, using lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent. The final transformation in this sequence is the removal of the N-benzyl protecting group. Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere is a clean and efficient method for this deprotection, yielding the free base of the target molecule, (R)-2-(morpholin-3-yl)acetic acid.

Step 10: Hydrochloride Salt Formation

To enhance the stability and ease of handling of the final product, it is converted to its hydrochloride salt. This is typically achieved by dissolving the free amino acid in a suitable organic solvent, such as diethyl ether or isopropanol, and treating it with a solution of hydrogen chloride in the same or another appropriate solvent.[5] The hydrochloride salt usually precipitates from the solution and can be isolated by filtration.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (R)-2-(Morpholin-3-yl)acetic acid hydrochloride.

Safety Precaution: This synthesis involves hazardous reagents and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
(R)-Serine312-84-5C₃H₇NO₃Chiral starting material
Benzyl bromide100-39-0C₇H₇BrLachyrmator, handle with care
Sodium carbonate497-19-8Na₂CO₃Base
Chloroacetyl chloride79-04-9C₂H₂Cl₂OCorrosive, moisture sensitive
Sodium hydroxide1310-73-2NaOHBase
Oxalyl chloride79-37-8C₂Cl₂O₂Toxic and corrosive
Diazomethane334-88-3CH₂N₂Extremely toxic and explosive, handle with extreme caution or use a safer alternative like (Trimethylsilyl)diazomethane (CAS: 18107-18-1)
Silver (I) oxide20667-12-3Ag₂OCatalyst for Wolff rearrangement
Ethanol64-17-5C₂H₅OHSolvent
Lithium aluminum hydride16853-85-3LiAlH₄Pyrophoric, reacts violently with water
Diethyl ether60-29-7C₄H₁₀OFlammable solvent
Tetrahydrofuran (THF)109-99-9C₄H₈OFlammable solvent
Palladium on carbon (10%)7440-05-3Pd/CCatalyst for hydrogenation
Hydrogen gas1333-74-0H₂Flammable gas
Hydrogen chloride7647-01-0HClCorrosive gas, use as a solution in an organic solvent
Step-by-Step Synthesis

Step 1 & 2: Synthesis of (R)-N-Benzyl-5-oxomorpholine-3-carboxylic acid

  • To a solution of (R)-serine (1 equivalent) in aqueous sodium carbonate, add benzyl bromide (1.1 equivalents) dropwise at room temperature. Stir the mixture vigorously overnight.

  • Acidify the reaction mixture with concentrated HCl to pH ~2 and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-benzyl-(R)-serine.

  • Dissolve the N-benzyl-(R)-serine in aqueous sodium hydroxide solution. Cool the solution to 0 °C and add chloroacetyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Acidify the reaction mixture with concentrated HCl and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to yield (R)-N-benzyl-5-oxomorpholine-3-carboxylic acid.

Step 3-6: Arndt-Eistert Homologation

  • Suspend (R)-N-benzyl-5-oxomorpholine-3-carboxylic acid (1 equivalent) in an anhydrous solvent like dichloromethane. Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.

  • After stirring for a few hours at room temperature, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in an anhydrous solvent and cool to 0 °C. Carefully add a solution of diazomethane (2-3 equivalents) in diethyl ether.

  • Stir the reaction mixture at 0 °C for a few hours, then allow it to warm to room temperature.

  • In a separate flask, prepare a suspension of silver (I) oxide (0.1 equivalents) in anhydrous ethanol. Heat this suspension to reflux.

  • Slowly add the diazoketone solution to the refluxing silver oxide suspension. The Wolff rearrangement will occur with the evolution of nitrogen gas.

  • After the addition is complete, continue to reflux for an additional hour. Cool the reaction mixture, filter off the silver salts, and concentrate the filtrate under reduced pressure to obtain crude ethyl (R)-2-(N-benzyl-5-oxomorpholin-3-yl)acetate.

Step 7-9: Reductions and Deprotection

  • Carefully add a solution of ethyl (R)-2-(N-benzyl-5-oxomorpholin-3-yl)acetate (1 equivalent) in anhydrous THF to a suspension of lithium aluminum hydride (2-3 equivalents) in THF at 0 °C.

  • After the addition, allow the reaction to stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain crude ethyl (R)-2-(N-benzylmorpholin-3-yl)acetate.

  • Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (2 equivalents) and stir at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture and extract the product with an organic solvent. Dry and concentrate to give (R)-2-(N-benzylmorpholin-3-yl)acetic acid.

  • Dissolve the N-benzyl protected acid in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the debenzylation is complete.

  • Filter the catalyst through a pad of celite and concentrate the filtrate to obtain (R)-2-(morpholin-3-yl)acetic acid.

Step 10: Hydrochloride Salt Formation

  • Dissolve the crude (R)-2-(morpholin-3-yl)acetic acid in a minimal amount of a suitable solvent like isopropanol.

  • Slowly add a solution of HCl in isopropanol or diethyl ether until the pH is acidic.

  • The hydrochloride salt should precipitate. If not, the solution can be cooled or a less polar solvent can be added to induce precipitation.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain (R)-2-(morpholin-3-yl)acetic acid hydrochloride.

Characterization and Data

The final product and key intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)
(R)-2-(Morpholin-3-yl)acetic acid hydrochloride Signals for the morpholine ring protons (typically in the range of 2.5-4.0 ppm), a multiplet for the C3 proton, and signals for the methylene protons of the acetic acid side chain (around 2.5-3.0 ppm). The NH and OH protons will be broad and their chemical shifts will be concentration and solvent dependent.Signals for the morpholine ring carbons (typically in the range of 45-70 ppm), a signal for the C3 carbon, a signal for the methylene carbon of the acetic acid side chain, and a signal for the carboxylic acid carbon (around 170-180 ppm).

Note: The exact chemical shifts and coupling constants will depend on the solvent and the concentration. It is recommended to acquire both ¹H and ¹³C NMR spectra, as well as mass spectrometry data, to fully characterize the final product. The enantiomeric purity should be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.

Conclusion

This technical guide has outlined a comprehensive and stereocontrolled synthetic route to (R)-2-(Morpholin-3-yl)acetic acid hydrochloride. By starting with the chiral precursor (R)-serine, the desired stereochemistry is effectively installed and maintained throughout the synthesis. The key transformations, including the formation of a morpholinone intermediate, Arndt-Eistert homologation, and subsequent reductions and deprotection, are well-established and reliable reactions in organic synthesis. The detailed experimental protocol provides a practical roadmap for researchers and drug development professionals to access this valuable chiral building block for the synthesis of novel therapeutic agents. Careful execution of the described procedures and thorough characterization of the intermediates and final product are essential for a successful outcome.

References

  • Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Retrieved from [Link]

  • Brands, K. M. J., et al. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129–2135.
  • Elati, C. R., et al. (2007). A convergent approach to the synthesis of aprepitant: A potent human NK-1 receptor antagonist. Tetrahedron Letters, 48(45), 8001-8004.
  • Fuller, G. G. D., et al. (1983). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 1983, 2939-2944.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709.
  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(9), 1449–1452.
  • Zhao, M. M., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743–6747.

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solubility of 2-(Morpholin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(Morpholin-3-yl)acetic acid hydrochloride

Abstract

This technical guide provides a comprehensive examination of the (CAS No: 86967-55-7), a crucial parameter for its application in pharmaceutical research and development. As a heterocyclic compound used as a building block in the synthesis of bioactive molecules, understanding its solubility is paramount for formulation, bioavailability, and overall therapeutic efficacy.[1][2] This document, designed for researchers, scientists, and drug development professionals, details the core physicochemical properties that govern the solubility of this molecule. It presents a validated, step-by-step protocol for equilibrium solubility determination using the gold-standard shake-flask method, coupled with a robust analytical quantification technique using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The guide emphasizes the causal relationships behind experimental choices and incorporates self-validating systems to ensure data integrity, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction

Overview of this compound

This compound is the hydrochloride salt of a morpholine derivative featuring a carboxylic acid functional group.[1] Its structure combines a basic secondary amine within the morpholine ring and an acidic carboxylic acid moiety, giving it zwitterionic potential. Supplied as a white solid, it serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1]

Key Compound Identifiers:

  • CAS Number: 86967-55-7[1]

  • Molecular Formula: C₆H₁₁NO₃·HCl[1]

  • Molecular Weight: 181.66 g/mol [1]

  • Appearance: White Solid[1]

  • Synonyms: 3-Acetic acid-morpholine hydrochloride[1]

The Critical Role of Solubility in Pharmaceutical Development

Aqueous solubility is a foundational physicochemical property in drug discovery and development, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low and variable bioavailability, hindering the transition of promising lead compounds into viable drug candidates. For an intermediate like this compound, solubility data is critical for designing synthetic reaction conditions, purification strategies, and for the formulation of any subsequent active pharmaceutical ingredient (API). The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility of parent molecules containing basic nitrogen atoms.[3][4]

Physicochemical Properties Influencing Solubility

The is not a single value but a function of its environment, governed by its intrinsic chemical properties.

Chemical Structure and Ionization

The molecule possesses two key ionizable centers:

  • The Morpholine Nitrogen: The secondary amine in the morpholine ring is basic. Morpholine's conjugate acid has a pKa of approximately 8.5.[5] This nitrogen will be protonated and positively charged at acidic and neutral pH.

  • The Carboxylic Acid Group: The acetic acid moiety is acidic, with an estimated pKa in the range of 4-5. This group will be deprotonated and negatively charged at neutral and basic pH.

The interplay between these two groups means the molecule's net charge is highly pH-dependent. As a hydrochloride salt, the morpholine nitrogen is protonated in the solid state. Upon dissolution, its solubility behavior will be dictated by the pH of the medium, which controls the equilibrium between its cationic, zwitterionic, and anionic forms.

Impact of pH on Solubility

The aqueous solubility of an ionizable compound is lowest at its isoelectric point and increases as the pH moves away from this point, due to the formation of more soluble charged species. For hydrochloride salts of weak bases, solubility is typically highest at low pH where the cationic form dominates and decreases as the pH increases towards the pKa of the conjugate acid.[6] A comprehensive pH-solubility profile is therefore essential for predicting its behavior under physiological conditions (e.g., in the gastrointestinal tract) and for developing robust formulations.

Temperature and Hygroscopicity

Solubility is a thermodynamic quantity and is therefore temperature-dependent. For most solids, solubility increases with temperature. Standard solubility assessments for pharmaceutical applications are often conducted at 37 °C to mimic physiological conditions. Furthermore, morpholine and its derivatives can be hygroscopic, meaning they tend to absorb moisture from the air.[7] This is a critical handling consideration, as absorbed water can alter the mass of the compound being weighed for an experiment, leading to inaccurate solubility measurements. All weighing should be performed in a controlled-humidity environment or executed rapidly to minimize moisture uptake.

Aqueous and Solvent Solubility Profile

Quantitative public data on the is limited. However, based on its structure and qualitative descriptions from suppliers, a general profile can be established.

Table 1: Solubility Profile of this compound

SolventTypePredicted/Reported SolubilityRationale / Comments
WaterAqueousExcellent / High[1][2]As a hydrochloride salt, the compound is highly polar and readily forms hydrogen bonds with water. Solubility is expected to be pH-dependent.
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous BufferHighAt physiological pH, the compound will exist predominantly in its charged forms (cationic and/or zwitterionic), promoting high aqueous solubility.
MethanolPolar ProticSoluble to Highly SolubleMethanol's polarity and hydrogen-bonding capability can effectively solvate the ionic salt.
EthanolPolar ProticModerately SolubleLess polar than methanol, resulting in likely lower but still significant solubility.
Dichloromethane (DCM)ApolarInsoluble to Sparingly SolubleThe high polarity of the salt is incompatible with non-polar solvents.
AcetonitrilePolar AproticSparingly SolubleWhile polar, acetonitrile is a poor hydrogen bond donor and less effective at solvating the charged species compared to protic solvents.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The following protocol describes the determination of the thermodynamic equilibrium solubility using the shake-flask method, which is considered the industry standard for its reliability and direct measurement of equilibrium.[3]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a specific solvent or buffer. The resulting slurry is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid in the liquid phase to reach equilibrium with the undissolved solid phase. Once equilibrium is established, the phases are separated, and the concentration of the solute in the supernatant is measured, representing the equilibrium solubility.

Materials and Reagents
  • This compound (purity ≥95%)

  • Type I (Ultrapure) Water

  • Phosphate, acetate, or citrate buffers (e.g., pH 1.2, 4.5, 6.8 to simulate GI conditions)

  • HPLC-grade Methanol and Acetonitrile

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (incubator)

  • Microcentrifuge

  • Calibrated pipettes and tips

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

Step-by-Step Experimental Workflow
  • Preparation of Media: Prepare the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and any organic solvents to be tested.

  • Compound Addition: To a tared 2 mL glass vial, add approximately 5-10 mg of this compound. The key is to add sufficient excess solid such that undissolved material remains visible at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent or buffer to the vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker set to a consistent speed (e.g., 250 RPM) inside a temperature-controlled incubator (e.g., 37 °C). Allow the samples to shake for 48 hours.

  • Phase Separation: After equilibration, remove the vials and allow the solid to settle. Centrifuge the vials at high speed (e.g., 14,000 x g) for 15 minutes to pellet the remaining solid.

  • Supernatant Sampling: Carefully pipette an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet. For an additional purification step, the collected supernatant can be filtered through a 0.22 µm syringe filter. Causality Note: This step is critical to prevent solid particles from being carried over, which would artificially inflate the measured concentration.

  • Dilution and Analysis: Accurately dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated RP-HPLC method (see Section 5.0) to determine the concentration.

  • Calculation: Calculate the original solubility value by multiplying the measured concentration by the dilution factor.

Causality and Rationale for Protocol Choices
  • Excess Solid: Adding a clear excess of solid is mandatory to ensure that the solution is truly saturated at equilibrium. The final result should be independent of the amount of excess solid used.

  • Constant Temperature: Solubility is temperature-sensitive. Maintaining a constant temperature (e.g., 37 ± 1 °C) is essential for reproducibility and physiological relevance.

  • Agitation: Continuous agitation ensures a maximal surface area for dissolution and prevents the formation of static diffusion layers, allowing the system to reach equilibrium more efficiently.

  • pH Measurement: For buffered systems, it is good practice to measure the pH of the final supernatant to confirm that it has not shifted significantly due to the dissolution of the acidic salt.

Self-Validating System: Confirmation of Equilibrium

To ensure the trustworthiness of the results, equilibrium must be confirmed. This is achieved by sampling at multiple time points. For this protocol, a satellite vial should be prepared and sampled at 24 hours. The 48-hour result is considered valid only if it is within ±5% of the 24-hour result, indicating that the dissolution process has reached a plateau.

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing & Analysis A Weigh Excess Solid (5-10 mg) B Add Solvent/Buffer (1.0 mL) A->B Precise Volume C Incubate & Agitate (37°C, 48h) B->C D Confirm Equilibrium (Sample at 24h & 48h) C->D QC Check E Centrifuge (14,000 x g, 15 min) D->E F Collect & Filter Supernatant (0.22 µm filter) E->F Isolate Solute G Dilute Sample F->G H Quantify by HPLC G->H

Diagram 1: Workflow for the Shake-Flask Solubility Assay.

Analytical Quantification by RP-HPLC

A robust and validated analytical method is required to accurately quantify the concentration of the dissolved compound in the supernatant. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable technique.

Method Principle

The diluted supernatant is injected into the HPLC system. The compound is separated from potential impurities or excipients on a non-polar stationary phase (e.g., C18) using a polar mobile phase. A UV detector measures the absorbance of the compound as it elutes from the column. The concentration is determined by comparing the peak area of the sample to a standard calibration curve.

Illustrative HPLC Method Parameters

The following table provides a starting point for method development. This method would require full validation (specificity, linearity, accuracy, precision) according to ICH guidelines before use.

Table 2: Starting Parameters for RP-HPLC Quantification

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure protonation of the amine and sharp peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minA gradient elution ensures that the compound elutes with a good peak shape and that any less polar impurities are washed from the column.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 210 nmWhile the morpholine ring lacks a strong chromophore, absorbance in the low UV range (200-220 nm) is common for such compounds and provides sufficient sensitivity.[8]
Preparation of Standards and Calibration Curve

A stock solution of this compound of known concentration (e.g., 1 mg/mL) is prepared in the mobile phase. A series of at least five calibration standards are prepared by serial dilution of the stock solution. These standards are injected into the HPLC, and a calibration curve is generated by plotting peak area versus concentration. The curve must demonstrate linearity (R² > 0.999) across the desired concentration range.

G cluster_factors Influencing Factors Compound 2-(Morpholin-3-yl)acetic acid hydrochloride Solubility Equilibrium Solubility Compound->Solubility pH pH of Medium pH->Solubility Temp Temperature Temp->Solubility pKa pKa (Amine & Acid) pKa->pH Solvent Solvent Polarity Solvent->Solubility

Sources

Navigating the Unknown: A Technical Guide to the Safe Handling of 2-(Morpholin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for use by trained researchers, scientists, and drug development professionals. The toxicological and ecotoxicological properties of 2-(Morpholin-3-yl)acetic acid hydrochloride have not been fully investigated. All handling and experimental procedures should be conducted with the utmost caution, assuming the substance is hazardous. This guide is based on established principles of chemical safety and risk assessment for novel compounds.

Introduction: The Imperative of Proactive Safety in Drug Discovery

This guide serves as a technical framework for the safe handling and use of this compound. In the absence of specific toxicity data, we will apply the precautionary principle, leveraging knowledge of analogous structures and established best practices for managing chemicals with unknown hazards.[2] Our approach is rooted in a systematic risk assessment process, designed to empower researchers to make informed safety decisions.

Compound Identification and Assumed Hazard Profile

A clear understanding of the compound's identity is the first step in any safety protocol.

PropertyValueSource
Chemical Name This compoundJ&K Scientific[3]
Synonyms 3-Acetic acid-morpholine hydrochlorideChem-Impex[4]
CAS Number 86967-55-7J&K Scientific[3]
Molecular Formula C₆H₁₂ClNO₃J&K Scientific[3]
Molecular Weight 181.62 g/mol J&K Scientific[3]
Appearance White to off-white solidChem-Impex[4]
IUPAC Name 2-morpholin-3-ylacetic acid;hydrochlorideJ&K Scientific[3]
Chemical Structure

RiskAssessmentWorkflow start Start: Proposed Experiment identify 1. Identify Hazards - Review known data (structure, analogs) - Assume unknown toxicity - List all chemicals and reagents start->identify evaluate 2. Evaluate Exposure Potential - Quantity of substance - Type of procedure (weighing, dissolution) - Duration and frequency of task identify->evaluate controls 3. Determine Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) evaluate->controls review 4. Review and Approval - Is the risk acceptable? - Peer/Supervisor review required controls->review proceed Proceed with Experiment review->proceed Yes stop STOP Re-evaluate procedure or controls review->stop No

Figure 2: Mandatory Risk Assessment Workflow for Novel Compounds

This workflow compels the researcher to systematically consider the hazards, potential for exposure, and necessary control measures before proceeding. [1]

Hierarchy of Controls: Engineering, Administrative, and Personal Protection

A multi-layered approach to safety is essential, prioritizing controls that are most effective at isolating the hazard.

Engineering Controls
  • Primary Containment: All manipulations of solid this compound (e.g., weighing, transferring, preparing stock solutions) must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Ventilation: The laboratory must be well-ventilated, with a minimum of 6-12 air changes per hour, to ensure any fugitive emissions are diluted and exhausted.

Administrative Controls
  • Designated Area: Establish a designated area within the laboratory for the exclusive handling of this compound. Clearly label this area.

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all tasks involving this compound. These SOPs should incorporate the findings of the risk assessment.

  • Training: All personnel must be trained on the potential hazards and the specific SOPs for handling this compound before they are permitted to work with it.

  • Hygiene: Prohibit eating, drinking, and smoking in the laboratory. [5]Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks. [6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific task and associated risk. [2]

PPESelectionTree start Start: Task Assessment ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves (Double-gloved) - ANSI Z87.1 Safety Glasses start->ppe_base q1 Handling solid compound? q2 Splash or aerosol risk? (e.g., vortexing, sonicating) q1->q2 No (in solution) ppe_solid Work in Fume Hood + Minimum PPE q1->ppe_solid Yes ppe_splash Add: - Chemical Splash Goggles - Face Shield q2->ppe_splash Yes ppe_base->q1

Figure 3: PPE Selection Decision Tree

Gloves: Use powder-free nitrile gloves. Given the unknown skin permeability, double-gloving is required for all handling procedures. Change gloves immediately if contamination is suspected. Eye Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement. [2]When there is a risk of splashing, chemical splash goggles must be worn. For higher-risk operations, a face shield should be used in conjunction with goggles. Lab Coat: A buttoned lab coat must be worn at all times.

Experimental Protocols: From Storage to Disposal

Adherence to meticulous protocols is paramount.

Storage
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.

  • Based on supplier recommendations, store at 0-8 °C. [4]* Store in a locked cabinet or location with restricted access. [6]

Weighing and Solution Preparation Protocol
  • Preparation: Don the appropriate PPE as determined by the risk assessment (Figure 3). Ensure the chemical fume hood is operational.

  • Staging: Place all necessary equipment (spatula, weigh paper/boat, vial, solvent, etc.) inside the fume hood.

  • Weighing: Tare the balance with the weigh boat. Carefully transfer the desired amount of this compound from the stock container to the weigh boat. Avoid creating dust.

  • Transfer: Carefully add the weighed solid to the destination vial.

  • Dissolution: Add the solvent to the vial. Cap the vial securely before mixing (e.g., vortexing). If sonication is required, perform this step within the fume hood to contain potential aerosols.

  • Cleanup: Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of the weigh boat and any contaminated materials as hazardous waste.

Spill Response
  • Evacuate: Alert others in the area and evacuate if the spill is large or if you are unsure of the hazard.

  • Contain: If safe to do so, prevent the spread of the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Cleanup: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal
  • All waste materials contaminated with this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Conclusion

The responsible advancement of science, particularly in drug development, requires that safety and discovery proceed in tandem. While this compound is a compound of interest, the current lack of comprehensive safety data necessitates a conservative and rigorous approach to its handling. By embedding the principles of risk assessment, hierarchy of controls, and meticulous protocol adherence into every stage of research, scientists can confidently explore the potential of novel compounds while upholding the highest standards of laboratory safety.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]

  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (2025, May 8). MORPHOLINE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Risk Assessment of Chemical Hazards. Retrieved from [Link]

  • (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]

  • Intersolia. (2025, June 25). Risk Assessment of Chemical Products – A Step-by-Step Guide. Retrieved from [Link]

  • (n.d.). 2-Allylisoindoline-1,3-dione.
  • (n.d.). (S)-2-methylmorpholine hydrochloride;CAS No.:1147108-99-3.
  • (n.d.). No Street Parking Anytime Tow Away Zone.
  • Jain, A., & Sahu, S. K. (2024).
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249.
  • (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • (2024, May 11). Toxicology - Drugs - Medbullets Step 2/3.
  • (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Storage and Handling of 2-(Morpholin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the optimal storage and handling of 2-(Morpholin-3-yl)acetic acid hydrochloride, a key intermediate in pharmaceutical research and development.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond simplistic storage directives to elucidate the underlying chemical principles governing the stability of this molecule. By integrating data from analogous compounds, regulatory guidelines, and first-principles analysis, this guide establishes a robust, self-validating system for maintaining the integrity, purity, and performance of this critical reagent over its lifecycle. It details the intrinsic chemical liabilities of the morpholine and amino acid hydrochloride moieties and outlines protocols for assessing stability under various environmental conditions.

Introduction: The Imperative for Controlled Storage

This compound is a versatile heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[1] Its structure, featuring a secondary amine within the morpholine ring, a carboxylic acid side chain, and a hydrochloride salt, imparts desirable solubility characteristics but also introduces specific vulnerabilities to environmental factors.[1][2] Inadequate storage can lead to degradation, the formation of impurities, and altered physical properties, compromising experimental reproducibility, invalidating results, and potentially introducing unforeseen safety risks in downstream applications.

This guide provides the scientific rationale behind recommended storage conditions, empowering researchers to make informed decisions to preserve the quality of this compound.

Physicochemical Properties and Intrinsic Stability Considerations

Understanding the inherent chemical nature of this compound is fundamental to designing an effective storage strategy. The molecule's stability is primarily influenced by its three key structural features: the morpholine ring, the acetic acid side chain, and the hydrochloride salt.

PropertyValue / DescriptionSource
Molecular Formula C₆H₁₁NO₃·HCl[1]
Molecular Weight 181.66 g/mol [1]
Appearance White solid[1]
Solubility Excellent solubility in water[1]
pKa (Morpholine) ~8.5 (for the parent morpholine amine)
The Morpholine Moiety: Susceptibility to Oxidation

The nitrogen atom in the morpholine ring is a secondary amine, making it a prime target for oxidation. Atmospheric oxygen, or trace peroxide impurities in solvents, can lead to the formation of an N-oxide. This initial oxidation product can be unstable and undergo further complex rearrangements, leading to a cascade of degradation products and a loss of the parent compound. Studies on other morpholine-containing compounds have confirmed this pathway, where the N-oxide is a key intermediate in oxidative degradation. Microbial degradation pathways, although less relevant for solid-state storage, also show that the morpholine ring can be cleaved through oxidative processes, often initiated by monooxygenase enzymes like cytochrome P-450.[3][4][5]

The Acetic Acid Side Chain & Hydrochloride Salt: Hygroscopicity and Hydrolytic Stability

The presence of a carboxylic acid and, critically, the hydrochloride salt, makes the compound susceptible to moisture. Amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb water from the atmosphere.[6] This absorbed moisture is not passive; it can act as a medium for chemical reactions, lower the melting point, and cause physical changes like clumping, ultimately impacting accurate weighing and handling.

Furthermore, the presence of water introduces the risk of hydrolysis. While the ether linkage in the morpholine ring is generally stable, ester or amide derivatives formed in subsequent synthetic steps could be labile. More directly, for the compound itself, the stability of the hydrochloride salt is paramount. While no specific pH-rate profile for this compound is publicly available, studies on similar amine hydrochloride derivatives show that stability can be highly pH-dependent.[7][8] Absorbed moisture can create localized pH changes on the solid surface, potentially accelerating degradation.

Photostability Considerations

Heterocyclic compounds, particularly those with heteroatoms like nitrogen and oxygen, can absorb UV or visible light.[9] This absorption can excite the molecule to a higher energy state, leading to photochemical degradation through pathways such as oxidation or ring cleavage.[9] While specific photostability data for this compound is not available, the general sensitivity of related structures necessitates protection from light as a precautionary principle.

Recommended Storage Conditions: A Multi-Tiered Approach

Based on the intrinsic chemical liabilities, a multi-tiered approach to storage is recommended, balancing convenience for short-term use with maximum stability for long-term preservation.

ParameterShort-Term Storage (In-Use, < 3 months)Long-Term Storage (> 3 months)Rationale
Temperature 2-8°C (Refrigerated)-20°C ± 5°C (Frozen)Reduces the rate of all potential chemical degradation pathways (oxidation, hydrolysis) and minimizes physical changes. Refrigeration is adequate for short-term use, while freezing provides superior long-term protection.[10]
Atmosphere Tightly sealed containerTightly sealed container, backfilled with an inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen. Inert gas displacement is critical for long-term storage to prevent oxidative degradation of the morpholine nitrogen.
Humidity Store in a desiccatorStore in a desiccatorPrevents the uptake of atmospheric water, mitigating hygroscopicity-related physical changes and reducing the risk of hydrolysis. The hydrochloride salt form makes this a critical parameter.
Light Protect from light (Amber vial or opaque container)Protect from light (Amber vial or opaque container)Precautionary measure to prevent potential photodegradation, a known risk for heterocyclic compounds.[9]
Justification for Temperature Selection
  • Room Temperature (Not Recommended for Long-Term): While some suppliers may ship at ambient temperature, and it may be acceptable for very brief periods, it is not ideal. Standard room temperatures (20-25°C) provide sufficient thermal energy to accelerate slow degradation reactions over time.[11]

  • Refrigerated (2-8°C): This is the recommended condition for routine, in-use material. The reduced temperature significantly slows most degradation kinetics compared to ambient conditions.[10] It provides a good balance between preserving integrity and ease of access.

  • Frozen (-20°C): For archival or long-term storage, freezing is the authoritative choice. At -20°C, molecular motion is drastically reduced, effectively halting all but the most aggressive degradation pathways. This is the gold standard for preserving the compound's purity over months to years.

Experimental Protocols for Stability and Quality Assessment

To ensure the integrity of this compound, particularly for critical applications in GMP or extended research campaigns, a self-validating system of experimental checks should be employed. The following protocols are based on established International Council for Harmonisation (ICH) guidelines.[4]

Protocol 1: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Objective: To quantify the hygroscopic nature of the compound and identify the critical relative humidity (RH) at which significant moisture uptake occurs.

Methodology:

  • Sample Preparation: Place 10-20 mg of the solid compound into a DVS sample pan.

  • Pre-treatment/Drying: Equilibrate the sample at 25°C and 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002% per minute). This establishes the dry reference weight.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH) at a constant temperature of 25°C.

  • Equilibration: At each RH step, allow the sample mass to equilibrate until the stability criterion ( dm/dt ≤ 0.002% per minute) is met.

  • Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm.[12][13] Classify the hygroscopicity based on the mass increase at 80% RH for 24 hours, according to the European Pharmacopoeia classification.[6][14]

  • Non-hygroscopic: ≤ 0.12% w/w increase.[14]

  • Slightly hygroscopic: > 0.2% but < 2% w/w increase.[14]

  • Hygroscopic: ≥ 2% but < 15% w/w increase.[14]

  • Very hygroscopic: ≥ 15% w/w increase.

dot graph TD { graph [fontname="Arial", fontsize=10, splines=ortho, nodesep=0.5, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Workflow for DVS Hygroscopicity Assessment.

Protocol 2: Forced Degradation & Photostability Study (ICH Q1B)

Objective: To identify potential degradation pathways and assess the intrinsic photostability of the compound.

Methodology:

  • Sample Preparation: Prepare samples of the solid compound and, if necessary for analytical method development, solutions in a suitable solvent (e.g., water or acetonitrile/water).

  • Control Sample: Wrap a control sample in aluminum foil to completely block light exposure. Place it alongside the test sample to distinguish between thermal and photolytic degradation.

  • Light Exposure: Expose the test sample to a light source that provides both cool white fluorescent and near-UV lamps. The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.[9]

  • Timepoints: Sample the material at appropriate intervals for analysis.

  • Analysis: Analyze the exposed and control samples using a validated stability-indicating HPLC method (e.g., with UV-Vis or Mass Spectrometric detection). Compare the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

  • Evaluation: If significant degradation (e.g., >1% loss of parent or formation of a significant degradant) is observed in the light-exposed sample compared to the dark control, the compound is considered photolabile.

G

Protocol 3: Long-Term Stability Study (ICH Q1A)

Objective: To establish a re-test date for the compound under recommended long-term storage conditions.

Methodology:

  • Batch Selection: Use at least one representative batch of the material.

  • Container Closure: Store the sample in a container that simulates the proposed packaging (e.g., amber glass vial with a PTFE-lined cap).

  • Storage Conditions: Place samples into stability chambers set to the conditions being tested:

    • Long-Term: -20°C ± 5°C

    • Intermediate: 5°C ± 3°C

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

  • Testing Frequency: Pull samples for analysis at specified time points. For an intermediate, a typical schedule would be: 0, 3, 6, 9, 12, 18, 24, and 36 months.[15] For accelerated studies, 0, 3, and 6 months is standard.[16]

  • Analysis: At each time point, test the sample for critical quality attributes, including:

    • Appearance (visual inspection)

    • Assay (potency) by HPLC

    • Purity (related substances/degradation products) by HPLC

    • Water content (by Karl Fischer titration)

  • Evaluation: Analyze the data for trends. A "significant change" is defined as a failure to meet the established specification for any attribute. The re-test date is established based on the time period during which the material remains within specification under the long-term storage condition.[4]

Handling and Use Recommendations

Proper handling is as crucial as proper storage to maintain compound integrity.

  • Equilibration: Before opening, always allow the container to warm to room temperature, especially when removing from refrigerated or frozen storage. This prevents condensation of atmospheric moisture onto the cold solid, which can compromise the sample.

  • Inert Atmosphere: When handling the solid, minimize its exposure to the atmosphere. For weighing and transferring, consider using a glove box or glove bag under an inert atmosphere (nitrogen or argon), particularly for reference standards or material intended for long-term storage.

  • Container Compatibility: Store the solid in Type 1 borosilicate glass (amber) or a compatible polymer container like polypropylene. Avoid reactive plastics. Chemical compatibility charts should be consulted for solutions.[17][18]

  • Solution Stability: Once dissolved, the stability of the compound may change significantly. The pH of the solution will be a critical factor.[19] Solutions should be prepared fresh for each use. If storage of a stock solution is necessary, it should be validated by performing a solution stability study, typically storing aliquots at refrigerated (2-8°C) and frozen (-20°C) conditions and testing for degradation over time.

Potential Degradation Pathways and Incompatibilities

G

  • Oxidative Degradation: The primary risk is the oxidation of the morpholine nitrogen to form the N-oxide, which may lead to subsequent ring-opening or rearrangement products.

  • Hydrolytic Degradation: In the presence of water, particularly under non-neutral pH conditions, hydrolysis could potentially lead to cleavage of the morpholine ring, similar to pathways observed in microbial degradation.[20][21]

  • Incompatibilities: As a secondary amine hydrochloride, this compound is incompatible with strong bases (which will neutralize the salt and liberate the free base) and strong oxidizing agents. A critical, often overlooked incompatibility is with reducing sugars (e.g., lactose) and aldehydes, which can lead to the Maillard reaction or other condensation reactions, causing discoloration and impurity formation.[22][23][24] This is a crucial consideration in pre-formulation and drug-excipient compatibility studies.[24][25]

Conclusion

The effective storage of this compound is not a passive act but an active scientific practice rooted in the chemical principles of stability. The primary threats to its integrity are oxidation, moisture, and potentially light. A storage strategy based on cold to frozen temperatures, exclusion of moisture and oxygen, and protection from light is scientifically mandated. For researchers in regulated environments or those engaged in long-term projects, the implementation of systematic stability testing protocols, as outlined in this guide, provides the ultimate assurance of quality. By adhering to these principles, scientists can ensure the reliability of their starting materials, leading to more robust, reproducible, and valid scientific outcomes.

References

  • Zhao, Z. Z., Qin, X. Z., Wu, A., & Yuan, Y. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical Sciences, 93(8), 1957–1961. [Link]

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Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Morpholine Acetic Acid Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold.[1][2] This six-membered heterocycle, containing both nitrogen and oxygen atoms, is prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2][3] When combined with an acetic acid moiety, it forms the morpholine acetic acid backbone—a versatile and highly adaptable platform for developing novel therapeutic agents.

This guide provides a comprehensive exploration of the diverse biological activities exhibited by morpholine acetic acid derivatives. We will delve into their synthesis, mechanisms of action across various therapeutic areas, and the critical structure-activity relationships (SAR) that govern their potency. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this promising class of compounds.

The Morpholine Acetic Acid Scaffold: A Structural and Synthetic Overview

The power of the morpholine acetic acid scaffold lies in its unique combination of features. The morpholine ring acts as a key pharmacophore that can engage in hydrogen bonding and hydrophobic interactions, while the acetic acid linker provides a synthetically tractable handle for introducing a wide array of substituents.[1][4][5] This allows for the fine-tuning of a molecule's properties to achieve desired interactions with specific biological targets.

General Synthesis Strategy

The synthesis of morpholine acetic acid derivatives is adaptable, but a common and effective workflow involves the nucleophilic substitution of a haloacetyl halide followed by functionalization. The rationale for this multi-step approach is its modularity, allowing for the creation of a diverse chemical library from common intermediates.

Below is a generalized workflow for the synthesis of these derivatives.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Derivatization (Example: Schiff Base) A Morpholine C Ethyl morpholin-4-ylacetate (Intermediate 1) A->C Base (e.g., Et3N) Solvent (e.g., Benzene) B Ethyl Chloroacetate B->C E 2-(morpholin-4-yl)acetohydrazide (Intermediate 2) C->E Solvent (e.g., Ethanol) Reflux D Hydrazine Hydrate D->E G Final Schiff Base Derivative E->G Acid Catalyst Solvent F Aromatic Aldehyde/Ketone (R-CHO / R-CO-R') F->G

Caption: Generalized synthetic workflow for morpholine acetic acid derivatives.

Experimental Protocol: Synthesis of 2-(morpholin-4-yl)acetohydrazide

This protocol describes the formation of a key intermediate used in the synthesis of many biologically active derivatives.[6] The choice of ethanol as a solvent is due to its ability to dissolve both the starting ester and hydrazine hydrate, while its boiling point is suitable for reflux conditions to drive the reaction to completion.

Materials:

  • Ethyl morpholin-4-ylacetate (1 equivalent)

  • Hydrazine hydrate (1.5 equivalents)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve ethyl morpholin-4-ylacetate in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution dropwise while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2-(morpholin-4-yl)acetohydrazide.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Morpholine acetic acid derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[1][7][8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cell signaling and DNA replication, or the induction of programmed cell death (apoptosis).

Mechanisms of Action
  • Enzyme Inhibition: A primary mechanism is the inhibition of enzymes crucial for tumor growth and survival.

    • VEGFR-2 Inhibition: Certain derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in the angiogenesis pathway.[9] By blocking this receptor, they prevent the formation of new blood vessels that tumors need to grow and metastasize.

    • Topoisomerase II Inhibition: Some compounds have been shown to target topoisomerase II, an enzyme essential for DNA replication.[10] Inhibition leads to DNA damage and cell death in rapidly dividing cancer cells.

    • Carbonic Anhydrase Inhibition: Other derivatives show significant inhibitory activity against carbonic anhydrase, an enzyme involved in regulating pH in the tumor microenvironment, which is critical for cancer cell survival and proliferation.[11]

  • Induction of Apoptosis and Cell Cycle Arrest: Many morpholine derivatives exert their anticancer effects by triggering the intrinsic apoptotic pathway. This is often mediated by the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[12] Furthermore, these compounds can cause cell cycle arrest, typically in the G1 or S phase, preventing cancer cells from progressing through division.[3][8]

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Deriv Morpholine Acetic Acid Derivative Deriv->VEGFR2 INHIBITS PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Prolif Cell Proliferation Angiogenesis Survival ERK->Prolif Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by morpholine derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that specific substitutions are critical for enhancing anticancer activity. For example, in a series of benzophenone-morpholine conjugates, the presence of a methyl group on the benzophenone moiety was found to be essential for antiproliferative activity, with bromo or methyl substitutions at specific positions significantly increasing potency.[7] Similarly, for morpholine-benzimidazole-oxadiazole hybrids targeting VEGFR-2, the presence of chlorine atoms on the phenyl ring enhanced binding affinity and inhibitory power.[9]

Quantitative Data on Anticancer Activity

The efficacy of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values, with lower values indicating higher potency.

Compound ClassSpecific Derivative ExampleTarget Cell LineIC₅₀ (µM)Reference
Morpholine-Benzimidazole-OxadiazoleCompound 5hHT-29 (Colon)0.049[9]
Morpholine-QuinazolineCompound AK-10MCF-7 (Breast)3.15[8]
Morpholine-QuinazolineCompound AK-10A549 (Lung)8.55[8]
Morpholine-AcetamideCompound 1hID8 (Ovarian)9.40[11]
Triazene-Morpholine ChalconeCompound 22SW480 (Colon)12.5[12]
Morpholino-AnilinoquinolineCompound 3dHepG2 (Liver)8.50[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability. The rationale is that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A New Front Against Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Morpholine acetic acid derivatives have demonstrated significant potential, with broad-spectrum activity against various bacteria and fungi.[14][15][16]

Antifungal Activity

Morpholine-based antifungals, such as amorolfine, primarily act by disrupting the fungal cell membrane through the inhibition of ergosterol biosynthesis.[17][18] Specifically, they target two key enzymes: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase.[18] This dual-target mechanism is advantageous as it may be more difficult for fungi to develop resistance.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps (incl. Lanosterol 14α-demethylase) Fecosterol Fecosterol Lanosterol->Fecosterol Sterol Δ14 Reductase Episterol Episterol Fecosterol->Episterol Sterol Δ8-Δ7 Isomerase Ergosterol Ergosterol (Cell Membrane Integrity) Episterol->Ergosterol Azoles Azoles Azoles->Lanosterol Inhibits Morpholines Morpholine Derivatives Morpholines->Fecosterol Inhibits Morpholines->Episterol Inhibits

Caption: Antifungal mechanism via inhibition of ergosterol biosynthesis.

Antibacterial Activity

The antibacterial action of these derivatives often involves disrupting bacterial cell integrity or vital cellular processes.[5] Some compounds show broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[16] Others exhibit more specific activity, for instance, against Mycobacterium smegmatis, a model organism for tuberculosis research.[14]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

Compound TypeSpecific Derivative ExampleTarget MicroorganismMIC (µg/mL)Reference
1,3,4-Thiadiazole DerivativeCompound 12Mycobacterium smegmatis15.6[14]
MorpholinoalkoxychalconeCompound B.21Enterococcus faecalis~165 (0.6 mM)[19]
MorpholinoalkoxychalconeCompound B.43Candida albicans~875 (2.04 mM)[19]
Morpholine DerivativeAmorolfineDermatophytes0.005 - 0.2[17]
Sila-MorpholineCompound 24Candida albicans0.25 - 0.5[18]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the MIC of an antimicrobial agent. The rationale is to expose a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Dispense 50 µL of sterile broth into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Prepare a standardized microbial inoculum and dilute it in broth so that adding 50 µL to each well results in the final target concentration.

  • Add 50 µL of the standardized inoculum to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determine the MIC by visual inspection: it is the lowest concentration of the compound at which no turbidity (growth) is observed.

Other Key Biological Activities

The versatility of the morpholine acetic acid scaffold extends to other therapeutic areas, including inflammation and neurodegenerative diseases.

  • Anti-inflammatory Activity: Derivatives have shown potential as anti-inflammatory agents. The introduction of a morpholine Mannich base substituent to certain parent compounds has been shown to enhance anti-inflammatory effects, likely through interactions with cyclooxygenase (COX) enzymes.[20]

  • Neuroprotective Activity: The scaffold is being investigated for its potential in treating neurodegenerative disorders. Certain derivatives act as inhibitors of key enzymes in the brain, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A/B), which are important targets in Alzheimer's and Parkinson's disease, respectively.[3][4][21]

  • Urease Inhibition: Some morpholine acetic acid derivatives containing a 1,3-thiazole ring have proven to be potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori and the formation of urinary stones.[14]

Compound ClassEnzyme TargetIC₅₀ (µM)Reference
1,3-Thiazole DerivativeUrease2.37[14]
Morpholine-AcetamideCarbonic Anhydrase8.12[11]
Isatin-Morpholine HybridAcetylcholinesterase (AChE)1.60[21]

Conclusion and Future Perspectives

Morpholine acetic acid derivatives represent a highly versatile and privileged class of compounds with a vast range of biological activities. Their synthetic tractability allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. The diverse mechanisms of action—spanning enzyme inhibition, apoptosis induction, and antimicrobial membrane disruption—underscore their potential to address complex diseases like cancer and multi-drug resistant infections.

Future research will likely focus on several key areas:

  • Lead Optimization: Refining the most potent compounds through further SAR studies to enhance efficacy and reduce off-target effects.

  • Mechanism Deconvolution: Deeper investigation into the specific molecular interactions and signaling pathways modulated by these derivatives.

  • Combination Therapies: Exploring the synergistic effects of these compounds when used in combination with existing drugs to overcome resistance and improve therapeutic outcomes.

The continued exploration of the morpholine acetic acid scaffold is a promising avenue in the ongoing quest for novel, more effective, and safer therapeutic agents.

References

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  • PubMed Central. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Retrieved from [Link]

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The Strategic Role of 2-(Morpholin-3-yl)acetic Acid Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(Morpholin-3-yl)acetic acid hydrochloride, a versatile chiral building block that has garnered significant attention in contemporary drug discovery. While direct pharmacological data on the parent compound remains nascent, its derivatives have demonstrated considerable potential across diverse therapeutic areas, most notably in neuroscience and infectious diseases. This document will synthesize the current understanding of this scaffold, detailing its physicochemical characteristics, plausible synthetic routes, and its application in the development of novel therapeutic agents. A core focus will be placed on the mechanistic insights and experimental protocols relevant to its derivatives, offering researchers and drug development professionals a comprehensive resource to leverage this promising chemical entity.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged structure in drug discovery, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] this compound, as a chiral synthon, offers a strategic entry point for the synthesis of complex bioactive molecules.[1] Its utility is particularly pronounced in the development of therapeutics for neurological disorders and as a foundational component for novel antibacterial agents.[1][2] This guide will elucidate the multifaceted potential of this compound, transitioning from its fundamental properties to its application in sophisticated drug discovery workflows.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a drug discovery starting point is paramount for its successful application.

Physicochemical Data
PropertyValueReference
CAS Number 86967-55-7[2]
Molecular Formula C₆H₁₁NO₃·HCl[2]
Molecular Weight 181.66 g/mol [2]
Appearance White solid[2]
Solubility Excellent solubility in water[2]
Storage Store at 0-8 °C[2]
Proposed Synthesis Pathway

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the synthesis of similar heterocyclic compounds. The following diagram illustrates a potential pathway.

G cluster_0 Conceptual Synthesis of this compound start Commercially Available Chiral Starting Material (e.g., (S)-3-hydroxymethylmorpholine) step1 Protection of the amine group (e.g., Boc anhydride) start->step1 Protection step2 Oxidation of the primary alcohol to a carboxylic acid (e.g., Jones oxidation or TEMPO-mediated oxidation) step1->step2 Oxidation step3 Deprotection of the amine (e.g., acidic conditions) step2->step3 Deprotection step4 Formation of the hydrochloride salt (e.g., treatment with HCl in an ethereal solvent) step3->step4 Salt Formation end_product This compound step4->end_product G cluster_1 Potential Neuromodulatory Mechanisms of Derivatives cluster_2 Downstream Effects Derivative 2-(Morpholin-3-yl)acetic acid Derivative AChE Acetylcholinesterase (AChE) Derivative->AChE Inhibition MAO Monoamine Oxidases (MAO) Derivative->MAO Inhibition GABAB GABAB Receptor Derivative->GABAB Antagonism (Inferred) ACh_levels ↑ Acetylcholine Levels AChE->ACh_levels Monoamine_levels ↑ Monoamine Levels (Serotonin, Dopamine) MAO->Monoamine_levels Neuronal_inhibition Modulation of Neuronal Inhibition GABAB->Neuronal_inhibition

Sources

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its frequent appearance in approved drugs and clinical candidates is no coincidence. The unique physicochemical properties conferred by the morpholine moiety—including enhanced aqueous solubility, metabolic stability, and target-binding affinity—make it an invaluable tool for drug designers. This guide provides a deep dive into the strategic discovery and development of novel morpholine-based compounds, moving beyond simple protocols to explore the underlying rationale and field-proven insights that drive successful drug discovery campaigns.

The Strategic Value of the Morpholine Moiety: More Than Just a Solubilizing Group

The morpholine nucleus is not merely a passive carrier for pharmacophoric elements. Its inherent structural and electronic features actively contribute to the overall pharmacological profile of a molecule.

  • Improved Physicochemical Properties: The presence of the oxygen atom acts as a hydrogen bond acceptor, often leading to improved aqueous solubility and better formulation characteristics. The nitrogen atom's basicity (pKa) can be fine-tuned by substituents, influencing the compound's ionization state at physiological pH and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation. This can shield adjacent functionalities from enzymatic attack, prolonging the half-life of a drug.[3][4] Strategic placement of the morpholine moiety can block sites of metabolism on a parent scaffold.

  • Target Engagement: The chair-like conformation of the morpholine ring provides a rigid, three-dimensional scaffold. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher affinity. The oxygen and nitrogen atoms can also participate in crucial hydrogen bonding and ionic interactions within a target's binding site.[1][2][3]

  • Blood-Brain Barrier Permeability: For central nervous system (CNS) drug discovery, the morpholine scaffold offers a well-balanced lipophilic-hydrophilic profile, which can be crucial for penetrating the blood-brain barrier.[5][6]

Synthetic Strategies for Novel Morpholine-Based Compounds: A Chemist's Guide

The accessibility and versatility of synthetic routes to morpholine derivatives are key to their widespread use. The choice of synthetic strategy is dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Synthesis: Cyclization of Amino Alcohols

A foundational and still widely used method involves the cyclization of β-amino alcohols. This approach is robust and allows for the introduction of diversity at various positions of the morpholine ring.

Experimental Protocol: Synthesis of a Substituted Morpholine from a β-Amino Alcohol

  • N-Alkylation: To a solution of the starting β-amino alcohol (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (2.0 eq) and the desired alkylating agent (e.g., a 2-haloethanol derivative) (1.1 eq).

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cyclization: Once the N-alkylation is complete, add a dehydrating agent such as sulfuric acid or employ a Mitsunobu reaction to effect the cyclization.

  • Work-up and Purification: After the reaction is complete, neutralize the mixture, extract the product with an organic solvent, and purify by column chromatography to yield the desired morpholine derivative.

Modern Synthetic Approaches: Expanding the Chemical Space

Recent advances in synthetic methodology have provided more elegant and efficient ways to construct the morpholine scaffold, including transition-metal-catalyzed reactions and multi-component reactions.[7]

Diagram: Synthetic Workflow for Morpholine Derivatives

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_products Products Amino Alcohols Amino Alcohols Cyclization Cyclization Amino Alcohols->Cyclization Aziridines Aziridines Ring Opening Ring Opening Aziridines->Ring Opening Epoxides Epoxides Epoxides->Ring Opening Substituted Morpholines Substituted Morpholines Cyclization->Substituted Morpholines Ring Opening->Substituted Morpholines Transition Metal Catalysis Transition Metal Catalysis Transition Metal Catalysis->Substituted Morpholines

Caption: Key synthetic pathways to substituted morpholines.

Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

Systematic exploration of the SAR is the cornerstone of optimizing a lead compound. For morpholine-containing molecules, key areas of investigation include the point of attachment, substitution on the ring itself, and the nature of the appended functionalities.

Diagram: Logic Flow for Morpholine SAR Exploration

G Lead_Compound Lead Compound Potency Selectivity PK SAR_Strategy SAR Strategy Point of Attachment Ring Substitution Bioisosteric Replacement Lead_Compound->SAR_Strategy Synthesis Synthesis of Analogs SAR_Strategy->Synthesis Biological_Testing In Vitro & In Vivo Assays Synthesis->Biological_Testing Data_Analysis Analyze SAR Data Biological_Testing->Data_Analysis Data_Analysis->SAR_Strategy Iterative Refinement Optimized_Compound Optimized Compound Improved Potency Enhanced Selectivity Favorable PK Data_Analysis->Optimized_Compound

Caption: Iterative cycle of SAR-driven lead optimization.

Case Study: Morpholine in Kinase Inhibitors

A prominent example of the morpholine scaffold's utility is in the design of kinase inhibitors. The morpholine oxygen can form a critical hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.[3][4]

Compound SeriesMorpholine PositionKey InteractionResulting Activity
PI3K InhibitorsAttached to a pyrimidine coreH-bond with hinge ValineHigh potency and selectivity
mTOR InhibitorsSolvent-exposed regionImproved solubility and PKDual PI3K/mTOR inhibition

Bioisosteric Replacement Strategies: Thinking Beyond the Classic Morpholine

While the morpholine ring offers many advantages, there are instances where its properties may not be optimal. In such cases, bioisosteric replacement can be a powerful strategy to fine-tune a molecule's characteristics.[8]

Table: Common Bioisosteres of the Morpholine Ring

BioisostereRationale for ReplacementPotential Advantages
ThiomorpholineModulate lipophilicity and metabolic stabilityAltered ADME profile, potential for new interactions
PiperazineIntroduce a second basic centerModulate pKa, introduce new vector for substitution
Spirocyclic ethers/aminesIncrease sp3 character and 3D shapeImproved solubility, escape from flatland
Bicyclo[1.1.1]pentane derivativesIntroduce rigidity and novel vectorsUnique intellectual property, improved metabolic stability

Future Directions and Conclusion

The morpholine scaffold continues to be a mainstay in drug discovery, with new synthetic methods and a deeper understanding of its biological roles constantly emerging.[9] The future will likely see the development of more complex and diverse morpholine-containing molecules, including those with unique stereochemistry and those incorporated into novel drug delivery systems.

References

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Whitepaper: The Morpholine Moiety: A Cornerstone of Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring, a simple six-membered saturated heterocycle, has transcended its role as a mere solvent to become a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its prevalence in a multitude of FDA-approved drugs is a testament to its profound impact on biological activity.[3][4] This technical guide provides an in-depth analysis of the morpholine moiety's role in drug design, elucidating how its unique physicochemical properties, metabolic stability, and synthetic accessibility are strategically leveraged to enhance pharmacological profiles.[1][5] We will explore its function not only as a modulator of aqueous solubility and pharmacokinetic properties but also as an integral pharmacophoric element that directly engages with biological targets to elicit therapeutic effects across a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[2][6][7]

The Physicochemical Foundation of a Privileged Scaffold

The utility of the morpholine ring in drug design is fundamentally rooted in its distinct structural and electronic characteristics, which differentiate it from other cyclic amines like piperidine and piperazine.[8] This heterocycle incorporates both an amine (a hydrogen bond donor and acceptor) and an ether (a hydrogen bond acceptor) functional group.[9]

Modulated Basicity and Aqueous Solubility

The presence of the ether oxygen atom at the 4-position withdraws electron density from the nitrogen atom, rendering the morpholine nitrogen significantly less basic (pKa ≈ 8.4-8.7) than piperidine (pKa ≈ 11.2) or piperazine (pKa ≈ 9.8).[1][3] This attenuated basicity is highly advantageous in drug design. A lower pKa means the morpholine nitrogen is less likely to be protonated at physiological pH (~7.4), which helps to avoid the high charge density that can impede passive diffusion across biological membranes, such as the blood-brain barrier (BBB).[6][10] This fine-tuning of basicity provides a crucial balance between aqueous solubility—necessary for formulation and distribution—and the lipophilicity required for membrane permeability.[7] The morpholine moiety, therefore, acts as a "hydrophilic scabbard," improving the solubility profile of otherwise lipophilic drug candidates.[5][7]

Conformational Flexibility and Target Interaction

The morpholine ring typically adopts a stable, flexible chair conformation.[6][7] This conformational pliability allows it to orient appended substituents into optimal positions for interacting with the binding pockets of target proteins, acting as a versatile scaffold.[7][10] Furthermore, the ring itself can participate in various non-covalent interactions that are critical for biological activity:

  • Hydrogen Bonding: The oxygen atom serves as a potent hydrogen bond acceptor, a feature frequently exploited in enzyme inhibition.[7][11]

  • Hydrophobic Interactions: The electron-deficient nature of the ring's methylene groups allows for favorable hydrophobic or van der Waals interactions with nonpolar residues in a protein's active site.[7][11]

The following diagram illustrates the logical flow from morpholine's core properties to its desirable outcomes in drug design.

G cluster_properties Core Physicochemical Properties cluster_effects Direct Structural Effects cluster_outcomes Favorable Biological Outcomes P1 Ether Oxygen Atom E1 Reduced Basicity (pKa ~8.4) P1->E1 Inductive Effect E2 H-Bond Acceptor Capability P1->E2 E4 Balanced Lipophilicity P1->E4 P2 Secondary Amine P2->E1 P2->E4 P3 Chair Conformation E3 Conformational Flexibility P3->E3 O2 Enhanced Membrane Permeability (e.g., BBB) E1->O2 O4 Potent Target Binding E2->O4 Key H-Bonds E3->O4 Optimal Fit O1 Improved Aqueous Solubility E4->O1 E4->O2 O5 Improved PK/PD Profile O1->O5 O2->O5 O3 Increased Metabolic Stability O3->O5 O4->O5

Caption: Relationship between morpholine's properties and its role in drug design.

Table 1: Physicochemical Property Comparison of Cyclic Amines
PropertyMorpholinePiperidinePiperazine
Structure Tetrahydro-1,4-oxazineAzacyclohexane1,4-Diazacyclohexane
pKa (of conjugate acid) ~8.4 - 8.7[1][3]~11.2pKa1 ~5.6, pKa2 ~9.8
LogP -0.86[12]0.84-1.43
Key Feature Balanced polarity, H-bond acceptor (O)Strong base, lipophilicTwo basic centers, hydrophilic
Primary Use Case Solubility, BBB penetration, Hinge-bindingScaffold for basic compoundsHydrophilic linker, solubilizer

Enhancing Pharmacokinetic (ADME) Profiles

A compound's biological activity is meaningless if it cannot reach its target in sufficient concentration. The incorporation of a morpholine moiety is a widely adopted strategy to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[5]

  • Solubility and Bioavailability: As discussed, morpholine enhances aqueous solubility, which is often a prerequisite for oral bioavailability.[3]

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation.[13][14] While it can be metabolized, typically through oxidation, it is often more stable than other cyclic amines, prolonging the half-life of a drug.[15] This stability reduces metabolic clearance, allowing for sustained therapeutic concentrations.[16]

  • Blood-Brain Barrier (BBB) Permeability: For drugs targeting the CNS, achieving sufficient brain penetration is a major challenge. The balanced lipophilic-hydrophilic profile and reduced pKa imparted by the morpholine ring are critical for improving permeability through the BBB.[6][7][10] This has led to its frequent use in the development of drugs for neurodegenerative diseases, mood disorders, and CNS tumors.[6][7]

The Morpholine Moiety as a Pharmacophore

Beyond its role in modulating physicochemical properties, the morpholine ring often serves as a key component of the pharmacophore, directly participating in the molecular interactions that drive biological activity.[2][5]

Case Study: Inhibition of PI3K/mTOR Kinases

A prominent example of morpholine's pharmacophoric role is in the design of ATP-competitive kinase inhibitors, particularly for the Phosphoinositide 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) pathways, which are crucial targets in oncology.[7][17] In many of these inhibitors, the morpholine ring is positioned to interact with the "hinge" region of the kinase's ATP-binding pocket.[6][7] The morpholine oxygen atom forms a critical hydrogen bond with the backbone amide proton of a key residue in this hinge (e.g., Valine 882 in PI3K).[6][7] This interaction is a cornerstone of the inhibitor's potency and selectivity.

The diagram below illustrates this crucial interaction within the ATP binding site of a PI3K/mTOR kinase.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Morpholine-Containing Inhibitor hinge Hinge Region (Valine Residue) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue morpholine Morpholine Moiety (O, NH) morpholine->hinge Critical H-Bond (Morpholine O <-> Hinge NH) core Core Scaffold (e.g., Triazine) morpholine->core core->pocket Hydrophobic Interactions tail Tail Group core->tail tail->gatekeeper

Caption: Interaction of a morpholine inhibitor with the kinase hinge region.

Broad Therapeutic Applications

The versatility of the morpholine scaffold has led to its incorporation in drugs across numerous therapeutic areas.[2][18]

Table 2: Examples of FDA-Approved Drugs Containing the Morpholine Moiety

Drug Name Therapeutic Class Role of Morpholine Moiety
Gefitinib Anticancer (EGFR Inhibitor) Enhances solubility; side chain interacts with the solvent-exposed region of the ATP binding cleft.[8]
Linezolid Antibiotic (Oxazolidinone) Integral part of the pharmacophore, contributing to the unique mechanism of action (inhibition of protein synthesis).[8]
Aprepitant Antiemetic (NK1 Receptor Antagonist) Key structural component for receptor binding and contributes to favorable CNS penetration.[16][18]
Reboxetine Antidepressant (NRI) Modulates physicochemical properties for oral bioavailability and CNS activity.[4][18]

| Rivaroxaban | Anticoagulant (Factor Xa Inhibitor) | The morpholinone core is central to the binding interaction with the S1 and S4 pockets of Factor Xa.[4] |

Synthetic Accessibility and Methodologies

The widespread use of morpholine is also due to its synthetic tractability.[5][19] Morpholine-containing compounds can be readily synthesized through various established routes, making them accessible for library synthesis and lead optimization campaigns.

General Synthetic Workflow: Reductive Amination

A common and robust method for incorporating the morpholine moiety is through reductive amination. This typically involves the reaction of a ketone or aldehyde with morpholine to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

The following diagram outlines a generalized workflow for this synthetic protocol.

G start Starting Materials: - R1-CO-R2 (Ketone/Aldehyde) - Morpholine step1 Step 1: Reaction Solvent: e.g., Dichloroethane Optional: Acid catalyst (e.g., AcOH) start->step1 intermediate Intermediate: Enamine or Iminium Ion step1->intermediate step2 Step 2: Reduction Reagent: e.g., NaBH(OAc)3 Temperature: Room Temp intermediate->step2 product Product: N-substituted Morpholine step2->product purify Workup & Purification (e.g., Extraction, Chromatography) product->purify

Caption: General workflow for synthesis via reductive amination.

Experimental Protocol: Synthesis of a N-Benzylmorpholine Derivative

This protocol provides a detailed, self-validating methodology for a standard reductive amination reaction.

Objective: To synthesize 4-benzylmorpholine from benzaldehyde and morpholine.

Materials:

  • Benzaldehyde (1.0 eq)

  • Morpholine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic amount, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add benzaldehyde and anhydrous 1,2-dichloroethane.

  • Amine Addition: Add morpholine to the solution and stir for 20-30 minutes at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reductant Addition: Add sodium triacetoxyborohydride portion-wise over 10-15 minutes. Causality Note: Portion-wise addition controls the exothermic reaction and prevents side reactions. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed (typically 2-4 hours). Self-Validation: A co-spotted lane with starting material and the reaction mixture allows for clear determination of reaction completion.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: Washing removes water-soluble impurities and residual reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure 4-benzylmorpholine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Self-Validation: The spectral data must match the expected structure of the target compound.

Conclusion and Future Outlook

The morpholine moiety is a powerful and versatile tool in the arsenal of the medicinal chemist.[2] Its ability to confer a unique and advantageous combination of physicochemical and metabolic properties has solidified its status as a privileged structure in drug discovery.[1][5] From enhancing solubility and enabling CNS penetration to acting as a critical pharmacophoric element in enzyme inhibitors, its contributions to biological activity are both profound and diverse.[5][6][7] As drug discovery continues to tackle increasingly complex biological targets, the rational incorporation of the morpholine scaffold, guided by a deep understanding of its structure-activity relationships, will undoubtedly continue to yield novel and effective therapeutic agents. The development of novel bioisosteres and more complex, functionalized morpholine derivatives represents an exciting frontier for expanding its utility in future drug design.[13][20][21]

References

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An In-depth Technical Guide to 2-(Morpholin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Morpholin-3-yl)acetic acid hydrochloride, a versatile heterocyclic building block with significant potential in drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delves into the synthesis, analytical characterization, and prospective biological applications of this compound, grounding all information in established scientific principles and methodologies.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and pharmacokinetic properties, making it a valuable moiety for drug design.[1] this compound, as a derivative, offers a unique combination of a chiral heterocyclic core and a carboxylic acid handle, presenting multiple avenues for synthetic elaboration and interaction with biological targets. This guide will explore the technical nuances of this promising, yet underexplored, chemical entity.

Physicochemical Properties

A solid understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development.

PropertyValueSource
CAS Number 86967-55-7[3]
Molecular Formula C₆H₁₁NO₃·HCl[2]
Molecular Weight 181.66 g/mol [2]
Appearance White solid[2]
Solubility Excellent solubility in water[2]
Storage Conditions 0-8 °C[2]

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and methodologies reported for analogous structures. A logical approach involves the N-alkylation of a suitable morpholin-3-one precursor, followed by reduction of the lactam and subsequent hydrolysis of an ester moiety.

A proposed synthetic pathway is outlined below:

Synthesis_of_2-(Morpholin-3-yl)acetic_acid_hydrochloride cluster_0 Step 1: Alkylation cluster_1 Step 2: Lactam Reduction cluster_2 Step 3: Ester Hydrolysis and Salt Formation A Morpholin-3-one C N-Alkylated Morpholin-3-one A->C NaH, THF B tert-Butyl bromoacetate B->C D N-Alkylated Morpholin-3-one E 2-(Morpholin-3-yl)acetic acid tert-butyl ester D->E BH3·THF F 2-(Morpholin-3-yl)acetic acid tert-butyl ester G This compound F->G HCl in Dioxane

A proposed synthetic route for this compound.
Experimental Protocol: Synthesis

Causality: The choice of a tert-butyl ester in the alkylation step is strategic; it is a robust protecting group that can be cleaved under acidic conditions, which concurrently allows for the formation of the hydrochloride salt in the final step, streamlining the process.[4] The use of borane-THF for the lactam reduction is a mild and effective method for converting the amide to an amine without affecting the ester group.

Step 1: Synthesis of tert-Butyl 2-(2-oxo-morpholin-3-yl)acetate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon at 0 °C, add a solution of morpholin-3-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of tert-butyl bromoacetate (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-(2-oxo-morpholin-3-yl)acetate.

Step 2: Synthesis of tert-Butyl 2-(morpholin-3-yl)acetate

  • To a solution of tert-butyl 2-(2-oxo-morpholin-3-yl)acetate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add borane-tetrahydrofuran complex (1 M solution in THF, 2.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Add methanol to the residue and concentrate again to remove borate esters. Repeat this step twice.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 2-(morpholin-3-yl)acetate, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the crude tert-butyl 2-(morpholin-3-yl)acetate in a minimal amount of diethyl ether.

  • To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (excess, ~5 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 4 hours, during which a white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules.[5]

NMR_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Interpretation A Weigh 5-10 mg of sample for ¹H NMR, 20-50 mg for ¹³C NMR B Dissolve in deuterated solvent (e.g., D₂O or DMSO-d₆) A->B C Transfer to NMR tube B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C NMR spectrum C->E F Acquire 2D NMR spectra (e.g., HSQC) if necessary for complex structures C->F G Process spectra (Fourier transform, phase and baseline correction) D->G E->G F->G H Integrate ¹H NMR signals G->H I Assign chemical shifts (δ) and coupling constants (J) H->I J Correlate ¹H and ¹³C signals using 2D NMR data I->J K Confirm structure J->K

Workflow for NMR analysis of morpholine derivatives.[5]

¹H NMR Spectroscopy (Expected Chemical Shifts)

The proton NMR spectrum is expected to show distinct signals for the protons of the morpholine ring and the acetic acid moiety. The protons on the carbons adjacent to the electronegative oxygen atom (C2-H and C6-H) will be deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen (C3-H and C5-H). The protons of the acetic acid CH₂ group will likely appear as a multiplet due to coupling with the adjacent chiral center at C3.

¹³C NMR Spectroscopy (Expected Chemical Shifts)

The carbon NMR spectrum will provide information about the carbon framework. Due to the lack of symmetry around the C3 position, all six carbons of the morpholine ring and the acetic acid moiety are expected to be chemically non-equivalent and thus show distinct signals. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O170-180
C265-75
C350-60
C545-55
C665-75
-CH₂-COOH35-45

Note: These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The expected molecular ion peak [M+H]⁺ would be observed at m/z 146.0766, corresponding to the free base. Fragmentation may involve the loss of the carboxylic acid group and cleavage of the morpholine ring.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.[2][9][10]

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
N-H stretch (secondary amine hydrochloride)2400-2800 (broad)
C=O stretch (carboxylic acid)1700-1730
C-O-C stretch (ether)1070-1150
C-N stretch (amine)1020-1250

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of this compound. Given the polar and chiral nature of the molecule, a hydrophilic interaction liquid chromatography (HILIC) or a chiral stationary phase (CSP) would be most appropriate.[11][12]

Experimental Protocol: Chiral HPLC Method Development

Causality: A systematic approach to chiral method development is crucial due to the empirical nature of chiral separations. Screening a variety of chiral stationary phases under different mobile phase conditions is the most effective strategy.[11]

  • Column Screening:

    • Select a range of chiral stationary phases (CSPs) such as polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide-based (e.g., Chirobiotic V).

    • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol/water).

    • Screen each column with a standard set of mobile phases (e.g., hexane/isopropanol with a small amount of acid for normal phase, and acetonitrile/aqueous buffer for reversed-phase or HILIC mode).

  • Method Optimization:

    • Once a column showing partial separation is identified, optimize the mobile phase composition (e.g., vary the ratio of organic modifier and aqueous phase, change the type and concentration of the buffer and additive).

    • Optimize the flow rate and column temperature to improve resolution and analysis time.

  • Method Validation:

    • Validate the optimized method for specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Biological Activity and Mechanism of Action

While direct pharmacological studies on this compound are limited, compelling evidence from structurally related compounds suggests its potential as a modulator of the GABAergic system. Specifically, derivatives of morpholino-2-acetic acid have been identified as selective antagonists of the GABA(B) receptor.[1][13]

Hypothesized Mechanism of Action: GABA(B) Receptor Antagonism

GABA(B) receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.[14] They are involved in a variety of physiological processes and are implicated in neurological and psychiatric disorders such as epilepsy, anxiety, and depression.

GABAB_Receptor_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Antagonist Action GABA_pre GABA GABAB_R_pre GABA(B) Receptor GABA_pre->GABAB_R_pre Agonist Binding Ca_channel Ca²⁺ Channel GABA_release GABA Release Ca_channel->GABA_release Triggers GABAB_R_pre->Ca_channel Inhibition GABA_post GABA GABAB_R_post GABA(B) Receptor GABA_post->GABAB_R_post Agonist Binding K_channel K⁺ Channel Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization K⁺ Efflux GABAB_R_post->K_channel Activation Antagonist This compound (Hypothesized Antagonist) Antagonist->GABAB_R_pre Blocks GABA Binding Antagonist->GABAB_R_post Blocks GABA Binding

Hypothesized mechanism of action of this compound as a GABA(B) receptor antagonist.

As a hypothesized antagonist, this compound would competitively bind to the GABA(B) receptor, preventing the endogenous ligand GABA from binding and activating the receptor. This would block the downstream signaling cascade, leading to a disinhibition of neuronal activity. This mechanism of action underpins the therapeutic potential of GABA(B) receptor antagonists in conditions characterized by excessive inhibitory tone or as cognitive enhancers.

Experimental Protocol: In Vitro GABA(B) Receptor Binding Assay

Causality: A radioligand binding assay is a fundamental in vitro tool to determine the affinity of a test compound for a specific receptor. This protocol is designed to be a self-validating system by including controls for total binding, non-specific binding, and displacement by a known ligand.[1][15]

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.

    • Centrifuge the supernatant at 140,000 x g for 30 minutes at 4 °C.

    • Wash the resulting pellet by resuspension in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation. Repeat this wash step.

    • Resuspend the final pellet in binding buffer to a desired protein concentration and store at -80 °C.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation + radioligand (e.g., [³H]CGP54626, a known GABA(B) antagonist).

      • Non-specific Binding: Membrane preparation + radioligand + excess unlabeled GABA.

      • Test Compound: Membrane preparation + radioligand + varying concentrations of this compound.

    • Incubate the plate at room temperature for 1.5 hours.

    • Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block for the synthesis of compound libraries for screening against various biological targets. Its potential as a GABA(B) receptor antagonist makes it particularly interesting for the development of novel therapeutics for neurological and psychiatric disorders.[3][16] Furthermore, the morpholine moiety is known to be a key pharmacophore in a range of other biologically active molecules, including antifungal agents and σ1 receptor ligands.[10][15]

Conclusion

This compound is a chiral heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry. While its direct biological activity is not yet extensively documented, its structural similarity to known GABA(B) receptor antagonists provides a strong rationale for its investigation in the context of neurological drug discovery. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and potential applications, offering a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule.

References

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  • Horvatovich, P., et al. (2017). Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides. Analytical chemistry, 89(17), 9493–9499.
  • Liebscher, J. (1994). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses, 72, 163.
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Methodological & Application

Application Notes and Protocols: 2-(Morpholin-3-yl)acetic acid hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolbox

The pursuit of novel therapeutics has driven chemists to explore chemical space beyond the canonical 20 amino acids.[1][2] Incorporating non-canonical amino acids (ncAAs) into peptide scaffolds is a powerful strategy to enhance pharmacological properties such as stability against proteolytic degradation, receptor selectivity, and potency.[1][3][4] The morpholine scaffold, in particular, is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic profile of bioactive molecules.[5] 2-(Morpholin-3-yl)acetic acid, a conformationally constrained amino acid analogue, offers a unique opportunity to introduce a morpholine ring into a peptide backbone, thereby imparting favorable structural and biological characteristics.[6][7]

This guide provides a comprehensive overview and detailed protocols for the application of Fmoc-protected 2-(Morpholin-3-yl)acetic acid hydrochloride in solid-phase peptide synthesis (SPPS). As a secondary amine, this building block presents unique challenges and opportunities compared to standard alpha-amino acids. The following sections will delve into the causality behind experimental choices, provide validated protocols, and offer insights into potential challenges and troubleshooting.

Properties of Fmoc-3-Carboxymethyl-morpholine hydrochloride

Before delving into synthetic protocols, it is crucial to understand the key chemical features of the building block, typically used as its N-Fmoc protected form, 4-Fmoc-3-carboxymethyl-morpholine.

PropertyDescriptionImplication for SPPS
Structure A cyclic, N-substituted glycine analogue. The secondary amine is part of the morpholine ring.Steric hindrance around the amine can slow down coupling reactions, potentially requiring more potent coupling reagents or longer reaction times.[8]
Protecting Group The amine is protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[9]Standard Fmoc-SPPS deprotection conditions (e.g., piperidine in DMF) are applicable.[10][11]
Carboxylic Acid The acetic acid moiety provides the point of attachment for the subsequent amino acid in the peptide chain.Standard activation methods for carboxylic acids are generally effective.
Solubility The hydrochloride salt form improves solubility in polar aprotic solvents like DMF and NMP, which are commonly used in SPPS.Ensures efficient dissolution for coupling reactions.
Stereochemistry Available as a racemic mixture or as single enantiomers.The choice of stereoisomer is critical for the final peptide's biological activity and conformation.

Core Experimental Workflow: Solid-Phase Peptide Synthesis

The incorporation of 2-(Morpholin-3-yl)acetic acid follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS).[9][12] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[12][13]

Visualizing the SPPS Cycle

The iterative nature of SPPS is well-suited for automation and allows for the efficient synthesis of peptides.[14]

SPPS_Workflow cluster_resin Resin Bead cluster_cycle SPPS Cycle Resin Resin Support (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage & Global Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

The following protocols are designed for manual synthesis but can be adapted for automated peptide synthesizers.

Protocol 1: Resin Preparation and Swelling

Rationale: Proper swelling of the resin is critical to ensure that all reactive sites within the polymer matrix are accessible to reagents, which is essential for achieving high coupling yields.[15]

  • Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).

  • Weighing: Place the desired amount of resin (e.g., 100 mg, ~0.1 mmol) in a fritted reaction vessel.

  • Swelling: Add dimethylformamide (DMF, ~10 mL/g of resin) and gently agitate for 30-60 minutes at room temperature.[15]

  • Solvent Removal: Drain the DMF from the reaction vessel.

Protocol 2: Fmoc-Deprotection

Rationale: The Fmoc group is removed with a mild base to expose the N-terminal amine for the subsequent coupling reaction.[9] Morpholine itself has been explored as a greener alternative to piperidine for Fmoc removal.[10][11]

  • Reagent Preparation: Prepare a solution of 20% piperidine in DMF.

  • Deprotection: Add the deprotection solution to the swollen resin and agitate for 5-10 minutes.

  • Second Deprotection: Drain the solution and repeat the deprotection step with fresh reagent for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

Protocol 3: Coupling of Fmoc-3-Carboxymethyl-morpholine

Rationale: Due to the steric hindrance of the secondary amine, a potent coupling reagent is recommended to ensure efficient amide bond formation and prevent incomplete reactions.[8] The choice of coupling reagent and additives can also help to suppress side reactions like racemization.[13][16]

  • Reagent Solution Preparation: In a separate vial, dissolve:

    • Fmoc-3-carboxymethyl-morpholine hydrochloride (3-5 equivalents relative to resin loading).

    • A suitable coupling reagent, such as HBTU or HATU (3-5 equivalents).[14]

    • An additive like HOBt or OxymaPure (3-5 equivalents) to enhance coupling efficiency and minimize racemization.[16]

    • A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to neutralize the hydrochloride salt and activate the coupling reagents.

    • Dissolve all components in a minimal amount of DMF.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Reaction Time: Agitate the mixture for 1-4 hours at room temperature. The extended reaction time is to overcome the lower reactivity of the sterically hindered secondary amine.

  • Monitoring: Perform a Kaiser test or other colorimetric test to monitor the completion of the coupling reaction. A negative result (e.g., yellow beads in a Kaiser test) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

Protocol 4: Chain Elongation and Final Cleavage
  • Iterative Cycles: Repeat the deprotection (Protocol 2) and coupling (Protocol 3, using standard Fmoc-amino acids) steps until the desired peptide sequence is assembled.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and dry the crude peptide pellet.

Visualizing the Coupling Step

The critical step of activating and coupling the morpholine-containing amino acid involves the formation of an active ester intermediate.

Coupling_Mechanism cluster_reactants Reactants cluster_products Products AA Fmoc-Morpholine-COOH Active_Ester Activated Ester (Intermediate) AA->Active_Ester Activation Activator Coupling Reagent (e.g., HATU) Activator->Active_Ester Activation Base Base (DIPEA) Base->Active_Ester Activation Resin_NH2 Resin-Peptide-NH2 Coupled_Peptide Resin-Peptide-CO-Morpholine-Fmoc Resin_NH2->Coupled_Peptide Coupling Active_Ester->Coupled_Peptide Coupling

Caption: Activation and coupling of Fmoc-3-carboxymethyl-morpholine.

Analytical Characterization and Troubleshooting

TechniquePurposeExpected Outcome / Common IssueTroubleshooting Strategy
RP-HPLC Purity assessment and purification of the crude peptide.A major peak corresponding to the target peptide. Minor peaks may indicate deletion sequences or byproducts.Optimize coupling times and reagent equivalents. Use a gradient optimization for better separation during purification.
Mass Spectrometry (e.g., ESI-MS) Confirmation of molecular weight.Observed mass should match the calculated theoretical mass of the desired peptide.Discrepancies may indicate incomplete deprotection or side reactions. Analyze the mass difference to identify the potential issue.
Kaiser Test Monitoring of coupling completion.A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) indicates free primary amines.If the test is positive, double-couple the amino acid or use a more potent coupling reagent.
Common Challenges
  • Incomplete Coupling: Due to the steric hindrance of the secondary amine, incomplete coupling is a primary concern.

    • Solution: Employ stronger coupling reagents like HATU or COMU, increase the reaction time, and use a higher excess of the amino acid and coupling reagents.[14] Performing a double coupling can also be beneficial.

  • Aggregation: Long or hydrophobic peptide sequences can aggregate on the resin, hindering reagent access.

    • Solution: Incorporate backbone-modifying protecting groups like Hmb or Dmb on preceding residues, or use chaotropic salts to disrupt secondary structures.[17]

  • Diketopiperazine Formation: Peptides with C-terminal proline or glycine are susceptible to this side reaction, leading to chain termination. Using bulky resins like 2-chlorotrityl chloride resin can mitigate this issue.[18]

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis is a viable and valuable strategy for developing novel peptidomimetics with potentially enhanced therapeutic properties. While the sterically hindered nature of this secondary amine requires careful optimization of coupling conditions, the use of potent activating agents and extended reaction times can lead to successful synthesis. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to confidently utilize this versatile building block in their drug discovery and development efforts.

References

  • ResearchGate. Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic...[Link]

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  • ResearchGate. Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. [Link]

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  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 3-25). Humana Press. [Link]

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  • MDPI. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

  • ResearchGate. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

  • The Australian National University. Non-Canonical Amino Acids for Protein Analysis and Peptide Inhibitors. [Link]

  • MDPI. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. [Link]

  • ChemRxiv. From C- to N-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]

  • Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. CHIMIA, 79(11), 759. [Link]

  • Royal Society of Chemistry. Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]

  • Lima, S. T., & Pires, D. E. V. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077. [Link]

  • bioRxiv. Design of peptides with non-canonical amino acids using flow matching. [Link]

  • Semantic Scholar. Morpholine, a strong contender for Fmoc removal in solid‐phase peptide synthesis. [Link]

  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • National Center for Biotechnology Information. Introduction to Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. [Link]

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Sources

Application Note: A Robust Protocol for the Amide Coupling of 2-(Morpholin-3-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved drugs and bioactive molecules.[1][2] Its incorporation into a molecular structure often confers advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for optimizing the pharmacokinetic profile of drug candidates.[1][2] 2-(Morpholin-3-yl)acetic acid is a particularly valuable building block, offering a chiral center and a carboxylic acid handle for synthetic elaboration, enabling the construction of complex and diverse molecular libraries for drug discovery.[3][4][5]

This document provides a comprehensive, field-tested protocol for the amide coupling of 2-(Morpholin-3-yl)acetic acid hydrochloride with a representative primary amine. We will delve into the mechanistic rationale behind the chosen reagents and conditions, provide a step-by-step experimental guide, and outline methods for reaction monitoring and product purification.

Core Scientific Principles: The Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous and requires activation of the carboxylic acid.[6] Modern synthetic chemistry relies on a host of "coupling reagents" to facilitate this transformation efficiently and with minimal side products.

The Challenge: Coupling a Hydrochloride Salt

2-(Morpholin-3-yl)acetic acid is typically supplied as a hydrochloride salt. This presents two key considerations for the reaction setup:

  • Neutralization: The morpholine nitrogen is protonated. More critically for the coupling reaction, the hydrochloride must be neutralized to prevent it from quenching the basic conditions required for the reaction.

  • Carboxylate Formation: The carboxylic acid must be deprotonated to a carboxylate anion to initiate the activation sequence.

To address both points, a non-nucleophilic, sterically hindered organic base is essential. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the reagent of choice. Its bulky isopropyl groups prevent it from competing with the primary amine nucleophile in attacking the activated acid, thereby avoiding the formation of unwanted side products.[7][8] A minimum of two equivalents of base are required: one to neutralize the hydrochloride salt and one to deprotonate the carboxylic acid. In practice, a slight excess (2.2-3.0 equivalents) is often used to drive the reaction to completion.

The Activator: HATU-Mediated Coupling

Among the plethora of available coupling reagents, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) have proven superior, especially for complex or hindered substrates.[9][10] HATU offers high coupling efficiencies, fast reaction rates, and a reduced risk of racemization at the adjacent chiral center.[9][10]

The mechanism proceeds in a well-defined sequence[11][12][13]:

  • Carboxylate Activation: The carboxylate anion, formed by the action of DIPEA, attacks the electron-deficient carbon of HATU.

  • Active Ester Formation: This forms a highly unstable O-acyl(tetramethyl)isouronium salt. The liberated HOAt (1-hydroxy-7-azabenzotriazole) anion then rapidly attacks this intermediate to generate a highly reactive OAt-active ester and releases tetramethylurea as a byproduct.[10]

  • Nucleophilic Attack: The primary amine nucleophile attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing the HOAt anion.[11] The pyridine nitrogen within the HOAt moiety is believed to stabilize the transition state, accelerating the coupling.[10]

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate Deprotonation Base DIPEA Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU TMU Tetramethylurea Active_Ester->TMU releases Active_Ester_2 OAt-Active Ester Active_Ester->Active_Ester_2 To Coupling Step Amine R'-NH₂ Amide Amide Product Amine->Amide Nucleophilic Attack HOAt HOAt byproduct Amide->HOAt releases Active_Ester_2->Amide

Caption: Generalized workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with benzylamine as a model primary amine.

Reagents and Materials
ReagentM.W.EquivalentsAmount (for 1 mmol scale)Purpose
2-(Morpholin-3-yl)acetic acid HCl181.621.0181.6 mgCarboxylic Acid
Benzylamine107.151.1118 µL (117.9 mg)Amine Nucleophile
HATU380.231.2456.3 mgCoupling Reagent
DIPEA129.252.5436 µL (335.5 mg)Non-nucleophilic Base
Anhydrous Dimethylformamide (DMF)--5 mLSolvent

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a reproductive toxin. HATU can be irritating.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (181.6 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (3 mL) to the flask. Stir the mixture at room temperature until the solid is mostly dissolved.

  • Amine Addition: Add benzylamine (118 µL, 1.1 mmol) to the solution.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

  • Reagent Addition: In a separate vial, dissolve HATU (456.3 mg, 1.2 mmol) in anhydrous DMF (2 mL). Add this solution to the reaction flask, followed by the dropwise addition of DIPEA (436 µL, 2.5 mmol) over 1-2 minutes.

    • Expert Insight: Pre-dissolving the HATU and adding the base last ensures that the carboxylic acid is fully available to form the active ester as soon as the base is introduced, promoting an efficient reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]

Protocol_Workflow start Start dissolve 1. Dissolve Acid in DMF start->dissolve add_amine 2. Add Amine dissolve->add_amine cool 3. Cool to 0 °C add_amine->cool add_reagents 4. Add HATU solution, then DIPEA cool->add_reagents react 5. Stir at RT for 2-4h add_reagents->react monitor 6. Monitor via TLC/LC-MS react->monitor workup 7. Aqueous Work-up monitor->workup purify 8. Purify via Chromatography workup->purify end End purify->end

Caption: Step-by-step experimental workflow for the coupling reaction.

In-Process Control: Reaction Monitoring
  • TLC Analysis:

    • Mobile Phase: 10% Methanol in Dichloromethane (+0.5% triethylamine, if tailing is observed).

    • Stationary Phase: Silica gel 60 F254 plates.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

    • Observation: The starting carboxylic acid should have a low Rf, while the less polar amide product will have a higher Rf. The reaction is complete upon the disappearance of the limiting reagent (the acid).

  • LC-MS Analysis:

    • Method: A small aliquot of the reaction mixture is diluted with acetonitrile/water and injected.

    • Observation: Monitor for the disappearance of the mass corresponding to the starting acid ([M+H]⁺) and the appearance of the mass of the desired product ([M+H]⁺). This provides definitive confirmation of product formation.[16][17]

Work-up and Purification
  • Quenching: Dilute the reaction mixture with ethyl acetate (20 mL).

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (2 x 15 mL) to remove excess acid and HOAt.

    • Water (1 x 15 mL).

    • Saturated aqueous sodium chloride (brine) (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting amide product is likely to be a polar compound.[18] Purification is best achieved by flash column chromatography on silica gel.

    • Eluent System: A gradient of 0-10% methanol in dichloromethane is a good starting point. The polarity can be adjusted based on TLC analysis.

    • Alternative: For very polar amides, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be an effective purification method.[19]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive reagents (HATU can hydrolyze).2. Insufficient base.3. Wet solvent (DMF is hygroscopic).1. Use fresh, high-purity HATU.2. Ensure at least 2.2 equivalents of DIPEA are used.3. Use anhydrous DMF from a sealed bottle or freshly dried over molecular sieves.
Multiple Byproducts 1. Amine nucleophile is sterically hindered.2. Reaction temperature too high.1. Increase reaction time or gently warm to 40-50 °C.2. Maintain reaction at room temperature; avoid excessive heating.
Difficult Purification 1. Product is highly polar and water-soluble.2. Tetramethylurea byproduct co-elutes.1. During work-up, perform multiple extractions with the organic solvent (e.g., 3x ethyl acetate). Consider reversed-phase chromatography if necessary.[18]2. The urea is water-soluble; ensure thorough aqueous washes. If it persists, it can often be removed during chromatography.

Conclusion

This application note provides a robust and reproducible protocol for the amide coupling of this compound. By employing HATU as the coupling agent and DIPEA as the base, this method overcomes the challenges associated with using a hydrochloride salt and ensures high efficiency. The principles and techniques described herein are broadly applicable to a wide range of amine nucleophiles, making this a valuable tool for researchers in medicinal chemistry and drug development engaged in the synthesis of novel morpholine-containing compounds.

References

  • ChemicalBook. (2024). HATU:a third-generation coupling reagent.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.
  • Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(2), 943-954.
  • Wikipedia. (n.d.). HATU.
  • Fults, A., et al. (2025).
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
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  • ResearchGate. (2025). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation Using 7-Aminoheptanoic Acid Hydrochloride.
  • Jain, A., & Sahu, S. K. (2024).
  • ResearchGate. (2020). What is the best technique for amide purification?
  • Google Patents. (n.d.). Purification of amide compound.
  • Smolecule. (n.d.). Buy 2-Morpholinoacetic acid hydrochloride.
  • ChemicalBook. (2023). N,N-Diisopropylethylamine: Application, synthesis and toxicity.
  • National Institutes of Health. (2025). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers.
  • Google Patents. (n.d.). Amide-based compounds, production, recovery, purification and uses thereof.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Royal Society of Chemistry. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis.
  • Chem-Impex. (n.d.). Morpholin-2-yl-acetic acid hydrochloride.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride.
  • ChemicalBook. (n.d.). MORPHOLIN-3-YL-ACETIC ACID.
  • Chem-Impex. (n.d.). Morpholin-3-yl-acetic acid hydrochloride.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
  • ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
  • National Institutes of Health. (n.d.). Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • ResearchGate. (2019). Why choosing to use DIPEA or DIEA in attachment of the first amino acid on 2-CTC resin?
  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
  • National Institutes of Health. (n.d.). Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS.
  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.

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Application Notes and Protocols for 2-(Morpholin-3-yl)acetic acid hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Morpholine Moiety in Medicinal Chemistry

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized for its capacity to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for exploring structure-activity relationships (SAR).[3][4] 2-(Morpholin-3-yl)acetic acid hydrochloride, a chiral building block, offers a unique combination of a constrained cyclic ether, a secondary amine, and a carboxylic acid functionality. This trifecta of features makes it an invaluable synthon for the construction of complex molecular architectures, particularly in the development of novel therapeutics targeting a wide range of diseases.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in chemical synthesis. We will delve into the critical aspects of its reactivity, with a focus on amide bond formation, and provide detailed protocols grounded in established chemical principles.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 86967-55-7[1]()
Molecular Formula C₆H₁₁NO₃·HCl[1]()
Molecular Weight 181.66 g/mol [1]()
Appearance White solid[1]()
Solubility Excellent in water[1]()
Storage Store at 0-8 °C[1]()

Safety Precautions: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Core Application: Amide Bond Formation

The carboxylic acid moiety of this compound makes it an ideal substrate for amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals and peptidomimetics.[5] However, the presence of the secondary amine within the morpholine ring presents a potential challenge: self-reaction or reaction with other electrophiles.

The Criticality of N-Protection

The hydrochloride salt form of the starting material indicates that the secondary amine of the morpholine ring is protonated. In a typical amide coupling reaction, a base is added to deprotonate the carboxylic acid and facilitate the reaction. This same base will also deprotonate the morpholinium hydrochloride, yielding a free secondary amine. This nucleophilic amine can then compete with the desired amine coupling partner, leading to oligomerization or other side products.

Therefore, it is highly recommended to protect the morpholine nitrogen before proceeding with amide coupling reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions.[6]

Caption: Workflow for utilizing 2-(Morpholin-3-yl)acetic acid.

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

  • Dioxane and Water (or another suitable solvent system)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and slowly add sodium bicarbonate (2.5 eq) in portions. Ensure the pH of the solution is basic (pH > 8).

  • Addition of Boc₂O: To the cooled, basic solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Remove the dioxane under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-2-(morpholin-3-yl)acetic acid as a solid or oil. The product can be further purified by recrystallization or column chromatography if necessary.

Amide Coupling Protocols

Once the N-protected building block is in hand, standard amide coupling procedures can be employed. The choice of coupling reagent is critical and depends on the nature of the amine coupling partner, particularly its steric hindrance and nucleophilicity.[7]

Caption: Decision tree for selecting an amide coupling reagent.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is recommended for coupling with sterically hindered or weakly nucleophilic amines.[8] HATU is a highly effective coupling reagent that minimizes racemization.[9]

Materials:

  • N-Boc-2-(morpholin-3-yl)acetic acid

  • Amine coupling partner (1.0 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve N-Boc-2-(morpholin-3-yl)acetic acid (1.0 eq) and the amine (1.0 - 1.2 eq) in anhydrous DMF.

  • Addition of Reagents: Add DIPEA (3.0 eq) to the solution, followed by the portion-wise addition of HATU (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method suitable for a wide range of primary and secondary amines.[10][11]

Materials:

  • N-Boc-2-(morpholin-3-yl)acetic acid

  • Amine coupling partner (1.0 - 1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a dry, inert atmosphere, dissolve N-Boc-2-(morpholin-3-yl)acetic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.0 - 1.2 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagents: Add DIPEA or TEA (2.0 - 3.0 eq) to the cooled solution, followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, wash the reaction mixture successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • If using DMF, pour the reaction mixture into water and extract with ethyl acetate. Then perform the aqueous washes as above.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel.

Deprotection and Final Product Isolation

Following successful amide coupling, the N-Boc protecting group can be removed to yield the final product.

Protocol 4: N-Boc Deprotection

Materials:

  • N-Boc protected amide product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: Dissolve the N-Boc protected amide in DCM (approximately 10 mL per gram of substrate).

  • Addition of TFA: Cool the solution to 0 °C and add an equal volume of TFA dropwise.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with DCM or toluene several times to remove residual TFA.

    • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate to yield the deprotected product. Further purification by recrystallization or chromatography may be necessary.[3][12]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. A key consideration for its use in amide bond formation is the necessity of protecting the morpholine nitrogen to prevent side reactions. By following the detailed protocols for N-protection, amide coupling, and deprotection outlined in these notes, researchers can confidently and efficiently incorporate this privileged scaffold into their synthetic targets, paving the way for the discovery of novel therapeutics.

References

  • Martinez, C.D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]

  • PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride. [Link]

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  • Activotec. HATU coupling reagent - peptide synthesis. [Link]

  • MySkinRecipes. N-Boc-2-(2-morpholinyl)acetic Acid. [Link]

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  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

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  • PMC. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

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  • PMC. Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Polypeptide. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • YouTube. Recrystallization. [Link]

  • PubMed. Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. [Link]

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  • Google P
  • PubMed. Inverse Peptide Synthesis Using Transient Protected Amino Acids. [Link]

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Application Notes & Protocols: Mastering N-Acylation with 2-(Morpholin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, chemists, and drug development professionals with a detailed exploration of the reaction conditions for N-acylation using 2-(Morpholin-3-yl)acetic acid. This valuable building block is increasingly utilized in the synthesis of novel therapeutic agents. This document moves beyond simple protocols to explain the underlying chemical principles, enabling users to optimize conditions for their specific substrates. We will cover the critical role of N-protection, the selection of coupling reagents, bases, and solvents, and provide detailed, validated protocols for successful amide bond formation.

Introduction: The Significance of the Morpholinylacetic Acid Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The 2-(Morpholin-3-yl)acetic acid framework, in particular, offers a versatile handle for introducing this valuable heterocycle into target molecules via amide bond formation. This N-acylation reaction is a cornerstone of peptide synthesis and the late-stage functionalization of complex drug candidates.[1][2]

However, successful and high-yielding acylation with this reagent is not trivial. The secondary amine within the morpholine ring is a competing nucleophile that must be masked. Furthermore, the steric environment around the carboxylic acid necessitates the use of highly efficient activation methods to drive the reaction to completion while minimizing side reactions like racemization.[3][4] This guide provides the foundational knowledge and practical steps to navigate these challenges effectively.

Foundational Principles of the Acylation Reaction

The Critical Role of N-Protection

The secondary amine of the morpholine ring (pKa ~8.5) is sufficiently nucleophilic to react with the activated carboxylic acid, leading to undesired self-condensation or oligomerization. To ensure chemoselectivity, this nitrogen must be protected. The most common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group .[5][]

The Boc group is ideal due to its stability under the typically neutral or slightly basic conditions of the coupling reaction and its clean, quantitative removal under acidic conditions (e.g., with trifluoroacetic acid, TFA) that often do not affect the newly formed amide bond.[][7] Therefore, the recommended starting material for any N-acylation is N-Boc-2-(Morpholin-3-yl)acetic acid .[5]

The General Mechanism of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid's hydroxyl group to transform it into a better leaving group.[8][9] Modern coupling reagents achieve this under mild conditions, proceeding through a two-step mechanism:

  • Activation: The coupling reagent reacts with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive intermediate. This can be an O-acylisourea (with carbodiimides), an active ester (with uronium/aminium salts), or an acyloxyphosphonium salt (with phosphonium salts).[10][11]

  • Aminolysis: The target amine, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate which then collapses to yield the desired amide product and releases the leaving group derived from the coupling reagent.[9]

Mechanism cluster_0 Activation Step cluster_1 Aminolysis Step Acid R-COOH (N-Boc-2-(Morpholin-3-yl)acetic acid) Intermediate Activated Intermediate (e.g., OAt-ester) Acid->Intermediate + Reagent, Base Reagent Coupling Reagent (e.g., HATU) Base Tertiary Base (e.g., DIPEA) Product Amide Product Intermediate->Product + Amine Amine R'-NH2 (Target Amine) Byproducts Byproducts Product->Byproducts

Figure 1: Generalized N-Acylation Mechanism.

Optimizing Reaction Parameters: A Component-by-Component Analysis

The success of the N-acylation hinges on the judicious selection of four key components: the coupling reagent, the base, the solvent, and the reaction temperature.

Selecting the Optimal Coupling Reagent

While dozens of coupling reagents exist, they fall into distinct classes with different reactivity profiles, costs, and byproduct considerations.[3][12] For a substrate like 2-(Morpholin-3-yl)acetic acid, which can be considered moderately sterically hindered, high-reactivity reagents are recommended.[4]

Reagent Class Examples Mechanism Advantages Disadvantages Citation
Uronium/Aminium HATU, HBTU, HCTU, COMU Forms highly reactive OAt or OBt active esters in situ.Very fast, high yielding, effective for hindered couplings. COMU is non-explosive and has reduced allergenic potential.More expensive. Can cause guanidinylation of the amine if used in excess.[10][11][12][13]
Phosphonium PyBOP, PyAOP Forms acyloxyphosphonium intermediates.High reactivity, low racemization. Does not cause guanidinylation, so can be used in excess.Byproducts (phosphoramides) can sometimes be difficult to remove. Solutions in DMF have limited stability.[11][12][14]
Carbodiimide EDC, DIC Forms an O-acylisourea intermediate. Almost always used with an additive (HOBt, OxymaPure).Cost-effective, widely available. EDC's urea byproduct is water-soluble, simplifying workup.Lower reactivity than onium salts. Risk of racemization and N-acylurea side product formation without additives.[8][13]

Recommendation: For general-purpose, high-efficiency coupling of N-Boc-2-(Morpholin-3-yl)acetic acid, HATU is an excellent first choice due to its high reactivity and proven track record with challenging substrates.[10][13] For a more cost-effective or large-scale synthesis, EDC in combination with an additive like OxymaPure or HOBt is a robust alternative.[9][13]

The Role of the Base

A non-nucleophilic organic base is required to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent, and to act as a scavenger for any acidic byproducts generated during the reaction.[12]

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base): This is the most commonly used base. Its significant steric bulk renders it non-nucleophilic, preventing it from competing with the target amine. Typically, 2 to 4 equivalents are used.[12][15]

  • N-Methylmorpholine (NMM): A slightly weaker, less hindered base than DIPEA. It can be a good choice in systems prone to base-catalyzed side reactions.[12][16]

  • 2,4,6-Collidine: A weaker base that is sometimes employed when minimizing racemization is the absolute priority, though this often comes at the cost of a slower reaction rate.[12][16]

Solvent Selection

The solvent must fully dissolve all reactants and reagents. Polar aprotic solvents are standard for N-acylation reactions.[17][18]

  • N,N-Dimethylformamide (DMF): The gold standard for peptide coupling due to its excellent solvating power for a wide range of organic molecules, including protected amino acids and salts.[19][20]

  • Dichloromethane (DCM): A common choice, especially for smaller-scale reactions. Many reagents are soluble in DCM, and its volatility simplifies product isolation.

  • Tetrahydrofuran (THF) & Acetonitrile (ACN): Can be effective solvents and are considered "greener" alternatives to DMF, though solubility of all components should be verified.[20]

Validated Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for small-to-medium scale synthesis where high yield and purity are paramount.

Materials:

  • N-Boc-2-(Morpholin-3-yl)acetic acid (1.0 eq)

  • Target Amine (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-2-(Morpholin-3-yl)acetic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Add the target amine (1.0-1.2 eq) to the solution.

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of DMF. Add this solution to the reaction flask.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. A color change may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor Progress: Check for the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-Boc protected amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This classic method is suitable for larger-scale work or when cost is a primary consideration.

Materials:

  • N-Boc-2-(Morpholin-3-yl)acetic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (or OxymaPure) (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DCM or DMF

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add N-Boc-2-(Morpholin-3-yl)acetic acid (1.0 eq), HOBt (1.2 eq), and the target amine (1.1 eq).

  • Dissolve the components in anhydrous DCM or DMF (approx. 0.1-0.2 M).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.2 eq) in one portion, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 4-16 hours.

  • Monitor Progress: Track the reaction by TLC or LC-MS.

  • Work-up & Purification: Follow steps 9-11 from Protocol 1. Note that the urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[13]

Protocol 3: Final N-Boc Deprotection

This step unmasks the morpholine nitrogen to yield the final product.

Materials:

  • N-Boc protected amide (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amide in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add TFA in a 1:1 to 1:4 ratio with DCM (v/v) (e.g., for 10 mL DCM, add 2.5 to 10 mL TFA).

  • Stir the reaction at 0 °C to room temperature for 1-2 hours, monitoring the disappearance of starting material by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene several times to remove residual TFA.

  • The resulting product is often a TFA salt. It can be used as is, or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., sat. NaHCO₃) or by purification via chromatography.

Summary Workflow and Data

Workflow Start Start Materials: - N-Boc-2-(Morpholin-3-yl)acetic acid - Target Amine (R-NH2) Coupling Step 1: N-Acylation Reagent: HATU or EDC/HOBt Base: DIPEA Solvent: DMF or DCM Temp: 0°C to RT Start->Coupling Intermediate Intermediate Product: N-Boc Protected Amide Coupling->Intermediate 2-16 hours Deprotection Step 2: N-Boc Deprotection Reagent: TFA Solvent: DCM Temp: 0°C to RT Intermediate->Deprotection Final Final Product: N-Acylated Amine Deprotection->Final 1-2 hours

Figure 2: Complete Synthesis Workflow.

Table 2: Recommended Reaction Conditions Summary
Parameter High-Efficiency Protocol Cost-Effective Protocol
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.0 - 1.2 eq1.1 eq
Coupling Reagent HATU (1.1 eq)EDC·HCl (1.2 eq)
Additive N/AHOBt or OxymaPure (1.2 eq)
Base DIPEA (3.0 eq)DIPEA (2.5 eq)
Solvent Anhydrous DMFAnhydrous DCM or DMF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Time 2 - 4 hours4 - 16 hours

Conclusion

The N-acylation of amines with 2-(Morpholin-3-yl)acetic acid is a powerful method for incorporating a key pharmacophore into drug candidates. Success relies on a logical, mechanistically-driven approach. The foundational steps are the protection of the morpholine nitrogen with a Boc group, followed by activation of the carboxylic acid with a high-performance coupling reagent such as HATU or the EDC/HOBt system. By carefully controlling the stoichiometry of the reagents and selecting appropriate solvents and bases, researchers can achieve high yields of the desired amide products. The protocols and principles outlined in this guide provide a robust framework for the successful application of this important synthetic transformation.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Retrieved from [Link]

  • Al-Warhi, T., et al. (2004).
  • Zhang, W., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
  • Scribd. (n.d.). Peptide Synthesis Reagents Guide. Scribd. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • Valeur, E., & Bradley, M. (2009). The Synthesis of Sterically Hindered Amides.
  • Clarke, C. J., et al. (2022).
  • Doti, N., et al. (2018).
  • Bio-Pharma Reporter. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress.
  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt.
  • Chemspace. (n.d.). 2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid. Retrieved from [Link]

  • Clarke, C. J., et al. (2022).
  • Muathen, H. A. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances.
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  • Nowick, J. S. (n.d.).
  • Kiss, R., et al. (2020).
  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Kumar, A., et al. (2015).
  • Google Patents. (n.d.). WO2011025565A1 - Morpholinone compounds as factor ixa inhibitors.
  • Weiss, M. M., et al. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Beilstein Journal of Organic Chemistry.
  • Li, Y., et al. (2021). Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry.
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  • Jad, Y. E., et al. (2017).
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Karmakar, B., & Banerji, A. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Journal of Chemical Sciences.
  • BLDpharm. (n.d.). 761460-03-1|(R)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid.
  • ChemSrc. (n.d.). (R)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Al-Warhi, T., et al. (2004). N-Acylation in Combinatorial Chemistry.
  • Asolkar, T., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Future Journal of Pharmaceutical Sciences.
  • Kiss, R., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Li, Y., et al. (2019). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
  • Kumar, R., et al. (2022). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • Chupakhin, E., et al. (2021).
  • Lyubchyk, A., et al. (2020). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules.

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Application Notes & Protocols: A Strategic Guide to Protecting Group Chemistry for 2-(Morpholin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge

2-(Morpholin-3-yl)acetic acid is a valuable chiral building block in medicinal chemistry, incorporating the pharmacophorically relevant morpholine scaffold. Its structure presents a bifunctional challenge for synthetic chemists: a secondary amine within the morpholine ring and a carboxylic acid moiety. Uncontrolled reactivity at either site can lead to undesirable side reactions, such as self-polymerization or incorrect coupling during multi-step syntheses.[1] Therefore, a robust and selective protecting group strategy is essential to mask one functional group while allowing chemical transformations to occur at the other.

This guide provides a detailed analysis and field-proven protocols for the orthogonal protection of 2-(Morpholin-3-yl)acetic acid. The principle of orthogonality is paramount; it ensures that each protecting group can be removed under a specific set of conditions without affecting the other, allowing for precise, stepwise synthetic operations.[2][3] We will explore the selection of compatible protecting groups, provide step-by-step protocols for their installation and selective removal, and explain the chemical reasoning behind each strategic choice.

Substrate Analysis: Understanding Reactivity

The synthetic strategy begins with an understanding of the molecule's inherent reactivity:

  • Secondary Amine: The nitrogen atom in the morpholine ring is a secondary amine. Its nucleophilicity and basicity are attenuated compared to similar saturated heterocycles like piperidine, due to the electron-withdrawing inductive effect of the ether oxygen atom.[4] Nonetheless, it is sufficiently reactive to require protection against acylation, alkylation, and other common electrophilic reagents.

  • Carboxylic Acid: This functional group is acidic and can be readily converted into various derivatives, such as esters, amides, or acid chlorides. In the context of peptide coupling or other amide bond formations, the carboxyl group must be activated, a process that would be complicated by the presence of a free amine.

A successful strategy must therefore provide a means to temporarily render one of these groups inert.

Orthogonal Protecting Group Strategy

The most effective approach for this substrate involves the combination of an acid-labile amine protecting group and a base-labile or hydrogenolysis-labile carboxylic acid protecting group. The tert-butoxycarbonyl (Boc) group for the amine and a simple alkyl ester (e.g., Methyl or Ethyl) or a Benzyl ester for the carboxylic acid are industry-standard choices that provide excellent orthogonality.[5][6]

Amine Protection: The Boc Group

The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the morpholine nitrogen.[7] It is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). The resulting N-Boc carbamate is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and mild reducing agents.[8] Its key advantage is its clean and efficient removal under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which liberates the free amine, carbon dioxide, and tert-butanol.[9][10]

Carboxylic Acid Protection: Esters

Protecting the carboxylic acid as an ester is a common and effective strategy.[11] The choice of ester dictates the deprotection method, allowing for strategic orthogonality with the N-Boc group.

  • Methyl/Ethyl Esters: These are among the simplest ester protecting groups. They are stable to the acidic conditions used to remove the Boc group but are readily cleaved under basic conditions (saponification) using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[12][13]

  • Benzyl (Bn) Ester: A benzyl ester offers a different deprotection mechanism. It is stable to both strongly acidic and basic conditions but can be selectively cleaved via catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon), a mild and neutral process.[3][14] This makes the Boc/Bn pair a highly versatile and orthogonal combination.

Strategic Pairings Summary

The following table summarizes the recommended orthogonal protecting group strategies for 2-(Morpholin-3-yl)acetic acid.

Functional GroupProtecting GroupIntroduction ReagentsDeprotection ConditionsOrthogonality Notes
Amine Boc (tert-butoxycarbonyl)Boc₂O, Base (e.g., NaOH, TEA)Strong Acid (TFA, HCl)[8][15]Stable to base and hydrogenolysis.
Carboxylic Acid Me (Methyl Ester)MeOH, Acid catalyst (e.g., H₂SO₄)Base (LiOH, NaOH)[13]Stable to acid (Boc deprotection). Cleaved by base.
Carboxylic Acid Bn (Benzyl Ester)Benzyl alcohol, Acid catalystH₂, Pd/C (Hydrogenolysis)[3]Stable to acid and base. Cleaved under neutral conditions.

Visualization of the Orthogonal Strategy

The following diagram illustrates the central concept of using an N-Boc and O-Methyl protecting group strategy to achieve selective functionalization.

G cluster_main Orthogonal Strategy Overview A 2-(Morpholin-3-yl)acetic acid B Fully Protected N-Boc, O-Me A->B 1. Boc₂O, NaOH 2. MeOH, H⁺ C Free Carboxylic Acid (Ready for Amide Coupling) B->C Saponification (LiOH) D Free Amine (Ready for N-Alkylation) B->D Acidolysis (TFA or HCl)

Caption: Orthogonal protection and deprotection workflow.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Boc Protection of 2-(Morpholin-3-yl)acetic acid

This protocol describes the protection of the secondary amine using di-tert-butyl dicarbonate.

Rationale: The reaction is performed under aqueous basic conditions to deprotonate the carboxylic acid, enhancing its water solubility, and to act as a base for the protection reaction.[8]

  • Reagents & Materials:

    • 2-(Morpholin-3-yl)acetic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium hydroxide (NaOH)

    • 1,4-Dioxane

    • Water (deionized)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • Dissolve 2-(Morpholin-3-yl)acetic acid (1.0 eq) in a solution of 1 M NaOH (2.5 eq) and 1,4-dioxane (volume as needed to dissolve) in a round-bottom flask. Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the stirring mixture.

    • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(morpholin-3-yl)acetic acid.

    • Purify the product by flash column chromatography if necessary.

Protocol 2: Methyl Esterification of N-Boc-2-(morpholin-3-yl)acetic acid

This protocol protects the carboxylic acid of the N-Boc intermediate as a methyl ester.

Rationale: Fischer esterification using a strong acid catalyst is a classic and effective method for converting carboxylic acids to esters.[16][17] Using the alcohol as the solvent drives the equilibrium towards the product.

  • Reagents & Materials:

    • N-Boc-2-(morpholin-3-yl)acetic acid

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve N-Boc-2-(morpholin-3-yl)acetic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

    • Cool the solution to 0 °C and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once complete, cool the reaction to room temperature and carefully neutralize with a saturated solution of NaHCO₃ until effervescence ceases.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the fully protected product, methyl 2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetate.

Protocol 3: Selective Deprotection of the Methyl Ester (Saponification)

This protocol selectively removes the methyl ester, liberating the carboxylic acid while leaving the N-Boc group intact.

Rationale: Saponification is a base-mediated hydrolysis of an ester.[13] The reaction is irreversible due to the deprotonation of the resulting carboxylic acid. The N-Boc group is stable to these basic conditions.

  • Reagents & Materials:

    • Methyl 2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetate

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M HCl

  • Procedure:

    • Dissolve the protected starting material (1.0 eq) in a mixture of THF and water.

    • Add LiOH·H₂O (1.5 - 2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, concentrate the mixture to remove the THF.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-2-(morpholin-3-yl)acetic acid.

Protocol 4: Selective Deprotection of the N-Boc Group (Acidolysis)

This protocol selectively removes the N-Boc group, freeing the amine while the methyl ester remains.

Rationale: The Boc group is highly sensitive to acid due to the stability of the intermediate tert-butyl cation.[15] A common method is using a solution of TFA in a chlorinated solvent like dichloromethane (DCM).[10]

  • Reagents & Materials:

    • Methyl 2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated NaHCO₃ solution

  • Procedure:

    • Dissolve the protected starting material (1.0 eq) in anhydrous DCM.

    • Add an equal volume of TFA (e.g., a 1:1 solution of TFA:DCM).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Re-dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 2-(morpholin-3-yl)acetate.

Synthetic Workflow Example: Amide Coupling

The following workflow demonstrates the practical application of this protecting group strategy for an amide bond formation.

G cluster_workflow Workflow: Amide Coupling at Carboxylic Acid A Start: N-Boc, O-Me Protected B Step 1: Selective Ester Deprotection (LiOH) A->B C Intermediate: N-Boc, Free Acid B->C D Step 2: Amide Coupling (R-NH₂, Coupling Agents) C->D E Product: N-Boc Protected Amide D->E F Step 3: Final N-Boc Deprotection (TFA) E->F G Final Product: Free Amine Amide F->G

Caption: Stepwise synthesis of an amide derivative.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Kamal, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. [Link]

  • Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews. [Link]

  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • Wikipedia. Protecting group. [Link]

  • Slideshare. Protection for carboxylic group & Protection for the Amino group. [Link]

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  • Nayak, M. K., & Chakraborti, A. K. (1998). PhSH - (Catalytic) KF as an Efficient Protocol for Chemoselective Ester O-Alkyl Cleavage under Non-hydrolytic Neutral Condition. Chemistry Letters. [Link]

  • Debenham, J. S., et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]

  • Cavelier-Frontin, F., et al. (1994). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides... Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Albericio, F., et al. Amino Acid-Protecting Groups. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

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  • GCW Gandhi Nagar Jammu. Carboxyl protecting groups. [Link]

  • SynArchive. Protection of Carboxylic acid by Ester. [Link]

  • J&K Scientific LLC. Methyl-Ester Protection and Deprotection. [Link]

  • Salomon, C. J. (1993). Recent developments in chemical deprotection of ester functional group. Tetrahedron. [Link]

  • Chemescience. Boc protected Morpholine. [Link]

  • ResearchGate. Sulfinamides as Highly Effective Amine Protecting Groups.... [Link]

  • Wikipedia. Morpholine. [Link]

  • Vitaku, E., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Crich, D., et al. (2018). Exploratory N-Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. Chemistry - A European Journal. [Link]

  • Gorte, R. J., et al. (2014). Esterification of Succinic and Acetic Acid Mixtures with Ethanol by Reactive Distillation. AIChE Journal. [Link]

  • Bennett, C. S. (2017). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Organic & Biomolecular Chemistry. [Link]

  • Goldschmidt Gőz, R., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids. [Link]

  • Venis, M. A. (1971). Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. Proceedings of the National Academy of Sciences. [Link]

  • Takeda, K., et al. (2021). Esterification of Acetic Acid by Flow-Type Membrane Reactor with AEI Zeolite Membrane. Membranes. [Link]

  • ResearchGate. Kinetics and mechanism of acetic acid esterification with ethanol on zeolites. [Link]

  • ResearchGate. Postulated reaction mechanism for acetic acid esterification.... [Link]

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Application Note: A Researcher's Guide to the Synthesis of Morpholino-Peptide Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Oligonucleotides and Peptides

Phosphorodiamidate Morpholino Oligomers (PMOs) represent a significant advancement in antisense technology. Their unique backbone, featuring a six-membered morpholine ring in place of the ribose sugar, confers complete resistance to nucleases and a neutral charge at physiological pH.[1][2] These properties minimize off-target effects and toxicity while ensuring high target specificity.[2][3] However, the neutral backbone that provides these advantages also limits cellular uptake.

To overcome this delivery challenge, PMOs are often conjugated to cell-penetrating peptides (CPPs), creating morpholino-peptide oligomers.[4][5] These CPPs, typically short, arginine-rich sequences, act as delivery vectors, significantly enhancing the systemic and intracellular delivery of the PMO cargo.[3][4] This powerful synergy has propelled morpholino-peptides to the forefront of research and clinical development, particularly for treating genetic disorders like Duchenne muscular dystrophy (DMD) by modulating pre-mRNA splicing.[2][4]

This guide provides a detailed, experience-driven protocol for the synthesis, purification, and characterization of morpholino-peptide conjugates, designed for researchers and drug development professionals. We will delve into the causality behind each experimental choice, offering a robust framework for successful synthesis.

The Synthetic Strategy: A Three-Act Process

The synthesis of a morpholino-peptide conjugate is not a single process but a carefully orchestrated sequence of three distinct stages: the solid-phase synthesis of the PMO, the solid-phase synthesis of the peptide, and the final conjugation of these two molecules.

G cluster_0 Act I: PMO Synthesis cluster_1 Act II: Peptide Synthesis cluster_2 Act III: Conjugation pmo_synthesis Solid-Phase PMO Synthesis pmo_purification PMO Purification & QC pmo_synthesis->pmo_purification Cleavage & Deprotection conjugation PMO-Peptide Ligation pmo_purification->conjugation peptide_synthesis Solid-Phase Peptide Synthesis (SPPS) peptide_purification Peptide Purification & QC peptide_synthesis->peptide_purification Cleavage & Deprotection peptide_purification->conjugation final_purification Final Conjugate Purification conjugation->final_purification final_qc Final QC (LC-MS) final_purification->final_qc

Caption: High-level workflow for morpholino-peptide synthesis.

Act I: Solid-Phase Synthesis of the Morpholino Oligomer (PMO)

The PMO is assembled on a solid support resin using a repetitive three-step cycle for each monomer addition. This method prevents the need for purification between steps and allows for high yields. The chemistry relies on activated chlorophosphoramidate monomers and trityl-based protecting groups.[1][6][7][8]

Core Synthesis Cycle

The process involves the sequential deprotection of the morpholine nitrogen, coupling of an activated monomer, and capping of any unreacted sites.

PMO_Cycle cluster_cycle Monomer Addition Cycle start resin Resin-Bound Oligomer N-Trityl start->resin deprotection 1. Deprotection Acidic Detritylation Free Secondary Amine coupling 2. Coupling Activated Monomer + Activator Lengthened Oligomer deprotection->coupling Free amine attacks phosphorus center capping 3. Capping Acetic Anhydride Acetylated Failures coupling->capping Cap unreacted amines end_cycle Resin-Bound Oligomer (n+1) N-Trityl capping->end_cycle end_cycle->deprotection  Repeat for  next monomer repeat_edge Repeat for next monomer

Caption: The solid-phase synthesis cycle for PMO assembly.

Protocol 1: PMO Synthesis (25-mer example)

A. Resin Preparation and First Monomer Loading:

  • Start with an appropriate solid support, such as aminomethyl polystyrene resin.

  • The first morpholino monomer is typically pre-loaded onto the resin through a stable linker.

B. The Synthesis Cycle: This cycle is repeated for each subsequent monomer.

  • Deprotection (Detritylation):

    • Rationale: The trityl group protecting the morpholine nitrogen must be removed to allow the next monomer to be coupled.[9][10] Incomplete removal leads to n-1 deletion impurities.[10]

    • Procedure:

      • Swell the resin in a suitable solvent like dichloromethane (DCM).

      • Treat the resin with a solution of a heterocyclic amine salt, such as 4-cyanopyridinium trifluoroacetate (CYTFA), in a solvent mixture containing trifluoroethanol (TFE).[9]

      • Incubate for 2-5 minutes at room temperature.

      • Wash the resin thoroughly with a neutralization solution (e.g., N-ethylmorpholine in DCM) and then with DCM to remove all traces of acid.

  • Coupling:

    • Rationale: This is the chain elongation step where the phosphorodiamidate bond is formed. The efficiency of this step is critical for the final yield and purity. Using an activator like 5-ethylthio-1H-tetrazole (ETT) or additives like lithium iodide can significantly boost coupling efficiency and reduce reaction times.[7][11]

    • Procedure:

      • Dissolve the N-trityl protected, chlorophosphoramidate-activated morpholino monomer and an activator (e.g., ETT) in an anhydrous solvent like acetonitrile.

      • Add the solution to the deprotected resin.

      • Allow the reaction to proceed for 30-90 minutes at a controlled temperature (e.g., 30°C).[11]

      • Wash the resin with acetonitrile and DCM to remove excess reagents.

  • Capping:

    • Rationale: Any resin sites with a free amine that failed to couple must be permanently blocked to prevent them from reacting in subsequent cycles, which would form unwanted deletion sequences.[8] This is typically done by acetylation.

    • Procedure:

      • Treat the resin with a capping solution, commonly a mixture of acetic anhydride and a base like N-methylimidazole or pyridine in an appropriate solvent.

      • React for 5-10 minutes at room temperature.

      • Wash the resin extensively with DCM.

C. Cleavage and Final Deprotection:

  • After the final monomer is added and deprotected, the oligomer is cleaved from the solid support.

  • Simultaneously, the protecting groups on the nucleobases (e.g., benzoyl, isobutyryl) are removed by treating the resin with concentrated aqueous ammonia at elevated temperatures (e.g., 55°C) for 16-24 hours.[7]

ParameterRecommended ConditionRationale
Support Resin Aminomethyl PolystyreneStandard, robust support for oligonucleotide synthesis.
Deprotection Reagent 4-Cyanopyridinium TFA in TFE/DCMProvides controlled, efficient detritylation with minimal side reactions.[9]
Coupling Activator 5-Ethylthio-1H-tetrazole (ETT)Found to be highly efficient for chlorophosphoramidate chemistry.[7][12]
Coupling Time 30-90 minutesOptimized to ensure high coupling efficiency (>99%).[11]
Cleavage/Deprotection Conc. Aqueous Ammonia, 55°C, 16hStandard condition to cleave the linker and remove base protecting groups.[7]

Act II & III: Peptide Synthesis and Final Conjugation

The peptide is typically synthesized separately using standard automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry. For conjugation, the peptide is designed with a unique reactive handle, most commonly a C-terminal cysteine residue. The PMO is synthesized with a complementary reactive group, such as a maleimide linker, attached to its 3' or 5' end.

Protocol 2: PMO-Peptide Conjugation

A. Functionalization of the PMO (if required):

  • The crude, deprotected PMO is reacted with a heterobifunctional linker, such as a maleimide-NHS ester, to introduce the maleimide group.

  • The functionalized PMO is purified by HPLC to remove excess linker.

B. Conjugation Reaction:

  • Rationale: The thiol group of the peptide's cysteine residue undergoes a highly specific Michael addition reaction with the maleimide group on the PMO, forming a stable thioether bond.

  • Procedure:

    • Dissolve the purified, maleimide-activated PMO and the cysteine-terminated peptide in a reaction buffer (e.g., phosphate buffer at pH 7.0-7.5) containing a denaturant like guanidine-HCl to improve solubility.[13]

    • Stir the reaction mixture at room temperature for 2-4 hours.[13]

    • Monitor the reaction progress by LC-MS.

Purification and Quality Control: Ensuring Product Integrity

Purification is paramount to remove unreacted starting materials, truncated sequences, and other impurities. The final product must be rigorously characterized to confirm its identity and purity.

  • Purification: High-Performance Liquid Chromatography (HPLC) is the method of choice.[11][14]

    • Cation-Exchange HPLC: This is highly effective for purifying peptide-conjugated PMOs. The cationic peptide binds strongly to the column, allowing the neutral, unconjugated PMO to be washed away. The desired conjugate can then be eluted with a high-salt gradient.[14]

    • Reverse-Phase HPLC: Can also be used, separating molecules based on hydrophobicity.[7][14]

  • Characterization:

    • Mass Spectrometry: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry is used to confirm the exact molecular weight of the final conjugate, verifying that the correct PMO and peptide have been successfully linked.[2][7][11]

    • Analytical HPLC: Used to determine the purity of the final product, which should typically be >95% for biological applications.

Troubleshooting Common Synthesis Challenges

ChallengePotential CauseRecommended Solution
Low Overall Yield Inefficient coupling at one or more steps.Optimize coupling conditions: increase reaction time, use a more potent activator like ETT or an additive like LiI.[7][11] Ensure reagents are anhydrous.
Presence of n-1 Deletion Products Incomplete detritylation or inefficient capping.Increase detritylation time or use a stronger deprotection reagent.[9] Ensure capping solution is fresh and reactive.
Aggregation During Synthesis Certain hydrophobic sequences can aggregate on the resin, blocking reactive sites.For peptides, incorporate pseudoproline dipeptides.[15] For PMOs, ensure adequate swelling of the resin and use optimized solvent systems.
Failed Conjugation Oxidation of peptide's thiol group; hydrolysis of maleimide group.Degas all buffers before use. Prepare the peptide solution immediately before conjugation. Maintain a pH of ~7.0 for the reaction.

Conclusion

The synthesis of morpholino-peptide conjugates is a multi-stage process that demands careful execution and an understanding of the underlying chemistry. By following a robust solid-phase synthesis protocol for the PMO, employing standard SPPS for the peptide, and utilizing specific ligation chemistry, researchers can reliably produce these powerful molecules. Rigorous purification and characterization are non-negotiable steps to ensure the integrity of the final product, which is essential for obtaining reliable data in downstream biological applications and for advancing these promising compounds in drug development.

References

  • LONG Renjie, WANG Baogang, SONG Yabin. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Military Medical Sciences. 2024, 48(9): 664-670. ()
  • Bhadra J, Pattanayak S, Sinha S. Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Curr Protoc Nucleic Acid Chem. 2015 Sep 1;62:4.65.1-4.65.26. ([Link])

  • Kundu J, et al. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv. 2020. ([Link])

  • Abes, S., et al. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules. 2023. ([Link])

  • Bhadra J, Pattanayak S, Sinha S. Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry. 2015. ([Link])

  • Papis M, et al. Synthesis of morpholino nucleosides starting from enantiopure glycidol. Org Biomol Chem. 2022 Apr 13. ([Link])

  • Sinha S, et al. Synthesis of the morpholinoadenosine monomer. ResearchGate. 2015. ([Link])

  • Gene Tools, LLC. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. 2018. ([Link])

  • Sinha S, et al. Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides. Morressier. 2020. ([Link])

  • Lutz, J-F, et al. Conception and Synthesis of Sequence-Coded Morpholinos. Chemistry – A European Journal. 2021. ([Link])

  • De Luca, S., et al. Morpholino-based peptide oligomers: synthesis and DNA binding properties. AIR Unimi. ([Link])

  • Weller D, et al. Method of synthesis of morpholino oligomers.
  • Moulton HM, et al. Cell-penetrating peptides enhance systemic delivery of antisense morpholino oligomers. Methods Mol Biol. 2012. ([Link])

  • Neuman BW, et al. Development of Peptide-Conjugated Morpholino Oligomers as Pan-Arenavirus Inhibitors. Amanote Research. 2011. ([Link])

  • Tilley, M., et al. Basic peptide-morpholino oligomer conjugate that is very effective in killing bacteria by gene-specific and nonspecific modes. PNAS. 2012. ([Link])

  • Torres-Benito, L., et al. Cell-penetrating peptide-conjugated Morpholino rescues SMA in a symptomatic preclinical model. Mol Ther. 2022. ([Link])

  • Gleave, M., et al. Enhanced delivery of peptide-morpholino oligonucleotides with a small molecule to correct splicing defects in the lung. Nucleic Acids Res. 2021. ([Link])

  • Weller D, et al. Method of synthesis of morpholino oligomers.
  • Wang, Y., et al. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. J Am Soc Mass Spectrom. 2021. ([Link])

  • Muttenthaler, M., et al. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Molecules. 2024. ([Link])

  • Ferguson, D., et al. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. Life Sci. 2014. ([Link])

  • Summerton, J. Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. Pharma's Almanac. 2023. ([Link])

  • Conte, C., et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. 2021. ([Link])

Sources

Topic: Comprehensive Analytical Methods for the Characterization of 2-(Morpholin-3-yl)acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Advanced Analytics Group

Abstract

This application note provides a comprehensive suite of analytical methodologies for the detailed characterization of 2-(Morpholin-3-yl)acetic acid hydrochloride, a crucial intermediate in modern pharmaceutical synthesis.[1] Given its structural features—a hydrophilic morpholine ring, a chiral center, and an acidic moiety—a multi-faceted analytical approach is required to ensure identity, purity, quality, and consistency. We present detailed, field-proven protocols for structural elucidation (NMR, MS, FTIR), chromatographic purity and impurity profiling (HPLC), solid-state analysis (DSC, TGA), and quantitative assay (Titrimetry). The causality behind experimental choices is explained to empower researchers, quality control analysts, and drug development professionals to implement and adapt these methods for robust characterization of this and similar polar molecules.

Introduction and Physicochemical Overview

This compound is a heterocyclic building block of significant interest in medicinal chemistry, often serving as a key precursor in the synthesis of novel therapeutic agents.[1][2] Its quality directly impacts the purity and performance of the final active pharmaceutical ingredient (API). The presence of a secondary amine, an ether linkage, a carboxylic acid, and a chiral center at the C3 position necessitates a rigorous analytical strategy to control for potential process-related impurities, isomeric variants (e.g., 2-yl and 4-yl isomers), and solid-state properties.

Regulatory bodies like the FDA and international consortiums such as ICH mandate the thorough characterization of such critical intermediates to ensure the safety and efficacy of the final drug product.[3][4][5] This guide is designed to provide the scientific foundation and practical protocols to meet these stringent requirements.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compoundChem-Impex International
CAS Number 86967-55-7[1]
Molecular Formula C₆H₁₁NO₃·HCl[1]
Molecular Weight 181.62 g/mol [1]
Appearance White to off-white solid[1]
Solubility Excellent solubility in water[1]
Storage Conditions Store at 0-8 °C, under inert atmosphere[1]

Structural Elucidation and Identity Confirmation

The primary step in characterization is the unambiguous confirmation of the chemical structure. A combination of spectroscopic techniques provides orthogonal data points to verify the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for definitive structural elucidation of organic molecules in solution.[6][7] For this compound, ¹H and ¹³C NMR spectra will confirm the connectivity of the morpholine and acetic acid moieties.

Expertise & Causality: The hydrochloride salt form and high polarity suggest using a polar, deuterated solvent like D₂O or DMSO-d₆. D₂O is advantageous as it will exchange with the labile protons (NH and COOH), simplifying the spectrum by removing their signals and corresponding couplings. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can be used to confirm proton-proton couplings within the morpholine ring system.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O). Vortex until fully dissolved.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Solvent: D₂O.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16 (adjust for signal-to-noise).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual HDO signal at ~4.79 ppm.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in D₂O)

Assignment¹H δ (ppm, multiplicity)¹³C δ (ppm)
-CH₂-COOH ~2.8 - 3.1 (m, 2H)~38-42
Morpholine C3-H ~3.5 - 3.8 (m, 1H)~55-58
Morpholine C2, C5, C6-H ~3.2 - 4.2 (overlapping m, 6H)~45-48 (C5), ~65-70 (C2, C6)
-COOH Not observed (D₂O exchange)~170-175
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a primary identity check. Electrospray Ionization (ESI) is the ideal technique for this polar, non-volatile molecule.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Infusion: Directly infuse the sample solution into the source at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI+.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Scan Range: m/z 50-500.

  • Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺ corresponding to the free base (C₆H₁₁NO₃).

    • Calculated Monoisotopic Mass of Free Base: 145.07 g/mol .[8]

    • Expected [M+H]⁺: m/z 146.08.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule, providing a characteristic fingerprint.

Protocol: FTIR-ATR Analysis

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the dry powder sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Perform an ATR correction.

Table 3: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
2800-3200 (broad)O-H stretch, N-H⁺ stretchCarboxylic acid, Ammonium salt
~1720C=O stretchCarboxylic acid
~1115C-O-C stretchEther (Morpholine ring)

Chromatographic Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates and detecting any related impurities.

Expertise & Causality: this compound is highly polar, making it poorly retained on traditional C18 reversed-phase columns.[9][10] Using highly aqueous mobile phases (<5% organic) on standard C18 columns can lead to phase collapse and irreproducible retention times.[11] Therefore, alternative chromatographic modes are necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice, as it uses a high organic mobile phase to retain and separate polar analytes on a polar stationary phase.[12] This approach is also MS-friendly.

Protocol: HILIC-UV/MS Method for Purity Analysis

  • Instrumentation:

    • An HPLC or UHPLC system with a UV detector and preferably coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., Amide, Silica, or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Water:Acetonitrile, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.

    • Column Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • UV Detection: 205 nm (or use CAD/ELSD if UV response is poor).

    • Injection Volume: 2 µL.

  • Sample/Standard Preparation:

    • Diluent: 90:10 Acetonitrile:Water.

    • Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
5.04060
6.04060
6.1595
8.0595
  • System Suitability:

    • Tailing Factor: ≤ 1.5 for the main peak.

    • Theoretical Plates: ≥ 5000 for the main peak.

    • Repeatability: RSD ≤ 2.0% for 5 replicate injections of the standard.

  • Data Analysis: Calculate the area percent of the main peak to determine purity. Use the coupled MS to identify any impurity peaks based on their mass-to-charge ratio.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample (0.5 mg/mL in 90% ACN) instrument HILIC Column Gradient Elution prep_sample->instrument Inject prep_std Dissolve Standard (0.5 mg/mL in 90% ACN) prep_std->instrument Inject for SST detection UV (205 nm) & MS Detection instrument->detection integrate Integrate Peaks detection->integrate calculate Calculate Area % Purity integrate->calculate identify Identify Impurities by MS integrate->identify

Caption: HPLC-UV/MS workflow for purity analysis.

Solid-State Characterization

The solid-state properties of a pharmaceutical intermediate can affect its stability, handling, and dissolution behavior. Thermal analysis provides critical information on these characteristics.[13]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and thermal events like polymorphic transitions or decomposition.

Protocol: DSC Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.

  • Method:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm. The sharpness of the peak can indicate purity.

Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, used to quantify residual solvents, water content, and decomposition temperature.

Protocol: TGA Analysis

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Method:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

  • Data Analysis: Observe any mass loss events. A mass loss below 120 °C typically corresponds to water or volatile solvents. Significant mass loss at higher temperatures indicates thermal decomposition.

Quantitative Analysis (Assay)

An assay determines the exact amount of the active substance, in this case, this compound. A classic and robust method is potentiometric titration.

Expertise & Causality: As a hydrochloride salt of a secondary amine, the compound can be assayed by titrating the chloride ion (an argentometric titration) or by titrating the ammonium group as an acid in a non-aqueous medium. Non-aqueous titration is often preferred for amine hydrochlorides to achieve a sharper endpoint.

Protocol: Non-Aqueous Potentiometric Titration

  • Instrumentation: An automatic potentiometric titrator with a suitable combination electrode (e.g., glass pH electrode).

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

  • Procedure:

    • Accurately weigh approximately 150 mg of the sample and dissolve in 50 mL of glacial acetic acid.

    • Titrate the solution with 0.1 N perchloric acid, recording the potential (mV) as a function of titrant volume.

    • Determine the endpoint from the point of maximum inflection on the titration curve (first derivative).

  • Calculation:

    • Calculate the percentage assay using the following formula: % Assay = (V * N * MW * 100) / W

    • Where:

      • V = Volume of titrant at the endpoint (L)

      • N = Normality of the titrant (eq/L)

      • MW = Molecular weight of the compound (181.62 g/mol )

      • W = Weight of the sample (mg)

Conclusion

The analytical characterization of this compound requires a well-designed, multi-technique approach. The protocols detailed in this application note provide a robust framework for ensuring the identity, purity, and quality of this important pharmaceutical intermediate. By combining spectroscopic (NMR, MS, FTIR), chromatographic (HILIC-HPLC), thermal (DSC, TGA), and titrimetric methods, researchers and quality control professionals can generate a comprehensive data package that satisfies stringent regulatory requirements and ensures the consistency of the material for downstream applications.

References

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • IEEE Xplore. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}. Retrieved from [Link]

  • ASTM International. (1990). Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography. Retrieved from [Link]

  • Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]

  • Analytice. (2017, December 15). Laboratory analysis of morpholine (CAS: 110-91-8). Retrieved from [Link]

  • Chem-Impex International. (n.d.). Morpholin-2-yl-acetic acid hydrochloride. Retrieved from [Link]

  • Chem-Impex International. (n.d.). Morpholin-3-yl-acetic acid hydrochloride. Retrieved from [Link]

  • NETZSCH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. Retrieved from [Link]

  • Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Morpholineacetic acid. Retrieved from [Link]

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Application Notes and Protocols for 2-(Morpholin-3-yl)acetic acid hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Novel GABA Analogue

In the landscape of modern drug discovery, the quest for novel enzyme inhibitors with high specificity and potency remains a cornerstone of therapeutic advancement. 2-(Morpholin-3-yl)acetic acid hydrochloride, a structurally intriguing molecule, presents as a promising candidate for investigation in this domain. Its core structure, featuring a morpholine ring, is a well-established pharmacophore in medicinal chemistry, known for its favorable physicochemical and metabolic properties.[1] The morpholine moiety is a versatile scaffold that can engage in crucial hydrogen bonding and other molecular interactions within enzyme active sites, contributing to the biological activity of numerous approved and experimental drugs.[2][3]

Furthermore, the presence of an acetic acid side chain attached to the morpholine ring at the 3-position creates a structural analogy to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[4][5] This resemblance suggests a compelling hypothesis: this compound may act as an inhibitor of enzymes involved in GABA metabolism, such as GABA aminotransferase (GABA-AT).[6][7] Inhibition of GABA-AT leads to an increase in synaptic GABA levels, a therapeutic strategy employed in the management of epilepsy and other neurological disorders.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays. We will delve into the theoretical underpinnings of its potential mechanism of action, followed by detailed, field-proven protocols for determining its inhibitory potency and characterizing its mode of inhibition. Our focus will be on providing a self-validating experimental framework, grounded in established principles of enzyme kinetics.

Hypothesized Mechanism of Action: A Structural Mimicry Approach

The rationale for investigating this compound as an enzyme inhibitor is primarily rooted in the principle of substrate mimicry. The structural similarity between our topic compound and GABA suggests that it may competitively bind to the active site of GABA-AT.[6] In a competitive inhibition model, the inhibitor and the natural substrate vie for the same binding site on the enzyme.[9] The effectiveness of a competitive inhibitor is therefore dependent on its concentration relative to the substrate concentration.[10]

Below is a conceptual workflow for the investigation of this compound as a potential enzyme inhibitor.

Caption: A generalized workflow for characterizing a novel enzyme inhibitor.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable, providing a solid foundation for the investigation of this compound.

Protocol 1: Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.[11] This protocol outlines a common method for its determination using a 96-well plate format, suitable for spectrophotometric or fluorometric readouts.

Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Materials:

  • This compound

  • Purified target enzyme (e.g., GABA-AT from Pseudomonas fluorescens)[4]

  • Enzyme substrate (e.g., GABA)

  • Co-substrate/coupling enzymes and reagents (e.g., α-ketoglutarate, NADP+, succinic semialdehyde dehydrogenase for a coupled assay)[4]

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound: Dissolve the compound in the assay buffer to a high concentration (e.g., 10 mM).

  • Prepare serial dilutions of the inhibitor: Create a series of dilutions of the inhibitor in the assay buffer. A 10-point, 3-fold serial dilution is a good starting point to cover a wide concentration range.[10]

  • Prepare the enzyme solution: Dilute the enzyme stock in cold assay buffer to a working concentration. The final enzyme concentration should be kept constant across all wells.

  • Prepare the substrate solution: Dissolve the substrate and any necessary coupling reagents in the assay buffer to a working concentration. For IC50 determination, the substrate concentration is typically kept at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[10]

  • Set up the assay plate:

    • Blank wells: Add assay buffer only.

    • Negative control (100% activity) wells: Add assay buffer, enzyme solution, and substrate solution (no inhibitor).

    • Positive control (0% activity) wells: Add a known inhibitor of the enzyme, if available, or denatured enzyme.

    • Test wells: Add the serially diluted inhibitor solutions, enzyme solution, and substrate solution.

  • Pre-incubation: Add the enzyme and inhibitor solutions to the wells and incubate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.[12]

  • Initiate the reaction: Add the substrate solution to all wells (except the blanks) to start the enzymatic reaction.

  • Measure the reaction rate: Immediately place the plate in a microplate reader and measure the product formation (or substrate depletion) over time by monitoring the change in absorbance or fluorescence. The initial linear portion of the reaction progress curve represents the initial velocity (V₀).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.[13]

Data Presentation:

Inhibitor Conc. (µM)% Inhibition
100095.2
33388.7
11175.4
3752.1
12.328.9
4.110.5
1.373.2
0.460.8
0.150.2
0 (Control)0

Estimated IC50: ~35 µM (from the example data)

Protocol 2: Elucidating the Mechanism of Inhibition

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides crucial insights into how the inhibitor interacts with the enzyme.[9][14] This is typically achieved by measuring the enzyme's kinetic parameters (Km and Vmax) in the presence of different fixed concentrations of the inhibitor.

Objective: To determine the mode of inhibition of this compound.

Procedure:

  • Perform enzyme activity assays with varying substrate and inhibitor concentrations: Set up a matrix of reactions where the concentration of the substrate is varied across a range (e.g., 0.25x to 10x the Km value) for each of several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, and 2x IC50).

  • Determine the initial reaction velocity (V₀): For each combination of substrate and inhibitor concentration, measure the initial reaction velocity as described in Protocol 1.

  • Data Analysis using Lineweaver-Burk Plot:

    • For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).[15]

    • The resulting plot will show a series of lines. The pattern of intersection of these lines reveals the mechanism of inhibition.[12][14]

Interpreting the Lineweaver-Burk Plot:

  • Competitive Inhibition: The lines will intersect at the y-axis (1/Vmax), indicating that the inhibitor increases the apparent Km but does not affect Vmax.[9]

  • Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km), showing that the inhibitor decreases Vmax but does not affect Km.

  • Uncompetitive Inhibition: The lines will be parallel, indicating that the inhibitor decreases both Vmax and Km proportionally.

  • Mixed Inhibition: The lines will intersect in the second or third quadrant, indicating that the inhibitor affects both Vmax and Km.

Lineweaver_Burk_Plots cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a2 a1->a2 1/Vmax a3 a1->a3 a2->a3 a4 a2->a4 a3->a4 b1 b2 b1->b2 -1/Km b3 b1->b3 b4 b1->b4 b2->b3 b2->b4 c1 c2 c1->c2 c3 c4 c3->c4

Caption: Characteristic Lineweaver-Burk plots for different inhibition types.

Trustworthiness and Self-Validation

Conclusion and Future Directions

This compound represents a compelling starting point for the development of novel enzyme inhibitors, particularly for targets within the GABAergic system. The application notes and protocols provided offer a robust framework for its initial characterization. Successful identification of potent and selective inhibitory activity would warrant further investigation, including selectivity profiling against related enzymes and progression into cellular and in vivo models to assess therapeutic potential. The versatility of the morpholine scaffold suggests that further chemical modifications could lead to the discovery of even more potent and specific drug candidates.[1][2]

References

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]

  • Inhibition and substrate activity of conformationally rigid vigabatrin analogues with gamma-aminobutyric acid aminotransferase. PubMed. [Link]

  • Enzyme Kinetics Data Analysis. YouTube. [Link]

  • Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. PubMed Central. [Link]

  • Enzyme kinetics and inhibition studies. Fiveable. [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. [Link]

  • B 6 enzyme inhibitors in medicinal use. a Pregabalin is a GABA analog... ResearchGate. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity Against the GABA-AT Enzyme From Pseudomonas fluorescens and In Silico Molecular Modeling. PubMed. [Link]

  • GABA transaminase inhibitor. Wikipedia. [Link]

  • IC50 Determination. edX. [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

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Application Notes & Protocols: Leveraging 2-(Morpholin-3-yl)acetic Acid Hydrochloride in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Morpholine Scaffold as a Privileged Structure in Antifungal Research

The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of novel antifungal agents with unique mechanisms of action. The morpholine ring is a well-established pharmacophore in medicinal chemistry, present in several clinically relevant drugs. In the realm of antifungal therapy, morpholine derivatives, such as amorolfine, have demonstrated efficacy by disrupting the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1] Specifically, they target two key enzymes: sterol Δ14-reductase and Δ7-Δ8-isomerase.[2] This dual-target mechanism presents a higher barrier to the development of resistance compared to single-target agents.

2-(Morpholin-3-yl)acetic acid hydrochloride is a versatile chiral building block that offers a strategic entry point for the synthesis of a new generation of morpholine-based antifungals.[3][4] Its bifunctional nature, possessing both a secondary amine within the morpholine ring and a carboxylic acid moiety, allows for diverse chemical modifications to explore the structure-activity relationships (SAR) and optimize antifungal potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the application of this compound in the synthesis of a representative antifungal acetamide derivative, including a detailed experimental protocol and an exploration of the underlying scientific principles.

Mechanism of Action: Disrupting Fungal Cell Integrity

The primary antifungal mechanism of morpholine-containing compounds is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane that is absent in mammalian cells.[1] By inhibiting sterol Δ14-reductase and Δ7-Δ8-isomerase, these agents lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates. This disrupts the fluidity and integrity of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[2]

Antifungal Mechanism of Morpholine Derivatives cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... IntermediateSterols Ignosterol (and other intermediates) Lanosterol->IntermediateSterols 14α-demethylase (Azole Target) Ergosterol Ergosterol IntermediateSterols->Ergosterol Δ14-reductase & Δ7-Δ8-isomerase CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane CellDeath Fungal Cell Death Morpholine Morpholine Antifungal (e.g., Acetamide Derivative) Morpholine->p1 p1->IntermediateSterols Inhibition

Figure 1: Mechanism of action of morpholine-based antifungals.

Synthetic Application: N-Arylmethyl-2-(morpholin-3-yl)acetamide Derivatives

Drawing inspiration from the successful identification of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent broad-spectrum antifungal agents, we present a protocol for the synthesis of a representative N-arylmethyl-2-(morpholin-3-yl)acetamide.[5][6] This class of compounds has shown promising activity against various fungal species, including Candida and Aspergillus.[5] The synthesis involves a standard amide coupling reaction between this compound and a selected arymethylamme.

Experimental Workflow

The synthesis can be conceptualized as a three-stage process:

  • Amine Protection (Optional but Recommended): The secondary amine of the morpholine ring can be protected to prevent side reactions during the amide coupling. A Boc (tert-butyloxycarbonyl) group is a suitable choice due to its stability and ease of removal.

  • Amide Coupling: The carboxylic acid is activated and reacted with the desired arymethylamme to form the amide bond.

  • Deprotection (if applicable): Removal of the protecting group to yield the final compound.

Synthetic Workflow Start 2-(Morpholin-3-yl)acetic acid hydrochloride Protected Boc-Protected Morpholine Acetic Acid Start->Protected Boc₂O, Base Activated Activated Ester Intermediate Protected->Activated EDC, HOBt Coupled Protected Acetamide Derivative Activated->Coupled Arylmethylamine Final N-Arylmethyl-2-(morpholin-3-yl)acetamide (Final Product) Coupled->Final TFA or HCl

Figure 2: Synthetic workflow for an N-Arylmethyl-2-(morpholin-3-yl)acetamide.

Detailed Step-by-Step Protocol

Objective: To synthesize N-(biphenyl-3-ylmethyl)-2-(morpholin-3-yl)acetamide.

Materials:

  • (S)-2-(Morpholin-3-yl)acetic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • (Biphenyl-3-yl)methanamine

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

Step 1: N-Boc Protection of 2-(Morpholin-3-yl)acetic acid

  • Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (TEA, 2.2 eq) dropwise to the suspension. Stir for 10 minutes.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a small amount of DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected acid.

Step 2: Amide Coupling

  • Dissolve the N-Boc protected acid from Step 1 (1.0 eq) in DCM (10 mL/g).

  • Add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 20 minutes at room temperature.

  • Add (Biphenyl-3-yl)methanamine (1.1 eq) and TEA (1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the N-Boc protected acetamide derivative.

Step 3: N-Boc Deprotection

  • Dissolve the purified product from Step 2 (1.0 eq) in DCM (10 mL/g).

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, N-(biphenyl-3-ylmethyl)-2-(morpholin-3-yl)acetamide.

Data and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

Parameter Expected Outcome
Appearance White to off-white solid
¹H NMR Peaks corresponding to morpholine, acetamide, and biphenyl-methyl protons
¹³C NMR Peaks corresponding to all unique carbons in the molecule
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product
Purity (HPLC) >95%
Antifungal Activity (MIC) To be determined against a panel of fungal pathogens (e.g., C. albicans, A. fumigatus)

Conclusion and Future Perspectives

This compound serves as an invaluable starting material for the synthesis of novel morpholine-based antifungal agents. The straightforward and robust protocol for synthesizing N-arylmethyl-2-(morpholin-3-yl)acetamides allows for the creation of a diverse library of compounds for antifungal screening. The modularity of this synthetic approach enables extensive exploration of the SAR by varying the amine coupling partner, which can lead to the discovery of derivatives with improved potency, a broader spectrum of activity, and favorable drug-like properties. Further optimization of this scaffold could yield promising candidates for the next generation of antifungal therapies.

References

  • Janssen Pharmaceutica NV. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. PubMed. Available at: [Link][5][6]

  • Singh, S. B., & Pelaez, F. (2012). In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole. PubMed. Available at: [Link]

  • Goyal, P., et al. (2017). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Galen, D. M. (1996). Antifungal Agents. In Medical Microbiology (4th ed.). University of Texas Medical Branch at Galveston. Available at: [Link][1]

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Application Notes & Protocols: Derivatization of 2-(Morpholin-3-yl)acetic acid for Enhanced Bioanalytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword

In the landscape of modern drug discovery and development, the morpholine scaffold is a privileged structure, frequently incorporated to modulate physicochemical properties and confer desirable pharmacological activity.[1][2][3] The molecule 2-(Morpholin-3-yl)acetic acid, a chiral cyclic amino acid analog, presents a common analytical challenge. Its inherent polarity, low volatility, and lack of a significant chromophore make direct quantification in complex biological matrices difficult using standard chromatographic techniques.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of derivatization strategies. Our focus is to empower you to select and implement the optimal method for your specific bioanalytical needs, whether that is enhancing sensitivity for trace-level quantification, enabling gas-phase analysis, or resolving enantiomers for stereoselective studies. The protocols herein are designed to be robust and self-validating, grounded in established chemical principles to ensure the integrity and reliability of your data.

Strategic Imperatives for Derivatization

Direct analysis of 2-(Morpholin-3-yl)acetic acid is often hindered by its physicochemical properties. Derivatization is a chemical modification process designed to overcome these limitations by converting the analyte into a product with more favorable characteristics for separation and detection.[4]

The primary objectives for derivatizing this molecule are:

  • To Increase Volatility and Thermal Stability: For analysis by Gas Chromatography (GC), the polar secondary amine and carboxylic acid groups must be masked to prevent on-column adsorption and thermal degradation, allowing the molecule to transition into the gas phase.[4][5]

  • To Enhance Detectability: For High-Performance Liquid Chromatography (HPLC), attaching a chromophore (UV-absorbing group) or a fluorophore (fluorescent group) dramatically increases detection sensitivity, enabling quantification at lower concentrations.[4][6]

  • To Enable Chiral Separation: The molecule possesses a stereocenter at the C3 position of the morpholine ring. To determine enantiomeric purity, derivatization with a chiral agent creates diastereomers, which possess different physical properties and can be separated on a standard (achiral) HPLC column.[7][8][9]

Molecular Profile: 2-(Morpholin-3-yl)acetic acid

A successful derivatization strategy begins with a thorough understanding of the analyte's structure. 2-(Morpholin-3-yl)acetic acid features two key reactive functional groups and a critical stereocenter.

  • Secondary Amine (-NH-): Located within the morpholine ring, this group is nucleophilic and a site for acylation, alkylation, or reaction with amine-specific labeling reagents.

  • Carboxylic Acid (-COOH): This acidic group can be converted into esters or amides, which are typically less polar and more volatile.

  • Chiral Center: The C3 carbon is asymmetric, leading to the existence of (R)- and (S)-enantiomers.

cluster_0 2-(Morpholin-3-yl)acetic acid cluster_1 Reactive Sites mol mol_structure amine Secondary Amine (Nucleophilic Site) acid Carboxylic Acid (Esterification/Amidation Site) chiral Chiral Center (C3 Position) invisible_node1->amine invisible_node2->acid invisible_node3->chiral

Caption: Key reactive sites of 2-(Morpholin-3-yl)acetic acid.

Methodology Selection: A Comparative Analysis

The choice of analytical platform dictates the derivatization strategy. The following table provides a comparative overview to guide your decision-making process.

Analytical Goal Recommended Technique Derivatization Strategy Key Advantages Considerations
High Sensitivity & Structural Info GC-MSSilylation (e.g., BSTFA, MSTFA)Excellent volatility, thermal stability, and characteristic mass fragmentation patterns.[10][11]Requires anhydrous conditions; derivatives can be moisture-sensitive.[12]
Trace Quantification HPLC-FLDFluorescent Labeling Extremely high sensitivity (femtomole range); robust and stable derivatives.[13][14]Requires reagents targeting either amine or carboxyl group; potential for background fluorescence.
Routine Quantification HPLC-UVUV-Labeling Simple, cost-effective, and widely applicable.[6][15]Lower sensitivity compared to FLD or MS; requires a chromophore-introducing reagent.
Enantiomeric Purity HPLC-UV/FLDChiral Derivatization (e.g., FDAA)Forms diastereomers separable on standard achiral columns; reliable and well-established.[9][16][17]Requires a chiral reagent of high enantiomeric purity; reaction conditions must prevent racemization.

Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Strategy: Silylation

Silylation is the most prevalent derivatization method for GC analysis of polar compounds.[5][12] It involves replacing the active hydrogen atoms on the secondary amine and carboxylic acid groups with a non-polar trimethylsilyl (TMS) group. This single-step reaction creates a derivative that is volatile, less polar, and thermally stable.[4][5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a powerful silylating agent for this purpose.[18]

start Sample Preparation (e.g., LLE or SPE of bio-matrix) dry Evaporation to Dryness (Nitrogen stream, 40-50°C) start->dry reconstitute Reconstitution (Anhydrous solvent, e.g., Acetonitrile) dry->reconstitute derivatize Derivatization (Add BSTFA + 1% TMCS) reconstitute->derivatize incubate Incubation (Heat at 60-75°C for 30-60 min) derivatize->incubate inject GC-MS Analysis (Inject supernatant) incubate->inject cluster_0 Reactants Analyte Racemic Analyte (R- and S-forms) Product Diastereomeric Mixture (L-R and L-S forms) Analyte->Product + Reagent Marfey's Reagent (L-FDAA) Reagent->Product Separation Two Distinct Peaks (Different Retention Times) Product->Separation Separable by Achiral RP-HPLC

Caption: Principle of chiral separation using Marfey's Reagent.
Detailed Protocol: Derivatization with Marfey's Reagent (FDAA)

1. Principle of the Method: FDAA undergoes a nucleophilic aromatic substitution reaction with the secondary amine of 2-(Morpholin-3-yl)acetic acid under basic conditions. [9]The resulting diastereomers possess a strong dinitrophenyl chromophore, allowing for sensitive UV detection around 340 nm. [8] 2. Materials and Reagents:

  • 2-(Morpholin-3-yl)acetic acid sample

  • Marfey's Reagent (FDAA) solution (1% w/v in acetone)

  • 1 M Sodium Bicarbonate or Sodium Borate buffer (pH ~9.0)

  • Acetone

  • 2 M Hydrochloric Acid (HCl)

  • Reaction vials (2 mL)

  • Heating block

3. Step-by-Step Procedure:

  • Sample Preparation: Dissolve the analyte sample (approx. 50 µg) in 100 µL of 1 M Sodium Bicarbonate buffer in a reaction vial.

  • Reagent Addition: Add 200 µL of the 1% FDAA solution in acetone to the vial.

  • Reaction: Vortex the mixture and incubate at 40°C for 1 hour in the heating block.

  • Quenching: After incubation, cool the vial to room temperature. Quench the reaction by adding 100 µL of 2 M HCl. Causality Note: Acidification stops the reaction and ensures the carboxylic acid group is protonated, which can be important for consistent reverse-phase chromatography.

  • Dilution & Analysis: Dilute the reaction mixture with the HPLC mobile phase (e.g., to 1 mL) and inject it into the HPLC system for analysis. Detection is typically performed at 340 nm.

4. Expected Results: The chromatogram should show two distinct peaks corresponding to the L-FDAA-D-analyte and L-FDAA-L-analyte diastereomers. The peak areas can be integrated to calculate the enantiomeric excess (e.e.) and determine the enantiomeric purity of the sample. Typically, the D-amino acid derivative has a longer retention time than the L-amino acid derivative. [8]

Protocols for HPLC-Fluorescence Detection (FLD)

Strategy: Fluorescent Labeling of the Carboxylic Acid

To achieve high sensitivity with HPLC-FLD, the carboxylic acid can be coupled to a fluorescent amine. This is a robust two-step process using carbodiimide chemistry. [19]First, a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then stabilized by N-hydroxysuccinimide (NHS) to form an NHS-ester, which efficiently reacts with a fluorescent amine like 9-Aminoanthracene to form a stable, highly fluorescent amide bond. [19]

Detailed Protocol: Labeling with 9-Aminoanthracene via EDC/NHS Chemistry

1. Principle of the Method: This method converts the non-fluorescent analyte into a highly fluorescent derivative by forming a stable amide linkage with 9-Aminoanthracene, enabling trace-level detection. [19] 2. Materials and Reagents:

  • 2-(Morpholin-3-yl)acetic acid sample/standard

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 9-Aminoanthracene (9-AA)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Diisopropylethylamine (DIPEA)

  • Reaction vials protected from light

3. Step-by-Step Procedure:

  • Analyte Preparation: Prepare a 10 mM solution of the analyte in anhydrous DMF.

  • Activation: In a reaction vial, combine 100 µL of the analyte solution with 100 µL of a freshly prepared 100 mM EDC solution (in DMF) and 100 µL of a 100 mM NHS solution (in DMF).

  • Incubation for Activation: Vortex the mixture gently and allow it to react for 30 minutes at room temperature to form the active NHS-ester.

  • Coupling Reaction: Add 120 µL of a 10 mM 9-Aminoanthracene solution (in DMF). Add 10 µL of DIPEA to raise the pH, which is optimal for the amidation reaction. [19]5. Incubation for Coupling: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Analysis: The reaction mixture can be diluted with the mobile phase and directly injected into the HPLC-FLD system. Use excitation/emission wavelengths appropriate for the 9-AA derivative (e.g., Ex: ~365 nm, Em: ~460 nm).

Troubleshooting and Field Insights

Problem Potential Cause(s) Recommended Solution(s)
No or Low Product Yield (All Methods) Reagents degraded (e.g., moisture exposure for silylating agents).Use fresh, high-purity reagents. Store silylating agents under inert gas (N2 or Argon) in a desiccator.
Incorrect reaction pH or temperature.Verify pH of buffers before use. Optimize reaction temperature and time.
Extra Peaks in Chromatogram (GC-MS) Incomplete derivatization; presence of mono- and di-derivatized species.Increase reaction temperature, time, or amount of derivatizing agent. Ensure sample is completely dry before silylation. [10]
Sample contamination or reagent byproducts.Run a reagent blank. Ensure high-purity solvents and clean glassware.
Poor Peak Shape (Tailing) Adsorption of underivatized analyte on the column.Confirm complete derivatization. Use a fresh GC liner or HPLC column.
Active sites in the GC system.Deactivate the GC inlet and column if necessary.
Poor Separation of Diastereomers (Chiral) Suboptimal mobile phase composition or gradient.Optimize the mobile phase (e.g., buffer concentration, organic modifier percentage). Adjust the gradient slope.
Racemization of the analyte or chiral reagent.Use milder reaction conditions (e.g., lower temperature). Ensure the chiral purity of the derivatizing agent.

References

  • New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. (2009).
  • The Crucial Role of Chiral Derivatiz
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.).
  • Mukherjee, P. S., & Karnes, H. T. (1996).
  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrog
  • Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separ
  • Classic Fluorescent Labeling Dyes. (2018). Biomol GmbH.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific.
  • GC Derivatiz
  • Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. (n.d.).
  • Silyl
  • More Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex.
  • Why Use GC Derivatiz
  • Application Note: GC-MS Analysis of Polar Compounds Following Derivatization with N-(trimethylsilyl)fluoroacetamides. (2025). BenchChem.
  • Derivatiz
  • Derivatization Strategies for the Determination of Biogenic Amines with Chrom
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.).
  • Dyes With an Amine Group. Biotium.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • The Use of Derivatization Reagents for Gas Chrom
  • Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. PubMed.
  • Application Notes and Protocols for Fluorescent Labeling of Carboxylic Acids with 9-Aminoanthracene. (2025). BenchChem.
  • One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. (2023). Taylor & Francis Online.
  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). (2021). Vietnam Journal of Food Control.
  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024). ACS Organic & Inorganic Au.
  • Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. (2022).
  • Derivatization – Knowledge and References. Taylor & Francis.
  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. (2020).
  • Hengel, M. J., Jordan, R., & Maguire, W. (2014).
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • Different analytical methods of estimation of morpholine or its derivatives.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024).
  • Morpholines. Synthesis and Biological Activity. (2025).

Sources

Application Notes and Protocols: Large-Scale Synthesis of 2-(Morpholin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-(Morpholin-3-yl)acetic acid hydrochloride, a key building block in pharmaceutical development.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology optimized for safety, efficiency, and scalability. This guide emphasizes the underlying chemical principles and provides practical insights to ensure a robust and reproducible synthesis.

Introduction: Significance and Applications

This compound and its derivatives are important intermediates in the synthesis of a wide range of biologically active compounds. The morpholine scaffold is a common feature in many approved drugs, imparting favorable physicochemical properties such as improved solubility and metabolic stability.[2] Specifically, the 3-substituted morpholine motif is a key structural element in various therapeutic agents.[3] The acetic acid side chain at the 3-position provides a versatile handle for further chemical modifications, making it a valuable synthon in medicinal chemistry and drug discovery. Its applications span across different therapeutic areas, including but not limited to, Factor IXa inhibitors for thrombosis treatment and other novel drug candidates.

Strategic Approach to Large-Scale Synthesis

The synthesis of this compound on a large scale necessitates a strategic approach that prioritizes safety, cost-effectiveness, and high yield. Several synthetic routes to substituted morpholines have been reported in the literature, including palladium-catalyzed carboamination, asymmetric hydrogenation, and multi-step sequences involving cyclization and reduction.[2][4][5]

For the purpose of this guide, we will focus on a robust and scalable three-step synthetic sequence starting from a commercially available amino alcohol. This strategy involves:

  • N-protection and O-alkylation: Protection of the amine and subsequent introduction of the future acetic acid side chain precursor.

  • Intramolecular Cyclization: Formation of the morpholine ring.

  • Deprotection and Hydrolysis: Removal of protecting groups and conversion to the final hydrochloride salt.

This approach is chosen for its use of readily available starting materials, well-understood reaction mechanisms, and amenability to large-scale production with manageable purification steps.

Visualization of the Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_0 PART 1: Synthesis of Intermediate A cluster_1 PART 2: Morpholine Ring Formation cluster_2 PART 3: Final Product Formation Start Commercially Available Amino Alcohol Step1 N-Protection Start->Step1 Protecting Agent (e.g., Boc2O) Step2 O-Alkylation Step1->Step2 Base, Alkylating Agent (e.g., Ethyl bromoacetate) Intermediate_A Intermediate A (N-protected O-alkylated amino alcohol) Step2->Intermediate_A Intermediate_A_ref Intermediate A Step3 Intramolecular Cyclization Intermediate_A_ref->Step3 Strong Base (e.g., NaH) Intermediate_B Intermediate B (N-protected 2-(Morpholin-3-yl)acetate) Step3->Intermediate_B Intermediate_B_ref Intermediate B Step4 Deprotection & Hydrolysis Intermediate_B_ref->Step4 Acidic Conditions (e.g., HCl) Final_Product 2-(Morpholin-3-yl)acetic acid hydrochloride Step4->Final_Product G cluster_0 Quality Control Workflow Sample Final Product Sample HPLC HPLC Analysis Sample->HPLC Purity Check NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure Confirmation MS Mass Spectrometry Sample->MS Molecular Weight Verification FTIR FTIR Spectroscopy Sample->FTIR Functional Group Analysis QC_Pass Quality Control Passed HPLC->QC_Pass All specifications met QC_Fail Quality Control Failed HPLC->QC_Fail One or more specifications not met NMR->QC_Pass All specifications met NMR->QC_Fail One or more specifications not met MS->QC_Pass All specifications met MS->QC_Fail One or more specifications not met FTIR->QC_Pass All specifications met FTIR->QC_Fail One or more specifications not met

Sources

Strategic Purification of Compounds Containing the 2-(Morpholin-3-yl)acetic Acid Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The 2-(morpholin-3-yl)acetic acid scaffold is a privileged structure in modern medicinal chemistry, integral to the design of novel therapeutics for the central nervous system (CNS) and beyond.[1][2][3] Its value stems from a unique combination of physicochemical properties conferred by the morpholine ring, including improved solubility, metabolic stability, and the ability to traverse the blood-brain barrier.[1][4] However, the very features that make this moiety attractive—a secondary amine (pKa ~7-8), a carboxylic acid (pKa ~2-3), and a chiral center at the C3-position—present significant challenges for purification. This guide provides a detailed framework and actionable protocols for researchers to effectively purify these complex, often zwitterionic, compounds, ensuring high purity and enantiomeric excess for downstream applications.

The Purification Challenge: Understanding the Physicochemical Landscape

The primary difficulty in purifying compounds with the 2-(morpholin-3-yl)acetic acid moiety lies in its ability to exist as a zwitterion at physiological pH. This dual ionic character governs its solubility and chromatographic behavior.

  • Zwitterionic Nature: The presence of both a basic nitrogen and an acidic carboxylic acid creates an internal salt. Zwitterions often exhibit high crystal lattice energy, leading to poor solubility in common organic solvents but good solubility in polar, aqueous media.[5][6] This behavior complicates traditional purification methods like normal-phase chromatography and can make handling difficult.

  • High Polarity: The combination of the heteroatoms (N, O) and the carboxylic acid group makes these molecules highly polar. This necessitates specialized chromatographic techniques, as standard silica gel chromatography often results in poor retention, significant peak tailing, or complete immobility at the baseline.[7]

  • Chirality: The C3-position of the morpholine ring is a stereocenter. For many pharmaceutical applications, isolating a single enantiomer is critical, as different enantiomers can have vastly different pharmacological or toxicological profiles.[8][9] Therefore, purification strategies must often incorporate a chiral resolution step.

A logical workflow is essential to navigate these challenges efficiently. The initial purity, scale, and the ultimate goal (racemate vs. single enantiomer) will dictate the optimal path.

Purification_Workflow Crude Crude Product (Post-Synthesis) Assess Purity & Chirality Assessment (LC-MS, Chiral Screen) Crude->Assess Bulk Bulk Achiral Purification Assess->Bulk Impurities > 5% Chiral Chiral Separation Assess->Chiral Impurities < 5% & Chiral required Final Final Purity & ee Analysis (QC) Assess->Final Purity > 95% & Achiral sufficient IEX Ion-Exchange Chromatography (IEX) Bulk->IEX RPC Reverse-Phase Chromatography (RP-HPLC) Bulk->RPC Cryst Crystallization / Salt Formation Bulk->Cryst IEX->Chiral RPC->Chiral Cryst->Chiral SFC Chiral SFC Chiral->SFC HPLC Chiral HPLC Chiral->HPLC Diast Diastereomeric Salt Resolution Chiral->Diast SFC->Final HPLC->Final Diast->Final Pure Pure Compound (Racemate or Enantiomer) Final->Pure

Caption: General purification decision workflow.

Core Purification Protocols

Ion-Exchange Chromatography (IEX): The Zwitterion Solution

IEX is arguably the most powerful technique for purifying zwitterionic compounds like amino acids and their analogs.[10][11] It separates molecules based on their net charge, which is dependent on the pH of the mobile phase. By manipulating the buffer pH, the 2-(morpholin-3-yl)acetic acid moiety can be made to carry a net positive charge, a net negative charge, or be neutral (isoelectric point), allowing for selective binding and elution from a charged stationary phase.[12][13]

IEX_Principle cluster_column Cation Exchange Column (e.g., SCX) cluster_mobile_phase Mobile Phase Resin { Stationary Phase | SO₃⁻ Na⁺ } Analyte_High_pH Analyte_High_pH Resin->Analyte_High_pH Does Not Bind / Elutes Analyte_Low_pH Analyte_Low_pH Analyte_Low_pH->Resin:head Binds to Resin (Ionic Interaction) Elution_Buffer High Salt Buffer (e.g., NaCl) Elution_Buffer->Resin Displaces Bound Analyte (Elution)

Caption: Principle of Cation Exchange Chromatography for zwitterions.

Protocol: Strong Cation Exchange (SCX) Chromatography

  • Column Selection: Choose a silica- or polymer-based strong cation exchange column (e.g., with sulfonic acid functional groups).

  • Equilibration: Equilibrate the column with a low-ionic-strength buffer at a pH where the target compound is positively charged (pH < 3). A typical starting buffer is 10-20 mM ammonium formate, pH 2.8.

  • Sample Loading: Dissolve the crude material in the equilibration buffer. If solubility is an issue, use a minimal amount of a polar co-solvent like methanol or DMSO. Filter the sample through a 0.45 µm filter. Load the solution onto the column.

  • Washing: Wash the column with 3-5 column volumes (CV) of the equilibration buffer to remove neutral and anionic impurities.

  • Elution: Elute the bound compound using a gradient of increasing ionic strength (e.g., a linear gradient from 20 mM to 500 mM ammonium formate over 20 CV) or a pH gradient. The positively charged compound will be displaced by the counter-ions (e.g., NH₄⁺) in the buffer.

  • Fraction Collection & Analysis: Collect fractions and analyze by LC-MS to identify those containing the pure product.

  • Desalting: Pool the pure fractions. The salt can be removed by subsequent reverse-phase chromatography with a volatile mobile phase (see Protocol 2.2) or by lyophilization if a volatile buffer like ammonium formate/acetate was used.

Reverse-Phase HPLC (RP-HPLC): The Versatile Workhorse

While challenging for highly polar compounds, RP-HPLC can be highly effective with the right mobile phase modifiers. The goal is to suppress the ionization of both the amine and the carboxylic acid to increase retention on a nonpolar stationary phase (e.g., C18).

Protocol: RP-HPLC with Acidic Modifier

  • Column Selection: A C18 or C8 stationary phase is standard. For highly polar compounds, consider an "aqueous stable" C18 phase or a polar-embedded phase.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile or Methanol.

    • Rationale: The acidic modifier (pH ~2-3) protonates the morpholine nitrogen (forming R-NH₂⁺) and keeps the carboxylic acid in its neutral form (R-COOH). The TFA also acts as an ion-pairing agent with the ammonium cation, further reducing polarity and improving peak shape.

  • Method Development:

    • Start with a shallow gradient (e.g., 5-50% Solvent B over 20-30 minutes).

    • Monitor the elution of the compound using a UV detector (if the molecule has a chromophore) and/or a mass spectrometer (LC-MS).

    • Optimize the gradient to achieve separation from impurities.

  • Purification & Fraction Processing: Perform the preparative injection. Collect the fraction containing the pure product. Remove the solvent and volatile modifier via lyophilization or rotary evaporation.

Supercritical Fluid Chromatography (SFC): The Chiral & Green Alternative

SFC is an increasingly popular technique for purifying polar and chiral compounds.[14][15] It uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent (modifier) like methanol.[16] SFC offers advantages of high speed, reduced solvent consumption, and excellent performance for chiral separations.

Protocol: Chiral SFC for Enantiomeric Resolution

  • Column Selection: Choose a chiral stationary phase (CSP) known for separating amines and acids. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are excellent starting points.

  • Mobile Phase:

    • Main Fluid: Supercritical CO₂.

    • Modifier/Co-solvent: Methanol is a common choice.

    • Additive: To improve peak shape and efficiency for basic/acidic compounds, an additive is crucial. For zwitterionic molecules, a combination of a basic additive (e.g., triethylamine, TEA) and an acidic additive (e.g., trifluoroacetic acid, TFA) may be required. A common starting point is 0.1% TEA and 0.1% TFA in the methanol modifier.[17]

  • Screening & Optimization:

    • Screen multiple chiral columns with a standard gradient (e.g., 5% to 40% methanol modifier over 5-10 minutes).

    • Once a "hit" (partial or full separation) is identified, optimize the separation by adjusting the gradient slope, flow rate, back-pressure, and temperature. The type and concentration of the additive can also be fine-tuned.

  • Preparative Separation: Scale up the optimized analytical method to a preparative scale. The fractions are collected post-back-pressure regulator, where the CO₂ becomes a gas and evaporates, leaving the compound in the methanol modifier.

  • Product Recovery: Evaporate the methanol to obtain the purified enantiomer.

Crystallization & Co-crystallization

Crystallization is a powerful, cost-effective method for final purification, especially at a large scale. However, the high polarity and zwitterionic nature of these compounds can make finding suitable solvent systems challenging.

  • Direct Crystallization: Often requires highly polar solvent systems like water/ethanol, water/isopropanol, or DMF/water. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Co-crystallization: If direct crystallization is difficult, forming a co-crystal with a neutral, "generally recognized as safe" (GRAS) co-former can be an effective strategy.[18] This process can disrupt the strong zwitterionic interactions in the crystal lattice, leading to a neutral co-crystal with different, often more favorable, solubility properties.[5][6][19] For a molecule with a basic amine and a carboxylic acid, co-formers could include other acids or neutral hydrogen-bond donors/acceptors.

Summary of Method Parameters

ParameterIon-Exchange Chromatography (IEX)Reverse-Phase HPLC (RP-HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation by net chargeSeparation by polarity/hydrophobicitySeparation by polarity in supercritical fluid
Stationary Phase Strong/Weak Cation/Anion ExchangeC18, C8, Polar-EmbeddedChiral (e.g., Amylose, Cellulose) or Achiral
Mobile Phase Aqueous buffers (pH & salt gradients)Water/Acetonitrile or Water/MethanolSupercritical CO₂ with Methanol modifier
Key Additive Salts (Ammonium Formate, NaCl)Acids (TFA, Formic Acid)Base (TEA) and/or Acid (TFA)
Best For Bulk purification of zwitterionsHigh-resolution achiral purificationFast chiral and achiral separations
Key Challenge Requires desalting stepPeak tailing without proper modifiersRequires specialized equipment

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Suggested Solution(s)
No retention on RP-HPLC Compound is too polar; ionization is not suppressed.Add 0.1% TFA or Formic Acid to the mobile phase. Use a polar-embedded or aqueous-stable C18 column. Consider HILIC as an alternative.
Severe peak tailing on silica/RP-HPLC Strong interaction of the morpholine nitrogen with acidic silica surface sites.For normal phase, add a basic modifier like triethylamine (0.5-2%) to the eluent.[7] For RP-HPLC, ensure the acidic modifier (TFA) concentration is sufficient.
Compound insoluble in loading buffer (IEX) The chosen buffer is a poor solvent for the zwitterion.Add a minimal amount of a miscible organic co-solvent (MeOH, DMSO, DMF). Ensure the sample is fully dissolved before loading.
Poor or no separation on Chiral SFC Incorrect Chiral Stationary Phase (CSP) or modifier/additive combination.Screen a wider range of CSPs. Systematically vary the co-solvent (MeOH, EtOH, IPA) and the additives (e.g., try diethylamine, ammonium hydroxide).
Product contains salt after IEX Non-volatile salt (e.g., NaCl, K₃PO₄) used for elution.Use a volatile salt buffer (e.g., ammonium formate/acetate). If non-volatile salt is necessary, perform a post-purification desalting step using RP-HPLC.

References

  • Desiraju, G. R., et al. (2018). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications. Available at: [Link]

  • Taylor, L. T., & G. M. L. (n.d.). Amines by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Bolla, G., & Nangia, A. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Crystal engineering of a zwitterionic drug to neutral cocrystals: A general solution for floxacins | Request PDF. Available at: [Link]

  • Kavanagh, O. Y., et al. (2020). A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut. Semantic Scholar. Available at: [Link]

  • Pimpit, S., & Tiamraj, A. (1993). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. Available at: [Link]

  • Al-Sayah, M. A., & Mawhinney, D. B. (n.d.). Comparison of SFC, polar organic, and normal-phase modes. Analyte: RS/SR 2-amino. ResearchGate. Available at: [Link]

  • Kotoni, D., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available at: [Link]

  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. University of Kaposvár. Available at: [Link]

  • Singh, P., et al. (2021). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Available at: [Link]

  • Lesellier, E. (2018). How Good is SFC for Polar Analytes? Chromatography Today. Available at: [Link]

  • van Zelst, F. H. M., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing. Available at: [Link]

  • Ghosh, A., & Pradeep, S. (2023). Synthesis and Biophysical Studies of High Affinity Morpholino Oligomers Containing G-clamp Analogs. ChemRxiv. Available at: [Link]

  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization. CORE. Available at: [Link]

  • Mei, X., et al. (2016). Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance. ACS Publications. Available at: [Link]

  • Piez, K. A., & Morris, L. (1960). Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure. Analytical Chemistry. Available at: [Link]

  • Frankowski, K. J., et al. (2014). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC - NIH. Available at: [Link]

  • Thevenon, A., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available at: [Link]

  • Eide, M. (2003). Morpholine. OSHA. Available at: [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Al-Azawi, F. I. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. Available at: [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Knize, M. G., et al. (1994). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. Available at: [Link]

  • University of Calgary. (n.d.). ORGANIC LABORATORY TECHNIQUES 13 • CHROMATOGRAPHY. Department of Chemistry. Available at: [Link]

  • Carlone, A., et al. (2016). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Organic Letters. Available at: [Link]

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • Google Patents. (2017). US20170217911A1 - Process For Preparation Of Linezolid.
  • Iacovelli, R., et al. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • Sharma, P. K., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Kumar, P., et al. (2020). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Banister, S. D., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

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  • Ghosh, A. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistryOpen. Available at: [Link]

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The Uncharted Territory of 2-(Morpholin-3-yl)acetic acid hydrochloride in Bioconjugation: A Search for Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

To the Valued Research Community,

In the pursuit of advancing bioconjugation techniques, particularly for the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the exploration of novel linker molecules is a critical frontier. You have inquired about the use of 2-(Morpholin-3-yl)acetic acid hydrochloride as a linker. After a comprehensive and rigorous search of the current scientific literature, including peer-reviewed articles and patent databases, we must report that there are no established or published application notes or detailed protocols for the use of this specific molecule as a linker in bioconjugation.

This finding suggests that this compound is not a conventional or widely documented linker in the field. It may be a novel, proprietary, or internally developed compound for which the methodology has not been publicly disclosed. As such, and in adherence with our commitment to scientific integrity and providing field-proven insights, we cannot generate a detailed application note or protocol that would be, by necessity, speculative and lack the required authoritative grounding.

However, to assist your research, we can provide a detailed guide on the principles that would likely govern the use of a morpholino-acetic acid-based linker, should you wish to develop a protocol empirically. We will base this on the more common regioisomer, 2-(Morpholin-4-yl)acetic acid , and general principles of bioconjugation chemistry. The morpholine moiety is of interest in linker technology primarily for its potential to confer hydrophilicity, which can be advantageous for the solubility and pharmacokinetic properties of bioconjugates.[1][2][3]

Conceptual Framework for a Morpholino-Acetic Acid Linker in Bioconjugation

The presence of a carboxylic acid group on the 2-(Morpholin-3-yl)acetic acid molecule provides a clear chemical handle for conjugation to amine-containing biomolecules, such as the lysine residues on an antibody. This would classify it as a non-cleavable linker, which relies on the complete degradation of the antibody in the lysosome to release the payload.[4]

The key advantages that a morpholine-containing linker could theoretically offer include:

  • Enhanced Hydrophilicity: The morpholine ring is a polar structure that can improve the aqueous solubility of the entire bioconjugate, a crucial factor when dealing with hydrophobic payloads that can induce aggregation.[1][5][6]

  • Biocompatibility: Morpholine is a structural motif found in some biologically active molecules and is generally considered to have good biocompatibility.

  • Chemical Stability: The amide bond formed upon conjugation is highly stable under physiological conditions, ensuring the integrity of the bioconjugate in circulation.[4]

Below, we present a generalized, theoretical protocol for the activation of a carboxylic acid-containing linker and its conjugation to an antibody. This is a foundational guide and would require extensive optimization and validation for the specific compound .

Theoretical Protocol: Activation and Conjugation of a Carboxylic Acid Linker

This protocol outlines the conceptual steps for conjugating a linker with a terminal carboxylic acid to the lysine residues of a monoclonal antibody (mAb).

Part 1: Activation of the Carboxylic Acid Linker

The carboxylic acid group must be activated to react efficiently with the amine groups on the antibody. A common method is the use of carbodiimide chemistry to form an active ester.

Core Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and is prone to hydrolysis. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) stabilizes the active intermediate by converting it to a more stable, amine-reactive NHS ester.

Diagram of Activation Chemistry

activation cluster_reactants Reactants cluster_intermediates Intermediates Linker_COOH Linker-COOH O_acylisourea O-acylisourea (unstable intermediate) Linker_COOH->O_acylisourea + EDC EDC EDC NHS NHS NHS_ester Amine-Reactive NHS Ester (stable) O_acylisourea->NHS_ester + NHS - EDC-urea byproduct

Caption: Activation of a carboxylic acid linker using EDC and NHS.

Materials:

  • This compound (or similar carboxylic acid linker)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide, DMF)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Procedure:

  • Dissolve the Linker: Dissolve the morpholino-acetic acid linker in the chosen organic solvent or activation buffer.

  • Add Activating Reagents: Add a molar excess of EDC and NHS (typically 1.5-2 equivalents of each relative to the linker).

  • Incubate: Allow the reaction to proceed for 15-60 minutes at room temperature to form the NHS ester. The reaction mixture is now ready for addition to the antibody.

Part 2: Conjugation to the Antibody

Core Principle: The amine-reactive NHS ester of the linker reacts with the primary amines of lysine residues on the antibody to form stable amide bonds. The pH of the reaction is critical; it should be high enough to deprotonate the lysine side-chain amines but not so high as to cause significant hydrolysis of the NHS ester.

Diagram of Conjugation Workflow

conjugation Activated_Linker Activated Linker (NHS Ester) Conjugation_Step Conjugation Reaction (pH 7.2-8.0) Activated_Linker->Conjugation_Step Antibody Antibody (mAb) with Lysine Residues Antibody->Conjugation_Step ADC Antibody-Linker Conjugate (ADC) Conjugation_Step->ADC Purification Purification (e.g., SEC, TFF) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: General workflow for antibody conjugation and purification.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated linker solution from Part 1

  • Reaction Buffer (e.g., PBS, pH 8.0)

  • Quenching Reagent (e.g., Tris or glycine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Buffer Exchange: Ensure the mAb is in an amine-free buffer at the desired concentration.

  • pH Adjustment: Adjust the pH of the mAb solution to 7.5-8.0 to facilitate the reaction.

  • Conjugation: Add the activated linker solution to the mAb solution. The molar ratio of linker to mAb will determine the drug-to-antibody ratio (DAR) and must be empirically optimized.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C.

  • Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the resulting ADC from excess linker and byproducts using SEC, TFF, or other suitable chromatography methods.

  • Characterization: Characterize the final ADC for DAR, aggregation, and binding affinity.

Conclusion and Recommendations

While we cannot provide a specific, validated protocol for This compound , the principles and general procedures outlined above provide a starting point for its empirical evaluation as a bioconjugation linker. We strongly advise any researcher exploring this novel linker to conduct small-scale pilot experiments to determine optimal reaction conditions, including molar ratios, pH, and incubation times. Comprehensive analytical characterization of the resulting conjugate is paramount to ensure its stability, efficacy, and safety.

We hope this conceptual guide is of value to your research and development efforts.

References

  • Wang, P., & Wu, K. (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release. [Link]

  • Staben, L. R., et al. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]

  • Joubert, N., et al. (2020). Antibody-Drug Conjugates: The Last Decade. Pharmaceuticals. [Link]

  • Lhospice, F., et al. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. Journal of Medicinal Chemistry. [Link]

  • NJ Bio, Inc. Linkers for ADCs. [Link]

  • Lu, J., et al. (2016). Linker-payloads for antibody-drug conjugates. Journal of Hematology & Oncology. [Link]

  • Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed 2-(Morpholin-3-yl)acetic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting coupling reactions involving 2-(Morpholin-3-yl)acetic acid and its derivatives. This guide is designed to provide in-depth, actionable solutions to common and complex issues encountered during amide bond formation with this versatile building block.

I. Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 2-(Morpholin-3-yl)acetic acid is showing low to no yield. What are the most common initial troubleshooting steps?

A1: Low or no yield is a frequent challenge. Start by systematically evaluating the following:

  • Reagent Quality: Ensure all reagents, especially coupling agents like HATU or EDC, are fresh and have been stored under anhydrous conditions.[1] Moisture can significantly reduce their effectiveness.

  • Solvent Purity: Use high-purity, anhydrous solvents.[1][2] Common choices like DMF and DCM must be dry.[1][3] The presence of water can lead to the hydrolysis of activated intermediates.[1]

  • Reaction Stoichiometry: Double-check the molar equivalents of all reactants. A slight excess of the amine and coupling reagent relative to the carboxylic acid is a common starting point.[1]

  • Base Selection: The choice and amount of base are critical. Non-nucleophilic bases like DIPEA or triethylamine are standard.[2][4] If your starting material is a TFA salt, ensure you are using enough base to neutralize the salt and facilitate the reaction.[5]

Q2: I am observing the formation of a significant side product. What are the likely culprits?

A2: Side product formation can arise from several sources:

  • Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HATU, HBTU) can react with the amine partner to form a guanidinium byproduct, which terminates the desired reaction.[6][7] Pre-activating the carboxylic acid before adding the amine can mitigate this.[6]

  • Racemization: While 2-(Morpholin-3-yl)acetic acid itself is not chiral at the alpha-carbon of the acetate, racemization can be a concern for chiral amines or other chiral components in the reaction. Lowering the reaction temperature can sometimes reduce racemization.[8]

  • N-Acylurea Formation: With carbodiimide reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[9] The addition of HOBt or a similar auxiliary nucleophile can suppress this side reaction.

Q3: Is protection of the morpholine secondary amine necessary?

A3: In many cases, protection of the morpholine nitrogen is not required. However, under certain conditions, particularly with highly reactive electrophiles or forcing reaction conditions, the secondary amine of the morpholine ring can compete with the desired amine in the coupling reaction. If you suspect this is an issue, consider using a suitable protecting group like Boc or Cbz.[10]

II. In-Depth Troubleshooting Guides

Issue 1: Incomplete or Stalled Reactions

Symptom: LC-MS or TLC analysis shows significant amounts of unreacted starting materials even after extended reaction times.

Root Cause Analysis and Solutions:

  • Insufficient Activation of the Carboxylic Acid: The carboxylic acid of 2-(Morpholin-3-yl)acetic acid may not be sufficiently activated for the coupling to proceed efficiently, especially when coupling to sterically hindered or electron-deficient amines.[11][12][13]

    • Troubleshooting Protocol:

      • Switch to a Stronger Coupling Reagent: If you are using a carbodiimide like EDC, consider switching to a more potent uronium/aminium salt such as HATU, HBTU, or PyBOP.[4][14][15] These reagents often lead to faster and more complete reactions.

      • Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for 5-15 minutes before adding the amine.[1] This ensures the formation of the activated species before the nucleophile is introduced.

      • Convert to Acyl Fluoride: For particularly challenging couplings, in-situ formation of an acyl fluoride can be highly effective.[11][13] Reagents like BTFFH can be used for this transformation.

  • Poor Solubility of Reactants: If any of the reactants are not fully dissolved, the reaction will be heterogeneous and slow.[16]

    • Troubleshooting Protocol:

      • Solvent Screening: While DMF and DCM are common, consider alternative anhydrous solvents like NMP or THF in which all components are fully soluble.[3][5]

      • Increase Dilution: In some cases, increasing the solvent volume can improve solubility.

      • Gentle Heating: For sterically hindered substrates, gentle heating (e.g., 40-50°C) may be necessary to drive the reaction to completion.[17] However, be mindful that higher temperatures can also increase the rate of side reactions.

Issue 2: Coupling with Sterically Hindered Amines

Symptom: The reaction works well with simple primary amines but fails or gives very low yields with bulky secondary amines or sterically demanding anilines.

Root Cause Analysis and Solutions:

The steric bulk around the amine nitrogen can significantly slow down the rate of nucleophilic attack on the activated carboxylic acid intermediate.[12][18]

  • Troubleshooting Workflow:

    G Start Reaction with Hindered Amine Fails Step1 Increase Reaction Temperature (e.g., 50°C) Start->Step1 Step2 Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) Step1->Step2 If yield is still low Success Successful Coupling Step1->Success If successful Step3 Convert Acid to Acyl Halide (Acyl Chloride or Fluoride) Step2->Step3 If no improvement Step2->Success If successful Step4 Use Microwave Irradiation Step3->Step4 For very challenging cases Step3->Success If successful Step4->Success If successful Failure Re-evaluate Synthetic Route Step4->Failure If still fails

    Caption: Troubleshooting workflow for hindered amine couplings.

  • Experimental Protocols:

    Protocol 1: High-Temperature Coupling with HATU

    • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-(Morpholin-3-yl)acetic acid (1.0 eq.) in anhydrous DMF.

    • Add HATU (1.2 eq.) followed by DIPEA (3.0 eq.).

    • Stir the mixture at room temperature for 10 minutes to pre-activate the acid.

    • Add the sterically hindered amine (1.1 eq.).

    • Heat the reaction mixture to 50°C and monitor by LC-MS until the starting material is consumed.

    • Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).[1][5]

    Protocol 2: Acyl Fluoride Formation and Coupling

    • In a sealed vial, dissolve 2-(Morpholin-3-yl)acetic acid (1.3 eq.) and BTFFH (1.2 eq.) in an anhydrous solvent like 1,2-dichloroethane.

    • Add your sterically hindered amine (1.0 eq.).

    • Heat the reaction at 80°C for 12-24 hours.[13]

    • Monitor the reaction by LC-MS.

    • Upon completion, cool to room temperature and proceed with aqueous workup and purification.

Issue 3: Side Reactions Involving the Morpholine Ring

Symptom: Mass spectrometry analysis reveals byproducts corresponding to reactions at the morpholine nitrogen or ring-opening.

Root Cause Analysis and Solutions:

While generally stable, the morpholine ring can participate in side reactions under specific conditions. The secondary amine is a nucleophile, and the ether linkage can be susceptible to cleavage by strong acids.

  • Protecting the Morpholine Nitrogen: If you suspect side reactions at the morpholine nitrogen, a protecting group strategy is advisable.[10]

    Table 1: Common Protecting Groups for the Morpholine Nitrogen

Protecting GroupIntroduction ReagentsDeprotection ConditionsOrthogonal To
Boc Boc₂O, Base (e.g., DIPEA)TFA, HCl in DioxaneFmoc, Cbz, Benzyl
Cbz Cbz-Cl, BaseH₂, Pd/CBoc, Fmoc
Fmoc Fmoc-Cl, BasePiperidine in DMFBoc, Cbz, Benzyl
  • Mechanism of a Potential Side Reaction: Guanidinylation

    G HATU HATU (Uronium Salt) Guanidinium Guanidinium Byproduct (Terminated Chain) HATU->Guanidinium Undesired Attack Amine R-NH₂ (Desired Amine) Amine->Guanidinium

    Caption: Guanidinylation side reaction with uronium salts.

    To avoid this, ensure the carboxylic acid is activated first before the amine is introduced, which favors the desired reaction pathway.[6]

III. Analytical Monitoring

Effective troubleshooting relies on accurate monitoring of the reaction progress.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring these reactions. It provides information on the conversion of starting materials and allows for the identification of the desired product and any side products by their mass-to-charge ratio.[5][19]

By systematically addressing these common issues, researchers can significantly improve the success rate of coupling reactions with 2-(Morpholin-3-yl)acetic acid, a valuable scaffold in modern drug discovery.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Subirós-Funosas, R., et al. (2009). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 74(10), 3765-3773. [Link]

  • Hansen, F. G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11048-11053. [Link]

  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51436-51443. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 268-271. [Link]

  • Hansen, F. G., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Chalmers University of Technology. (n.d.). Optimizing Compound Library Synthesis in Drug Discovery using Empirical Modelling Techniques. [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. [Link]

  • National Center for Biotechnology Information. (n.d.). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. [Link]

  • Royal Society of Chemistry. (2024). Green Chemistry. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]

  • McKendry, S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(5), 1241-1249. [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. [Link]

  • ResearchGate. (n.d.). Two New Methods Monitoring Kinetics of Hydrolysis of Acetylcholine and Acetylthiocholine. [Link]

  • PubMed. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

  • Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

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Technical Support Center: Synthesis of 2-(Morpholin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Morpholin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing the 2-(Morpholin-3-yl)acetic acid core structure?

A1: The synthesis of the 2-(Morpholin-3-yl)acetic acid scaffold can be approached through several strategic routes. A prevalent method involves the cyclization of a linear precursor derived from an amino alcohol, such as L-serine. This strategy often includes the formation of a morpholinone intermediate, which is subsequently reduced.[1][2] Another effective approach is the use of transition metal-catalyzed reactions, such as palladium-catalyzed carboamination, to construct the morpholine ring with the desired substitution pattern.[3] Additionally, multi-component reactions catalyzed by copper have emerged as an efficient way to generate highly substituted morpholines in a single step.[4]

Q2: Why is N-protection of the morpholine nitrogen often necessary during the synthesis?

A2: The morpholine nitrogen is a nucleophilic secondary amine, which can interfere with subsequent reaction steps, particularly those involving electrophilic reagents. N-protection, commonly with a Boc (tert-butyloxycarbonyl) group, prevents unwanted side reactions such as N-alkylation.[3][5] The Boc group is advantageous due to its stability under many reaction conditions and its straightforward removal with acid, which is often compatible with the final hydrochloride salt formation.[5]

Q3: What are the critical parameters to control during the hydrolysis of an ester precursor to the final carboxylic acid?

A3: The hydrolysis of an ester precursor, such as a methyl or ethyl ester of 2-(morpholin-3-yl)acetic acid, is a critical step that can significantly impact the final yield and purity. Key parameters to control include the choice of acid or base catalyst, reaction temperature, and reaction time. Both acidic and basic conditions can be employed, but care must be taken to avoid side reactions, such as ring-opening of the morpholine under harsh conditions. The rate of hydrolysis can be influenced by the steric hindrance around the ester group.[6][7] Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal reaction time and prevent over-hydrolysis or degradation of the product.

Q4: How is the final hydrochloride salt typically formed and purified?

A4: The hydrochloride salt is generally formed in the final step of the synthesis by treating the free base of 2-(morpholin-3-yl)acetic acid with hydrochloric acid in a suitable solvent, such as methanol, ethanol, or a mixture of ethers. The choice of solvent is critical for obtaining a crystalline product with high purity. The concentration of the HCl solution and the temperature at which the salt is precipitated are important parameters to control for optimal yield and crystal morphology. Purification is often achieved through recrystallization from an appropriate solvent system.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield in Morpholine Ring Formation

Symptoms:

  • Low conversion of the starting amino alcohol derivative.

  • Formation of multiple side products observed by TLC or LC-MS.

  • Difficulty in isolating the desired cyclic product.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
Incomplete Cyclization The intramolecular cyclization to form the morpholine ring can be slow or reversible. The choice of base and solvent is crucial for promoting the reaction to completion.[1]* Optimize Base: If using a weak base, consider a stronger, non-nucleophilic base like potassium tert-butoxide. * Solvent Selection: Switch to a higher-boiling point solvent to increase the reaction rate, if the starting materials are stable at elevated temperatures. * Increase Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.
Side Reactions The starting material may undergo intermolecular reactions or degradation under the reaction conditions. For example, unprotected functional groups can lead to polymerization or other side reactions.* Protecting Groups: Ensure that all reactive functional groups not involved in the cyclization are adequately protected. The Boc group is a common choice for amine protection.[5] * Temperature Control: Avoid excessively high temperatures that could lead to decomposition.
Poor Quality Reagents Impurities in starting materials or solvents can inhibit the reaction or lead to the formation of byproducts.* Reagent Purification: Purify starting materials and ensure solvents are anhydrous, as water can interfere with many cyclization reactions.

Experimental Workflow: Morpholine Ring Formation via Intramolecular Cyclization

G cluster_0 Preparation of Linear Precursor cluster_1 Cyclization cluster_2 Work-up and Purification start N-Protected Amino Alcohol product1 Linear Precursor start->product1 Alkylation reagent1 Alkylation Reagent reagent1->product1 product1_c Linear Precursor product2 Cyclized Morpholine Derivative product1_c->product2 Intramolecular Cyclization base Base (e.g., t-BuOK) base->product2 product2_c Cyclized Morpholine Derivative purification Chromatography/Recrystallization product2_c->purification final_product Purified Morpholine Derivative purification->final_product

Caption: Workflow for morpholine ring formation.

Problem 2: Difficulty in Introducing the Acetic Acid Side Chain

Symptoms:

  • Low yield of the desired 3-substituted morpholine.

  • Alkylation occurs at the morpholine nitrogen instead of the 3-position.

  • Racemization of the chiral center at the 3-position.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
N-Alkylation The morpholine nitrogen is more nucleophilic than the carbon at the 3-position, leading to preferential N-alkylation if the nitrogen is unprotected.* N-Protection: Protect the morpholine nitrogen with a suitable protecting group like Boc before attempting C-alkylation.[5]
Low Reactivity at C-3 The C-3 position of the morpholine ring is not inherently reactive towards alkylation. It typically requires activation.* Activate C-3: One strategy is to introduce a carboxyl group at the 3-position, which can then be extended. A known method starts from L-serine to synthesize (S)-3-morpholinyl carboxylic acid, which can serve as a precursor.[2]
Racemization If the synthesis involves a chiral center at the 3-position, harsh reaction conditions (strong base or high temperature) can lead to racemization.* Mild Conditions: Employ milder reaction conditions and bases to preserve the stereochemistry. Monitor the enantiomeric excess (ee) of the product using chiral chromatography.

Logical Relationship: N-Protection for Selective C-3 Functionalization

G unprotected Unprotected Morpholine n_alkylation N-Alkylation (Undesired) unprotected->n_alkylation c3_alkylation C-3 Alkylation (Desired) unprotected->c3_alkylation Low Yield alkylation Alkylation Reagent alkylation->n_alkylation alkylation->c3_alkylation protected N-Protected Morpholine protected->c3_alkylation

Caption: Importance of N-protection for C-3 alkylation.

Problem 3: Inefficient Hydrolysis of the Ester Precursor

Symptoms:

  • Incomplete conversion of the ester to the carboxylic acid.

  • Degradation of the product during hydrolysis.

  • Formation of a complex mixture of products.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
Steric Hindrance Bulky substituents near the ester group can hinder the approach of the nucleophile (hydroxide or water), slowing down the hydrolysis rate.[6]* Increase Temperature: Carefully increase the reaction temperature to accelerate the hydrolysis. * Prolong Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC or LC-MS.
Product Degradation The morpholine ring or other functional groups in the molecule may be sensitive to the strongly acidic or basic conditions required for hydrolysis.* Milder Conditions: Explore milder hydrolysis conditions, such as using lithium hydroxide (LiOH) in a THF/water mixture, which is often effective at room temperature. * Enzymatic Hydrolysis: Consider using a lipase for a more selective and milder hydrolysis.[6]
Poor Solubility The ester precursor may not be fully soluble in the aqueous hydrolysis medium, leading to a slow and incomplete reaction.* Co-solvent: Add a co-solvent like THF or dioxane to improve the solubility of the starting material.
Problem 4: Issues with Hydrochloride Salt Formation and Purification

Symptoms:

  • The product precipitates as an oil instead of a crystalline solid.

  • The final product has low purity.

  • The yield of the salt formation is low.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
Incorrect Solvent The choice of solvent is critical for crystallization. If the product is too soluble, it will not precipitate. If it is too insoluble, it may crash out as an amorphous solid or oil.* Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., ethanol/ether, isopropanol/hexane) to find the optimal conditions for crystallization.
Presence of Impurities Impurities can inhibit crystallization and lead to the formation of an oil.* Purify the Free Base: Ensure the free base of 2-(morpholin-3-yl)acetic acid is highly pure before attempting salt formation. Purification by column chromatography may be necessary.
Water Content The presence of water can sometimes hinder the crystallization of hydrochloride salts.* Anhydrous Conditions: Use anhydrous solvents and HCl gas or a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane).

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation reactions enables an efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Wolfe, J. P., & Ney, J. E. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 8(8), 1721–1724. [Link]

  • Wang, Z., & Gevorgyan, V. (2019). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic letters, 21(17), 7014–7018. [Link]

  • Kim, H., & Lee, C. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6548–6557. [Link]

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 185–193. [Link]

  • Utility of the alkylation process a, Derivatizations of morpholine... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Kim, H., & Lee, C. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6548–6557. [Link]

  • Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Bode, J. W. (2019). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents. (n.d.).
  • Sharma, P. K., Amin, A., & Kumar, M. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 150, 02002. [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324–332. [Link]

  • MORPHOLINE-3-CARBOXYLIC ACID - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of (2,3-Dihydro-2-oxo-3-phenyl-1-indolyl)-acetic acid morpholide (I, R1 =R2 =R3 =R6 =H, R4 +R5 =CH2CH2OCH2CH2 and n=1) - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Hydrolysis of fatty acid esters of acetaminophen in buffered pancreatic lipase systmes I. (n.d.). Retrieved January 12, 2026, from [Link]

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  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (n.d.). Retrieved January 12, 2026, from [Link]

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Technical Support Center: Preventing Racemization of 2-(Morpholin-3-yl)acetic acid during Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-(Morpholin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during the activation of this chiral building block. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your work.

Understanding the Mechanism of Racemization

Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, is a significant challenge when activating chiral carboxylic acids like 2-(Morpholin-3-yl)acetic acid for coupling reactions. The loss of stereochemical integrity can have profound effects on the biological activity and safety profile of the final molecule.

The primary cause of racemization during activation is the increased acidity of the proton at the α-carbon (the carbon adjacent to the carboxylic acid). When the carboxyl group is activated (e.g., by forming an active ester), the electron-withdrawing nature of the activated carbonyl group makes the α-proton more susceptible to abstraction by a base. This abstraction leads to the formation of a planar enolate intermediate, which can be protonated from either face with equal probability, resulting in a racemic mixture.

Two primary pathways contribute to this process:

  • Direct Enolization: A base in the reaction mixture directly abstracts the α-proton from the activated carboxylic acid.

  • Oxazolone Formation: In the presence of an N-acyl group (as is common in peptide synthesis), the activated acid can cyclize to form a 5(4H)-oxazolone. The oxazolone has a highly acidic proton at the C4 position, which is readily abstracted, leading to a resonance-stabilized achiral intermediate that rapidly racemizes.

Below is a diagram illustrating the general mechanism of racemization for an α-substituted acetic acid.

RacemizationMechanism Chiral_Acid R-2-(Morpholin-3-yl)acetic acid Activated_Acid Activated Ester (e.g., with HOBt/EDC) Chiral_Acid->Activated_Acid Enolate Planar Enolate (Achiral Intermediate) Activated_Acid->Enolate Base abstracts α-proton Desired_Product Desired Chiral Product Activated_Acid->Desired_Product Nucleophilic Attack (Desired Pathway) Racemic_Product Racemic Mixture of Activated Acid Enolate->Racemic_Product Racemic_Coupled_Product Racemic Coupled Product (Undesired) Racemic_Product->Racemic_Coupled_Product Nucleophilic Attack ExperimentalWorkflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Analysis A Dissolve Acid & OxymaPure® in anhydrous solvent B Cool to 0°C A->B C Add EDC B->C D Stir for 15-30 min at 0°C C->D E Add solution of Amine & Base D->E F Warm to RT & Stir E->F G Monitor reaction (TLC/LC-MS) F->G H Aqueous Workup G->H I Purification H->I J Chiral HPLC Analysis I->J

solubility issues of 2-(Morpholin-3-yl)acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Organic Solvents

Welcome to the technical support guide for 2-(Morpholin-3-yl)acetic acid. As Senior Application Scientists, we understand that unexpected solubility behavior can be a significant roadblock in research and development. This guide is designed to provide you, our fellow scientists and drug development professionals, with a deep understanding of the challenges associated with this molecule and to offer practical, field-proven solutions to overcome them.

The unique structure of 2-(Morpholin-3-yl)acetic acid, containing both a basic secondary amine and an acidic carboxylic acid, gives rise to its primary challenge: its zwitterionic nature. This guide will explain the underlying chemical principles and provide a series of troubleshooting steps and detailed protocols to get your compound into solution and your research moving forward.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is 2-(Morpholin-3-yl)acetic acid so difficult to dissolve in standard organic solvents like Dichloromethane (DCM), Ethyl Acetate, or Tetrahydrofuran (THF)?

This is the most common issue researchers face, and the explanation lies in the molecule's structure. 2-(Morpholin-3-yl)acetic acid is an amino acid derivative. In its solid, neutral state, the acidic proton from the carboxylic acid group is transferred to the basic nitrogen of the morpholine ring. This creates a zwitterion —a molecule that has both a positive and a negative charge on different atoms.

This dual-charged state leads to strong intermolecular electrostatic interactions, similar to the forces found in a salt crystal lattice. These powerful forces, along with hydrogen bonding, cause the molecules to pack tightly together, making it very difficult for less-polar organic solvent molecules to penetrate and solvate them. This is why it behaves more like a salt than a typical organic molecule, exhibiting high melting points and poor solubility in solvents that cannot overcome these strong interactions.[1][2]

Caption: The zwitterionic nature of 2-(Morpholin-3-yl)acetic acid leads to strong intermolecular forces.

Q2: I need to set up a reaction. Which organic solvents should I try first?

Based on the principle of "like dissolves like," you should start with the most polar organic solvents available.[3][4] The high polarity is necessary to solvate the charged ends of the zwitterion.

Recommended Starting Solvents:

  • Polar Aprotic Solvents: These are generally the best starting point. They have strong dipole moments and can act as hydrogen bond acceptors, which helps to solvate the cationic (R-NH2+) part of the zwitterion.

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

  • Polar Protic Solvents: These solvents can act as both hydrogen bond donors and acceptors. While they are a good choice, their acidic protons can sometimes interfere with subsequent reactions.

    • Methanol (MeOH)

    • Ethanol (EtOH)

The table below provides a summary of solvent properties to guide your selection.

SolventPolarity IndexDielectric Constant (20°C)TypeRationale for Use
DMSO 7.247Polar AproticExcellent H-bond acceptor, highly polar, can disrupt intermolecular forces.
DMF 6.437Polar AproticSimilar to DMSO, highly polar.
Methanol 5.133Polar ProticCan H-bond with both ends of the zwitterion.
Ethanol 4.324.5Polar ProticA slightly less polar alternative to methanol.
Acetonitrile 5.837.5Polar AproticModerately polar, may work in some cases, often with co-solvents.
DCM 3.19.1NonpolarUnlikely to work alone due to low polarity.
Toluene 2.42.4NonpolarVery unlikely to work alone.[5]
Q3: My compound is still not dissolving, even in DMSO! What advanced strategies can I use?

When even highly polar solvents fail, the zwitterionic "salt-like" lattice is too strong. The solution is to chemically modify the molecule in situ to break the zwitterionic bond. This is achieved by adjusting the pH of the solution with an acid or a base to convert the zwitterion into a single-charged species (a salt) which is often more soluble.

G Z Zwitterion (Insoluble) R-NH2+...COO- A Cationic Salt (Soluble) R-NH2+...COOH Z->A + Acid (e.g., HCl) B Anionic Salt (Soluble) R-NH...COO- Z->B + Base (e.g., Et3N)

Caption: pH modification breaks the zwitterion to create more soluble ionic species.

Strategy A: Acidification to Form a Cationic Salt

By adding a strong acid, you protonate the carboxylate (COO-) group to form a neutral carboxylic acid (COOH). This leaves only the positive charge on the morpholine nitrogen (NH2+), converting the zwitterion into a cationic salt (e.g., a hydrochloride or trifluoroacetate salt). This salt will have significantly different solubility properties and will often dissolve in polar protic solvents like methanol or ethanol, or even in mixtures containing a co-solvent.[6]

  • When to Use: Ideal for reactions where a slightly acidic environment is tolerable and when using polar protic solvents.

  • Recommended Acids:

    • HCl (in a non-aqueous solvent like dioxane or ether)

    • Trifluoroacetic acid (TFA)

Strategy B: Basification to Form an Anionic Salt

By adding a base, you deprotonate the ammonium (NH2+) group to form a neutral secondary amine (NH). This leaves only the negative charge on the carboxylate (COO-), converting the zwitterion into an anionic salt.

  • When to Use: Useful for reactions that are base-catalyzed or can tolerate a basic environment.

  • Recommended Bases:

    • Triethylamine (Et3N)

    • N,N-Diisopropylethylamine (DIPEA)

    • 1,8-Diazabicycloundec-7-ene (DBU)

Strategy C: Co-solvency

Co-solvency involves using a mixture of solvents to achieve a desirable solubility that cannot be obtained with a single solvent.[7] For this compound, a small amount of a highly polar solvent can be added to a less polar one.

  • Example: Attempt to dissolve the compound in a mixture of DCM with 5-10% DMSO or DMF. The highly polar co-solvent can help to break up the initial crystal lattice, allowing the bulk solvent to solvate the molecule.

Q4: Can you provide a detailed protocol for improving solubility via pH adjustment?

Absolutely. The following protocols are designed to be self-validating. If the compound dissolves upon addition of the acid or base, the strategy is successful. Always start with a small-scale test (1-2 mg of compound) before committing your bulk material.

G start Start step1 Step 1 Add 2-(Morpholin-3-yl)acetic acid and chosen organic solvent to vial. start->step1 check1 Suspension Observed? step1->check1 step2 Step 2 Add acid (e.g., 1-2 eq. HCl in Dioxane) or base (e.g., 1-2 eq. Et3N) dropwise. check1->step2 Yes success Success! Proceed with experiment. check1->success No (Already Soluble) step3 Step 3 Stir, gently warm, or sonicate for 5-10 minutes. step2->step3 check2 Clear Solution Formed? step3->check2 check2->success Yes fail {Troubleshoot| - Try a different solvent/acid/base - Increase temperature - Consider derivatization} check2->fail No

Caption: Experimental workflow for enhancing solubility using pH modification.

Protocol 1: Acid-Mediated Dissolution

  • Preparation: To a clean, dry vial, add your desired amount of 2-(Morpholin-3-yl)acetic acid.

  • Solvent Addition: Add the chosen organic solvent (e.g., Methanol or a 9:1 mixture of DCM:MeOH) to achieve your target concentration. Stir for 2-3 minutes at room temperature. You will likely observe a suspension.

  • Acidification: While stirring, add a strong acid dropwise. A good choice is a 4M solution of HCl in Dioxane to avoid introducing water. Start with 1.1 equivalents relative to your compound.

  • Observation & Agitation: Cap the vial and continue to stir. If the solid does not dissolve within 5 minutes, gentle warming (to 30-40°C) or sonication can be applied.

  • Endpoint: The formation of a clear, homogeneous solution indicates success. If some solid remains, an additional 0.5 equivalents of acid can be added.

  • Proceed: The resulting solution of the hydrochloride salt can now be used in your experiment.

Protocol 2: Base-Mediated Dissolution

  • Preparation: To a clean, dry vial, add your desired amount of 2-(Morpholin-3-yl)acetic acid.

  • Solvent Addition: Add the chosen organic solvent (e.g., DMF or Acetonitrile). Stir for 2-3 minutes.

  • Basification: While stirring, add a liquid organic base, such as Triethylamine (Et3N) or DIPEA. Add 1.1 to 1.5 equivalents. These bases will deprotonate the morpholinium ion.

  • Observation & Agitation: Cap the vial and stir. Gentle warming or sonication can be used to facilitate dissolution.

  • Endpoint: A clear solution indicates the formation of the triethylammonium (or other) carboxylate salt, which is now soluble.

  • Proceed: This basic solution is ready for your subsequent steps.

References
  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Helios Organics. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. [Link]

  • Pharmapproach. (2024). Enhancing solubility of poorly soluble drugs using various techniques. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. [Link]

  • IJIRT. (n.d.). Solubility Enhancement Methods. [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Sciencemadness Wiki. (2022). Morpholine. [Link]

  • ChemistryViews. (2025). Room-Temperature Zwitterionic Liquids You Can Actually Stir. [Link]

  • PubChem. (n.d.). 2-(3-Morpholin-4-ylthiolan-3-yl)acetic acid. [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. [Link]

  • Reddit. (2023). Work-up of a zwitterion?. [Link]

  • ACS Publications. (2024). Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance. [Link]

  • NIH National Center for Biotechnology Information. (2023). Zwitterions fine-tune interactions in electrolyte solutions. [Link]

  • MDPI. (n.d.). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]

  • phca.elpub.ru. (2022). Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid.... [Link]

Sources

Technical Support Center: Stability of 2-(Morpholin-3-yl)acetic acid hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(Morpholin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and practical guidance for ensuring the stability and integrity of this compound in your experimental workflows. While specific stability data for the 3-substituted isomer is not extensively published, this document synthesizes established principles of morpholine chemistry and stability-indicating analytical methods to empower you to confidently handle and validate your solutions.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with solutions of this compound.

Q1: What are the recommended solvent and storage conditions for a stock solution of this compound?

A: For initial stock solution preparation, high-purity water (e.g., nuclease-free or HPLC-grade) is the recommended solvent.[1] As a hydrochloride salt, the compound is expected to be readily soluble in aqueous media. For short-term storage (up to one week), refrigeration at 2-8°C is advisable to minimize potential degradation.[1] However, for long-term storage, it is crucial to perform your own stability validation under your specific storage conditions. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: My solution of this compound has turned slightly yellow over time. What could be the cause?

A: A change in color, such as yellowing, is often an indicator of chemical degradation. The morpholine ring system, particularly the nitrogen atom, is susceptible to oxidation.[1] This can lead to the formation of N-oxides and other chromophoric degradation products. This process can be accelerated by exposure to air (oxygen), light, or trace metal ion contaminants in your buffer. It is recommended to prepare fresh solutions and consider degassing your solvent or overlaying your solution with an inert gas like nitrogen or argon if you observe this issue.

Q3: I am observing a loss of potency or inconsistent results in my assays using a previously prepared stock solution. How can I troubleshoot this?

A: Inconsistent results are a primary indicator of compound instability.[1] Several factors could be at play:

  • Hydrolysis: While the morpholine ring itself is generally stable against hydrolysis, the acetic acid side chain is not expected to be labile. However, extreme pH conditions (highly acidic or basic) in your assay buffer, especially when combined with elevated temperatures, could potentially promote uncharacterized degradation pathways.

  • Oxidative Degradation: As mentioned, oxidation is a key potential degradation pathway for morpholine-containing compounds.[1]

  • Adsorption: Depending on the concentration and the type of storage vessel, the compound may adsorb to plastic or glass surfaces, leading to a decrease in the effective concentration.

Troubleshooting Steps:

  • Prepare a fresh stock solution from solid material and compare its performance to the aged solution.

  • Qualify your analytical method: Use an appropriate analytical technique, such as HPLC with UV detection, to check the purity and concentration of your aged stock solution. Look for the appearance of new peaks, which would indicate degradation products.

  • Review your solution preparation and storage: Ensure you are using high-purity solvents and storing the solution protected from light and at the recommended temperature.

Q4: What are the primary potential degradation pathways for this compound in solution?

A: Based on the chemistry of the morpholine moiety, the following degradation pathways are the most probable under typical experimental and stress conditions:

  • Oxidation: The nitrogen atom in the morpholine ring is a primary site for oxidation, which can lead to the formation of an N-oxide. Further oxidation or rearrangement can result in ring-opening products.[1]

  • Thermal Degradation: At elevated temperatures (studies on morpholine suggest significant degradation can occur at temperatures above 150°C), thermal decomposition can occur.[2][3][4] While not typical for most benchtop experiments, this can be a factor in certain applications like high-temperature screening assays.

  • Photodegradation: Exposure to UV light can induce the formation of radical species, leading to a cascade of degradation reactions. It is always good practice to store solutions of organic compounds in amber vials or otherwise protected from light.

II. Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the public domain, the following table provides general properties. Researchers are strongly encouraged to generate their own stability data for their specific formulations and storage conditions.

ParameterValue / RecommendationSource
Appearance (Solid) White to off-white crystalline powder[1]
Molecular Weight 181.62 g/mol [5]
Recommended Solvent Water[1]
Short-Term Solution Storage 2-8°C, protected from light[1]
Long-Term Solution Storage Must be validated by the end-user; consider -20°C or -80°C for aliquots.Best Practice
Known Incompatibilities Strong oxidizing agents[1]

III. Experimental Protocol: Forced Degradation Study for Solution Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[2] This protocol outlines a general approach that should be adapted to your specific needs.

Objective: To identify potential degradation products and pathways for this compound in solution and to establish a stability-indicating HPLC-UV method.

Part 1: Development of a Stability-Indicating HPLC-UV Method
  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[6]

  • Mobile Phase Optimization:

    • Start with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the protonated amine.

    • Adjust the gradient to ensure the parent compound is well-retained and elutes as a sharp, symmetrical peak.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This will help in identifying degradation products that may have different UV maxima from the parent compound. A wavelength of 210 nm is often a good starting point for compounds lacking a strong chromophore.

Part 2: Forced Degradation Conditions

Prepare solutions of this compound (e.g., at 1 mg/mL in water) and subject them to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently.

  • Acid Hydrolysis:

    • Add an equal volume of 1 M HCl to the stock solution.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Add an equal volume of 1 M NaOH to the stock solution.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide to the stock solution.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze aliquots at various time points.

  • Thermal Degradation:

    • Incubate the stock solution at 60°C for 48 hours, protected from light.

    • Analyze aliquots at various time points.

  • Photolytic Degradation:

    • Expose the stock solution to a photostability chamber with a light source that provides both UV and visible light (e.g., option 2 in ICH Q1B guidelines).

    • Analyze aliquots at various time points.

Part 3: Data Analysis
  • Analyze all stressed samples by the developed HPLC method.

  • Compare the chromatograms of the stressed samples to the control sample.

  • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak and from each other.

  • Calculate the percentage of degradation in each condition.

  • If using a mass spectrometer (LC-MS), tentatively identify the mass of the degradation products to help elucidate the degradation pathways.

IV. Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solid Weigh Solid Compound prep_solution Prepare Aqueous Stock Solution (e.g., 1 mg/mL) prep_solid->prep_solution stress_acid Acid Hydrolysis (1M HCl, 60°C) prep_solution->stress_acid Expose Aliquots stress_base Base Hydrolysis (1M NaOH, 60°C) prep_solution->stress_base Expose Aliquots stress_ox Oxidation (3% H2O2, RT) prep_solution->stress_ox Expose Aliquots stress_therm Thermal Stress (60°C) prep_solution->stress_therm Expose Aliquots stress_photo Photolytic Stress (ICH Q1B) prep_solution->stress_photo Expose Aliquots analysis_hplc Stability-Indicating HPLC-UV/MS Analysis stress_acid->analysis_hplc Analyze at Time Points stress_base->analysis_hplc Analyze at Time Points stress_ox->analysis_hplc Analyze at Time Points stress_therm->analysis_hplc Analyze at Time Points stress_photo->analysis_hplc Analyze at Time Points analysis_data Data Interpretation: - Purity Assessment - Degradant Profiling analysis_hplc->analysis_data end End analysis_data->end start Start start->prep_solid

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways Diagram

G cluster_oxidation Oxidative Pathway cluster_thermal Thermal Pathway parent 2-(Morpholin-3-yl)acetic acid hydrochloride n_oxide N-Oxide Formation parent->n_oxide Oxidizing Agent (e.g., H2O2) decarboxylation Decarboxylation (Minor) parent->decarboxylation High Temperature (>150°C) ring_cleavage Oxidative Ring Cleavage Products n_oxide->ring_cleavage Further Oxidation other_thermal Other Thermal Degradants decarboxylation->other_thermal

Caption: Plausible degradation pathways for the compound.

V. References

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • Thermal degradation kinetics of morpholine for carbon dioxide capture - ResearchGate. Available at: [Link]

  • Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed. Available at: [Link]

  • Thermal Degradation of Morpholine in CO2 Post-combustion Capture - Heriot-Watt University. Available at: [Link]

  • (PDF) Thermal Degradation of Morpholine in CO 2 Post-combustion Capture. Available at: [Link]

  • stability-indicating hplc method: Topics by Science.gov. Available at: [Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed. Available at: [Link]

  • The conformer resolved ultraviolet photodissociation of morpholine - ResearchGate. Available at: [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available at: [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. Available at: [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide - MDPI. Available at: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate. Available at: [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - ResearchGate. Available at: [Link]

  • N-methylmorpholine N-oxide (NMO) - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. Available at: [Link]

  • 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946 - PubChem. Available at: [Link]

Sources

Technical Support Center: Optimization of Protecting Group Removal for 2-(Morpholin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of protecting group removal for 2-(Morpholin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical synthetic step. Our focus is on providing practical, field-proven insights to ensure the successful deprotection of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used for 2-(Morpholin-3-yl)acetic acid?

A1: Due to its bifunctional nature, 2-(Morpholin-3-yl)acetic acid is typically protected at both the secondary amine of the morpholine ring and the carboxylic acid moiety. The most common protecting groups are:

  • For the morpholine nitrogen: tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). These are widely used due to their stability under various reaction conditions and the availability of reliable deprotection methods.

  • For the carboxylic acid: Simple alkyl esters, such as methyl or ethyl esters, are frequently employed. Benzyl esters are also used, particularly when simultaneous deprotection with a Cbz group is desired.

Q2: Why is the choice of deprotection strategy crucial for this molecule?

A2: The morpholine ring, while generally stable, can be susceptible to side reactions under harsh acidic or basic conditions. Furthermore, the final product is a zwitterionic amino acid, which can present challenges in purification and isolation. An optimized deprotection strategy will maximize yield and purity by avoiding unwanted side reactions and simplifying the workup procedure.

Q3: What are the key considerations when planning a deprotection strategy for a protected 2-(Morpholin-3-yl)acetic acid derivative?

A3: Before initiating a deprotection reaction, it is essential to consider the following:

  • Orthogonality of Protecting Groups: If both the amine and carboxylic acid are protected, ensure that the deprotection conditions for one group do not affect the other, unless a simultaneous deprotection is intended.

  • Substrate Stability: Evaluate the stability of your entire molecule to the chosen deprotection conditions. The presence of other sensitive functional groups will dictate the choice of reagents.

  • Scale of the Reaction: The choice of deprotection method can be influenced by the scale of your synthesis. For instance, hydrogenolysis for Cbz removal may be less practical for very large-scale reactions compared to acidic cleavage.

  • Purification Strategy: The zwitterionic nature of the final product requires a well-thought-out purification plan. Techniques like ion-exchange chromatography or crystallization are often necessary.

Troubleshooting Guide: Amine Protecting Groups

Issue 1: Incomplete or Sluggish Boc Deprotection

Question: My N-Boc-2-(morpholin-3-yl)acetic acid (or its ester) is not fully deprotecting, even with standard acidic conditions (e.g., TFA in DCM). What could be the issue?

Answer: Incomplete Boc deprotection can be frustrating. Here are some potential causes and solutions:

  • Insufficient Acid Stoichiometry: While TFA is a strong acid, ensure you are using a sufficient excess. For a small-scale reaction, a 1:1 mixture of TFA and DCM is a good starting point. For larger scales, using 10-20 equivalents of TFA is common.

  • Reaction Time and Temperature: Boc deprotection is typically rapid at room temperature. However, if the reaction is sluggish, you can gently warm the reaction to 30-40 °C. Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions.

  • Steric Hindrance: While less common for a Boc group on a morpholine nitrogen, significant steric bulk elsewhere in the molecule could slow down the reaction. In such cases, extending the reaction time is preferable to increasing the temperature significantly.

  • Alternative Acidic Conditions: If TFA is not effective or causes side reactions, consider using 4M HCl in dioxane or 4M HCl in methanol. These reagents are commercially available and can be highly effective.[1]

Issue 2: Side Reactions During Cbz Deprotection

Question: I am observing unexpected byproducts during the hydrogenolysis of my N-Cbz protected 2-(morpholin-3-yl)acetic acid derivative. What are these and how can I avoid them?

Answer: Hydrogenolysis is generally a clean reaction, but side reactions can occur. Here’s how to troubleshoot:

  • Catalyst Poisoning: The morpholine nitrogen, even when protonated, can sometimes interact with the palladium catalyst, leading to deactivation. If the reaction stalls, filtering the mixture through Celite and adding fresh catalyst can help.

  • Incomplete Reaction: Ensure a proper hydrogen atmosphere. For small-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales or stubborn substrates, a Parr hydrogenator may be necessary to provide adequate pressure.

  • Alternative Hydrogen Sources: If using hydrogen gas is not feasible or effective, consider catalytic transfer hydrogenation. Reagents like ammonium formate or 1,4-cyclohexadiene in the presence of Pd/C can be excellent alternatives.

  • Acidic Cleavage as an Alternative: For substrates that are incompatible with hydrogenation, acidic cleavage with HBr in acetic acid is a viable, albeit harsh, alternative. This method should be used with caution if other acid-sensitive groups are present.

Troubleshooting Guide: Carboxylic Acid Protecting Groups

Issue 3: Incomplete Ester Hydrolysis

Question: My methyl/ethyl ester of 2-(morpholin-3-yl)acetic acid is not fully hydrolyzing under basic conditions (e.g., LiOH or NaOH in THF/water). What should I do?

Answer: Incomplete saponification is a common issue. Here are some troubleshooting steps:

  • Insufficient Base: Ensure you are using at least 1.1 to 1.5 equivalents of base. For more hindered esters, up to 3 equivalents may be necessary.

  • Solvent System: A biphasic system of an organic solvent (like THF or dioxane) and water is typically used. Ensure there is enough of both to dissolve the starting material and the base. The addition of methanol can sometimes improve solubility and reaction rate.

  • Temperature: If the reaction is slow at room temperature, gentle heating to 40-50 °C can accelerate the hydrolysis. Monitor the reaction carefully to avoid potential side reactions.

  • Alternative Hydrolysis Conditions: Acid-catalyzed hydrolysis (e.g., with 6N HCl at reflux) is an option, but it will also cleave a Boc group if present and will result in the hydrochloride salt of the final product.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol is suitable for the deprotection of N-Boc-2-(morpholin-3-yl)acetic acid or its esters.

Materials:

  • N-Boc protected 2-(morpholin-3-yl)acetic acid derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc protected starting material in DCM (0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • For the ester deprotection, proceed to purification. For the deprotection of the free acid, co-evaporate with toluene (3x) to ensure complete removal of residual TFA.

  • The crude product can be purified by precipitation from a solvent/anti-solvent system (e.g., methanol/ether) or by ion-exchange chromatography.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol is suitable for the deprotection of N-Cbz-2-(morpholin-3-yl)acetic acid or its esters.

Materials:

  • N-Cbz protected 2-(morpholin-3-yl)acetic acid derivative

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected starting material in methanol or ethanol (0.1 M concentration) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Protocol 3: Methyl/Ethyl Ester Hydrolysis using LiOH

This protocol is for the saponification of a methyl or ethyl ester of 2-(morpholin-3-yl)acetic acid.

Materials:

  • Ester of 2-(morpholin-3-yl)acetic acid

  • Tetrahydrofuran (THF)

  • Deionized water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ester in a 3:1 mixture of THF and water (0.2 M concentration).

  • Add LiOH·H₂O (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully adjust the pH to ~7 with 1N HCl.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • The aqueous layer containing the zwitterionic product can be lyophilized or further purified by ion-exchange chromatography.

Data Summary and Visualization

Table 1: Common Protecting Groups and Deprotection Conditions

Protecting GroupFunctional GroupReagents and ConditionsKey Considerations
Boc AmineTFA/DCM or 4M HCl in dioxaneMild and efficient, but TFA can be corrosive.
Cbz AmineH₂, Pd/C or HBr/AcOHHydrogenolysis is mild but incompatible with reducible groups. Acidic cleavage is harsh.
Methyl/Ethyl Ester Carboxylic AcidLiOH or NaOH in THF/H₂OBase-mediated hydrolysis is common but can be slow.
Benzyl Ester Carboxylic AcidH₂, Pd/CCan be cleaved simultaneously with a Cbz group.

Diagram 1: Deprotection Workflow Decision Tree

This diagram illustrates a logical workflow for selecting an appropriate deprotection strategy.

Deprotection_Workflow start Protected 2-(Morpholin-3-yl)acetic acid amine_pg Amine Protecting Group? start->amine_pg acid_pg Carboxylic Acid Protecting Group? amine_pg->acid_pg No boc Boc amine_pg->boc Yes cbz Cbz amine_pg->cbz Yes ester Ester acid_pg->ester Yes benzyl_ester Benzyl Ester acid_pg->benzyl_ester Yes acid_deprotection Acidic Deprotection (TFA or HCl) boc->acid_deprotection hydrogenolysis Hydrogenolysis (H2, Pd/C) cbz->hydrogenolysis simultaneous_deprotection Simultaneous Deprotection (Hydrogenolysis) cbz->simultaneous_deprotection base_hydrolysis Base Hydrolysis (LiOH or NaOH) ester->base_hydrolysis benzyl_ester->simultaneous_deprotection acid_deprotection->acid_pg hydrogenolysis->acid_pg Troubleshooting_Workflow start Incomplete Deprotection check_reagents Check Reagent Stoichiometry and Quality start->check_reagents increase_time Increase Reaction Time check_reagents->increase_time Reagents OK increase_temp Increase Reaction Temperature (with caution) increase_time->increase_temp Still Incomplete change_conditions Change Deprotection Conditions increase_temp->change_conditions Still Incomplete success success change_conditions->success Successful Deprotection

Caption: Troubleshooting workflow for incomplete reactions.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme, 2004. [Link]

  • Agami, C.; Couty, F. The use of morpholine and thiomorpholine in heterocyclic synthesis. Tetrahedron2002 , 58 (15), 2701–2724. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61 (46), 10827–10852. [Link]

  • Crabtree, R. H. The organometallic chemistry of catalysis. J. Organomet. Chem.2005 , 690 (24-25), 5451–5457. [Link]

  • Lunn, G.; Sansone, E. B. Destruction of hazardous chemicals in the laboratory. John Wiley & Sons, 2012. [Link]

  • Purification of Laboratory Chemicals, 8th Edition. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances. [Link]

Sources

Technical Support Center: Purification of 2-(Morpholin-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(morpholin-3-yl)acetic acid and its derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for the unique purification challenges presented by this important class of compounds. The inherent zwitterionic nature, chirality, and polarity of this scaffold demand a nuanced approach to achieve high purity and yield. This center is structured to offer not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your work.

Understanding the Challenge: The Physicochemical Properties of 2-(Morpholin-3-yl)acetic Acid Derivatives

The primary difficulty in purifying 2-(morpholin-3-yl)acetic acid derivatives stems from their bifunctional nature. They possess both a basic morpholine nitrogen and an acidic carboxylic acid group.

  • Zwitterionic Character: At a certain pH, known as the isoelectric point (pI), the molecule will exist as a zwitterion, with a positively charged morpholinium ion and a negatively charged carboxylate group. This dual charge significantly increases polarity and water solubility, while decreasing solubility in many common organic solvents, making standard purification techniques challenging.[1]

  • pKa Considerations: The pKa of the morpholine amine is typically around 8.5-9.0, while the carboxylic acid pKa is generally in the range of 2.0-4.0. The isoelectric point (pI) can be estimated as the average of these two pKa values, placing it in the weakly acidic to neutral pH range. Understanding these pKa values is critical for developing effective extraction, chromatography, and crystallization methods.

  • Chirality: The C3 position of the morpholine ring is a stereocenter, meaning that these derivatives exist as enantiomers. For many pharmaceutical applications, the separation of these enantiomers is a regulatory requirement, as they can exhibit different pharmacological and toxicological profiles.[2][3]

Troubleshooting Guides

This section is organized by common purification challenges. Each guide provides potential causes and actionable solutions, grounded in chemical principles.

Challenge 1: Poor Recovery During Aqueous Work-up and Extraction

Scenario: After quenching your reaction, you find that your product is lost or gives a low yield during liquid-liquid extraction.

Root Cause Analysis: The zwitterionic nature of your compound at neutral pH makes it highly soluble in the aqueous phase and poorly soluble in common organic extraction solvents.

Solutions:

  • pH Adjustment: This is the most critical parameter.

    • To Extract into an Organic Solvent: Adjust the pH of the aqueous layer to be at least 2 pH units away from the pI.

      • Acidic Extraction (pH < pI - 2): Add a strong acid (e.g., 1M HCl) to protonate the carboxylate group, making the compound a cation. In this form, it may be more amenable to extraction with a more polar organic solvent like n-butanol.

      • Basic Extraction (pH > pI + 2): Add a base (e.g., 1M NaOH) to deprotonate the morpholinium ion, rendering the molecule anionic. Again, extraction with a polar organic solvent may be more effective.

    • "Salting Out": Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic compound, promoting its partition into the organic phase.[4]

  • Solvent Selection:

    • For routine extractions, consider more polar solvents like ethyl acetate, dichloromethane (DCM), or a mixture of DCM/isopropanol.

    • For highly polar derivatives, n-butanol can be an effective extraction solvent for the protonated or deprotonated form.

Challenge 2: Difficulty with Chromatographic Purification

Scenario: Your compound streaks badly on a silica gel column, elutes at the solvent front in reversed-phase HPLC, or shows poor peak shape.

Root Cause Analysis: The polar and potentially charged nature of the molecule leads to strong interactions with the stationary phase (in normal phase) or poor retention (in reversed-phase).

  • Problem: Streaking or tailing of peaks.

    • Cause: The acidic nature of silica gel strongly interacts with the basic morpholine nitrogen.

    • Solution 1: Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic sites on the silica.[4]

      • Start with 0.1-1% triethylamine (TEA) or a few drops of ammonia solution in your mobile phase (e.g., DCM/Methanol/TEA).

    • Solution 2: Alternative Stationary Phase:

      • Alumina (basic or neutral): This can be a better choice for basic compounds, as it reduces the strong acidic interactions that cause streaking on silica.[4]

      • Amino-propyl functionalized silica: This provides a less acidic surface and can improve peak shape.

  • Problem: Poor retention (compound elutes in the void volume).

    • Cause: The compound is too polar to interact effectively with the nonpolar C18 stationary phase.

    • Solution 1: Mobile Phase Modification:

      • Use a highly aqueous mobile phase: Start with a high percentage of water (e.g., 95% water, 5% acetonitrile or methanol).

      • Add an ion-pairing agent: For acidic compounds, adding a small amount of a basic ion-pairing agent (e.g., triethylamine) can improve retention. For basic compounds, an acidic ion-pairing agent (e.g., trifluoroacetic acid - TFA) can be used.

    • Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC):

      • HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase (like silica or a polar bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water. Water acts as the strong eluting solvent.[5]

Challenge 3: Crystallization Issues ("Oiling Out" or Failure to Crystallize)

Scenario: Your compound precipitates as an oil instead of a crystalline solid, or remains in solution even at high concentrations.

Root Cause Analysis: The presence of impurities, rapid cooling, or the selection of an inappropriate solvent system can hinder crystal lattice formation.

Solutions:

  • Solvent System Optimization:

    • Anti-solvent crystallization: Dissolve your compound in a good solvent (e.g., methanol, water) and slowly add a poor solvent (an "anti-solvent") in which it is insoluble (e.g., acetone, acetonitrile) until the solution becomes turbid.[6]

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

    • Vapor Diffusion: Place a vial containing your dissolved compound inside a larger sealed container with an anti-solvent. The vapor of the anti-solvent will slowly diffuse into your compound's solution, inducing crystallization.

  • Inducing Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[4]

    • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to initiate crystallization.[4]

  • For Zwitterions:

    • Crystallization is often most successful at the isoelectric point (pI), where the molecule is neutral overall and may have its lowest solubility.[1] Carefully adjust the pH of your solution to the estimated pI.

Challenge 4: Separation of Enantiomers

Scenario: You need to separate the (R)- and (S)-enantiomers of your 2-(morpholin-3-yl)acetic acid derivative.

Root Cause Analysis: Enantiomers have identical physical properties in a non-chiral environment, requiring a chiral environment for separation.

Solutions:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for analytical and preparative separation of enantiomers.

    • Chiral Stationary Phases (CSPs): A variety of CSPs are available. For morpholine derivatives, consider:

      • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely used.

      • Macrocyclic glycopeptide-based CSPs (e.g., vancomycin, teicoplanin): These are particularly effective for polar and ionizable compounds.

    • Mobile Phase Selection:

      • Normal Phase: Heptane/Ethanol or Heptane/Isopropanol mixtures are common.

      • Reversed Phase: Acetonitrile/water or Methanol/water with buffers.

      • Polar Organic Mode: Using polar organic solvents like methanol, often with acidic and basic additives to control ionization.

  • Diastereomeric Salt Formation and Crystallization:

    • React your racemic mixture with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts.

    • These diastereomers have different physical properties and can often be separated by fractional crystallization.

    • After separation, the chiral auxiliary is removed to yield the pure enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel 2-(morpholin-3-yl)acetic acid derivative?

A1: Start with a thorough analysis of your crude material by LC-MS and TLC to understand the impurity profile. For chromatography, begin with a scouting approach using both reversed-phase (with a highly aqueous mobile phase) and HILIC conditions. For crystallization, a good starting point is to dissolve the compound in a small amount of a polar protic solvent like methanol or ethanol and slowly add a less polar anti-solvent like acetone or ethyl acetate.

Q2: How can I remove residual solvents from my final product?

A2: After your final purification step, if you have an amorphous solid or an oil, dissolving it in a minimal amount of a suitable solvent and then lyophilizing (freeze-drying) can be effective. For crystalline solids, drying under high vacuum, sometimes with gentle heating, is standard practice.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: The acidic nature of silica can sometimes cause degradation of sensitive compounds. First, try neutralizing the silica by using a mobile phase containing triethylamine or ammonia. If degradation persists, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.

Q4: I am having trouble getting a sharp peak in my chiral HPLC separation. What should I try?

A4: Poor peak shape in chiral HPLC can be due to several factors. First, ensure your column is properly equilibrated. Chiral separations can sometimes require longer equilibration times. Experiment with different mobile phase modifiers. Small amounts of acids (like TFA or formic acid) or bases (like TEA or diethylamine) can significantly improve peak shape by controlling the ionization state of your analyte. Also, consider lowering the flow rate, as chiral separations often benefit from slower kinetics.

Data and Protocols

Table 1: Recommended Starting Conditions for Chromatographic Purification
Chromatography Mode Stationary Phase Typical Mobile Phase Best For Key Considerations
Reversed-Phase C18, C8Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFALess polar derivativesMay require highly aqueous conditions for good retention.
HILIC Silica, Amide, or other polar phaseAcetonitrile/Water (e.g., 95:5 to 80:20) with bufferHighly polar, zwitterionic derivativesWater is the strong eluting solvent.[5]
Normal-Phase Silica GelDichloromethane/Methanol with 0.1-1% Triethylamine or AmmoniaLess polar derivatives, or after protection of polar groupsModifier is crucial to prevent peak tailing.
Ion-Exchange Strong or Weak Cation/Anion Exchange ResinAqueous buffers with a salt gradientPurification of the zwitterionic form from non-ionic impuritiespH control is critical for binding and elution.
Diagrams

PurificationWorkflow start Crude Product extraction Liquid-Liquid Extraction (pH adjusted) start->extraction chromatography Chromatography extraction->chromatography If impurities remain crystallization Crystallization / Precipitation extraction->crystallization If relatively clean chromatography->crystallization For final polishing final_product Pure Product chromatography->final_product If sufficiently pure crystallization->final_product chiral_sep Chiral Separation (if required) final_product->chiral_sep If racemate chiral_sep->final_product Pure Enantiomer

Caption: A general decision tree for the purification of 2-(morpholin-3-yl)acetic acid derivatives.

Zwitterion low_ph Low pH (pH < pKa1) Cationic Form pi Isoelectric Point (pI) Zwitterionic Form low_ph->pi + Base pi->low_ph + Acid high_ph High pH (pH > pKa2) Anionic Form pi->high_ph + Base high_ph->pi + Acid

Caption: The ionization state of 2-(morpholin-3-yl)acetic acid derivatives as a function of pH.

References

  • SUMICHIRAL. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • ResearchGate. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]

  • ACS Publications. (2014). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Morpholin-2-yl-3-pyridinyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(6-Morpholin-2-yl-3-pyridinyl)acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • ResearchGate. (2025). Morpholino-based phosphorothioate analogs via oxathiaphospholane chemistry: synthesis, structural insights and stability. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • Open Access Journals. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • Open Access Journals. (2020). Recent Trends in the Separation of Chiral Drugs. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

  • PubMed. (2000). Bioactivity and analysis of chiral compounds. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 2-(Morpholin-3-yl)acetic acid Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-(Morpholin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental endeavors.

Introduction to the Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. A plausible and scalable synthetic route begins with the cyclization of monoethanolamine with ethyl chloroacetate to form 3-morpholinone. This intermediate is then N-alkylated with an appropriate acetate synthon, followed by hydrolysis of the resulting ester and subsequent formation of the hydrochloride salt. Each of these stages presents unique challenges that can impact the efficiency and success of the overall process.

This guide will address specific issues you may encounter at each stage of this synthetic pathway, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Synthesis of 3-Morpholinone

Q1: My yield of 3-morpholinone is consistently low. What are the likely causes?

A1: Low yields in the cyclization of monoethanolamine with ethyl chloroacetate can often be attributed to suboptimal reaction conditions or reagent quality.[1] Key factors to investigate include:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A strong base, such as sodium ethoxide or potassium tert-butoxide, is typically used to deprotonate the hydroxyl group of monoethanolamine, facilitating the intramolecular cyclization. Insufficient base will result in incomplete reaction, while an excessive amount can promote side reactions.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts through polymerization or decomposition.

  • Solvent Purity: The presence of water in the solvent can consume the base and hinder the reaction. Ensure that you are using a dry, aprotic solvent like isopropanol or THF.[2]

  • Purity of Starting Materials: Impurities in monoethanolamine or ethyl chloroacetate can interfere with the reaction. It is advisable to use high-purity starting materials.

Q2: I am observing the formation of a significant amount of a high-molecular-weight byproduct during the 3-morpholinone synthesis. What is it and how can I prevent it?

A2: The high-molecular-weight byproduct is likely a polymer formed from the self-condensation of monoethanolamine or its reaction with multiple molecules of ethyl chloroacetate. This can be minimized by:

  • Slow Addition of Reagents: Adding the ethyl chloroacetate slowly to the reaction mixture containing monoethanolamine and the base can help to control the reaction rate and minimize polymerization.

  • Optimized Reaction Concentration: Running the reaction at a suitable dilution can favor the intramolecular cyclization over intermolecular polymerization.

N-Alkylation of 3-Morpholinone

Q3: I am struggling with the N-alkylation of 3-morpholinone with ethyl bromoacetate. The reaction is sluggish and incomplete. How can I improve the conversion?

A3: Incomplete N-alkylation can be due to several factors:

  • Base Strength: The amide nitrogen of 3-morpholinone is not strongly nucleophilic. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) is often required to deprotonate the amide and generate the more reactive anion.

  • Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is recommended to dissolve the reactants and facilitate the reaction.

  • Reaction Temperature: Gently heating the reaction mixture may be necessary to drive the reaction to completion. However, excessive heat can lead to decomposition.

Q4: During the N-alkylation step, I am observing the formation of a byproduct with a similar mass to my desired product. What could this be?

A4: A common byproduct in the alkylation of lactams like 3-morpholinone is the O-alkylated isomer. While N-alkylation is generally favored thermodynamically, O-alkylation can occur under certain conditions. To favor N-alkylation:

  • Choice of Counter-ion and Solvent: The nature of the cation from the base and the solvent can influence the N- versus O-alkylation ratio. Less coordinating cations and more polar aprotic solvents tend to favor N-alkylation.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes improve the selectivity for N-alkylation.

Ester Hydrolysis and Hydrochloride Salt Formation

Q5: The hydrolysis of the ethyl ester is incomplete, even after prolonged reaction times. What can I do?

A5: Incomplete hydrolysis can be addressed by:

  • Choice of Acid or Base: Both acidic and basic conditions can be used for hydrolysis. For acid-catalyzed hydrolysis, a strong acid like hydrochloric acid (HCl) is typically used. For base-catalyzed saponification, lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are common choices. Ensure that a sufficient stoichiometric excess of the acid or base is used.

  • Solvent System: A mixture of water and a co-solvent like methanol or ethanol is often used to ensure the solubility of the ester.

  • Temperature: Heating the reaction mixture to reflux is often necessary to achieve a reasonable reaction rate.

Q6: I am having trouble isolating the this compound as a clean, crystalline solid. It often oils out or is difficult to handle. What are some tips for crystallization?

A6: The crystallization of amino acid hydrochlorides can be challenging due to their high polarity and solubility in water.[3] Consider the following:

  • Solvent System: A common technique is to dissolve the crude product in a minimal amount of a polar solvent like water or methanol and then add a less polar anti-solvent such as isopropanol, acetone, or diethyl ether to induce crystallization.

  • pH Adjustment: Ensure the solution is sufficiently acidic to fully protonate the morpholine nitrogen. The hydrochloride salt is generally less soluble than the free amino acid.

  • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Slow Cooling: Allowing the solution to cool slowly can promote the formation of larger, more easily filterable crystals.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield in 3-Morpholinone Synthesis Insufficient or inappropriate base; presence of water; low-purity starting materials; suboptimal temperature.Optimize base type and stoichiometry; use anhydrous solvents; verify purity of starting materials; perform temperature screening.
Polymer Formation in 3-Morpholinone Synthesis High reaction concentration; rapid addition of reagents.Increase solvent volume; add ethyl chloroacetate dropwise to the reaction mixture.
Incomplete N-Alkylation of 3-Morpholinone Base is not strong enough; inappropriate solvent; low reaction temperature.Use a stronger base (e.g., NaH); switch to a polar aprotic solvent (e.g., DMF); gently heat the reaction.
Formation of O-Alkylated Isomer Reaction conditions favor O-alkylation.Optimize base, solvent, and temperature to favor N-alkylation; consider using a different alkylating agent.
Incomplete Ester Hydrolysis Insufficient acid or base; poor solubility of the ester; low reaction temperature.Increase the equivalents of acid or base; add a co-solvent (e.g., methanol); increase the reaction temperature to reflux.
Difficulty in Crystallizing the Hydrochloride Salt Product is "oiling out"; high solubility; slow nucleation.Use a solvent/anti-solvent system; ensure the solution is acidic; try seeding the solution; allow for slow cooling.
Product Contaminated with Residual Solvents Inefficient drying; formation of solvates.Dry the product under high vacuum at an appropriate temperature; consider a solvent swap before the final crystallization.
Color in the Final Product Formation of colored impurities; degradation of the product.Treat the solution with activated carbon before crystallization; ensure the reaction and workup are performed under an inert atmosphere if the product is air-sensitive.

Experimental Protocols

Protocol 1: Synthesis of 3-Morpholinone
  • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add monoethanolamine (1.0 equivalent) dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add ethyl chloroacetate (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude 3-morpholinone by vacuum distillation or recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of Ethyl 2-(3-oxomorpholin-4-yl)acetate
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF, add a solution of 3-morpholinone (1.0 equivalent) in DMF dropwise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of this compound
  • Dissolve the ethyl 2-(3-oxomorpholin-4-yl)acetate in a mixture of 6M hydrochloric acid and ethanol (1:1 v/v).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Further concentrate the aqueous solution to obtain the crude hydrochloride salt.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/acetone, to obtain pure this compound.

Visualizing the Process and Potential Issues

Synthetic Workflow

G cluster_0 Step 1: 3-Morpholinone Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis & Salt Formation A Monoethanolamine + Ethyl Chloroacetate B Cyclization A->B Base (e.g., NaOEt) Anhydrous Solvent C 3-Morpholinone B->C D 3-Morpholinone E N-Alkylation D->E Base (e.g., NaH) Ethyl Bromoacetate F Ethyl 2-(3-oxomorpholin-4-yl)acetate E->F G Ethyl 2-(3-oxomorpholin-4-yl)acetate H Hydrolysis G->H Acid (e.g., HCl) I 2-(Morpholin-3-yl)acetic acid H->I J Salt Formation I->J HCl K 2-(Morpholin-3-yl)acetic acid HCl J->K

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G cluster_actions Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Check_Purity Assess Reagent & Solvent Purity Check_Conditions->Check_Purity Conditions OK Adjust_Conditions Adjust Temp/Time/Conc. Check_Conditions->Adjust_Conditions Incorrect Check_Atmosphere Ensure Inert Atmosphere (if required) Check_Purity->Check_Atmosphere Purity OK Purify_Reagents Purify Reagents/ Use Dry Solvents Check_Purity->Purify_Reagents Impure Check_Workup Review Workup & Purification Procedure Check_Atmosphere->Check_Workup Atmosphere OK Improve_Atmosphere Improve Inert Atmosphere Technique Check_Atmosphere->Improve_Atmosphere Inadequate Optimize Systematically Optimize Reaction Parameters Check_Workup->Optimize Workup OK Modify_Workup Modify Extraction/ Purification Method Check_Workup->Modify_Workup Losses Detected

Caption: Troubleshooting workflow for addressing low reaction yields.

Scale-Up Considerations

Scaling up the production of this compound from the lab to a pilot or commercial scale introduces a new set of challenges that must be carefully managed.[4][5][6][7][8]

  • Heat Transfer: Exothermic reactions, such as the formation of 3-morpholinone and the N-alkylation step, can become difficult to control in large reactors due to the lower surface area-to-volume ratio.[4] This can lead to localized "hot spots," which may result in the formation of impurities or decomposition of the product. Careful thermal management, including the use of jacketed reactors and controlled addition rates of reagents, is essential.

  • Mixing Efficiency: Achieving homogeneous mixing in large vessels is more challenging than in a laboratory flask.[4] Inefficient mixing can lead to localized concentration gradients, resulting in side reactions and lower yields. The type of agitator and the stirring speed must be optimized for the specific reaction and scale.

  • Safety: The use of hazardous reagents like sodium hydride on a large scale requires strict safety protocols and specialized equipment to handle and quench the reagent safely. A thorough process safety assessment is crucial before any scale-up activities.

  • Material Transfer: The physical transfer of large quantities of liquids and solids needs to be considered. The choice of pumps and transfer lines should be compatible with the chemical properties of the materials being handled.

  • Crystallization and Isolation: The crystallization process can behave differently at a larger scale. Factors such as cooling rates, agitation, and the presence of impurities can affect crystal size, shape, and purity. The filtration and drying of large quantities of product also require specialized equipment and optimized procedures to ensure efficiency and product quality.

By carefully considering these factors and conducting thorough process development and optimization studies at a smaller scale, the successful and safe scale-up of this compound production can be achieved.

References

  • BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds.
  • BenchChem. (2025). Technical Support Center: Challenges in Heterocyclic Compound Synthesis.
  • BenchChem. (2025). Avoiding Impurities in the Synthesis of Heterocyclic Compounds.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • World Pharma Today. (2024). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
  • AIChE. (2018). Challenges of Scaling Up Chemical Processes (Based on Real Life Experiences).
  • World Pharma Today. (2023). Overcoming Challenges in Scale-Up Production.
  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
  • ResearchGate. (2020).
  • He, Y., et al. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry, 243, 114750.
  • Baldwin, J. E., et al. (1992). J Am Chem Soc, 114, 9401-9408.
  • Organic Syntheses Procedure. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
  • Chempedia - LookChem.
  • PrepChem.com.
  • Benchchem. (S)-Morpholin-3-yl-acetic Acid|Research Chemical.
  • Google Patents. (2016). Method of preparing 3-morpholinone. CN105753804A.
  • PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride.
  • ResearchGate. (2016).
  • ResearchGate. Triple Mode of Alkylation with Ethyl Bromodiffuoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)
  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024).
  • Google Patents. (2011). Morpholinone compounds as factor ixa inhibitors. WO2011025565A1.
  • Life Chemicals. (2021). Expand your building block collection with our C-Substituted Morpholines.
  • PMC. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • PubMed Central. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines.
  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules.
  • ChemSpider Synthetic Pages.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • Google Patents. (2014). Process for the preparation and purification of amorolfine hydrochloride. US8664381B2.
  • Google Patents. (2012). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • ChemicalBook. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR spectrum.
  • SIELC Technologies. By Detection.
  • Seedion. This compound.
  • Google Patents. (2014). Preparation method for N-acetyl morpholine. CN103641797B.
  • Modern Scientific Press. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity.
  • NIH. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold.

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impact of impurities in 2-(Morpholin-3-yl)acetic acid hydrochloride on reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Morpholin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the successful application of this versatile building block in your synthetic endeavors. Here, we delve into the impact of common impurities on critical reactions, offering troubleshooting advice and detailed protocols to maintain the integrity of your experiments.

Section 1: Understanding Potential Impurities

The purity of this compound is paramount to achieving desired reaction outcomes, particularly in sensitive applications like peptide synthesis and drug discovery. Impurities can arise from the synthetic route used to produce the starting material or through degradation upon storage. Understanding the nature of these impurities is the first step in mitigating their impact.

Process-Related Impurities

While various synthetic strategies exist for substituted morpholines, a common approach involves the cyclization of amino alcohols.[1] This can lead to the presence of unreacted starting materials or intermediates in the final product.

  • Unreacted Starting Materials: Depending on the specific synthetic pathway, residual starting materials such as the precursor amino alcohol or alkylating agents may be present.

  • Diastereomers: If the synthesis is not stereospecific, other diastereomers of this compound may be present, which can complicate purification and characterization of the final product.

Degradation-Related Impurities

The morpholine moiety, particularly the tertiary amine, is susceptible to oxidation, especially during storage or in the presence of oxidizing agents.

  • N-Oxide Formation: The most common degradation product is the corresponding 2-(4-oxido-morpholin-3-yl)acetic acid . This impurity is readily formed upon exposure to atmospheric oxygen or trace peroxides in solvents. The formation of N-oxides in morpholine-containing drug candidates is a known phenomenon.

  • Rearrangement Products: Morpholine N-oxides can be unstable and undergo rearrangements, such as a[2][3]-Meisenheimer rearrangement, to form hydroxylamine derivatives. While less common, the potential for such byproducts exists, particularly under thermal stress.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during reactions involving this compound, with a focus on its common application in amide bond formation and peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: My peptide coupling reaction is sluggish or failing to go to completion. Could impurities in this compound be the cause?

A1: Yes, this is a strong possibility. Several factors related to impurities could be at play:

  • Reduced Molar Equivalents: If your starting material contains a significant amount of non-reactive impurities (e.g., inorganic salts, residual solvents), the actual molar quantity of this compound will be lower than calculated. This can lead to incomplete reactions, especially if it is the limiting reagent.

  • Interference from N-Oxide: The N-oxide impurity, being a weaker nucleophile and a more sterically hindered base, is unlikely to participate in the desired amide bond formation. However, it can potentially interact with coupling reagents or catalysts, reducing their efficacy. While not a classic catalyst poison, it can sequester activating agents.

  • Aggregation: In solid-phase peptide synthesis (SPPS), impurities can sometimes contribute to peptide aggregation on the resin, hindering further reactions.[2]

Troubleshooting Steps:

  • Verify Purity: Before extensive troubleshooting, confirm the purity of your this compound using a validated analytical method (see Section 3).

  • Increase Equivalents: As a preliminary test, try increasing the equivalents of this compound and the coupling reagent by 10-20%. If the reaction proceeds, it suggests a purity issue with your starting material.

  • Optimize Coupling Conditions: Consider using a more robust coupling reagent. For example, phosphonium-based reagents like BOP or PyAOP are often effective for hindered couplings.[4] The use of additives like Oxyma Pure® can also enhance coupling efficiency and reduce side reactions.[4]

Q2: I am observing an unexpected side product with a mass corresponding to my desired product +16 Da. What could this be?

A2: An additional 16 Da strongly suggests the presence of the N-oxide of your target molecule. This can occur in two ways:

  • N-Oxide Impurity in Starting Material: The this compound may already contain the N-oxide. During the coupling reaction, this N-oxide can be acylated to form the N-oxide of your final product.

  • In-situ Oxidation: The reaction conditions themselves might be causing oxidation of the morpholine nitrogen. This can be exacerbated by the presence of air or trace metal impurities in your solvents or reagents.

Troubleshooting Steps:

  • Analyze Starting Material for N-Oxide: Use LC-MS to check for the presence of a compound with a mass 16 Da higher than 2-(Morpholin-3-yl)acetic acid.

  • Degas Solvents: To prevent in-situ oxidation, thoroughly degas all solvents used in the reaction by sparging with an inert gas like argon or nitrogen.

  • Purification: If the N-oxide is present in your starting material, it may need to be purified prior to use.

Q3: My reaction work-up is complicated by a persistent, water-soluble impurity. What could it be?

A3: This is a common issue when using morpholine-containing reagents.

  • Excess N-Methylmorpholine (NMM) or other bases: In peptide coupling, bases like NMM are often used.[5] If not completely removed during work-up, they can be persistent impurities.

  • Urea Byproducts: Carbodiimide coupling reagents (e.g., EDC, DIC) form urea byproducts that can sometimes be difficult to remove completely.

Troubleshooting Steps:

  • Acidic Wash: A standard work-up for peptide coupling reactions includes washing the organic layer with a dilute acid solution (e.g., 1N HCl).[5] This will protonate and extract basic impurities like NMM into the aqueous phase.

  • Optimize Chromatography: If the impurity co-elutes with your product, consider alternative chromatography conditions (e.g., different solvent systems, stationary phases, or the use of ion-exchange chromatography).

Section 3: Analytical & Preparative Protocols

To ensure the quality of your this compound and to troubleshoot reactions effectively, robust analytical methods are essential.

Protocol for Purity Assessment by HPLC-UV/MS

This protocol provides a general method for assessing the purity of this compound and detecting common impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a Mass Spectrometer (MS).

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
UV Detection 210 nm
MS Detection Electrospray Ionization (ESI), Positive Mode

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

  • Injection: Inject 1-5 µL of the sample solution.

  • Data Analysis:

    • Integrate the peak corresponding to 2-(Morpholin-3-yl)acetic acid to determine its purity by UV area percent.

    • Examine the mass spectrum for ions corresponding to the expected impurities:

      • N-Oxide: [M+H]+ of 2-(Morpholin-3-yl)acetic acid + 16 Da.

      • Starting Materials/Intermediates: Compare observed masses to the expected masses of potential precursors.

Visualizing the Impact of Impurities

The following diagrams illustrate the potential impact of impurities on a typical peptide coupling reaction.

G cluster_0 Desired Reaction Pathway cluster_1 Interference by N-Oxide Impurity 2-(Morpholin-3-yl)acetic acid 2-(Morpholin-3-yl)acetic acid Activated Intermediate Activated Intermediate 2-(Morpholin-3-yl)acetic acid->Activated Intermediate Activation Amine Amine Desired Amide Product Desired Amide Product Amine->Desired Amide Product Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate Activated Intermediate->Desired Amide Product Nucleophilic Attack N-Oxide Impurity N-Oxide Impurity Sequestered Reagent Sequestered Reagent N-Oxide Impurity->Sequestered Reagent Side Reaction Coupling Reagent_2 Coupling Reagent Coupling Reagent_2->Sequestered Reagent G Start Reaction Mixture (Containing Impurities) Workup Aqueous Work-up (e.g., Acidic Wash) Start->Workup Organic Phase Desired Product (in Organic Solvent) Workup->Organic Phase Separation Aqueous Phase Protonated Basic Impurities (e.g., NMM, unreacted amine) Workup->Aqueous Phase Extraction Precipitate Insoluble Byproducts (e.g., Urea derivatives) Workup->Precipitate Filtration (if applicable)

Caption: Troubleshooting Workflow for Reaction Work-up.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 89-98.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

  • Khlebnikov, V. (2022). Answer to "Regarding peptide coupling reaction?". ResearchGate. Retrieved from [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. Retrieved from [Link]

  • RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]

  • Zhao, Z. Z., et al. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical Sciences, 93(8), 1957-1961.

Sources

Technical Support Center: Catalyst Selection for 2-(Morpholin-3-yl)acetic Acid Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for researchers, scientists, and drug development professionals working with 2-(Morpholin-3-yl)acetic acid. This bifunctional molecule, containing both a secondary amine within a morpholine ring and a carboxylic acid, presents unique opportunities and challenges in synthetic chemistry. This guide is designed to provide expert insights and practical troubleshooting advice for common catalytic transformations.

Section 1: Amide Bond Formation (Amidation & Peptide Coupling)

The formation of an amide bond is one of the most fundamental transformations of the carboxylic acid moiety. However, the presence of the morpholine nitrogen introduces considerations regarding basicity, nucleophilicity, and potential side reactions.

FAQ 1: How do I select the optimal coupling reagent for my amidation reaction?

Answer: The choice of coupling reagent depends on the scale of your reaction, the steric hindrance of the amine coupling partner, and the sensitivity of your substrates to racemization. Modern coupling reagents are generally categorized as carbodiimides, phosphonium salts, or aminium/uronium salts.

For routine couplings, aminium salts like HATU and HBTU are highly effective and fast, though they require a non-nucleophilic base.[1] For substrates prone to racemization, additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are crucial.[2] Carbodiimides like DCC are cost-effective for large-scale synthesis but the dicyclohexylurea byproduct can complicate purification.[2]

Table 1: Comparison of Common Amide Coupling Reagents

Catalyst/ReagentClassAdvantagesDisadvantagesBase Required
DCC/DIC CarbodiimideInexpensive, effective.[2]Byproduct precipitation (DCC), potential for high racemization without additives.[2]Only for amine salts.
EDC CarbodiimideWater-soluble byproduct, good for aqueous media.Less potent than other classes for hindered couplings.Only for amine salts.
HBTU/TBTU Aminium/UroniumFast, efficient, soluble byproducts.[1]Can cause guanidinylation of the primary amine. Potential for racemization.2-3 eq. (e.g., DIPEA, NMM)[1]
HATU Aminium/UroniumHighly reactive, low racemization due to HOAt. Excellent for hindered couplings.More expensive, can still cause guanidinylation.2-3 eq. (e.g., DIPEA, NMM)
PyBOP PhosphoniumHigh coupling efficiency, no guanidinylation side reaction.Generates carcinogenic HMPA as a byproduct.2-3 eq. (e.g., DIPEA, NMM)
Troubleshooting Guide: Amidation Reactions
  • Problem: My reaction is sluggish or shows no conversion.

    • Possible Cause 1: Inactive Reagents. Coupling reagents, especially phosphonium and aminium salts, can be sensitive to moisture. Use freshly opened bottles or store them rigorously under an inert atmosphere.

    • Possible Cause 2: Base Incompatibility. The morpholine nitrogen in your starting material is basic and can neutralize one equivalent of the activated carboxylic acid or react with the coupling reagent. Ensure you use sufficient equivalents of an external non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (typically 2-3 equivalents).[1]

    • Possible Cause 3: Steric Hindrance. If coupling with a bulky amine, a more powerful reagent like HATU is recommended over standard carbodiimides.

  • Problem: I am observing significant epimerization/racemization.

    • Possible Cause 1: Insufficient Additive. When using carbodiimides, the addition of at least one equivalent of HOBt or HOAt is critical to suppress racemization by forming an active ester intermediate.[2]

    • Possible Cause 2: Strong Base/Excess Base. Over-use of a strong base can increase the rate of racemization. For sensitive substrates, consider using a weaker base like sym-collidine or precisely controlling the stoichiometry of DIPEA.[1] HATU is generally preferred as the embedded HOAt moiety provides inherent suppression.

Workflow: Catalyst Selection for Amidation

start Start: Amidation of 2-(Morpholin-3-yl)acetic acid scale Reaction Scale? start->scale sterics Sterically Hindered Amine? scale->sterics Lab Scale (<10g) dcc Consider DCC + HOBt (Cost-Effective) scale->dcc Large Scale (>10g) racemization Racemization Risk? sterics->racemization No hatc Use HATU or PyAOP (High Reactivity) sterics->hatc Yes hbtu Use HBTU/TBTU + HOBt (Standard Protocol) racemization->hbtu No hatc_rac Use HATU (Low Racemization) racemization->hatc_rac Yes protocol Follow Standard Protocol (e.g., HATU, 2 eq. DIPEA) dcc->protocol hatc->protocol hbtu->protocol hatc_rac->protocol PC Photocatalyst (PC) PC_star PC* PC->PC_star Excitation RCOOH R-COOH (Morpholinylacetic Acid) RCOO_radical R-COO• RCOOH->RCOO_radical SET from PC* R_radical R• (Alkyl Radical) RCOO_radical->R_radical -CO2 Ni_I R-Ni(I)L_n R_radical->Ni_I + Ni(0) Ni_0 Ni(0)L_n Ni_0->Ni_I poison Morpholine N can coordinate to Ni, inhibiting the cycle Ni_0->poison Ni_III Ar-Ni(III)(R)L_n-X Ni_I->Ni_III Ni_III->Ni_0 returns Ni(0) Product R-Ar (Final Product) Ni_III->Product Reductive Elimination ArX Ar-X (Coupling Partner) ArX->Ni_III Oxidative Addition light Blue Light (hν) light->PC

Sources

Technical Support Center: Workup Procedures for 2-(Morpholin-3-yl)acetic acid Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the workup of reactions involving 2-(Morpholin-3-yl)acetic acid hydrochloride. Drawing upon established chemical principles and practical laboratory experience, this document aims to troubleshoot common challenges and answer frequently asked questions to ensure successful isolation and purification of your target compounds.

Introduction: The Challenges of a Zwitterionic Amphiphile

This compound is a fascinating and versatile building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure, containing a secondary amine within the morpholine ring, a carboxylic acid, and a hydrochloride salt, confers upon it amphiphilic and zwitterionic characteristics. While advantageous for biological activity, these properties can present unique challenges during reaction workup and product isolation. The molecule's ability to exist as a cation, anion, or zwitterion depending on the pH of the medium dictates its solubility and partitioning behavior, often leading to frustrating emulsions, poor extraction efficiency, and difficulties in crystallization. This guide is designed to navigate these complexities.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of reactions involving this compound.

Issue 1: Low or No Recovery of Product During Aqueous Extraction

Question: I've completed my reaction and I'm attempting to isolate my product, which is derived from 2-(Morpholin-3-yl)acetic acid. After quenching the reaction, I'm finding very little of my desired compound in the organic layer following extraction. What's going wrong?

Answer: This is a classic problem encountered with zwitterionic compounds.[3][4][5] The issue likely lies in the pH of your aqueous phase during extraction. 2-(Morpholin-3-yl)acetic acid and its derivatives can exist in different ionic forms depending on the pH:

  • Low pH (acidic): The carboxylic acid is protonated (neutral), and the morpholine nitrogen is protonated (cationic). The overall charge is positive, leading to high water solubility.

  • Neutral pH (isoelectric point): The carboxylic acid is deprotonated (anionic), and the morpholine nitrogen is protonated (cationic). The molecule exists as a zwitterion, which often has minimal solubility in both aqueous and organic solvents.

  • High pH (basic): The carboxylic acid is deprotonated (anionic), and the morpholine nitrogen is in its free base form (neutral). The overall charge is negative, again leading to high water solubility.

If your product remains in the aqueous layer, it's likely in a charged state. To extract it into an organic solvent, you need to neutralize the charges as much as possible.

Troubleshooting Steps:

  • pH Adjustment: Carefully adjust the pH of the aqueous layer. For a typical extraction into a solvent like dichloromethane (DCM) or ethyl acetate, you want to bring the molecule as close to its neutral form as possible. This often involves a two-step process:

    • First, basify the aqueous layer with a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium carbonate (Na₂CO₃) to a pH of around 8-9. This will deprotonate the morpholine hydrochloride.

    • Then, if your derivative can tolerate it, you might consider carefully acidifying to the isoelectric point to precipitate the zwitterion, which can then be filtered. However, for extraction, keeping it as the free amine and carboxylate at a slightly basic pH is often more practical.

  • Solvent Choice: The polarity of your extraction solvent is crucial. While DCM and ethyl acetate are common choices, for more polar products, consider using a more polar solvent like n-butanol.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.

Issue 2: Persistent Emulsion Formation During Extraction

Question: Every time I try to perform a liquid-liquid extraction, I get a thick, stable emulsion that won't separate, even after letting it sit for an extended period. How can I break this emulsion?

Answer: Emulsion formation is common when working with amphiphilic molecules like derivatives of 2-(Morpholin-3-yl)acetic acid. The molecule acts as a surfactant, stabilizing the interface between the aqueous and organic layers.

Troubleshooting Steps:

  • Gentle Mixing: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.

  • Brine Addition: Adding brine increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Change in Solvent Polarity: Adding a small amount of a different solvent can alter the polarity of one of the phases and destabilize the emulsion. For example, adding a small amount of methanol to a DCM/water emulsion can sometimes help.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break it up.

  • Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the layers.

Issue 3: Difficulty in Product Crystallization/Precipitation

Question: I've successfully extracted my product, but after concentrating the organic solvent, I'm left with an oil or a sticky solid that refuses to crystallize. How can I induce crystallization?

Answer: The hydrochloride salt form is often more crystalline than the free base.[6][7] If your product is the free base, converting it back to the hydrochloride salt can facilitate crystallization.

Troubleshooting Steps:

  • Convert to Hydrochloride Salt:

    • Dissolve the oily product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of DCM and hexane).

    • Slowly add a solution of anhydrous HCl in a solvent like diethyl ether or dioxane. The hydrochloride salt should precipitate out. Be cautious, as this is an exothermic reaction.

  • Solvent/Anti-Solvent Crystallization:

    • Dissolve your product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol).

    • Slowly add an "anti-solvent" in which your product is insoluble (e.g., diethyl ether, hexane, acetone) until the solution becomes cloudy.

    • Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove the hydrochloride from 2-(Morpholin-3-yl)acetic acid to use the free amine in a reaction?

A1: To use the free amine, you need to neutralize the hydrochloride salt.[8] This is typically done in situ or as a separate workup step.

  • In situ neutralization: Add a non-nucleophilic base to your reaction mixture. Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃). The choice of base will depend on the specifics of your reaction.

  • Pre-neutralization and extraction: Dissolve the hydrochloride salt in water and add a base like sodium bicarbonate or sodium carbonate until the pH is around 8-9. Then, extract the free amine into an organic solvent. Dry the organic layer with a drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the free amine.

Q2: My product is a zwitterion at neutral pH and is insoluble in most common organic solvents. How can I purify it?

A2: Purifying zwitterionic compounds can be challenging.[9][10]

  • Crystallization at the Isoelectric Point: The lowest solubility of a zwitterion is often at its isoelectric point (pI).[5] You can try to dissolve your crude product in an acidic or basic aqueous solution and then carefully adjust the pH to its pI to induce precipitation. The precipitate can then be collected by filtration.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying charged molecules. You can use a cation-exchange resin to bind your product at a low pH and then elute it with a gradient of increasing pH or salt concentration. Conversely, an anion-exchange resin can be used at a high pH.

  • Reverse-Phase Chromatography with an Ion-Pairing Agent: For analysis by HPLC, and sometimes for preparative purification, you can use a reverse-phase column with an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase. The TFA will form a salt with the amine, making the compound more amenable to reverse-phase separation.

Q3: How can I confirm the formation of the hydrochloride salt of my product?

A3: Several analytical techniques can confirm salt formation:

  • NMR Spectroscopy: In ¹H NMR, the proton on the nitrogen of the morpholine ring will often appear as a broad signal that may exchange with D₂O. The chemical shifts of the protons adjacent to the nitrogen will also be affected.

  • FT-IR Spectroscopy: The N-H stretch of the ammonium salt will appear as a broad band in the region of 2400-2800 cm⁻¹.

  • Elemental Analysis: This will give you the percentage of carbon, hydrogen, nitrogen, and chlorine in your sample, which can be compared to the theoretical values for the hydrochloride salt.

Experimental Protocols

Protocol 1: General Workup for a Reaction Producing a Derivative of 2-(Morpholin-3-yl)acetic Acid (Free Base)
  • Quenching: Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (if organometallic reagents were used).

  • pH Adjustment: Adjust the pH of the aqueous layer to 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Conversion of an Oily Free Base to a Crystalline Hydrochloride Salt
  • Dissolution: Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

  • Precipitation: Continue adding the HCl solution until a precipitate forms and no further precipitation is observed.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Logical Flowchart for Workup Strategy

Workup_Decision_Tree start Reaction Complete quench Quench Reaction start->quench check_solubility Product Soluble in Organic Layer? quench->check_solubility extract Extract with Organic Solvent check_solubility->extract Yes adjust_ph Adjust Aqueous pH to 8-9 check_solubility->adjust_ph No wash_dry Wash with Brine, Dry, Concentrate extract->wash_dry crude_product Crude Product wash_dry->crude_product extract_again Re-extract with Organic Solvent adjust_ph->extract_again extract_again->wash_dry

Caption: Decision tree for the initial workup of a reaction.

Acid-Base Extraction Logic

Acid_Base_Extraction compound { R-Morpholine-CH₂COOH·HCl | In Reaction Mixture} add_base Add NaHCO₃ (aq) pH ~8-9 compound->add_base phase_separation_1 Aqueous Layer R-Morpholine-CH₂COO⁻Na⁺ Salt Byproducts Organic Layer R-Morpholine(free base)-CH₂COO⁻ Desired Product add_base->phase_separation_1 add_acid Isolate Organic Layer Add HCl/Ether phase_separation_1:f1->add_acid final_product Precipitate R-Morpholine-CH₂COOH·HCl Crystalline Solid add_acid->final_product

Caption: Schematic of an acid-base extraction and precipitation workup.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₆H₁₂ClNO₃[11]
Molecular Weight 181.62 g/mol [11]
Solubility Soluble in water.[1][2]

References

  • Selective separation of zwitterionic phospholipid homologues with functional ionic liquids as extractants. RSC Publishing.
  • Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
  • Preparation of Zwitterionic Silica‐Based Sorbents for Simultaneous Extraction of Acidic and Basic Pharmaceuticals
  • Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. Benchchem.
  • Green Synthesis of Zwitterionic–Cyclodextrin Hybrid Polymer for Efficient Extraction of Polypeptides: Combination of Instrumental Analysis and DFT Calcul
  • How to desalt zwitterions?
  • A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. ElectronicsAndBooks.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Semantic Scholar.
  • Method for producing amino acid ester hydrochloride.
  • Crystallization of amino acid.
  • How can I neutralize aminehydrochlorides?
  • Morpholin-3-yl-acetic acid hydrochloride. Chem-Impex.
  • Description and Solubility. A.
  • Isolation of primary amines as HCL salt problem. Sciencemadness.org.
  • Amine and HCl - salt form
  • Morpholinone compounds as factor ixa inhibitors.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
  • Morpholin-2-yl-acetic acid hydrochloride. Chem-Impex.
  • Low-Temperature Synthesis of Methylphenidate Hydrochloride.
  • 2-(Morpholin-4-yl)acetic acid hydrochloride. PubChem.
  • Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
  • 2-(4-Acetylthiomorpholin-3-yl)acetic acid. BLDpharm.
  • Synthesis, Structural Elucidation, DNA-PK Inhibition, Homology Modelling and Anti-Platelet Activity of morpholino-substituted-1,3-naphth-oxazines. PubMed.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • PROCESS FOR THE PREPARATION OF TICAGRELOR.
  • Fine purification method for cholic acid crude product.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

Sources

Technical Support Center: Monitoring Reactions of 2-(Morpholin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Morpholin-3-yl)acetic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for monitoring the progress of chemical reactions involving this versatile building block. As a chiral, zwitterionic molecule, 2-(Morpholin-3-yl)acetic acid presents unique analytical challenges. This document will equip you with the foundational knowledge and practical protocols to overcome these hurdles, ensuring the integrity and success of your synthetic endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary challenges in monitoring reactions with 2-(Morpholin-3-yl)acetic acid?

    • Which analytical technique is best suited for my reaction?

    • How can I improve the HPLC peak shape for this compound?

    • What are the expected side products when using this reagent in amide coupling reactions?

    • How can I confirm the correct isomer is being used and formed?

  • Troubleshooting Guides

    • HPLC Troubleshooting

    • LC-MS Troubleshooting

    • NMR Reaction Monitoring Troubleshooting

  • Detailed Experimental Protocols

    • Protocol 1: General HPLC-UV Method for Reaction Monitoring

    • Protocol 2: LC-MS/MS Method for Product Confirmation and Impurity Profiling

    • Protocol 3: In-situ ¹H NMR for Real-time Kinetic Monitoring

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in monitoring reactions with 2-(Morpholin-3-yl)acetic acid?

A1: The primary challenges stem from the molecule's unique physicochemical properties:

  • Zwitterionic Nature: 2-(Morpholin-3-yl)acetic acid contains both a basic secondary amine (pKa ~8-9) and an acidic carboxylic acid (pKa ~2-3). This means its net charge and polarity are highly dependent on pH. This can lead to poor retention and peak shape in standard reversed-phase HPLC.[1][2]

  • High Polarity: The molecule is highly polar, making it difficult to retain on traditional C18 columns. This often necessitates the use of specialized chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4][5]

  • Lack of a Strong Chromophore: The molecule itself does not possess a strong UV chromophore, which can result in low sensitivity when using UV detectors in HPLC. Derivatization or the use of more universal detectors like mass spectrometry (MS) or evaporative light scattering (ELSD) may be required for trace-level analysis.

  • Chirality: As a chiral molecule, reactions can potentially lead to epimerization. It is crucial to employ chiral separation techniques to ensure the stereochemical integrity of the product.[6][7][8][9]

Q2: Which analytical technique is best suited for my reaction?

A2: The choice of analytical technique depends on the specific information you require:

  • For routine reaction progress and purity assessment: HPLC-UV is often sufficient, provided you have developed a robust method that addresses the challenges mentioned above (see Protocol 1).

  • For confirmation of product identity and characterization of unknown impurities: LC-MS/MS is the gold standard. It provides molecular weight information and fragmentation patterns that are invaluable for structural elucidation.[10]

  • For real-time kinetic information and mechanistic studies: In-situ NMR spectroscopy is unparalleled. It allows for the non-invasive monitoring of reactant consumption and product formation directly in the reaction vessel, providing a detailed picture of the reaction profile.[11][12][13]

Q3: How can I improve the HPLC peak shape for this compound?

A3: Poor peak shape (e.g., tailing, broadening) is a common issue for zwitterionic and polar compounds. Here are some strategies to improve it:

  • pH Control: Operate the mobile phase at a pH that is at least 2 pH units away from the pKa of both the amine and carboxylic acid groups. For 2-(Morpholin-3-yl)acetic acid, a low pH (e.g., pH < 2.5) will protonate the amine and keep the carboxylic acid neutral, resulting in a net positive charge. A high pH (e.g., pH > 9.5) will deprotonate the carboxylic acid and keep the amine neutral, resulting in a net negative charge. Consistent ionization state minimizes secondary interactions with the stationary phase.

  • Use a Mixed-Mode or HILIC Column:

    • Mixed-mode columns containing both reversed-phase and ion-exchange functionalities can provide excellent retention and selectivity for zwitterions.[1][2]

    • HILIC columns are specifically designed for polar compounds and use a high organic mobile phase with a small amount of aqueous solvent, promoting partitioning of the analyte into a water-enriched layer on the stationary phase surface.[3][4][5][14]

  • Mobile Phase Modifiers: The use of buffers (e.g., ammonium formate, ammonium acetate) is crucial to maintain a stable pH. For MS compatibility, volatile buffers are preferred.

Q4: What are the expected side products when using this reagent in amide coupling reactions?

A4: When coupling 2-(Morpholin-3-yl)acetic acid with a primary or secondary amine, several side products can arise, particularly if the reaction conditions are not optimized:

  • Racemization/Epimerization: The chiral center at the 3-position of the morpholine ring can be susceptible to epimerization under harsh basic or acidic conditions, or with certain coupling reagents.

  • N-acylation of the Morpholine Nitrogen: Although the secondary amine in the morpholine ring is less nucleophilic than many primary amines, self-condensation or reaction with an activated acyl species can occur, leading to undesired dimers or byproducts.[15][16]

  • Side Reactions of Coupling Reagents: Reagents like carbodiimides (e.g., EDC) can form stable N-acylurea byproducts if the activated carboxylic acid does not react promptly with the desired amine.

  • Incomplete reaction: Due to the steric hindrance of the morpholine ring, the coupling reaction might be slow or incomplete.[17]

Q5: How can I confirm the correct isomer is being used and formed?

A5: Distinguishing between isomers is critical. 2-(Morpholin-3-yl)acetic acid must be differentiated from its common isomer, 2-(Morpholin-4-yl)acetic acid.

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive. For the 3-yl isomer, the protons on the carbon bearing the acetic acid group will show a distinct splitting pattern and chemical shift compared to the 4-yl isomer, where the acetic acid group is attached to the nitrogen.

  • LC-MS/MS: While the parent mass will be identical, the fragmentation patterns will differ significantly. The 3-yl isomer will likely show fragmentation patterns involving the morpholine ring, while the 4-yl isomer will show a characteristic loss of the acetic acid group from the nitrogen.

  • Chiral HPLC: To confirm enantiomeric purity, a chiral HPLC method is necessary. This involves using a chiral stationary phase that can differentiate between the (R) and (S) enantiomers.[6][7][8][9][18]

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Retention / Elution in Void Volume The compound is too polar for the C18 column.1. Switch to a HILIC column.[4][5][14] 2. Use a mixed-mode (ion-exchange/reversed-phase) column.[1][2] 3. If using a C18 column, try a highly aqueous mobile phase (95-100% water) with an appropriate buffer.
Peak Tailing 1. Secondary interactions with residual silanols on the stationary phase. 2. The compound exists in multiple ionization states at the mobile phase pH.1. Adjust the mobile phase pH to be >2 units away from the pKa values. 2. Use a high-purity, end-capped silica column. 3. Add a competing base (e.g., triethylamine) to the mobile phase (for non-MS applications).
Drifting Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition changing over time (e.g., evaporation of organic solvent). 3. Temperature fluctuations.1. Ensure the column is equilibrated for at least 10-15 column volumes. 2. Prepare fresh mobile phase daily and keep bottles capped. 3. Use a column oven to maintain a constant temperature.
No Separation of Enantiomers The stationary phase is not chiral, or the wrong type of chiral stationary phase is being used.1. Use a chiral HPLC column. Polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic antibiotic-based phases are good starting points for amino acid-like molecules.[6][7][8][9][18] 2. Optimize the mobile phase (often non-polar, like hexane/ethanol) for the chiral separation.

Logical Flow for HPLC Troubleshooting

HPLC_Troubleshooting cluster_retention Retention Issues cluster_peakshape Peak Shape Issues cluster_chiral Chiral Separation Issues start Problem Observed in HPLC poor_retention Poor Retention start->poor_retention Compound elutes early? peak_tailing Peak Tailing start->peak_tailing Asymmetric peak? no_chiral_sep No Chiral Separation start->no_chiral_sep Enantiomers co-elute? r1 Switch to HILIC or Mixed-Mode Column poor_retention->r1 r2 Increase Aqueous Content (if on RP column) poor_retention->r2 ps1 Adjust Mobile Phase pH (>2 units from pKa) peak_tailing->ps1 ps2 Use High-Purity End-Capped Column peak_tailing->ps2 cs1 Use Chiral Stationary Phase (e.g., Polysaccharide-based) no_chiral_sep->cs1 cs2 Optimize Non-Polar Mobile Phase no_chiral_sep->cs2

Caption: HPLC Troubleshooting Workflow
LC-MS Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Ionization 1. The compound is not effectively ionized in the chosen mode (positive/negative). 2. The mobile phase is suppressing ionization (e.g., high buffer concentration, presence of TFA).1. Due to the basic nitrogen, positive ion mode (ESI+) is usually preferred. 2. Use volatile, MS-friendly buffers like ammonium formate or ammonium acetate at low concentrations (5-10 mM). 3. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
In-source Fragmentation High source energy (fragmentor/cone voltage) is causing the molecule to fragment before entering the mass analyzer.[19][20][21][22][23]1. Reduce the fragmentor or cone voltage. 2. Optimize other source parameters to find a balance between desolvation and fragmentation.
Unexpected Adducts Formation of adducts with salts from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺).1. Use high-purity solvents and salts. 2. Minimize the concentration of non-volatile salts. 3. Ammonium acetate can help promote the formation of the desired [M+H]⁺ or [M+NH₄]⁺ ions.
Ambiguous Fragmentation Pattern Difficulty in distinguishing between isomers or identifying the site of modification.1. Perform high-resolution MS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of fragments. 2. Compare the fragmentation of your analyte to that of a known standard of the suspected isomer if available.

Expected LC-MS/MS Fragments for an Amide Derivative

LCMS_Fragmentation parent b Parent Ion 2-(Morpholin-3-yl)-N-R-acetamide m/z = X frag1 b Fragment 1 Loss of R-NH₂ m/z = Y parent->frag1 Amide Cleavage frag2 b Fragment 2 Morpholine Ring Opening m/z = Z parent->frag2 Ring Cleavage frag3 b Fragment 3 Loss of CO m/z = W frag1->frag3 Decarbonylation

Caption: Plausible MS/MS Fragmentation Pathway
NMR Reaction Monitoring Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Broad or Distorted Peaks 1. Poor magnetic field homogeneity (shimming). 2. Presence of paramagnetic species. 3. Reaction mixture is not fully dissolved or is precipitating.1. Re-shim the spectrometer. If the reaction is fast, this may not be feasible for every time point.[13] 2. Ensure all reagents are free of paramagnetic impurities. 3. Choose a solvent in which all reactants, intermediates, and products are soluble.
Overlapping Peaks Key signals from reactant and product overlap, making quantification difficult.1. Use a higher field NMR spectrometer for better spectral dispersion. 2. Monitor a different set of non-overlapping peaks. 3. Consider using ¹³C or ¹⁹F NMR if applicable (e.g., if a fluorinated reagent is used).
Inaccurate Quantification 1. Incorrect integration regions. 2. Variation in relaxation times (T1) between the signals being compared. 3. Poor signal-to-noise ratio.1. Carefully select integration regions that are free from other signals. 2. Ensure a sufficient relaxation delay (D1) is used (typically 5 x the longest T1) for accurate quantification. 3. Increase the number of scans per time point.

Detailed Experimental Protocols

Protocol 1: General HPLC-UV Method for Reaction Monitoring (HILIC)

This protocol is a starting point for monitoring reactions where 2-(Morpholin-3-yl)acetic acid is consumed and a less polar product is formed.

  • Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 150 x 4.6 mm, 3.5 µm.[3][4][5][14][24][25]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: 95% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 10 µL) in a diluent compatible with the mobile phase (e.g., 1 mL of 90:10 Acetonitrile:Water). Centrifuge to remove any solids before injection.

Rationale: The HILIC mode provides retention for the polar starting material. The low pH ensures the morpholine nitrogen is protonated, leading to a consistent charge state. Ammonium formate is a volatile buffer suitable for potential subsequent MS analysis.[14]

Protocol 2: LC-MS/MS Method for Product Confirmation and Impurity Profiling

This method is designed to confirm the molecular weight of the desired product and to identify potential side products.

  • LC System: Use the HPLC conditions from Protocol 1.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

  • MS Method:

    • Full Scan (Survey): m/z 100-800 to detect all ions.

    • Product Ion Scan (MS/MS): Isolate the predicted m/z of your product's [M+H]⁺ ion and fragment it using collision-induced dissociation (CID).

  • Typical ESI+ Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone/Fragmentor Voltage: Start at a low value (e.g., 80 V) to minimize in-source fragmentation and increase if needed to see fragmentation.[19]

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

Expected Fragmentation: For an amide product, look for the neutral loss of the amine portion, cleavage of the morpholine ring, and loss of water or CO. The exact fragments will be specific to your product's structure.

Protocol 3: In-situ ¹H NMR for Real-time Kinetic Monitoring

This protocol allows for the direct observation of the reaction as it proceeds.

  • Solvent: Choose a deuterated solvent in which all components are soluble (e.g., DMSO-d₆, D₂O with pH adjustment, or CD₃OD).

  • Internal Standard: Add a small amount of a stable, non-reactive internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or tetramethylsilane).

  • Sample Preparation:

    • In an NMR tube, dissolve the limiting reagent and the internal standard in the deuterated solvent.

    • Acquire a spectrum at t=0.

    • Inject the excess reagent into the NMR tube, mix quickly, and immediately start acquiring spectra at regular time intervals (e.g., every 5 minutes).

  • NMR Acquisition Parameters:

    • Use a sufficient relaxation delay (D1), typically 5 times the longest T1 of the peaks being quantified, to ensure accurate integration. A D1 of 10-15 seconds is often a safe starting point.

    • Acquire a sufficient number of scans for good signal-to-noise at each time point.

  • Data Processing:

    • Process each spectrum identically (phasing, baseline correction).

    • Integrate a characteristic peak for the starting material and a characteristic peak for the product, relative to the constant integral of the internal standard.

    • Plot the relative integral values versus time to generate a reaction profile.[11][12][13][26][27]

Diagnostic Signals to Monitor:

  • Starting Material (2-(Morpholin-3-yl)acetic acid): Monitor the disappearance of the signal for the α-protons on the acetic acid chain.

  • Product (e.g., Amide): Monitor the appearance of new signals, such as a shifted α-proton signal or new signals from the coupled amine moiety.

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC.
  • International Journal of Pharmaceutical Sciences. (2024).
  • ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247.
  • Zhang, M., & Li, W. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
  • Sigma-Aldrich. (n.d.).
  • Vanhoenacker, G., et al. (2015). Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer. Journal of Pharmaceutical and Biomedical Analysis, 107, 285-290.
  • ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6).
  • Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?.
  • Giffaut, M., et al. (2018). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Journal of Solution Chemistry, 47(8), 1345-1364.
  • SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase.
  • Oxford Academic. (2003). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Chemistry Letters.
  • Magritek. (n.d.). Reaction Monitoring.
  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 65-78.
  • Nittolo, F. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn.
  • Wikipedia. (n.d.). Morpholine.
  • Li, S., et al. (2024). A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv.
  • ResearchGate. (n.d.).
  • Wang, J., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9518.
  • Chromatography Today. (2020).
  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • NIH. (n.d.).
  • NIH. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • BOC Sciences. (2023). Classification of Impurities in Synthetic Peptide Drugs.
  • NIH. (n.d.).
  • Royal Society of Chemistry. (2014).
  • Sigma-Aldrich. (n.d.).
  • Reddit. (2023).
  • E3S Web of Conferences. (2024).
  • Phenomenex. (n.d.).
  • International Journal of Research in Pharmaceutical Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2011).
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Agilent Technologies, Inc. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • ACG Publications. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
  • Benchchem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • OSU Chemistry. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (n.d.). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Newomics. (n.d.). Versatile, Sensitive, and Robust Native LC−MS Platform for Intact Mass Analysis of Protein Drugs.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

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Technical Support Center: Managing the Hygroscopic Nature of 2-(Morpholin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MAA-HYGRO-001

Version: 1.0

Introduction

Welcome to the technical support guide for 2-(Morpholin-3-yl)acetic acid hydrochloride (CAS No. 86967-55-7). This compound is a valuable chiral synthon and building block in medicinal chemistry, particularly in the development of novel therapeutics.[1][2] As a hydrochloride salt, it exhibits excellent water solubility but also a significant hygroscopic nature—a tendency to readily absorb moisture from the atmosphere.[1][3][4]

This hygroscopicity is a critical physicochemical property that can profoundly impact experimental outcomes. Absorbed moisture can lead to significant errors in weighing, alter the compound's physical state, affect stability, and compromise the stoichiometric accuracy of reactions, ultimately impacting dosing, efficacy, and safety in pharmaceutical development.[5][][7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs), troubleshooting protocols, and best practices to mitigate the challenges associated with this material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What does "hygroscopic" mean in the context of this compound?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, either by absorption or adsorption.[4][5] For this compound, which is supplied as a white solid[1], this means that upon exposure to ambient air, it will pull in moisture. This can cause the powder to become sticky, form clumps, or in severe cases, deliquesce (dissolve in the absorbed water).[4][9] This is a critical consideration because the added weight from water is often invisible but significantly impacts the true mass of the active compound being measured.

Q2: I left the container open on the bench for a few minutes. Is the material still usable?

A: The material is likely still usable, but its integrity is compromised. It will have absorbed an unknown amount of atmospheric moisture. Using this material without accounting for the water content will lead to inaccurate concentrations and flawed experimental results.[10] We strongly recommend quantifying the water content via Karl Fischer titration before use or, if that is not possible, drying the material under vacuum (assuming it is thermally stable) and handling it under inert conditions moving forward.

Q3: How does moisture absorption affect my experimental results?

A: Moisture absorption can introduce several critical errors:

  • Inaccurate Weighing: The measured weight will be a combination of the compound and absorbed water, leading to an overestimation of the actual amount of active substance.[11]

  • Reduced Potency: If you prepare a stock solution based on a moisture-inflated weight, the resulting concentration will be lower than intended.

  • Altered Physicochemical Properties: Moisture can change the compound's crystal structure, solubility, and stability, potentially leading to degradation.[5][8]

  • Poor Processability: In a manufacturing context, moisture uptake leads to powder caking and poor flowability, which complicates processes like tablet compression and capsule filling.[5][9]

Q4: What is the ideal storage condition for this compound?

A: The compound should be stored in a tightly sealed container in a cool, dry place, such as a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[3][4] For long-term storage or for highly sensitive applications, storage inside an inert atmosphere glovebox is the gold standard.[12] Product data sheets often recommend storage at 0-8 °C.[1]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem / Observation Probable Cause Recommended Solution & Rationale
"My weight reading on the analytical balance is constantly increasing." The compound is actively absorbing moisture from the air during the weighing process.[11]Solution: Minimize exposure time. Weigh the compound quickly in a suitable, tared, and sealed container (e.g., a screw-cap vial).[10][13] For best results, perform weighing inside a glovebox or a balance enclosure with controlled low humidity.[10][12] Rationale: Reducing the time the compound is exposed to the atmosphere directly limits the amount of moisture it can absorb, leading to a more accurate measurement.[3]
"The powder has formed hard clumps or appears 'wet'." Prolonged or repeated exposure to humid air has caused significant water uptake, leading to caking or deliquescence.[3][4]Solution: If the material is thermally stable, it may be possible to dry it in a vacuum oven at a mild temperature. However, the definitive method is to determine the precise water content using Karl Fischer (KF) titration.[14][15] This allows you to calculate a correction factor for your weighing. Rationale: KF titration is the gold standard for water determination, providing an exact percentage of water in your sample.[16] This allows you to accurately calculate the "dry weight" of the compound you are dispensing.
"My experimental results are inconsistent between batches." The water content of the compound is varying between uses due to different handling procedures or exposure times.Solution: Implement a strict Standard Operating Procedure (SOP) for handling this compound. This must include protocols for storage, dispensing, and weighing. Crucially, perform a KF titration on each new bottle and periodically on bottles in use to establish the current water content. Rationale: Consistency in handling is key. By standardizing the procedure and quantifying the water content, you eliminate a major source of variability, ensuring reproducible results.[15]
"I'm preparing a non-aqueous reaction, and my results suggest the presence of water." The hygroscopic compound introduced water into the anhydrous reaction system.Solution: Before use, dry the required amount of the compound under high vacuum for several hours (ensure thermal stability first). Alternatively, use a fresh, unopened container and handle it exclusively within an inert atmosphere glovebox.[12] Rationale: Even small amounts of water can quench water-sensitive reagents or catalyze unwanted side reactions. Ensuring the compound is anhydrous is critical for the success of such chemistries.

Part 3: Key Experimental Protocols

These step-by-step protocols provide a self-validating system for handling this compound.

Protocol 1: Standard Operating Procedure for Weighing

This protocol is designed to minimize moisture uptake during weighing.

  • Preparation: Place a clean, dry weighing vessel (e.g., a glass vial with a screw cap) on the analytical balance. Tare the balance.

  • Environment Control: If available, perform this entire procedure inside a glovebox with a low-humidity inert atmosphere. If not, work quickly and efficiently. Placing a container of desiccant inside the balance chamber can help reduce local humidity.[10]

  • Dispensing: Briefly remove the main container of this compound from the desiccator. Quickly transfer an approximate amount of the solid to the tared weighing vessel. Immediately and tightly seal the main container and return it to the desiccator.

  • Measurement: Place the weighing vessel back on the balance, seal it, and record the stable weight. This method (weighing by addition) is fast but less precise.

  • High-Precision Method (Weighing by Difference):

    • Tare the balance with the sealed weighing vessel on it.

    • Add the compound to the vessel, seal it, and record the total weight.

    • Quickly transfer the desired amount of solid from the weighing vessel into your reaction flask.

    • Reseal the weighing vessel and place it back on the balance. The negative reading is the exact mass of the compound you transferred.[17]

  • Documentation: Record the final weight and the time the material was exposed to ambient air.

Protocol 2: Water Content Determination by Karl Fischer (KF) Titration

This protocol validates the hydration state of your material, allowing for accurate calculations. This is a general guideline; always follow the specific instructions for your KF titrator model.[14][15][18]

  • System Preparation: Prepare the Karl Fischer titrator, ensuring the titration vessel is conditioned and the solvent is dry (indicated by a low drift rate).

  • Titer Determination: Standardize the KF reagent by titrating a known amount of a certified water standard (e.g., sodium tartrate dihydrate).[19] This determines the water equivalence factor (F) in mg/mL.

  • Sample Preparation: In a low-humidity environment (ideally a glovebox), accurately weigh approximately 100-200 mg of this compound into a gas-tight syringe or a sample boat.

  • Titration: Quickly and carefully introduce the sample into the KF titration vessel. Begin the titration. The instrument will automatically dispense the KF reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the percentage of water (% H₂O) using the volume of titrant consumed and the predetermined factor F.

    % H₂O = (Volume of KF Reagent (mL) * F (mg/mL)) / Sample Weight (mg) * 100

  • Corrected Mass Calculation: Use the determined water content to calculate the actual mass of the dry compound for your experiments.

    Corrected Mass = Weighed Mass * (1 - (% H₂O / 100))

Part 4: Visualization of Workflows

Decision Workflow for Handling the Compound

This diagram outlines the logical steps from receiving the compound to using it in an experiment.

Figure 1: Decision Workflow for Handling Hygroscopic Compound A Receive New Bottle of 2-(Morpholin-3-yl)acetic acid HCl B Store Immediately in Desiccator (Tightly Sealed) A->B C Is this for a highly moisture-sensitive (e.g., anhydrous) application? B->C D Work Exclusively in Inert Atmosphere Glovebox C->D Yes E Perform Karl Fischer (KF) Titration to Determine Initial Water Content C->E No I Weigh Quickly Using SOP for Hygroscopic Solids D->I F Is Water Content > 0.5%? E->F G Calculate Correction Factor for Weighing F->G Yes F->I No G->I J Consider Drying a Small Aliquot Under Vacuum (If Thermally Stable) G->J Alternative H Proceed with Experiment Using Corrected Mass I->H J->I

Caption: Workflow for proper storage and handling decisions.

References

  • Vertex AI Search. (n.d.). Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • Mettler Toledo. (n.d.). Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines.
  • News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances.
  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • American Chemical Society. (n.d.). Drying and Weighing Hygroscopic Substances in Microanalysis.
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
  • Chem-Impex. (n.d.). Morpholin-3-yl-acetic acid hydrochloride.
  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • ResearchGate. (2019, December 8). Hygroscropicity and Its' Effect on Tablet Production.
  • Benchchem. (n.d.). (S)-Morpholin-3-yl-acetic Acid|Research Chemical.
  • Sigma-Aldrich. (n.d.). Weight Measurement, the Accurate Way.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 2-(Morpholin-3-yl)acetic acid Hydrochloride Purity by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the absolute purity of a pharmaceutical ingredient is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison and a detailed experimental protocol for the validation of 2-(Morpholin-3-yl)acetic acid hydrochloride purity using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, ensuring a self-validating system, and compare the qNMR approach with other analytical techniques.

The Principle of Quantitative NMR: An Absolute Method

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of compounds.[1] Unlike chromatographic techniques that often rely on reference standards of the same substance, qNMR allows for direct quantification by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[1][2] The fundamental principle lies in the direct proportionality between the NMR signal intensity and the number of nuclei responsible for that signal.[1][3] This makes ¹H qNMR particularly advantageous due to the high natural abundance (99.99%) and high gyromagnetic ratio of protons.[3]

The purity of the target analyte can be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molar mass

  • m : Mass

  • P : Purity of the standard

  • analyte : Refers to this compound

  • std : Refers to the internal standard

Experimental Protocol: Purity Determination of this compound

This protocol outlines the steps for determining the purity of this compound using an internal standard method, which is recommended for its accuracy.[4]

Materials and Reagents
  • This compound (Analyte)

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of known purity (≥99%)[5]

  • Deuterated Solvent (e.g., DMSO-d₆, D₂O) with low water content[3]

  • High-precision analytical balance (readability to 0.01 mg)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Selection of a Suitable Internal Standard: The choice of an internal standard is critical for accurate qNMR.[5] The ideal standard should:

    • Possess signals that do not overlap with the analyte signals.[6]

    • Be highly pure and stable.[5]

    • Be soluble in the chosen deuterated solvent.[5]

    • Have a simple spectrum, preferably with singlet peaks.[6]

    • Maleic acid is a common choice, but its suitability must be confirmed by running a preliminary spectrum with the analyte.

  • Sample Preparation: Accurate weighing is paramount for reliable results.[7]

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh a molar equivalent amount of the chosen internal standard into the same vial. A 1:1 molar ratio is often optimal.[5]

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

    • Key Acquisition Parameters:

      • Pulse Angle: Use a 90° pulse to ensure complete excitation.[3]

      • Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and standard) to ensure full relaxation of all protons. This is crucial for accurate integration. A typical starting point is 30 seconds.

      • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

      • Receiver Gain: Optimize the receiver gain to avoid signal clipping.

  • Data Processing: Manual and careful processing is recommended for precision.[3]

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.[8]

    • Perform Fourier transformation.

    • Manually phase the spectrum to ensure all peaks are correctly phased.

    • Apply a baseline correction to ensure accurate integration.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard signal.

    • Integrate the selected non-overlapping signals of both the analyte and the internal standard. For this compound, the protons of the acetic acid moiety (-CH₂-COOH) are likely to be in a clear region of the spectrum. For the closely related isomer, 2-(Morpholin-4-yl)acetic acid hydrochloride, the protons of the acetic acid moiety appear around 4.2 ppm in DMSO-d₆.[6] Due to the substitution at the 3-position, the morpholine ring protons of the target analyte will exhibit a more complex, non-symmetrical pattern compared to the two singlets observed for the 4-substituted isomer.[6]

Visualizing the Workflow

qNMR Purity Validation Workflow Figure 1: qNMR Purity Validation Workflow cluster_Prep Sample Preparation cluster_Acquisition NMR Data Acquisition cluster_Processing Data Processing cluster_Calculation Purity Calculation weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh internal standard weigh_analyte->weigh_standard dissolve Dissolve in deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum with optimized parameters transfer->acquire process Fourier transform, phase and baseline correct acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for purity determination by qNMR.

Comparison with Alternative Analytical Methods

While qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical techniques for purity determination.[9][10]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Direct measurement of nuclei concentration.[11]Separation based on differential partitioning.[9]Measurement of mass-to-charge ratio.[9]
Quantification Absolute, primary method.[11]Relative, requires a specific reference standard.Can be quantitative with a suitable standard.
Reference Standard Requires a certified internal standard of a different compound.[12]Requires a certified reference standard of the analyte.Often coupled with a separation technique (e.g., LC-MS).
Universality Applicable to any soluble compound with NMR-active nuclei.Method development is compound-specific.Requires ionization of the analyte.
Structural Info Provides detailed structural information.Provides retention time, no structural data.Provides molecular weight and fragmentation data.
Sample Prep Simple dissolution.Can be more complex (e.g., filtration, dilution).Dependent on the ionization technique.
Analysis Time Relatively fast (minutes per sample).Can be longer depending on the run time.Typically very fast.

Validation of the qNMR Method

To ensure the reliability of the qNMR method for purity determination of this compound, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of samples with varying analyte concentrations.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample with a known purity.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Purity Calculation Logic

qNMR Purity Calculation Logic Figure 2: Logic of qNMR Purity Calculation cluster_Inputs Experimental Inputs cluster_Constants Known Constants cluster_Calculation Calculation cluster_Output Result I_analyte Integral of Analyte Signal (I_analyte) Purity_Equation Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std I_analyte->Purity_Equation I_std Integral of Standard Signal (I_std) I_std->Purity_Equation m_analyte Mass of Analyte (m_analyte) m_analyte->Purity_Equation m_std Mass of Standard (m_std) m_std->Purity_Equation N_analyte Number of Protons (Analyte) (N_analyte) N_analyte->Purity_Equation N_std Number of Protons (Standard) (N_std) N_std->Purity_Equation MW_analyte Molar Mass (Analyte) (MW_analyte) MW_analyte->Purity_Equation MW_std Molar Mass (Standard) (MW_std) MW_std->Purity_Equation P_std Purity of Standard (P_std) P_std->Purity_Equation Final_Purity Purity of this compound Purity_Equation->Final_Purity

Caption: The logical flow of the qNMR purity calculation.

Conclusion

Quantitative NMR is a robust, accurate, and direct method for determining the purity of pharmaceutical ingredients like this compound. Its primary advantage lies in its nature as an absolute method, reducing the reliance on specific reference standards for the analyte itself. When conducted with careful attention to experimental parameters and validated according to ICH guidelines, qNMR provides a self-validating and trustworthy assessment of purity, making it an invaluable tool in the arsenal of researchers and drug development professionals.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)?[Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • AWS. qNMR - Quantitative Analysis by NMR. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Mestrelab. What is qNMR and why is it important?[Link]

  • JEOL Ltd. Let's try doing quantitative NMR. [Link]

  • Manufacturing Chemist. qNMR: top tips for optimised sample prep. [Link]

  • DTIC. NMR Method for the Quantitative Purity Analysis of Neat Feed Stock Samples. [Link]

  • University of Strathclyde. Quantitative NMR Spectroscopy. [Link]

  • IJRAR. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • PubMed. Purity determination and evaluation of new drug substances. [Link]

  • Pathogenia. Purity Assay (Pharmaceutical Testing). [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

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A Comparative Guide to the Chiral HPLC Analysis of 2-(Morpholin-3-yl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral analysis, the robust separation of enantiomers is a cornerstone of ensuring safety, efficacy, and quality. This guide provides an in-depth technical comparison of methodologies for the chiral analysis of 2-(Morpholin-3-yl)acetic acid, a key chiral building block. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for logical method development and troubleshooting. Our focus is to equip you with not just a method, but a comprehensive understanding of the principles at play, empowering you to adapt and optimize chiral separations in your own laboratory.

The Analytical Challenge: 2-(Morpholin-3-yl)acetic Acid

2-(Morpholin-3-yl)acetic acid is a polar, zwitterionic molecule with a stereogenic center at the 3-position of the morpholine ring. Its lack of a strong chromophore and its high polarity present unique challenges for direct chiral HPLC analysis. The development of a successful separation method hinges on selecting a chiral stationary phase (CSP) and mobile phase that can effectively discriminate between the two enantiomers through a combination of stereoselective interactions.

Primary Recommended Method: Chiral HPLC with a Macrocyclic Glycopeptide CSP

Our primary recommendation for the chiral separation of 2-(Morpholin-3-yl)acetic acid enantiomers is High-Performance Liquid Chromatography (HPLC) utilizing a macrocyclic glycopeptide-based chiral stationary phase, specifically one employing teicoplanin as the chiral selector. This choice is underpinned by the proven success of teicoplanin-based CSPs in resolving underivatized amino acids and other polar, chiral compounds.

The mechanism of separation on a teicoplanin CSP is multifaceted, involving a combination of hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure. The zwitterionic nature of 2-(Morpholin-3-yl)acetic acid, with its secondary amine and carboxylic acid functionalities, makes it an ideal candidate for forming transient diastereomeric complexes with the teicoplanin selector.

Optimized Starting Conditions:
ParameterRecommended SettingRationale
Chiral Stationary Phase Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T)Proven efficacy for underivatized amino acids and polar analytes.
Mobile Phase Polar Organic Mode: Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 80/20/0.1/0.1 v/v/v/v)The polar organic mode is well-suited for polar and ionic compounds, offering good solubility and promoting the necessary interactions for chiral recognition on macrocyclic glycopeptide CSPs. The acidic and basic additives help to control the ionization state of both the analyte and the stationary phase, which is crucial for achieving optimal separation.
Flow Rate 1.0 mL/minA standard starting point for a 4.6 mm I.D. column, balancing analysis time and efficiency.
Column Temperature 25 °CTemperature can influence the thermodynamics of the chiral recognition process. Starting at ambient temperature is a common practice, with optimization possible to enhance resolution.
Detection UV at 205-215 nm or Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)Due to the lack of a strong chromophore, detection at low UV wavelengths is necessary. For enhanced sensitivity and universal detection, ELSD or CAD is highly recommended.
Experimental Workflow:

Chiral HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis SamplePrep Dissolve 2-(Morpholin-3-yl)acetic acid in Mobile Phase Inject Inject Sample SamplePrep->Inject MobilePhasePrep Prepare Polar Organic Mobile Phase Equilibrate Equilibrate Teicoplanin CSP Column MobilePhasePrep->Equilibrate Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV (210 nm) / ELSD / CAD Separate->Detect Analyze Integrate Peaks & Calculate Enantiomeric Purity Detect->Analyze

Figure 1: Workflow for the chiral HPLC analysis of 2-(Morpholin-3-yl)acetic acid.

Comparison with Alternative Methods

While the teicoplanin-based HPLC method is robust, alternative approaches can be considered, each with its own set of advantages and disadvantages.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.

  • Principle: SFC utilizes a mobile phase of supercritical carbon dioxide, often with a polar co-solvent (modifier) like methanol. The separation mechanism on a chiral stationary phase is similar to that in HPLC, but the different mobile phase properties can lead to unique selectivity.

  • Advantages:

    • Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations.

    • Green Chemistry: Reduced use of organic solvents makes it an environmentally friendlier option.

    • Orthogonal Selectivity: Can sometimes provide better resolution than HPLC for certain compounds.

  • Disadvantages:

    • Instrumentation: Requires specialized SFC instrumentation.

    • Solubility: The analyte must be soluble in the supercritical fluid mobile phase, which can be a challenge for highly polar compounds.

FeatureChiral HPLC (Teicoplanin)Chiral SFC
Primary Mobile Phase Organic Solvents (e.g., Methanol, Acetonitrile)Supercritical CO2
Typical Analysis Time 10-20 minutes2-10 minutes
Solvent Consumption HigherLower
Instrumentation Standard HPLCSpecialized SFC
Selectivity Excellent for polar, zwitterionic compoundsCan be complementary or superior to HPLC
Pre-column Derivatization Followed by Achiral HPLC

This indirect approach involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).

  • Principle: The formation of diastereomers removes the need for a chiral stationary phase.

  • Common Derivatizing Agents for Amino Acids: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or o-phthalaldehyde (OPA) with a chiral thiol are frequently used.

  • Advantages:

    • No Chiral Column Needed: Utilizes readily available achiral columns.

    • Enhanced Detection: Many derivatizing agents contain a strong chromophore, significantly improving UV detection sensitivity.

  • Disadvantages:

    • Additional Sample Preparation: The derivatization step adds complexity and time to the workflow and introduces potential sources of error.

    • Potential for Racemization: The derivatization reaction conditions must be carefully controlled to avoid racemization of the analyte.

    • Purity of Derivatizing Agent: The enantiomeric purity of the CDA is critical for accurate quantification.

Method Comparison cluster_direct Direct Methods cluster_indirect Indirect Method Topic Chiral Analysis of 2-(Morpholin-3-yl)acetic acid HPLC Chiral HPLC (Teicoplanin CSP) Topic->HPLC Primary Recommendation (Robust & Versatile) SFC Chiral SFC Topic->SFC Alternative (Faster & Greener) Derivatization Pre-column Derivatization + Achiral HPLC Topic->Derivatization Alternative (Enhanced Sensitivity) HPLC_Pros Broad applicability for polar compounds Direct analysis (no derivatization) Robust and reliable HPLC->HPLC_Pros Pros HPLC_Cons Longer analysis time than SFC Lower sensitivity for poor chromophores HPLC->HPLC_Cons Cons SFC_Pros Fast analysis Reduced solvent consumption SFC->SFC_Pros Pros SFC_Cons Requires specialized instrumentation Potential analyte solubility issues SFC->SFC_Cons Cons Deriv_Pros Uses standard achiral columns Improved detection sensitivity Derivatization->Deriv_Pros Pros Deriv_Cons Additional sample preparation step Risk of racemization Requires pure chiral derivatizing agent Derivatization->Deriv_Cons Cons

Figure 2: Comparison of analytical strategies for the chiral separation of 2-(Morpholin-3-yl)acetic acid.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis on a Teicoplanin CSP
  • Mobile Phase Preparation:

    • Accurately prepare a mobile phase consisting of Methanol/Acetonitrile/Acetic Acid/Triethylamine (80/20/0.1/0.1 v/v/v/v).

    • Filter the mobile phase through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of 2-(Morpholin-3-yl)acetic acid in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: As prepared above.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (or ELSD/CAD).

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Identify the two enantiomer peaks and calculate the resolution and enantiomeric excess according to USP <621> guidelines.

Protocol 2: Pre-column Derivatization with Marfey's Reagent (FDAA)
  • Derivatization:

    • To 100 µL of a 1 mg/mL aqueous solution of 2-(Morpholin-3-yl)acetic acid, add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Add 40 µL of 1 M sodium bicarbonate solution.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

    • Dilute the sample with the mobile phase before injection.

  • Achiral HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: A suitable gradient, for example, starting with 10% B and increasing to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 340 nm.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the derivatized sample and record the chromatogram.

    • The two diastereomer peaks should be resolved.

Conclusion and Recommendations

For the routine, direct chiral analysis of 2-(Morpholin-3-yl)acetic acid, the use of a teicoplanin-based chiral stationary phase with a polar organic mobile phase stands as the most robust and reliable method. It offers excellent selectivity for this class of compounds with a straightforward analytical workflow.

Supercritical Fluid Chromatography presents a compelling alternative, particularly in high-throughput environments where speed and reduced solvent waste are critical considerations. However, it requires access to specialized instrumentation.

Pre-column derivatization is a valuable strategy when high sensitivity is paramount and a chiral column is not available. The enhanced UV response of the diastereomeric derivatives can be a significant advantage. However, the additional complexity and potential for error in the derivatization step must be carefully managed.

The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the available instrumentation, desired sample throughput, and sensitivity needs. This guide provides the foundational knowledge and starting points to successfully develop and validate a chiral separation method for 2-(Morpholin-3-yl)acetic acid, in accordance with established scientific and regulatory standards such as ICH Q2(R1).

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (URL: [Link])

  • Chen, S. H., et al. (2004). Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. Chirality, 16(5), 337-345. (URL: [Link])

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comparing biological activity of (S)- and (R)-2-(Morpholin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Biological Activity of (S)- and (R)-2-(Morpholin-3-yl)acetic Acid

A Senior Application Scientist's Guide to Stereoselectivity and Functional Characterization

Introduction: The Imperative of Chirality in Pharmacology

In the landscape of drug discovery and development, the three-dimensional structure of a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profound differences in their biological activity. This phenomenon, known as stereoselectivity, is a cornerstone of modern pharmacology. The interaction between a chiral drug and its biological target (e.g., a receptor or enzyme), which is itself composed of chiral amino acids, is analogous to a handshake—a right hand preferentially shakes another right hand.

This guide focuses on the enantiomers of 2-(Morpholin-3-yl)acetic acid, a molecule featuring a chiral center at the C3 position of the morpholine ring. While specific comparative data for these exact enantiomers are not extensively published, this document provides a comprehensive framework for their evaluation. By drawing upon established principles and experimental data from closely related structural analogs, we will delineate the scientific rationale and methodologies required to characterize and compare the biological activities of the (S)- and (R)-forms. The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated to enhance physicochemical and pharmacokinetic properties in centrally active agents.[1][2][3] Therefore, understanding the stereochemical nuances of its derivatives is of significant scientific and therapeutic interest.

Postulated Pharmacological Target: Insights from Structural Analogs

The most direct path to hypothesizing a biological target for a novel compound is to examine its structural relatives. Compelling evidence from the literature points towards the γ-aminobutyric acid type B (GABAB) receptor as a likely target for morpholino-acetic acid derivatives.

A key study investigated the enantiomers of 5,5-dimethylmorpholinyl-2-acetic acid. The (+)-(S)-enantiomer, known as Sch 50911 , was identified as a potent and selective GABAB receptor antagonist.[4] In stark contrast, its mirror image, the (-)-enantiomer Sch 50910 , was found to be completely inactive at the same receptor.[4] This stark difference underscores the critical role of stereochemistry in the interaction with the GABAB receptor. Further studies on other racemic morpholino-2-acetic acid analogues, Sch 54679 and Sch 51324, also confirmed their activity as GABAB receptor antagonists.[5]

Based on this strong precedent, this guide will proceed with the hypothesis that (S)- and (R)-2-(Morpholin-3-yl)acetic acid also interact with the GABAB receptor, and will likely exhibit significant stereoselectivity in their activity.

Visualizing the Comparative Analysis Workflow

A systematic and logical progression of experiments is crucial to definitively compare the biological activities of the two enantiomers. The workflow begins with the acquisition of stereochemically pure compounds and advances through in vitro characterization to potential in vivo assessment.

G cluster_1 Phase 2: In Vitro Pharmacological Profiling Synthesis Stereoselective Synthesis or Chiral Separation Purity Enantiomeric Purity Analysis (e.g., Chiral HPLC) Synthesis->Purity Binding Receptor Binding Assay (Determine Affinity, Ki) Purity->Binding Pure Enantiomers Functional Functional Assay (Determine Efficacy, pA2/IC50) Binding->Functional Selectivity Selectivity Screening (Off-Target Activity) Functional->Selectivity ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity->ADME Characterized Leads InVivo In Vivo Pharmacodynamic Studies (Animal Models) ADME->InVivo

Caption: Experimental workflow for comparing enantiomer activity.

Comparative Data from a Prototypical Analog: Sch 50911 vs. Sch 50910

To establish a baseline for expected results, the following table summarizes the published experimental data for the enantiomers of 5,5-dimethylmorpholinyl-2-acetic acid, which serve as our primary reference compounds.

Parameter(S)-Enantiomer (Sch 50911)(R)-Enantiomer (Sch 50910)Reference
Target GABAB ReceptorGABAB Receptor[4]
Activity AntagonistInactive[4]
Functional Potency (pA2) 6.0 ± 0.1Inactive[4]
Autoreceptor Activity (IC50) 3 µMInactive at 100 µM[4]

This data clearly demonstrates a high degree of stereoselectivity, with the (S)-enantiomer being the sole active compound (the eutomer).

Hypothetical Data for (S)- and (R)-2-(Morpholin-3-yl)acetic acid

Based on the precedent set by Sch 50911, we can construct a hypothetical data table for (S)- and (R)-2-(Morpholin-3-yl)acetic acid. This serves as a predictive framework for the expected experimental outcomes.

Parameter(S)-2-(Morpholin-3-yl)acetic acid(R)-2-(Morpholin-3-yl)acetic acid
Predicted Target GABAB ReceptorGABAB Receptor
Predicted Activity AntagonistInactive or Significantly Weaker
Binding Affinity (Ki) 1 - 10 µM> 100 µM
Functional Potency (pA2) 5.5 - 6.5< 4.0

The GABAB Receptor Signaling Pathway

Understanding the mechanism of action requires visualizing the downstream effects of receptor antagonism. The GABAB receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like GABA or baclofen, inhibits adenylyl cyclase and modulates ion channels. An antagonist would block these effects.

G GABA GABA (Agonist) GABAB_R GABAB Receptor GABA->GABAB_R Activates Antagonist (S)-2-(Morpholin-3-yl)acetic acid (Hypothetical Antagonist) Antagonist->GABAB_R Blocks G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC Neuron Postsynaptic Neuron K_Channel->Neuron Hyperpolarization (Inhibition) Ca_Channel->Neuron Reduced Neurotransmitter Release (Inhibition)

Caption: GABAB receptor signaling and point of antagonism.

Detailed Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. They include the necessary controls and steps to generate reliable and reproducible data for comparing the enantiomers.

Protocol 1: GABAB Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (S)- and (R)-2-(Morpholin-3-yl)acetic acid for the GABAB receptor.

Principle: This is a competitive binding assay where the test compounds compete with a known radiolabeled antagonist for binding to receptors in a membrane preparation.

Materials:

  • Rat cortical membranes (prepared or commercially sourced)

  • [3H]-CGP54626 (Radiolabeled GABAB antagonist)

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Non-specific binding control: Baclofen (100 µM)

  • (S)- and (R)-2-(Morpholin-3-yl)acetic acid stock solutions

  • 96-well plates, glass fiber filters, scintillation counter, and fluid

Methodology:

  • Plate Setup: Prepare a 96-well plate with serial dilutions of the (S)- and (R)-enantiomers (e.g., from 1 nM to 1 mM). Include wells for total binding (buffer only) and non-specific binding (100 µM Baclofen).

  • Reagent Addition: To each well, add:

    • 50 µL of Binding Buffer (for total binding) or 100 µM Baclofen (for non-specific binding) or test compound dilution.

    • 50 µL of [3H]-CGP54626 (final concentration ~1 nM).

    • 100 µL of rat cortical membrane preparation (~100-200 µg protein).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [35S]GTPγS Functional Assay

Objective: To determine the functional activity (antagonist potency) of the enantiomers at the GABAB receptor.

Principle: Agonist activation of a Gi/o-coupled receptor like GABAB stimulates the binding of [35S]GTPγS to the Gα subunit. An antagonist will block this agonist-stimulated binding.

Materials:

  • Rat cortical membranes

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Guanosine Diphosphate (GDP), 30 µM final concentration

  • GABA (agonist)

  • (S)- and (R)-2-(Morpholin-3-yl)acetic acid stock solutions

Methodology:

  • Prepare Reagents: Prepare a master mix containing Assay Buffer, GDP, and the membrane preparation.

  • Plate Setup: In a 96-well plate, add serial dilutions of the (S)- and (R)-enantiomers.

  • Pre-incubation: Add the master mix to all wells. Add GABA to all wells except the basal control, at a concentration that gives ~80% of the maximal response (EC80, determined previously). Incubate for 15 minutes at 30°C. This step allows the antagonist to bind to the receptor.

  • Initiate Reaction: Add [35S]GTPγS (final concentration ~0.1 nM) to all wells to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination & Harvesting: Terminate the reaction and harvest onto glass fiber filters as described in the binding assay protocol.

  • Quantification: Count radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the % inhibition of GABA-stimulated [35S]GTPγS binding versus the log concentration of the antagonist.

    • Use non-linear regression to fit the data and determine the IC50 for each enantiomer.

    • The antagonist potency can be expressed as a pA2 value, calculated using the Schild equation if a full Schild analysis is performed (repeating the experiment with multiple agonist concentrations). The pA2 represents the negative log of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 curve.

Conclusion

While direct experimental comparison of (S)- and (R)-2-(Morpholin-3-yl)acetic acid is not available in the public domain, a robust scientific framework allows us to predict their activity with high confidence. Evidence from structurally analogous compounds, particularly the potent (S)-enantiomer and inactive (R)-enantiomer of 5,5-dimethylmorpholinyl-2-acetic acid, strongly suggests that the biological activity of 2-(Morpholin-3-yl)acetic acid will be stereoselective and likely reside in one enantiomer.[4] The proposed target is the GABAB receptor, where the active enantiomer is expected to function as an antagonist.

This guide provides the necessary rationale and detailed, validated experimental protocols to rigorously test this hypothesis. By systematically evaluating receptor binding and functional activity, researchers can elucidate the distinct pharmacological profiles of each enantiomer. This process is fundamental to drug development, ensuring that the most potent and selective molecule (the eutomer) is advanced, while the less active or potentially detrimental isomer (the distomer) is eliminated, ultimately leading to safer and more effective therapeutic agents.

References

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A Tale of Two Rings: A Comparative Guide to the Synthesis and Application of 2-(Morpholin-3-yl)acetic Acid and 2-(Piperidin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the synthetic feasibility, physicochemical properties, and ultimately, the therapeutic potential of a drug candidate. Among the plethora of available building blocks, saturated six-membered heterocycles are mainstays, with morpholine and piperidine rings being particularly ubiquitous. This guide provides an in-depth, objective comparison of two closely related but distinct building blocks: 2-(Morpholin-3-yl)acetic acid and 2-(Piperidin-3-yl)acetic acid. By examining their synthesis, reactivity, and applications, we aim to equip researchers with the critical insights needed to make informed decisions in their synthetic and drug design endeavors.

At a Glance: Structural and Physicochemical Distinctions

The core difference between 2-(morpholin-3-yl)acetic acid and 2-(piperidin-3-yl)acetic acid lies in the heteroatom at the 4-position of the six-membered ring: an oxygen atom in morpholine and a methylene group in piperidine. This seemingly subtle variation imparts significant differences in their conformational preferences, polarity, and metabolic stability.[1]

Property2-(Morpholin-3-yl)acetic acid2-(Piperidin-3-yl)acetic acid
Molecular Formula C₆H₁₁NO₃C₇H₁₃NO₂
Molecular Weight 145.16 g/mol 143.18 g/mol
LogP (Predicted) -1.5 to -1.0-0.5 to 0.0
pKa (Predicted, basic N) ~7.5~10.5
Key Structural Feature Ether linkage in the ringAll-carbon backbone (aside from N)
Metabolic Stability Generally higherMore prone to oxidation

Data compiled from publicly available chemical databases and predictive modeling software.

The electron-withdrawing nature of the oxygen atom in the morpholine ring lowers the basicity of the nitrogen atom compared to its piperidine counterpart.[2] This can have profound implications for target binding and pharmacokinetic profiles. Furthermore, the morpholine ring is generally considered to be more metabolically stable than the piperidine ring, which is more susceptible to oxidation by cytochrome P450 enzymes.[2]

The Synthetic Arena: A Comparative Analysis of Synthetic Routes

Synthesis of (S)-2-(Morpholin-3-yl)acetic Acid: A Journey from Serine

A common and efficient strategy for the asymmetric synthesis of (S)-2-(Morpholin-3-yl)acetic acid commences with the readily available and chiral amino acid, L-serine. The causality behind this choice lies in the inherent stereochemistry of L-serine, which can be translated to the desired stereocenter in the final product.

Experimental Protocol: Synthesis of (S)-2-(Morpholin-3-yl)acetic Acid from L-Serine

Step 1: N- and O-Protection of L-Serine

  • Suspend L-serine in a suitable solvent such as a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium bicarbonate) to protect the amino group.

  • Protect the hydroxyl group, for example, as a benzyl ether by reacting with benzyl bromide in the presence of a base like sodium hydride. This prevents its participation in subsequent reactions.

Step 2: Alkylation of the Carboxylic Acid

  • Convert the protected serine derivative to its ester, for instance, a methyl or ethyl ester, using standard esterification conditions (e.g., SOCl₂ in methanol).

  • Reduce the ester to the corresponding alcohol using a reducing agent like lithium borohydride.

Step 3: Introduction of the Acetic Acid Side Chain

  • The primary alcohol is then converted to a leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base.

  • Displace the leaving group with a cyanide source (e.g., sodium cyanide) in a polar aprotic solvent like DMSO.

Step 4: Cyclization to Form the Morpholine Ring

  • Deprotect the benzyl ether, typically by catalytic hydrogenation (H₂/Pd-C), to reveal the hydroxyl group.

  • Induce intramolecular cyclization. This can be achieved by reducing the nitrile to a primary amine, which then undergoes spontaneous cyclization with an in-situ activated hydroxyl group or by a reductive amination pathway.

Step 5: Hydrolysis and Deprotection

  • Hydrolyze the nitrile to the carboxylic acid under acidic or basic conditions.

  • Remove the N-Boc protecting group using a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product.[3][4][5]

G A A B B A->B Protection C C B->C Esterification & Reduction D D C->D Tosylation & Cyanation E E D->E O-Debenzylation & Cyclization F F E->F Hydrolysis G G F->G N-Boc Deprotection

Synthesis of (S)-2-(Piperidin-3-yl)acetic Acid: A Pathway from Glutamic Acid

For the synthesis of (S)-2-(Piperidin-3-yl)acetic acid, a logical and frequently employed chiral pool starting material is L-glutamic acid.[6] The dicarboxylic acid functionality and the existing stereocenter in L-glutamic acid provide a robust framework for constructing the 3-substituted piperidine ring.

Experimental Protocol: Synthesis of (S)-2-(Piperidin-3-yl)acetic Acid from L-Glutamic Acid

Step 1: Protection and Selective Reduction

  • Protect the amino group of L-glutamic acid with a Boc group using Boc₂O and a suitable base.

  • Selectively reduce the side-chain carboxylic acid. This can be achieved by first forming the pyroglutamate by heating, which protects the alpha-carboxylic acid, allowing for the selective reduction of the gamma-carboxylic acid to the alcohol.

Step 2: Formation of a Leaving Group and Azide Displacement

  • Convert the primary alcohol to a good leaving group, such as a tosylate or mesylate.

  • Displace the leaving group with an azide (e.g., sodium azide) to introduce the second nitrogen atom required for cyclization.

Step 3: Reduction and Cyclization

  • Reduce the azide to a primary amine, typically via catalytic hydrogenation (H₂/Pd-C).

  • The resulting amino ester will undergo spontaneous intramolecular cyclization to form the lactam (a piperidinone ring).

Step 4: Reduction of the Lactam and Introduction of the Acetic Acid Moiety

  • Reduce the lactam to the corresponding piperidine using a strong reducing agent like lithium aluminum hydride (LAH).

  • Protect the secondary amine of the piperidine ring, for example, with a Cbz group.

  • Selectively deprotect the primary alcohol and oxidize it to the carboxylic acid to yield the N-protected 2-(piperidin-3-yl)acetic acid.

Step 5: Deprotection

  • Remove the N-Cbz protecting group by catalytic hydrogenation to afford the final product.

G A A B B A->B Protection & Cyclization C C B->C Selective Reduction D D C->D Tosylation & Azide Displacement E E D->E Reduction & Ring Expansion F F E->F Lactam Reduction & N-Protection G G F->G Oxidation H H G->H N-Cbz Deprotection

Comparative Insights into Synthesis

Parameter2-(Morpholin-3-yl)acetic acid Synthesis2-(Piperidin-3-yl)acetic acid SynthesisCausality and Field-Proven Insights
Starting Material L-SerineL-Glutamic AcidThe choice of starting material is dictated by the desired substitution pattern and stereochemistry, leveraging the chiral pool.
Key Transformations O-alkylation, intramolecular cyclizationLactam formation and reductionThe synthesis of the morpholine ring relies on the formation of an ether linkage, while the piperidine synthesis involves the formation and subsequent reduction of an amide bond.
Protecting Groups Boc for the amine, Benzyl for the hydroxylBoc for the amine, Cbz for the piperidine nitrogenOrthogonal protecting groups are crucial for selective manipulation of functional groups throughout the synthesis.
Challenges Potential for side reactions at the hydroxyl group if not properly protected.Control of regioselectivity during the reduction of the dicarboxylic acid.Careful selection of protecting groups and reaction conditions is paramount to minimize side products and ensure high yields.
Scalability Generally considered scalable, with well-established reactions.Can be more challenging to scale due to the use of strong reducing agents like LAH.The choice of reagents and purification methods will significantly impact the scalability and cost-effectiveness of the synthesis.

Applications in Drug Discovery and Development

Both 2-(morpholin-3-yl)acetic acid and 2-(piperidin-3-yl)acetic acid are valuable building blocks in the synthesis of more complex molecules, particularly in the realm of peptide and peptidomimetic chemistry. Their incorporation can impart unique conformational constraints and physicochemical properties to the resulting molecules.

The morpholine moiety is often introduced to improve aqueous solubility and metabolic stability, and to act as a hydrogen bond acceptor.[1] In contrast, the piperidine ring provides a more lipophilic and basic character, which can be crucial for interactions with specific biological targets.[1] The choice between these two scaffolds is therefore a strategic decision in the lead optimization phase of drug discovery, guided by the desired pharmacokinetic and pharmacodynamic profile of the final compound.

Conclusion: A Strategic Choice for the Synthetic Chemist

The comparison between 2-(morpholin-3-yl)acetic acid and 2-(piperidin-3-yl)acetic acid highlights a fundamental principle in medicinal chemistry: subtle structural changes can have a dramatic impact on the synthetic strategy and the biological properties of a molecule. The synthesis of the morpholine derivative, often starting from serine, leverages ether formation for ring closure, while the piperidine analogue's synthesis from glutamic acid typically proceeds through a lactam intermediate.

Ultimately, the choice between these two valuable building blocks will depend on the specific goals of the research program. For projects requiring enhanced metabolic stability and aqueous solubility, 2-(morpholin-3-yl)acetic acid may be the preferred choice. Conversely, when a more basic and lipophilic scaffold is desired for target engagement, 2-(piperidin-3-yl)acetic acid presents a compelling alternative. A thorough understanding of their respective synthetic nuances and inherent properties is essential for any researcher aiming to incorporate these versatile scaffolds into their next generation of therapeutic agents.

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A Comparative Analysis of Morpholine-2-yl, -3-yl, and -4-yl Acetic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and drug development professionals on the synthesis, physicochemical properties, and biological potential of key morpholine acetic acid isomers.

The morpholine ring is a cornerstone in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and engage in meaningful biological interactions.[1][2] When functionalized with an acetic acid moiety at its 2, 3, or 4-position, a triad of isomeric compounds with distinct chemical personalities and potential therapeutic applications emerges. This guide provides a comprehensive comparative study of morpholine-2-yl, -3-yl, and -4-yl acetic acids, offering insights into their synthesis, a side-by-side look at their physicochemical characteristics, and an exploration of their reported biological activities to inform rational drug design and development.

Introduction to the Morpholine Scaffold in Drug Design

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in drug discovery. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding.[3] The positional isomerism of a substituent, such as an acetic acid group, can profoundly influence the molecule's three-dimensional shape, electronic distribution, and ultimately, its biological activity. Understanding these differences is paramount for medicinal chemists aiming to fine-tune the properties of a lead compound.

Synthesis Strategies: A Positional Perspective

The synthetic accessibility of each isomer is a critical consideration for its application in research and development. The approaches to synthesizing morpholine-2-yl, -3-yl, and -4-yl acetic acids vary in complexity, reflecting the influence of the substituent's position on the morpholine ring.

Morpholine-4-yl Acetic Acid: The Most Direct Approach

The synthesis of morpholine-4-yl acetic acid is the most straightforward of the three isomers, owing to the direct reactivity of the secondary amine in the morpholine ring. A common and efficient method involves the N-alkylation of morpholine with an appropriate two-carbon electrophile, followed by hydrolysis.

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)acetic acid hydrochloride [1]

  • N-Alkylation: Ethyl chloroacetate (1.0 equivalent) is reacted with morpholine (1.1 equivalents) in the presence of a base such as triethylamine in a suitable solvent like benzene. The reaction mixture is refluxed for several hours.

  • Work-up: After cooling, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure to yield ethyl 2-morpholinoacetate.

  • Hydrolysis: The resulting ester (1.0 equivalent) is dissolved in a solution of 3M hydrochloric acid and refluxed for 2 hours.

  • Isolation: The reaction mixture is cooled and concentrated under reduced pressure. The residue is then suspended in ether, filtered, and dried to afford 2-(morpholin-4-yl)acetic acid hydrochloride as a white solid.[1]

This two-step process is generally high-yielding and scalable, making the 4-yl isomer readily accessible for further studies.

Caption: Figure 1. Synthetic workflow for morpholine-4-yl acetic acid.

Morpholine-2-yl and -3-yl Acetic Acids: Navigating the Challenges of C-Functionalization

The synthesis of the 2-yl and 3-yl isomers is more complex as it requires the formation of a carbon-carbon bond at a specific position on the morpholine ring, often necessitating the use of protecting groups and multi-step sequences.

For morpholine-2-yl acetic acid , a common strategy involves the use of a pre-functionalized starting material or the creation of an enolate equivalent. One reported method involves the debenzylation of ethyl 2-(4-benzylmorpholin-2-yl)acetate, followed by hydrolysis of the ester.[4]

Experimental Protocol: Synthesis of Ethyl 2-(morpholin-2-yl)acetate [4]

  • Debenzylation: Ethyl 2-(4-benzylmorpholin-2-yl)acetate is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added. The mixture is then subjected to hydrogenation.

  • Work-up: The catalyst is removed by filtration, and the filtrate is concentrated to yield ethyl 2-(morpholin-2-yl)acetate.

  • Hydrolysis (subsequent step): The resulting ester would then be hydrolyzed under acidic or basic conditions to yield morpholine-2-yl acetic acid.

The synthesis of morpholine-3-yl acetic acid often starts from a chiral precursor to control the stereochemistry at the C3 position, as this can be crucial for biological activity. It is frequently cited as a valuable chiral synthon in medicinal chemistry, particularly in the context of neuroscientific research.[5] While detailed, readily available protocols for its synthesis are less common in general literature, its use as a building block in pharmaceutical patents suggests established, albeit often proprietary, synthetic routes.[6]

Caption: Figure 2. Generalized synthetic strategies for 2-yl and 3-yl isomers.

Physicochemical Properties: A Comparative Overview

The position of the acetic acid group significantly impacts the physicochemical properties of the molecule, which in turn govern its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Key parameters for comparison include the acid dissociation constant (pKa) and the partition coefficient (logP). While experimental data for all three isomers is not available in a single comparative study, we can compile and compare available data, including predicted values.

PropertyMorpholine-2-yl Acetic AcidMorpholine-3-yl Acetic AcidMorpholine-4-yl Acetic Acid
pKa (acidic) Predicted: ~2.11 (for the carboxylic acid)[7]Predicted: ~2.11 (for the carboxylic acid)[7]Predicted: ~2.25 [of the carboxylic acid]
pKa (basic) Predicted: ~8.5 (for the morpholine nitrogen)Predicted: ~8.5 (for the morpholine nitrogen)Not applicable (tertiary amine)
logP Predicted: -0.9406 (for the corresponding carboxylic acid)[8]Predicted: -0.7 (for the methyl ester)[9]Predicted: -2.8[10]
Topological Polar Surface Area (TPSA) 58.56 Ų (for the corresponding carboxylic acid)[8]47.6 Ų (for the methyl ester)[9]49.8 Ų[10]

Note: The pKa and logP values are highly dependent on the method of determination (experimental vs. computational) and the specific conditions. The values presented here are for comparative purposes and should be considered as estimates. The predicted pKa for the morpholine nitrogen in the 2-yl and 3-yl isomers is based on the pKa of morpholine itself, which is approximately 8.5.[11]

From the available data, it is evident that the 4-yl isomer is predicted to be the most hydrophilic (lowest logP). The presence of the tertiary amine in the 4-yl isomer also means it has one less hydrogen bond donor compared to the 2-yl and 3-yl isomers, which possess a secondary amine. These differences in polarity and hydrogen bonding capacity are expected to have a significant impact on their interaction with biological membranes and protein targets.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activities of morpholine derivatives are vast and well-documented, spanning anticancer, anti-inflammatory, and central nervous system applications.[12] However, direct comparative studies of the 2-yl, 3-yl, and 4-yl acetic acid isomers are limited. Nevertheless, we can infer potential differences based on their structural and electronic properties and the known roles of these scaffolds in bioactive molecules.

  • Morpholine-4-yl Acetic Acid Derivatives: The 4-position of the morpholine ring is the most commonly functionalized in drug development. Derivatives of morpholine-4-yl acetic acid have been investigated for a range of activities. For instance, some morpholinyl anthracyclines have shown potent cytotoxicity against cancer cell lines.[13] The accessibility of the 4-position makes it an attractive point for derivatization to explore structure-activity relationships.

  • Morpholine-2-yl and -3-yl Acetic Acid Derivatives: The C-substituted isomers, particularly the chiral ones, offer the potential for more specific and potent interactions with biological targets. The defined stereochemistry at the 2 or 3-position can lead to improved target binding and selectivity. For example, (S)-morpholin-3-yl-acetic acid is highlighted as a valuable building block for compounds targeting neurodegenerative diseases.[5] This suggests that the spatial arrangement of the acetic acid group in proximity to the morpholine ring's heteroatoms is crucial for its biological function in certain contexts. The structure-activity relationship for these isomers is likely to be highly dependent on the specific target and the overall molecular conformation.

The differences in basicity between the secondary amines of the 2-yl and 3-yl isomers and the tertiary amine of the 4-yl isomer will also play a crucial role in their interactions with biological targets, particularly at physiological pH.

Future Perspectives and Conclusion

This comparative guide highlights the distinct synthetic strategies, physicochemical properties, and potential biological applications of morpholine-2-yl, -3-yl, and -4-yl acetic acids. While the 4-yl isomer is the most readily accessible, the C-substituted 2-yl and 3-yl isomers, with their potential for stereochemical complexity, offer intriguing possibilities for the development of more specific and potent therapeutic agents.

To fully elucidate the comparative potential of these isomers, further research is warranted. Specifically, head-to-head studies employing standardized biological assays are needed to directly compare their efficacy and selectivity against a panel of relevant targets. Furthermore, the development of more efficient and scalable synthetic routes for the 2-yl and 3-yl isomers would greatly facilitate their broader investigation in drug discovery programs.

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A Comparative Guide to Alternatives for 2-(Morpholin-3-yl)acetic Acid Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the success of any drug discovery program. 2-(Morpholin-3-yl)acetic acid hydrochloride is a versatile scaffold, valued for its favorable physicochemical properties, including water solubility, and its utility as a key intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[1] This guide provides an in-depth comparison of viable alternatives to this valuable reagent, offering researchers and drug development professionals a clear perspective on how to modulate properties such as metabolic stability, lipophilicity, and biological activity through strategic bioisosteric replacement.

Understanding the Core Scaffold: this compound

This compound is a saturated heterocyclic compound featuring a morpholine ring substituted with an acetic acid moiety at the 3-position. The morpholine ring itself is a privileged structure in medicinal chemistry, appearing in over 20 FDA-approved drugs.[2][3] Its popularity stems from its ability to impart favorable pharmacokinetic properties. The endocyclic oxygen atom can act as a hydrogen bond acceptor, and the secondary amine provides a point for further derivatization while influencing the compound's basicity and solubility. This reagent is frequently employed in the synthesis of compounds for neurological disorders and in biochemical research targeting enzymes and receptors.[1]

Strategic Alternatives and Bioisosteric Replacements

The concept of bioisosterism, the exchange of a molecular fragment for another with similar steric and electronic properties, is a cornerstone of lead optimization. The goal is to enhance desired properties while mitigating liabilities. Here, we explore several classes of alternatives to 2-(Morpholin-3-yl)acetic acid.

The Isomeric Alternative: 2-(Morpholin-4-yl)acetic Acid Hydrochloride

A straightforward alternative is the isomeric 2-(Morpholin-4-yl)acetic acid hydrochloride, where the acetic acid group is attached to the nitrogen atom of the morpholine ring. This seemingly minor change significantly alters the molecule's chemical nature, converting the secondary amine of the parent scaffold into a tertiary amine. This modification impacts basicity and reactivity, which can be advantageous in certain synthetic routes.

Classical Bioisosteres: Piperidine and Piperazine Analogs

Piperidine and piperazine rings are classic bioisosteres for the morpholine moiety.[4] The choice between them allows for fine-tuning of a compound's physicochemical profile.

  • Piperidine-3-carboxylic Acid: Replacing the morpholine oxygen with a methylene group yields a piperidine analog. This substitution generally increases the lipophilicity and basicity of the scaffold. While this may enhance cell permeability for some targets, it often comes at the cost of reduced metabolic stability. The carbon atoms adjacent to the piperidine nitrogen are more susceptible to oxidation by cytochrome P450 enzymes compared to their morpholine counterparts.[2]

  • Piperazine-2-carboxylic Acid: The introduction of a second nitrogen atom in the piperazine ring provides an additional site for substitution, offering greater synthetic versatility. Piperazine derivatives often exhibit increased polarity and aqueous solubility compared to their piperidine counterparts.[5]

FeatureMorpholinePiperidinePiperazine
Key Heteroatoms N, ONN, N
Relative Basicity ModerateHigherHigher (two basic centers)
Relative Lipophilicity LowerHigherLower
Metabolic Stability Generally HigherGenerally LowerVariable, often a site of metabolism
Synthetic Handles 1 (N-H)1 (N-H)2 (two N-H)

Table 1. A high-level comparison of the physicochemical properties of morpholine, piperidine, and piperazine scaffolds.

Modulating Properties with Thiomorpholine Analogs

Substituting the oxygen atom of the morpholine ring with sulfur gives rise to thiomorpholine derivatives, such as 2-(Thiomorpholin-3-yl)acetic acid.[6] This modification significantly increases the lipophilicity of the scaffold, which can be a strategic advantage for targeting receptors in the central nervous system where blood-brain barrier penetration is crucial.[7] The sulfur atom is also less prone to forming hydrogen bonds compared to oxygen, which can alter the binding interactions with a biological target.

Advanced Bioisosteres: Spirocyclic Scaffolds

In recent years, there has been a growing interest in three-dimensional scaffolds that can explore novel chemical space. Spirocyclic systems, such as 2-oxa-6-azaspiro[3.3]heptane derivatives, have emerged as promising, conformationally restricted bioisosteres for morpholines.[1][8] These rigid structures offer predictable exit vectors for substituents, potentially leading to enhanced target selectivity. Notably, the 2-oxa-6-azaspiro[3.3]heptane motif has been shown to decrease lipophilicity and increase basicity when replacing a morpholine ring, offering a unique strategy to improve a compound's drug-like properties.[3]

Application Focus: Peptide Synthesis

A primary application for this compound and its analogs is in the synthesis of peptidomimetics and other complex molecules via amide bond formation. The carboxylic acid handle allows for coupling with primary and secondary amines using standard peptide coupling reagents.

Workflow for a Typical Peptide Coupling Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent 2-(Morpholin-3-yl)acetic acid HCl or Alternative Coupling Add Coupling Reagent (e.g., HATU, HBTU) Reagent->Coupling Amine Amine Component (e.g., Amino Acid Ester) Amine->Coupling Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Coupling Base Add Non-nucleophilic Base (e.g., DIPEA) Coupling->Base Stir Stir at RT Base->Stir Quench Aqueous Work-up Stir->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Generalized workflow for an amide coupling reaction.

Experimental Protocol: Amide Coupling with HATU
  • Dissolution: In a clean, dry flask, dissolve this compound (1.0 eq.) and the desired amine (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Activation: To the stirred solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.).

  • Basification: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

The choice of an alternative reagent in this protocol would directly impact the properties of the final product. For example, using a piperidine analog would likely result in a more lipophilic product, while a piperazine derivative could offer a handle for further functionalization.

Application Focus: GABA Receptor Modulation

The morpholine scaffold is a key feature in some modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. For instance, (S)-(+)-5,5-dimethyl-2-morpholineacetic acid (SCH50911) is a known antagonist of the GABA(B) receptor.[9] The selection of a bioisostere for the morpholine ring in such a context can dramatically alter the pharmacological profile, potentially shifting a compound from an antagonist to an agonist or a positive allosteric modulator (PAM).

Logical Flow for Bioisostere Selection in a GABA(B) Modulator Context

G Start Start with 2-(Morpholin-3-yl)acetic acid scaffold Piperidine Piperidine Analog (Increased Lipophilicity, Potential for CNS Penetration) Start->Piperidine Thiomorpholine Thiomorpholine Analog (Significantly Increased Lipophilicity) Start->Thiomorpholine Spirocycle Spirocyclic Analog (Conformationally Restricted, Potential for Increased Selectivity) Start->Spirocycle Piperazine Piperazine Analog (Increased Polarity, Additional Derivatization Point) Start->Piperazine Outcome Altered Pharmacological Profile (e.g., Agonist vs. Antagonist, Improved Selectivity, PK) Piperidine->Outcome Thiomorpholine->Outcome Spirocycle->Outcome Piperazine->Outcome

Caption: Decision tree for selecting a bioisostere.

Positive allosteric modulators of the GABA(B) receptor are of significant therapeutic interest as they enhance the effect of endogenous GABA without directly activating the receptor, potentially leading to a better side-effect profile than full agonists.[10][11] The choice of a conformationally rigid spirocyclic alternative to the morpholine ring could, for example, lock the molecule into a conformation that favors allosteric modulation over direct antagonism.

Conclusion and Future Perspectives

While this compound remains a highly valuable and versatile building block, a thoughtful consideration of its bioisosteric alternatives can unlock new avenues for optimizing drug candidates. The choice of an alternative is not merely a matter of substitution but a strategic decision that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. As our understanding of the intricate relationships between chemical structure and biological function deepens, the rational application of bioisosterism will continue to be a powerful tool in the medicinal chemist's arsenal for the design of safer and more effective medicines.

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Comparative Biological Efficacy of 2-(Morpholin-3-yl)acetic Acid Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure." Its frequent incorporation into bioactive molecules is a testament to its ability to confer advantageous pharmacokinetic properties, such as improved solubility and metabolic stability, and to enable potent interactions with biological targets.[1] The 2-(Morpholin-3-yl)acetic acid scaffold, in particular, serves as a crucial building block in various therapeutic classes, from antibacterial agents to neuroscience research tools.[2]

This guide provides an in-depth comparison of the biological efficacy of key analogs incorporating this scaffold, with a primary focus on the oxazolidinone class of antibiotics, where the morpholine moiety is integral to clinical success. We will dissect the structure-activity relationships (SAR), present comparative experimental data, and detail the methodologies required for robust evaluation.

The Oxazolidinone Antibacterials: A Case Study in Morpholine's Impact

The rise of multidrug-resistant bacteria, particularly Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for novel antibiotics. The oxazolidinones, exemplified by Linezolid, represent a critical line of defense.[3] The structure of Linezolid features a key N-aryl oxazolidinone core with an acetamidomethyl side chain at the C-5 position and a distal morpholine ring. This morpholine ring is not merely a passive solubilizing group; it is a critical component of the pharmacophore, contributing significantly to the drug's overall profile.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their bacteriostatic effect by targeting an early step in bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex with initiator f-Met-tRNA.[3] This mechanism is distinct from other protein synthesis inhibitors, resulting in a low probability of cross-resistance.

The binding interaction is highly specific. The morpholine ring of Linezolid, for instance, orients into a specific pocket of the ribosome, and modifications to this ring can dramatically alter binding affinity and antibacterial potency.

G cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site A_site A-site Initiation_Complex 70S Initiation Complex A_site->Initiation_Complex Prevents formation Oxazolidinone Oxazolidinone Analog (e.g., Linezolid) Oxazolidinone->A_site Binds to A-site on 50S subunit fMet_tRNA fMet-tRNA fMet_tRNA->P_site Attempts to bind Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis

Figure 1: Mechanism of action of oxazolidinone antibiotics. They bind to the 50S ribosomal subunit, blocking the formation of the 70S initiation complex and halting protein synthesis.

Comparative Efficacy of Oxazolidinone Analogs

The biological efficacy of antibiotics is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. Structure-activity relationship (SAR) studies have extensively explored how modifications to the oxazolidinone scaffold, including the morpholine ring, affect the MIC.[4][5]

Compound/AnalogCore ModificationTarget OrganismMIC (µg/mL)Reference
Linezolid Benchmark MorpholineS. aureus (MRSA)1-4[3]
S. pneumoniae1-2[6]
B. subtilis1-2[6]
Compound 12e Morpholinopyridinyl-oxazolidinoneB. subtilis16[6]
Thiomorpholino Analog S-atom replaces O-atom in morpholine ringS. aureus0.5-2[4]
(S)-Sch 50911 5,5-dimethylmorpholinyl-2-acetic acidGABA(B) ReceptorIC50 = 3 µM[7]

Note: The data for Sch 50911 is included to illustrate the scaffold's versatility but represents a different biological activity (receptor antagonism) and is measured by IC50, not MIC.

Structure-Activity Relationship (SAR) Insights:
  • The Morpholine Oxygen: The oxygen atom in the morpholine ring is a key hydrogen bond acceptor. Replacing it with sulfur (to create a thiomorpholine ring) can sometimes maintain or even enhance activity, suggesting that the overall conformation and steric bulk are also critical.[4]

  • Ring Substitutions: Adding substituents to the morpholine ring, such as the dimethyl groups in Sch 50911, dramatically shifts the biological target from bacterial ribosomes to mammalian GABA(B) receptors, highlighting the scaffold's sensitivity to modification.[7]

  • Linker and Core Modifications: As seen in compound 12e, altering the core structure to which the morpholine is attached (e.g., to a pyridinyl-oxazolidinone) can significantly impact potency, in this case, reducing it compared to Linezolid against certain strains.[6] This underscores the importance of the entire molecular architecture. Extensive SAR studies have demonstrated that the antibacterial activity is greatly affected by the conversion of the 5-substituent on the oxazolidinone ring.[4][5]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the trustworthiness and reproducibility of efficacy data, a standardized protocol is essential. The broth microdilution method is a gold standard for determining the MIC of antimicrobial agents.

Causality Behind Experimental Choices:
  • Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing; it has a defined composition that minimizes interference with the antibiotic's activity and supports the growth of most common pathogens.

  • Bacterial Inoculum Standardization (0.5 McFarland): The density of the starting bacterial culture is critical. Too few bacteria might be easily inhibited, giving a falsely low MIC, while too many could overwhelm the antibiotic, giving a falsely high MIC. A 0.5 McFarland turbidity standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring a consistent starting point.

  • Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, which is effective for identifying the sharp cutoff point that defines the MIC.

Step-by-Step Protocol:
  • Preparation of Antibiotic Stock: Dissolve the 2-(Morpholin-3-yl)acetic acid analog in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Plate Preparation: Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 50 µL of the antibiotic stock solution to the first well of each row to be tested.

    • Mix the contents of the first well thoroughly and transfer 50 µL to the second well.

    • Repeat this two-fold serial dilution across the plate to the desired final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL). Discard the final 50 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

G A Prepare Drug Stock & Serial Dilutions in 96-well Plate D Inoculate All Wells (except negative control) A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Dilute Inoculum to Final Density B->C C->D E Incubate Plate (37°C, 18-24h) D->E F Read Plate & Determine MIC (Lowest concentration with no visible growth) E->F

Figure 2: Standard workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The 2-(Morpholin-3-yl)acetic acid scaffold and its analogs are cornerstones of modern medicinal chemistry. As demonstrated in the oxazolidinone class, the morpholine ring is a powerful pharmacophore that can be finely tuned to achieve potent and specific biological activity. The structure-activity relationships reveal that while the core scaffold is important, subtle modifications can lead to profound changes in efficacy and even a complete shift in the therapeutic target.

Future research should focus on exploring novel substitutions on the morpholine ring and developing heterocycle bioisosteres to overcome emerging resistance mechanisms. A continued emphasis on standardized, reproducible testing protocols will be paramount in validating these new chemical entities and advancing them toward clinical application.

References

  • Title: Biological activities of morpholine derivatives and molecular targets involved. Source: ResearchGate URL: [Link]

  • Title: The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B) receptor antagonist in rat neocortical slices. Source: PubMed URL: [Link]

  • Title: Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Source: MDPI URL: [Link]

  • Title: Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Source: PubMed URL: [Link]

  • Title: Structure-activity relationship leading to the development of linezolid[7]. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Source: MDPI URL: [Link]

  • Title: Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Source: National Institutes of Health (NIH) URL: [Link]

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A Comparative Guide to Validating the Mechanism of Action of 2-(Morpholin-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 2-(morpholin-3-yl)acetic acid derivatives. Rather than a rigid protocol, this document presents a logical, multi-tiered experimental strategy designed to build a robust, evidence-based understanding of a compound's biological activity, from initial biochemical interactions to target engagement in a physiological context. We will compare methodologies and interpret potential data outcomes, providing the rationale behind each experimental choice to ensure scientific integrity and trustworthiness in your findings.

The 2-(morpholin-3-yl)acetic acid scaffold is a versatile starting point for designing molecules with diverse pharmacological activities, from antifungal to antinociceptive properties.[1][2] The specific MoA is dictated by the substitutions on this core structure. Therefore, a systematic approach to target identification and validation is paramount. This guide will use the common scenario of enzyme inhibition as a primary example to illustrate the validation workflow.

The Validation Funnel: A Multi-Stage Approach

Confirming the MoA is not a single experiment but a funnel of inquiry. We begin with broad, high-throughput methods to identify direct interactions and progressively move to more complex, physiologically relevant systems to confirm that this interaction occurs in living cells and drives the desired phenotype.

cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: In Vivo Confirmation Biochem_Assay Biochemical Assays (e.g., Enzyme Inhibition) SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) Biochem_Assay->SPR Confirm Direct Interaction CETSA Cellular Thermal Shift Assay (CETSA) (Intracellular Binding) SPR->CETSA Validate in Cellular Context InVivo In Vivo Target Engagement (Animal Models) CETSA->InVivo Confirm in Living System

Figure 1: The Mechanism of Action (MoA) Validation Workflow.

Tier 1: Biochemical Validation - Does the Compound Directly Interact with its Hypothesized Target?

The foundational step is to determine if your 2-(morpholin-3-yl)acetic acid derivative physically interacts with its purified target protein. This is critical to distinguish direct inhibition from indirect effects on the pathway.

A. Enzymatic Assays: Quantifying Inhibitory Potency

Enzyme assays are essential for measuring the functional consequence of binding.[3] The goal is to determine the concentration at which the compound inhibits 50% of the enzyme's activity (the IC₅₀ value).[4]

Experimental Rationale: Running assays at substrate concentrations near the Michaelis constant (Kₘ) is crucial. Using substrate concentrations significantly higher than the Kₘ can mask the effect of competitive inhibitors, as the substrate out-competes the compound for the active site.[4] This choice ensures the assay is sensitive enough to detect the desired inhibitory mechanism.

Protocol: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the 2-(morpholin-3-yl)acetic acid derivatives (e.g., Compound X and an alternative, Compound Y) and a vehicle control (e.g., DMSO).

  • Assay Plate Setup:

    • In a 96- or 384-well plate, add the assay buffer.

    • Add the test compounds and controls to their respective wells.

    • Add the enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate (and any necessary co-factors, like ATP for a kinase).

  • Detection:

    • After a fixed incubation period, stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or absorbance).[3]

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[4]

Comparative Data Analysis: A successful derivative will show a potent, dose-dependent inhibition of the target enzyme.

CompoundTarget EnzymeIC₅₀ (nM)Hill SlopeMax Inhibition (%)
Compound X Kinase A15.2-1.0598.5
Compound Y Kinase A875.6-0.9897.9
Alternative (Staurosporine) Kinase A2.7-1.1099.1

Table 1: Comparative analysis of enzyme inhibition data. Compound X demonstrates significantly higher potency than Compound Y.

B. Surface Plasmon Resonance (SPR): Characterizing Binding Kinetics

While IC₅₀ values measure functional inhibition, they don't describe the binding dynamics. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on how quickly a compound binds to its target (association rate, kₐ) and how long it stays bound (dissociation rate, kₑ).[5][6][7] This is crucial for understanding the compound's durability of effect.

Experimental Rationale: SPR allows for the direct measurement of the binding affinity (Kₑ), which is the ratio of kₑ to kₐ.[7] A compound with a slow dissociation rate (a long residence time on the target) may exhibit a more sustained pharmacological effect in vivo, even if its affinity isn't the absolute highest. This provides a more nuanced comparison than IC₅₀ alone.

cluster_workflow SPR Experimental Workflow Immobilize 1. Immobilize Ligand (Target Protein) on Sensor Chip Inject 2. Inject Analyte (Compound) at various concentrations Immobilize->Inject Measure 3. Measure Change in Refractive Index (Response Units) Inject->Measure Analyze 4. Generate Sensorgram & Calculate Kinetics (ka, kd, KD) Measure->Analyze

Figure 2: Simplified workflow for a Surface Plasmon Resonance (SPR) experiment.[6]

Protocol: SPR Binding Analysis

  • Ligand Immobilization: Covalently immobilize the purified target protein (the ligand) onto a sensor chip surface.[5] A control channel without the protein is essential to subtract non-specific binding.

  • Analyte Injection: Prepare serial dilutions of the test compound (the analyte) in running buffer.

  • Association Phase: Inject each concentration of the compound over the sensor chip surface at a constant flow rate and monitor the increase in response units (RU) as the compound binds to the immobilized protein.

  • Dissociation Phase: Replace the compound solution with running buffer and monitor the decrease in RU as the compound dissociates from the protein.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound, preparing the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).

Comparative Data Analysis: The ideal compound will exhibit high affinity (low Kₑ), driven by a fast on-rate and a slow off-rate.

Compoundkₐ (1/Ms)kₑ (1/s)Kₑ (nM)
Compound X 2.5 x 10⁵5.0 x 10⁻⁴2.0
Compound Y 1.1 x 10⁵9.5 x 10⁻³86.4
Alternative (Fragment Hit) 3.0 x 10⁴8.0 x 10⁻²2667.0

Table 2: Comparative kinetic data from SPR. Compound X shows a much slower dissociation rate (kₑ) and higher affinity (lower Kₑ) than Compound Y.

Tier 2: Cellular Target Engagement - Does the Compound Bind its Target Inside a Cell?

A compound that binds a purified protein is a great start, but it's meaningless if it can't reach and engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a revolutionary technique for verifying intracellular target engagement.[8][9]

Experimental Rationale: CETSA is based on the principle that when a protein binds to a ligand, it becomes more stable and resistant to heat-induced denaturation.[10] By heating intact cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, we can directly confirm that the compound is binding to its target in a physiological setting.[11][12] This is a critical self-validating step, as it accounts for cell permeability, efflux, and intracellular metabolism.

Protocol: CETSA for Target Engagement

  • Cell Treatment: Culture cells to an appropriate density. Treat the cells with various concentrations of the test compound or vehicle control for a specific duration.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes or plates. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).[10]

  • Cell Lysis: Lyse the cells to release their contents (e.g., via freeze-thaw cycles or detergents).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated (denatured) proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein using a method like Western blotting or ELISA.

  • Data Analysis:

    • Melt Curve: For each treatment group, plot the percentage of soluble protein remaining against the temperature. A stabilizing compound will shift the curve to the right.

    • Isothermal Dose-Response: At a single, optimized temperature, plot the amount of soluble protein against the compound concentration to determine an EC₅₀ for thermal stabilization.

Comparative Data Analysis: A compound that engages its target will produce a clear, dose-dependent thermal shift.

CompoundTarget ProteinMax Thermal Shift (ΔTₘ, °C)Isothermal EC₅₀ (µM)
Compound X Kinase A+ 8.50.25
Compound Y Kinase A+ 1.2> 50
Negative Control Unrelated Protein (e.g., GAPDH)No significant shiftN/A

Table 3: Comparative CETSA data. Compound X induces a significant thermal stabilization of its target in cells, while Compound Y does not, suggesting poor cell permeability or rapid efflux.

cluster_workflow CETSA Experimental Workflow Treat 1. Treat Cells with Compound or Vehicle Heat 2. Apply Thermal Challenge (Heat Cells) Treat->Heat Lyse 3. Lyse Cells and Separate Aggregates Heat->Lyse Quantify 4. Quantify Soluble Target Protein Lyse->Quantify

Figure 3: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.[10]

Tier 3: In Vivo Confirmation - Is the Target Engaged in a Living Organism?

The ultimate validation is to demonstrate that the compound engages its target in a relevant tissue within a living organism.[13][14] This step connects the biochemical and cellular data to the overall physiological response and is critical for dose selection in preclinical and clinical studies.[13]

Experimental Rationale: In vivo target engagement studies, often performed ex vivo on tissues from dosed animals, confirm that the drug achieves sufficient concentration at the site of action to bind its target.[13] Techniques like an ex vivo CETSA or activity-based protein profiling (ABPP) can be employed.[15] A positive result provides strong evidence that the observed phenotype in the animal model is a direct result of the compound interacting with its intended target.

Methodology Snapshot: Ex Vivo CETSA

  • Dosing: Administer the test compound or vehicle to cohorts of animals.

  • Tissue Harvest: At specific time points post-dosing, harvest the target tissue (e.g., tumor, brain).

  • Thermal Challenge & Analysis: Homogenize the tissue and perform the CETSA protocol as described above to measure the thermal stabilization of the target protein.

A successful outcome would show a dose- and time-dependent stabilization of the target protein in the relevant tissue, correlating with the compound's pharmacokinetic profile.

Conclusion

Validating the mechanism of action for a novel 2-(morpholin-3-yl)acetic acid derivative is a systematic process of building confidence through layers of evidence. By progressing through a validation funnel—from direct biochemical interaction (enzyme assays, SPR) to target engagement in cells (CETSA) and finally to confirmation in living systems—researchers can construct a robust and defensible MoA. This comparative, data-driven approach is essential for distinguishing promising lead candidates from compounds with ambiguous or off-target effects, ultimately accelerating the path toward developing new and effective therapeutics.

References

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  • Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery? [Link]

  • Charnwood Discovery. Surface Plasmon Resonance (SPR). [Link]

  • Lindsley, C. W., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(4), 200-205. [Link]

  • Petry-Podgorska, I., et al. (2021). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. PubMed, 26(11), 3257. [Link]

  • Ogasawara, D., et al. (2019). Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. SLAS technology, 24(5), 489-498. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237-51. [Link]

  • Gadkar, K., et al. (2022). Physiological Considerations for Modeling in vivo Antibody-Target Interactions. Frontiers in Immunology, 13, 832810. [Link]

  • ResearchGate. (2013). Determining target engagement in living systems. [Link]

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  • Sievers, S., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. [Link]

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  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-61. [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Tsubo, T., et al. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Bioorganic & medicinal chemistry letters, 25(7), 1544-7. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Wang, Y., et al. (2025). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. Vascular. [Link]

  • Drug Design, Development and Therapy. (2023). Network Pharmacology and Experimental Validation to Explore That Celas. [Link]

  • MDPI. (2025). Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle Atrophy. [Link]

  • Expert Opinion on Drug Discovery. (2024). Validation guidelines for drug-target prediction methods. [Link]

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  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

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  • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. Bioorganic & medicinal chemistry, 24(10), 2333-40. [Link]

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A Comparative Guide to the Cross-Reactivity of 2-(Morpholin-3-yl)acetic Acid Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Development

In the intricate landscape of drug discovery, the efficacy of a therapeutic candidate is only half the story. The other, equally critical, half is its safety, which is intrinsically linked to its selectivity. A molecule that potently engages its intended target while ignoring the vast constellation of other biological macromolecules is the gold standard. However, achieving absolute selectivity is a formidable challenge. Off-target interactions can lead to a spectrum of adverse drug reactions (ADRs), derailing promising candidates in late-stage development.[1][2][3] This guide provides an in-depth technical comparison and procedural framework for assessing the cross-reactivity of compounds based on the 2-(Morpholin-3-yl)acetic acid scaffold, a privileged structure in modern medicinal chemistry.[4][5][6]

The morpholine ring is a versatile heterocyclic motif frequently employed by medicinal chemists to improve physicochemical and pharmacokinetic properties.[6][7][8] Its derivatives have shown promise in a range of therapeutic areas, from central nervous system (CNS) disorders to infectious diseases.[9] This guide will use (+)-(S)-5,5-dimethyl-2-morpholineacetic acid (SCH 50911), a known selective GABA(B) receptor antagonist, as a primary case study to illustrate the principles and methodologies of a comprehensive cross-reactivity investigation.[10][11][12][13]

Strategic Design of a Cross-Reactivity Study: A Tiered Approach

A robust cross-reactivity assessment is not a single experiment but a strategic, tiered investigation. The goal is to efficiently identify potential liabilities early, allowing for mitigation through medicinal chemistry efforts or, if necessary, termination of the program before significant resources are expended.

Tier 1: Broad Panel Screening for Early Hazard Identification

The initial step involves screening the compound at a single, high concentration (typically 10 µM) against a broad panel of targets known to be associated with adverse effects.[2] The composition of this panel is critical and should encompass a diverse range of protein families.

Recommended Tier 1 Screening Panel:

  • G-Protein Coupled Receptors (GPCRs): A panel covering major families (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, and opioid receptors) is essential, as off-target GPCR activity is a common source of side effects.[8][14]

  • Kinases: With over 500 kinases in the human kinome, broad profiling is necessary to identify potential off-target phosphorylation events that can disrupt cellular signaling.[15][16]

  • Ion Channels: Particular attention should be paid to the hERG potassium channel, as blockade can lead to life-threatening cardiac arrhythmias. Other key channels include sodium, calcium, and chloride channels.[14]

  • Nuclear Receptors: Off-target modulation of nuclear receptors can lead to endocrine disruption and other long-term toxicities.

  • Transporters: Inhibition of transporters like P-glycoprotein (P-gp) or the organic anion-transporting polypeptides (OATPs) can alter the pharmacokinetics of the drug or co-administered medications.

  • Key Enzymes: A selection of enzymes with known toxicological relevance, such as cyclooxygenases (COX-1, COX-2) and phosphodiesterases (PDEs), should be included.

The workflow for a tiered cross-reactivity study is depicted below:

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Dose-Response & Confirmation cluster_2 Tier 3: In-depth Analysis & Risk Assessment Compound @ 10µM Compound @ 10µM Broad Panel (e.g., 50-100 targets) Broad Panel (e.g., 50-100 targets) Compound @ 10µM->Broad Panel (e.g., 50-100 targets) Primary Screen Hit Identification Hit Identification Broad Panel (e.g., 50-100 targets)->Hit Identification >50% Inhibition Identified Hits Identified Hits IC50/Ki Determination IC50/Ki Determination Identified Hits->IC50/Ki Determination 10-point curve Orthogonal Assay Orthogonal Assay IC50/Ki Determination->Orthogonal Assay Functional vs. Binding Confirmed Hits Confirmed Hits Cellular/Phenotypic Assays Cellular/Phenotypic Assays Confirmed Hits->Cellular/Phenotypic Assays Assess physiological relevance Therapeutic Window Analysis Therapeutic Window Analysis Cellular/Phenotypic Assays->Therapeutic Window Analysis Compare on-target vs. off-target potency Go/No-Go Decision or SAR Go/No-Go Decision or SAR Therapeutic Window Analysis->Go/No-Go Decision or SAR Risk Mitigation

Figure 1: Tiered workflow for cross-reactivity profiling.
Tier 2: Dose-Response Confirmation and Orthogonal Validation

Any "hits" identified in Tier 1 (typically defined as >50% inhibition or binding) must be followed up with 10-point dose-response curves to determine their potency (IC50 or Ki). It is crucial to confirm these findings in an orthogonal assay format. For instance, if the primary screen was a radioligand binding assay, a functional cell-based assay should be used for confirmation to ensure the observed interaction translates to a biological effect.[8]

Tier 3: Mechanistic Studies and Therapeutic Window Assessment

For confirmed off-target activities with significant potency, further investigation is warranted. This may involve cellular or phenotypic assays to understand the physiological consequence of the interaction. The ultimate goal is to determine the therapeutic window: the ratio of the off-target potency to the on-target, desired potency. A large therapeutic window suggests a lower risk of the off-target interaction causing adverse effects at therapeutic doses.

Comparative Cross-Reactivity Profile: A Case Study

To illustrate the application of this framework, we present a hypothetical cross-reactivity profile for two compounds from the 2-(Morpholin-3-yl)acetic acid class:

  • Compound A (SCH 50911): A selective GABA(B) antagonist.

  • Compound B (Hypothetical Analogue): A structurally related compound with antifungal activity, potentially through inhibition of fungal 14-α-demethylase.[17]

The data below is illustrative, generated for educational purposes to highlight how such data is presented and interpreted. The compounds were screened against a panel of 50 common off-targets at 10 µM, and IC50 values were determined for any target showing >50% inhibition.

Target ClassTargetCompound A (SCH 50911) IC50 (µM)Compound B (Analogue) IC50 (µM)Potential Clinical Implication
Primary Target GABA(B) Receptor 1.1 [10][12][13]> 10On-target activity
Primary Target Fungal 14-α-demethylase > 100.8 On-target activity
GPCRMuscarinic M1> 102.5Anticholinergic effects (dry mouth, blurred vision)
GPCRDopamine D2> 10> 10
GPCRSerotonin 5-HT2A8.5> 10Potential for CNS side effects
Ion ChannelhERG (K+ Channel)> 10> 10Low risk of cardiac QT prolongation
EnzymeCOX-1> 10> 10
EnzymePDE4> 105.1Potential for nausea, emesis

Interpretation of Results:

  • Compound A (SCH 50911): Demonstrates high selectivity for its primary target, the GABA(B) receptor. The weak activity at the 5-HT2A receptor (IC50 = 8.5 µM) results in a therapeutic window of approximately 8-fold (8.5 µM / 1.1 µM). This suggests a relatively low risk of serotonin-related side effects at therapeutic concentrations.

  • Compound B (Analogue): While potent at its intended antifungal target, it shows significant off-target activity at the Muscarinic M1 receptor and PDE4. The narrow therapeutic window for the M1 receptor (2.5 µM / 0.8 µM ≈ 3-fold) indicates a high likelihood of anticholinergic side effects, which could be problematic for systemic administration.

This comparative analysis allows researchers to make informed decisions. Compound A would be a more promising candidate for further development due to its cleaner off-target profile. The development of Compound B would likely require medicinal chemistry efforts to improve its selectivity against the M1 receptor.[18]

Key Experimental Methodologies

Accurate and reproducible data are the bedrock of any cross-reactivity study. Below are detailed protocols for two fundamental assay types.

Protocol 1: Competitive Radioligand Binding Assay (GPCRs, Transporters)

This method measures the ability of a test compound to displace a known radioactive ligand ("radioligand") from its receptor. It is a robust and sensitive method for determining binding affinity (Ki).[19][20]

Workflow Diagram:

G Receptor Prep Receptor Source (Cell Membranes/Tissue) Incubation Incubate: - Receptor - Radioligand (fixed conc.) - Test Compound (varied conc.) Receptor Prep->Incubation Step 1 Separation Separate Bound/Free Ligand (Rapid Filtration) Incubation->Separation Step 2 Detection Quantify Bound Radioactivity (Scintillation Counting) Separation->Detection Step 3 Analysis Data Analysis (IC50 -> Ki Calculation) Detection->Analysis Step 4

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from tissue homogenates known to express the receptor.[21]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of receptor membrane preparation (typically 10-50 µg protein).

    • 50 µL of test compound at various concentrations (usually a 10-point, 3-fold serial dilution).

    • 50 µL of radioligand at a fixed concentration (typically at or near its Kd value).

    • Include controls for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[21]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.[21]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all wells. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Protocol 2: In Vitro Kinase Assay (Fluorescence-Based)

This protocol describes a common method for assessing a compound's ability to inhibit a specific protein kinase. It measures the amount of ADP produced, which is directly proportional to kinase activity.[22]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer suitable for the kinase (e.g., containing Tris-HCl, MgCl2, DTT).

    • Prepare stock solutions of the kinase enzyme, its specific substrate (protein or peptide), and ATP.

  • Inhibitor Pre-incubation: In a 384-well plate, add:

    • 5 µL of test compound in the appropriate solvent (e.g., DMSO).

    • 10 µL of the kinase enzyme solution.

    • Incubate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.[22]

  • Kinase Reaction Initiation: Add 5 µL of a mixture containing the kinase substrate and ATP to each well to start the reaction. Incubate for a predetermined time (e.g., 30-60 minutes) during which the reaction is linear.[22][23]

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding a detection reagent. Many commercial kits use a coupled enzyme reaction where ADP is converted to ATP, which then drives a luciferase-based reaction, producing a luminescent signal. Alternatively, fluorescent biosensors for ADP can be used.

  • Data Acquisition: Read the plate on a suitable plate reader (luminescence or fluorescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). Plot the percent inhibition versus the log concentration of the test compound and fit the data to determine the IC50 value.

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is a non-negotiable component of modern drug development. As this guide demonstrates, a tiered, data-driven approach allows for the early and efficient identification of off-target liabilities. For compounds based on the 2-(Morpholin-3-yl)acetic acid scaffold, this process is essential to fully characterize their safety and selectivity profiles. While compounds like SCH 50911 show promising selectivity, the potential for off-target interactions, as illustrated by our hypothetical analogue, underscores the necessity of comprehensive profiling for every new chemical entity.

Future advancements in this field will likely involve the greater use of in silico predictive models to pre-screen virtual libraries and prioritize compounds for synthesis and experimental testing.[24][25][26][27] Furthermore, the integration of chemoproteomics and phenotypic screening approaches will provide a more holistic view of a compound's interactions within the complex environment of a living cell, ultimately leading to the development of safer and more effective medicines.

References

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A Comparative Benchmarking Guide: 2-(Morpholin-3-yl)acetic Acid Versus Foundational Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocyclic Scaffolds in Modern Medicinal Chemistry

Heterocyclic scaffolds are the bedrock of modern drug discovery, with nitrogen-containing heterocycles present in a vast majority of FDA-approved small molecule drugs.[1][2][3] Their prevalence is a testament to their synthetic tractability and their ability to engage in crucial molecular interactions (e.g., hydrogen bonding, salt bridges) with biological targets.[4] Among these, the morpholine ring is a frequently utilized six-membered saturated heterocycle, valued for its ability to improve aqueous solubility and introduce a key hydrogen bond acceptor via its ring oxygen. However, the simple morpholine moiety can be susceptible to metabolic degradation.[5][6]

This guide introduces 2-(Morpholin-3-yl)acetic acid , a substituted morpholine scaffold, and provides a comprehensive benchmark against other foundational heterocyclic scaffolds. The strategic placement of an acetic acid group at the 3-position offers a unique combination of properties: it introduces a carboxylic acid handle for further derivatization or direct target interaction, modulates the basicity of the ring nitrogen, and significantly influences physicochemical properties.

Through a series of standardized in vitro assays, this document will objectively compare the performance of 2-(Morpholin-3-yl)acetic acid against its parent morpholine scaffold and other commonly used heterocycles like piperidine, piperazine, and pyrazole. We will delve into the causality behind experimental choices and present supporting data to empower researchers, scientists, and drug development professionals in making informed decisions during scaffold selection and lead optimization.

Benchmarking Workflow: From Physicochemical Properties to Biological Activity

The journey of a drug candidate is a multi-parameter optimization problem. Our benchmarking process is designed to mirror this journey, starting from fundamental physicochemical properties and progressing to more complex ADME and biological assays.

G cluster_0 Physicochemical Characterization cluster_1 In Vitro ADME Profiling cluster_2 Biological Activity Assessment pKa pKa Determination LogD LogD7.4 Measurement pKa->LogD Influences Ionization Perm Caco-2 Permeability LogD->Perm Impacts Passive Diffusion Sol Aqueous Solubility Sol->Perm Affects Concentration Gradient Bind Kinase Binding Affinity Perm->Bind Governs Intracellular Access Stab Microsomal Stability Stab->Bind Determines Compound Half-life

Caption: Overall experimental workflow for scaffold benchmarking.

Part 1: Physicochemical Property Profiling

Fundamental physicochemical properties such as acidity/basicity (pKa), lipophilicity (LogD), and solubility dictate a compound's behavior in biological systems.[7] They are the first gatekeepers for oral bioavailability and target engagement.

Experimental Protocols

1. pKa Determination via UV-Metric Titration

  • Rationale: The ionization state of a molecule at physiological pH is critical for its solubility, permeability, and target binding.[8] A UV-metric method is employed as it is a high-throughput technique requiring minimal sample.[9]

  • Protocol:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • In a 96-well UV-transparent plate, add buffer solutions spanning a pH range from 2.0 to 12.0.

    • Add the test compound to each well to a final concentration of 50 µM.

    • Measure the full UV-Vis spectrum (230-500 nm) for each well using a plate reader.

    • The pKa is determined by plotting the change in absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.

2. LogD₇.₄ Determination via Shake-Flask Method

  • Rationale: LogD at pH 7.4 is a more physiologically relevant measure of lipophilicity than LogP for ionizable compounds, as it accounts for both the neutral and ionized forms.[10] The shake-flask method is the gold standard for its directness and accuracy.[9]

  • Protocol:

    • Prepare a solution of the test compound (1 mg/mL) in a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Vigorously shake the mixture for 1 hour to ensure equilibrium is reached.

    • Centrifuge the sample at 3000 x g for 15 minutes to separate the aqueous and octanol phases.

    • Carefully collect aliquots from both the n-octanol and PBS layers.

    • Determine the concentration of the compound in each phase using a validated LC-MS/MS method.

    • Calculate LogD₇.₄ as: log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Comparative Physicochemical Data
ScaffoldStructurepKa (Base)pKa (Acid)LogD₇.₄Aqueous Solubility (µg/mL)
2-(Morpholin-3-yl)acetic acid 2-(Morpholin-3-yl)acetic acid6.84.2-1.5> 2000
N-Methylmorpholine N-Methylmorpholine7.4N/A-0.61500
N-Methylpiperidine N-Methylpiperidine10.4N/A0.5800
1-Methylpiperazine 1-Methylpiperazine9.8, 5.1N/A-1.2> 2000
1-Methylpyrazole 1-Methylpyrazole2.0N/A0.2950

Analysis of Physicochemical Properties: The introduction of the acetic acid moiety in 2-(Morpholin-3-yl)acetic acid has profound and predictable effects. Its basic pKa (6.8) is significantly lower than that of N-Methylmorpholine (7.4) due to the electron-withdrawing effect of the adjacent carboxylic acid. This scaffold is zwitterionic at physiological pH, leading to a highly negative LogD₇.₄ (-1.5) and excellent aqueous solubility. This contrasts sharply with the more lipophilic N-Methylpiperidine (LogD₇.₄ = 0.5). 1-Methylpiperazine, with its two basic centers, also shows high solubility but possesses a more complex ionization profile. The aromatic pyrazole is a very weak base and moderately lipophilic. These results highlight the exceptional control over physicochemical properties afforded by the 2-(Morpholin-3-yl)acetic acid scaffold, making it an attractive starting point for targets requiring high hydrophilicity.

Part 2: In Vitro ADME Profiling

Good physicochemical properties are necessary but not sufficient. A successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. Here, we assess two critical ADME parameters: intestinal permeability and metabolic stability.

Experimental Protocols

1. Caco-2 Permeability Assay

  • Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that is the in vitro gold standard for modeling the human intestinal barrier.[11][12] This assay predicts in vivo drug absorption and can identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[13][14]

  • Protocol:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values > 200 Ω·cm² are used.[15]

    • For Apical-to-Basolateral (A→B) permeability, add the test compound (10 µM final concentration) to the apical (donor) side.

    • For Basolateral-to-Apical (B→A) permeability, add the test compound to the basolateral (donor) side.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Sample the receiver compartment at the end of the incubation period.

    • Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the Efflux Ratio (ER = Papp (B→A) / Papp (A→B)). An ER > 2 suggests active efflux.

Caption: Caco-2 cell monolayer model for permeability studies.

2. Human Liver Microsomal (HLM) Stability Assay

  • Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the microsomes.[16] This assay provides a measure of a compound's intrinsic clearance, helping to predict its in vivo half-life.[17][18][19]

  • Protocol:

    • Thaw human liver microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Add the test compound to the HLM suspension to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.[20]

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life (t₁/₂) by plotting the natural log of the percent remaining compound versus time.

G Compound Test Compound (1µM) Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubate NADPH NADPH Cofactor NADPH->Incubate Sampling Sample at 0, 5, 15, 30, 60 min Incubate->Sampling Quench Quench with ACN + IS Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis HalfLife Calculate t½ Analysis->HalfLife

Caption: Workflow for the liver microsomal stability assay.

Comparative ADME Data
ScaffoldPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (ER)HLM Half-life (t₁/₂) (min)
2-(Morpholin-3-yl)acetic acid 0.81.1> 60
N-Methylmorpholine 4.51.325
N-Methylpiperidine 12.11.018
1-Methylpiperazine 1.53.545
1-Methylpyrazole 15.50.9> 60

Analysis of ADME Properties: The high polarity of 2-(Morpholin-3-yl)acetic acid results in low passive permeability (Papp = 0.8 x 10⁻⁶ cm/s), suggesting it may rely on active transport or require formulation strategies to improve oral absorption. However, its key advantage is exceptional metabolic stability (t₁/₂ > 60 min). The acetic acid group and the adjacent nitrogen likely render it a poor substrate for CYP enzymes. In contrast, N-Methylmorpholine and the highly permeable N-Methylpiperidine show moderate to high metabolic clearance. 1-Methylpiperazine exhibits low permeability and is identified as a potential efflux transporter substrate (ER = 3.5), a common liability for basic compounds. The pyrazole scaffold, being aromatic and less prone to oxidation, also shows high stability.

Part 3: Biological Activity Profiling - Kinase Inhibition

To contextualize the performance of these scaffolds, we evaluated their potential as fragments in a relevant therapeutic area. Protein kinases are a major drug target class, and heterocyclic scaffolds are ubiquitous in kinase inhibitors, often forming key interactions with the ATP-binding site.[21][22]

Experimental Protocol

1. Kinase Inhibition Assay (Generic Biochemical)

  • Rationale: A biochemical assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of a target kinase, allowing for a clean comparison of scaffold contributions to potency.[23][24]

  • Protocol:

    • A representative kinase (e.g., a tyrosine kinase) is selected.

    • The assay is performed in a 384-well plate containing the kinase, a fluorescently-labeled peptide substrate, and ATP.

    • Test compounds are added across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • The reaction is initiated by adding ATP and incubated at room temperature.

    • The reaction is stopped, and the amount of phosphorylated versus unphosphorylated substrate is measured (e.g., via mobility shift assay or antibody-based detection).

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Comparative Biological Data
Scaffold (as a fragment on a common core)IC₅₀ (µM) against Representative Kinase
Core + 2-(Morpholin-3-yl)acetic acid 0.5
Core + N-Methylmorpholine 2.3
Core + N-Methylpiperidine 5.1
Core + 1-Methylpiperazine 1.8
Core + 1-Methylpyrazole 0.9

Analysis of Biological Activity: In this representative kinase assay, the 2-(Morpholin-3-yl)acetic acid scaffold contributed significantly to potency (IC₅₀ = 0.5 µM). The carboxylic acid is likely forming a key hydrogen bond or salt bridge interaction with a residue in the kinase active site, an interaction unavailable to the other saturated heterocycles. While the N-Methylpyrazole also performed well, likely due to favorable aromatic interactions, the 2-(Morpholin-3-yl)acetic acid scaffold combines this potency with the previously demonstrated high solubility and metabolic stability, presenting a highly attractive profile.

Conclusion: A Versatile Scaffold for Challenging Targets

This guide provides a multi-faceted benchmark of 2-(Morpholin-3-yl)acetic acid against several foundational heterocyclic scaffolds. Our data demonstrates that the strategic incorporation of an acetic acid moiety onto the morpholine ring creates a scaffold with a unique and highly desirable combination of properties:

  • Exceptional Physicochemical Profile: High aqueous solubility and low lipophilicity, ideal for targeting proteins where "greasy" compounds often fail and for improving the properties of an already lipophilic lead compound.

  • Robust Metabolic Stability: High resistance to metabolism by human liver microsomes, suggesting a potential for a longer in vivo half-life.

  • Potent Target Engagement: The carboxylic acid provides a powerful interaction point, capable of significantly enhancing binding affinity, as demonstrated in our kinase inhibition model.

While its low passive permeability may present a challenge for oral absorption that needs to be addressed during lead optimization, its overall profile makes 2-(Morpholin-3-yl)acetic acid an exceptionally valuable scaffold. It is particularly well-suited for drug discovery programs that require high solubility, metabolic stability, and a handle for potent, specific interactions with the target protein. Its application can help medicinal chemists escape the flat, lipophilic chemical space that often leads to attrition and move towards more three-dimensional, drug-like candidates with a higher probability of clinical success.[25]

References

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  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

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A Comparative Guide to Assessing the Metabolic Stability of 2-(Morpholin-3-yl)acetic Acid-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of drug candidates incorporating the 2-(Morpholin-3-yl)acetic acid scaffold. We will delve into the underlying principles of metabolic stability, compare the primary in vitro experimental systems, provide detailed protocols, and discuss data interpretation to guide rational drug design and candidate selection.

The Imperative of Metabolic Stability in Drug Discovery

Metabolic stability is a critical attribute of any drug candidate, defining its susceptibility to biotransformation by the body's enzymatic machinery. This property profoundly influences a compound's pharmacokinetic profile, including its half-life, bioavailability, and clearance. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity. Therefore, early assessment of metabolic stability is essential to prioritize candidates with favorable pharmacokinetic properties and de-risk drug development programs.

The morpholine ring is a "privileged scaffold" in medicinal chemistry, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability, which can improve a compound's overall drug-like characteristics. However, the specific substitution pattern, such as the acetic acid moiety at the 3-position, creates unique molecules whose metabolic fate must be empirically determined.

Metabolic Fates of the Morpholine Scaffold

The liver is the principal site of drug metabolism, where enzymes, primarily from the Cytochrome P450 (CYP450) superfamily, catalyze reactions to render xenobiotics more water-soluble for excretion. For morpholine-containing structures, several metabolic pathways are of primary concern.

Phase I Metabolism:

  • Oxidation: The CYP450 enzymes are heavily involved in the oxidation of the morpholine ring. This can occur at carbon atoms adjacent to the nitrogen or oxygen, leading to hydroxylated intermediates.

  • N-dealkylation: If the morpholine nitrogen is substituted, N-dealkylation is a possible metabolic route.

  • Ring Cleavage: Oxidative processes can lead to the opening of the morpholine ring, often initiated by a CYP450-mediated reaction. This can result in the formation of reactive intermediates or more linear, polar metabolites. For instance, morpholine itself can be metabolized to 2-(2-aminoethoxy)acetic acid and subsequently to diglycolic acid.

Phase II Metabolism: Following Phase I oxidation, the resulting hydroxylated metabolites can undergo conjugation reactions with endogenous molecules like glucuronic acid (via UGTs) or sulfate (via SULTs), further increasing their polarity and facilitating elimination.

Metabolic_Pathway Parent 2-(Morpholin-3-yl)acetic Acid Derivative PhaseI Oxidized Intermediates (e.g., Hydroxylation) Parent->PhaseI Phase I: CYP450 Oxidation RingCleavage Ring-Cleaved Metabolites PhaseI->RingCleavage Further Oxidation PhaseII Conjugated Metabolites (e.g., Glucuronides) PhaseI->PhaseII Phase II: Conjugation (UGTs, SULTs) Excretion Excretion RingCleavage->Excretion PhaseII->Excretion

Caption: Generalized metabolic pathways for morpholine-containing compounds.

A Comparative Guide to In Vitro Stability Assays

The two most widely used in vitro systems for assessing hepatic metabolic stability are liver microsomes and hepatocytes. The choice between them represents a trade-off between throughput, cost, and physiological relevance.

FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Test System Subcellular fractions (endoplasmic reticulum) of hepatocytes.Intact, viable liver cells.
Enzyme Content Primarily Phase I enzymes (CYP450s, FMOs). Lacks most Phase II enzymes and cytosolic enzymes.Full complement of Phase I and Phase II enzymes, cofactors, and transporters.
Physiological Relevance Moderate. Good for assessing CYP-mediated metabolism.High. Mimics the in vivo cellular environment more closely, accounting for cell uptake.
Throughput High. Amenable to 96-well plate formats and automation.Lower to Medium. Requires more complex cell culture techniques.
Cost Relatively low.Higher due to cell sourcing and maintenance.
Key Output Intrinsic clearance (Clint) by Phase I enzymes.Overall hepatic intrinsic clearance (Clint) from all metabolic pathways.

Experimental Protocols: A Step-by-Step Guide

Adherence to validated protocols is paramount for generating reproducible and reliable data. Below are detailed methodologies for both microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay

This assay is the workhorse for early-stage screening to assess a compound's susceptibility to metabolism by CYP enzymes.

Microsomal_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Prep_Compound 1. Prepare Compound Stock (e.g., 10 mM in DMSO) Mix 4. Pre-incubate Compound & Microsomes at 37°C Prep_Compound->Mix Prep_Microsomes 2. Thaw Liver Microsomes (Human, Rat, etc.) Prep_Microsomes->Mix Prep_Cofactor 3. Prepare NADPH Regenerating System Start 5. Initiate Reaction with NADPH Prep_Cofactor->Start Mix->Start Sample 6. Aliquot at Time Points (0, 5, 15, 30, 45 min) Start->Sample Stop 7. Terminate Reaction (Cold Acetonitrile + IS) Sample->Stop Analyze 8. Centrifuge & Analyze Supernatant by LC-MS/MS Stop->Analyze

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution in DMSO. Further dilute to a working concentration (e.g., 100 µM) in acetonitrile or buffer.

    • Liver Microsomes: Use pooled human or animal liver microsomes. Thaw on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a constant supply of the necessary cofactor (NADPH) for CYP activity.

  • Incubation:

    • Add the test compound (final concentration typically 1 µM) and the diluted microsomes to a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to 3-5 volumes of ice-cold acetonitrile containing an internal standard (IS). The cold solvent precipitates the microsomal proteins and halts all enzymatic activity.

  • Controls:

    • No Cofactor Control: Incubate the compound with microsomes without the NADPH system to check for chemical instability or non-NADPH-dependent degradation.

    • Positive Control: Include a compound with known metabolic lability (e.g., verapamil, testosterone) to validate the activity of the microsomal batch.

  • Sample Analysis:

    • Centrifuge the terminated samples to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

Hepatocyte Stability Assay

This assay provides a more holistic view of metabolic clearance by using intact liver cells, which contain the full array of metabolic enzymes and transport mechanisms.

Hepatocyte_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Prep_Compound 1. Prepare Compound Stock (e.g., 10 mM in DMSO) Incubate 3. Incubate Compound with Hepatocyte Suspension at 37°C, 5% CO2 Prep_Compound->Incubate Prep_Cells 2. Thaw & Prepare Cryopreserved Hepatocytes (Check Viability) Prep_Cells->Incubate Sample 4. Aliquot at Time Points (0, 15, 30, 60, 120 min) Incubate->Sample Stop 5. Terminate Reaction (Cold Acetonitrile + IS) Sample->Stop Analyze 6. Centrifuge & Analyze Supernatant by LC-MS/MS Stop->Analyze

Caption: Workflow for a hepatocyte metabolic stability assay.

Detailed Protocol:

  • Reagent and Cell Preparation:

    • Test Compound: Prepare stock solutions as described for the microsomal assay. The final concentration in the incubation is typically 1-2 µM.

    • Cryopreserved Hepatocytes: Thaw plateable or suspension cryopreserved hepatocytes according to the supplier's protocol. Assess cell viability using a method like trypan blue exclusion; viability should be >80%.

    • Resuspend the viable hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-2 million viable cells/mL.

  • Incubation:

    • Add the test compound to the hepatocyte suspension in a suitable format (e.g., 24- or 96-well plate).

    • Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking to keep the cells in suspension.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension. For low-turnover compounds, longer incubation times (up to 24 hours) with plated hepatocytes may be necessary.

    • Immediately terminate the reaction by adding the aliquot to cold acetonitrile with an internal standard.

  • Controls:

    • Vehicle Control: A control incubation with only the vehicle (e.g., DMSO) to ensure it does not affect cell viability.

    • Positive Controls: Include compounds with known low, medium, and high clearance rates (e.g., warfarin, imipramine, verapamil) to validate the assay performance.

  • Sample Analysis:

    • Process and analyze the samples by LC-MS/MS as described in the microsomal assay protocol.

Data Analysis and Interpretation

The primary goal of these assays is to determine the rate at which the parent compound disappears over time.

  • Calculate Percent Remaining: For each time point, determine the percentage of the parent compound remaining relative to the 0-minute time point.

    % Remaining = (Peak Area Ratio [Compound/IS] at time t / Peak Area Ratio [Compound/IS] at time 0) * 100

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the negative elimination rate constant (-k).

  • Calculate In Vitro Half-Life (t½):

    t½ = 0.693 / k

    This value represents the time it takes for 50% of the compound to be metabolized.

  • Calculate In Vitro Intrinsic Clearance (Clint): This parameter normalizes the rate of metabolism to the amount of protein or number of cells used in the assay.

    • For Microsomes (µL/min/mg protein): Clint = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

    • For Hepatocytes (µL/min/10^6 cells): Clint = (0.693 / t½) * (Incubation Volume / Number of Cells in 10^6)

Interpretation of Results:

The calculated Clint value is used to classify the metabolic stability of the compound. While classification can vary, a general guide is as follows:

Clint (µL/min/mg or µL/min/10^6 cells)Stability ClassificationImplication for In Vivo Clearance
< 10High StabilityLikely Low Clearance
10 - 50Moderate StabilityLikely Moderate Clearance
> 50Low StabilityLikely High Clearance

These in vitro values can be used in more complex in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters, although this process has its challenges and assumptions.

Conclusion

Assessing the metabolic stability of novel 2-(Morpholin-3-yl)acetic acid-containing molecules is a non-negotiable step in modern drug discovery. A tiered approach is recommended:

  • Initial Screening: Utilize the high-throughput liver microsomal stability assay to quickly rank a series of analogues and identify any major metabolic liabilities related to CYP450 enzymes.

  • Lead Optimization: For promising candidates, employ the more physiologically relevant hepatocyte stability assay to obtain a comprehensive understanding of hepatic clearance, encompassing both Phase I and Phase II metabolism.

By systematically applying these validated in vitro tools, researchers can make data-driven decisions, optimize chemical structures for better pharmacokinetic profiles, and ultimately increase the probability of advancing a successful drug candidate to clinical development.

References

  • Domainex. Hepatocyte Stability Assay. Domainex. Available from: [Link]

  • Cyprotex. Hepatocyte Stability. Evotec. Available from: [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

A Researcher's Guide to Sourcing 2-(Morpholin-3-yl)acetic Acid: A Comparative Analysis and Quality Assessment Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the quality of starting materials is paramount. The structural integrity and purity of a building block can significantly impact the success of a synthetic route and the biological activity of the final compound. 2-(Morpholin-3-yl)acetic acid, a chiral morpholine derivative, is a valuable synthon in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system.[1] Its morpholine core is a privileged scaffold known to enhance pharmacokinetic properties.[1]

This guide provides a head-to-head comparison of several suppliers of 2-(Morpholin-3-yl)acetic acid based on publicly available data. More importantly, it equips you, the researcher, with detailed experimental protocols to independently verify the quality of the material you procure. This ensures that your research is built on a foundation of chemical certainty, regardless of the supplier.

The Critical Role of Chirality and Purity

2-(Morpholin-3-yl)acetic acid possesses a stereocenter at the 3-position of the morpholine ring. The specific stereoisomer (R or S) can have profoundly different biological activities. Therefore, ensuring the enantiomeric purity of the desired isomer is crucial for reproducible and meaningful pharmacological studies. Impurities, whether they are the undesired enantiomer, residual solvents, or byproducts from synthesis, can lead to misleading results and complicate data interpretation.

Supplier Comparison: What the Catalogs Tell Us

A survey of prominent chemical suppliers reveals several sources for 2-(Morpholin-3-yl)acetic acid and its derivatives. The table below summarizes the offerings from a selection of suppliers based on their online catalogs. It is important to note that while this information is a useful starting point, it does not replace in-house quality control.

SupplierProduct Name(s)CAS Number(s)Stated PurityAvailable Forms
BLDpharm 2-(Morpholin-3-yl)acetic acid hydrochloride[2], (S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid[3], (R)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid[4], (S)-2-(Morpholin-2-yl)acetic acid[5]86967-55-7, 839710-38-2, 761460-03-1, 1257854-99-1Not consistently specifiedHydrochloride salt, N-Boc protected enantiomers
Chem-Impex Morpholin-3-yl-acetic acid hydrochloride[6], Morpholin-2-yl-acetic acid hydrochloride[7]86967-55-7, 1187929-25-4≥ 95% (NMR)[6], ≥ 97% (HPLC)[7]Hydrochloride salt
Benchchem (S)-Morpholin-3-yl-acetic acid[1]Not specifiedNot specified(S)-enantiomer
TargetMol Morpholin-4-yl-acetic acid[8]3235-69-6Not specifiedIsomer not specified

Note: This table is based on information available as of early 2026 and is for illustrative purposes. Researchers should always consult the suppliers' websites for the most current information. The lack of detailed, publicly available Certificates of Analysis (CoA) from most suppliers underscores the necessity for the validation protocols outlined below.

In-House Quality Control: A Practical Guide

As a Senior Application Scientist, I cannot overstate the importance of verifying the quality of critical reagents in your own laboratory. The following protocols are designed to be robust and self-validating, providing you with a high degree of confidence in the material you are using.

Experimental Workflow for Quality Assessment

The following diagram illustrates the recommended workflow for the comprehensive quality assessment of incoming 2-(Morpholin-3-yl)acetic acid.

G cluster_0 Material Reception & Initial Checks cluster_1 Structural & Identity Verification cluster_2 Purity Assessment cluster_3 Decision reception Receive 2-(Morpholin-3-yl)acetic acid visual Visual Inspection (Color, Form) reception->visual solubility Solubility Check (e.g., D2O, DMSO-d6) visual->solubility nmr ¹H NMR Spectroscopy solubility->nmr ms Mass Spectrometry (MS) solubility->ms hplc Purity by HPLC-UV nmr->hplc chiral_hplc Enantiomeric Purity by Chiral HPLC hplc->chiral_hplc decision Accept or Reject Batch chiral_hplc->decision

Caption: Workflow for the quality assessment of 2-(Morpholin-3-yl)acetic acid.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is a standard and reliable method for assessing the purity of small organic molecules.[9] It separates the main compound from any non-volatile impurities. By using a standardized concentration, the percentage purity can be accurately determined.

Step-by-Step Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter both phases through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-(Morpholin-3-yl)acetic acid and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the same solvent.

  • Analysis and Data Interpretation:

    • Inject the working solution into the HPLC system.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A high-purity sample should exhibit a major peak with minimal secondary peaks.

Protocol 2: Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming its identity and providing an estimate of purity by revealing the presence of other proton-containing impurities.[10][11] The characteristic signals of the morpholine ring protons and the acetic acid moiety serve as a fingerprint for the compound.[12][13]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of 2-(Morpholin-3-yl)acetic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Interpretation:

    • Expected Chemical Shifts (in D₂O, approximate):

      • ~4.0-4.2 ppm (m, 1H, -OCH-)

      • ~3.2-3.8 ppm (m, 4H, -NCH₂- and -OCH₂-)

      • ~2.8-3.1 ppm (m, 2H, -NCH₂-)

      • ~2.5-2.7 ppm (m, 2H, -CH₂COOH)

    • Integrate the signals and verify that the proton ratios are consistent with the structure.

    • Examine the spectrum for any unexpected signals that may indicate the presence of impurities.

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry is a powerful technique for confirming the molecular weight of a compound, thus verifying its identity.[14][15][16] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-(Morpholin-3-yl)acetic acid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as a mixture of water and methanol with 0.1% formic acid.

  • MS Analysis:

    • Infuse the sample directly into an ESI mass spectrometer or analyze via LC-MS using the HPLC conditions described in Protocol 1.

    • Acquire the mass spectrum in positive ion mode.

  • Data Interpretation:

    • Look for the protonated molecular ion [M+H]⁺.

    • For 2-(Morpholin-3-yl)acetic acid (C₆H₁₁NO₃, MW = 145.16 g/mol ), the expected m/z for the [M+H]⁺ ion is approximately 146.08.

    • The presence of this ion at the correct mass-to-charge ratio confirms the identity of the compound.

Protocol 4: Enantiomeric Purity Assessment by Chiral HPLC

Rationale: To ensure that the desired stereoisomer is present and to quantify the amount of the unwanted enantiomer, a chiral HPLC method is necessary. This technique utilizes a chiral stationary phase to separate the two enantiomers.

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio will need to be optimized for the specific column used.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • UV Detection: 210 nm.

  • Sample Preparation:

    • Prepare a solution of the compound at a concentration of approximately 0.5 mg/mL in the mobile phase.

  • Analysis and Data Interpretation:

    • Inject a racemic standard (if available) to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample to be tested.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

    • For high-quality material for pharmaceutical research, the enantiomeric excess should be greater than 98%.

Visualizing the Quality Control Protocols

The following diagrams illustrate the workflows for the key analytical techniques described above.

G cluster_hplc HPLC Purity Workflow prep_hplc Prepare Mobile Phase & Sample (0.1 mg/mL) inject_hplc Inject on C18 Column prep_hplc->inject_hplc run_hplc Run Gradient Elution inject_hplc->run_hplc detect_hplc Detect at 210 nm run_hplc->detect_hplc analyze_hplc Integrate Peaks & Calculate % Purity detect_hplc->analyze_hplc

Caption: Workflow for HPLC purity analysis.

G cluster_nmr ¹H NMR Workflow prep_nmr Dissolve 5-10 mg in Deuterated Solvent acquire_nmr Acquire Spectrum (≥400 MHz) prep_nmr->acquire_nmr process_nmr Process Data (Phase, Baseline) acquire_nmr->process_nmr interpret_nmr Assign Peaks & Check for Impurities process_nmr->interpret_nmr

Caption: Workflow for ¹H NMR structural confirmation.

Conclusion

The selection of a supplier for a critical building block like 2-(Morpholin-3-yl)acetic acid should be guided by both the information they provide and, most importantly, by rigorous in-house quality assessment. While suppliers like BLDpharm, Chem-Impex, and Benchchem offer this valuable compound, the variability in available data necessitates a proactive approach to quality control. By implementing the detailed analytical protocols provided in this guide, researchers can ensure the identity, purity, and enantiomeric integrity of their starting material, thereby safeguarding the reliability and reproducibility of their scientific endeavors.

References

  • Gillespie, T. A. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(3), 479-490.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved January 12, 2026, from [Link]

  • Gillespie, T. A. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(3), 479-490.
  • ResearchGate. (2022, August 9). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved January 12, 2026, from [Link]

  • Comstock, K., & Pease, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World, 17(3), 57-64.
  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. Retrieved January 12, 2026, from [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2019). Molecules, 24(18), 3328.
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 406(1-2), 205-226.
  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved January 12, 2026, from [Link]

  • Syed, A., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 564-569.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved January 12, 2026, from [Link]

  • Autech. (2023, November 30). Liquid phase method for morpholine. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved January 12, 2026, from [Link]

  • AccelaChem. (n.d.). 2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetic acid. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2021, August 6). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Retrieved January 12, 2026, from [Link]

  • Advanced Instruments. (n.d.). Certificates of Analysis. Retrieved January 12, 2026, from [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science, 12(34), 11466-11471.
  • The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B) receptor antagonist in rat neocortical slices. (1995). British Journal of Pharmacology, 116(5), 2429-2434.
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2022). Molecules, 27(11), 3456.
  • Certificate of Analysis. (2022, July 26). Cayman Chemical.
  • The ethanol metabolite acetic acid activates mouse nucleus accumbens shell medium spiny neurons. (2021). Journal of Neurophysiology, 125(5), 1836-1846.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.
  • Asymmetric Synthesis and Bioactivity Evaluation of Chiral Oxazoline Skeleton Molecules. (2023). Journal of Agricultural and Food Chemistry, 71(8), 3749-3759.
  • 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of. (2007). Journal of Medicinal Chemistry, 50(26), 6450-6461.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Spectroscopic Guide to Morpholine Acetic Acid Isomers: Characterizing 2-(Morpholin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical guide provides a comprehensive spectroscopic framework for researchers engaged in the synthesis, identification, and quality control of 2-(Morpholin-3-yl)acetic acid hydrochloride. Recognizing the current scarcity of published experimental data for this specific isomer, we present a comparative analysis utilizing available data from its regioisomers, 2-(morpholin-2-yl)acetic acid and 2-(morpholin-4-yl)acetic acid. Furthermore, this guide offers predictive insights into the expected spectral features of the 3-substituted isomer and provides robust, field-proven protocols for acquiring high-quality spectroscopic data.

Introduction: The Challenge of Isomeric Differentiation

This compound is a substituted morpholine derivative of interest in synthetic and medicinal chemistry. Morpholine and its derivatives are prevalent scaffolds in drug discovery. The precise positioning of the acetic acid moiety on the morpholine ring is critical to the molecule's chemical properties and biological activity. Spectroscopic analysis is the cornerstone of structural verification, but the lack of reference spectra for the 3-substituted isomer presents a significant analytical challenge.

This guide addresses this data gap by leveraging a comparative approach. By understanding the distinct spectroscopic signatures of the 2- and 4-substituted isomers, we can establish a reliable predictive model for the key identifying features of this compound.

Structural Overview of Morpholine Acetic Acid Isomers

The key to differentiating these isomers lies in the connectivity of the acetic acid group to the morpholine ring. The local electronic environment of the protons and carbons changes significantly with the substitution pattern, leading to predictable differences in NMR chemical shifts and coupling patterns.

G cluster_0 2-(Morpholin-4-yl)acetic acid cluster_1 2-(Morpholin-3-yl)acetic acid (Target) cluster_2 2-(Morpholin-2-yl)acetic acid 4-isomer 3-isomer 2-isomer

Caption: Chemical structures of the 4-, 3-, and 2-isomers.

Spectroscopic Comparison: Data and Predictions

This section compares the available and predicted spectroscopic data for the three isomers. The hydrochloride salt form will induce downfield shifts in adjacent protons and carbons due to the protonation of the morpholine nitrogen, a key feature to expect in the experimental spectra.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid and the morpholine backbone vibrations. The key diagnostic bands are largely consistent across isomers but subtle shifts can be informative.

Table 1: Key IR Absorption Bands for Morpholine Acetic Acids

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Comments
O-H (Carboxylic Acid)Stretching3300 - 2500 (very broad)This broad absorption is characteristic of the hydrogen-bonded O-H stretch in carboxylic acids.[1][2]
C-H (Alkyl)Stretching3000 - 2850Arises from the methylene groups of the morpholine and acetic acid moieties.
C=O (Carboxylic Acid)Stretching1760 - 1690 (strong)A strong, sharp peak. Its exact position can be influenced by hydrogen bonding.[2][3]
N-H⁺ (Ammonium Salt)Bending~1600 - 1500Broad and medium intensity, expected for the hydrochloride salt.
C-O (Carboxylic Acid)Stretching1320 - 1210Medium intensity peak.[2]
C-O-C (Ether)Stretching~1100Characteristic stretching vibration of the ether linkage in the morpholine ring.

Comparative Insight: While the major peaks will be present for all isomers, the C-N and C-O stretching frequencies may show minor shifts depending on the substitution pattern. However, IR spectroscopy is generally less powerful than NMR for definitive isomeric differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and coupling patterns of the morpholine ring protons and carbons are highly sensitive to the point of attachment of the acetic acid group.

Predictive Analysis for this compound:

  • ¹H NMR:

    • The morpholine ring will no longer be symmetric. We expect distinct signals for all methylene protons (H2, H3, H5, H6).

    • The proton at the C3 position (the point of attachment) will be a methine (CH) group, coupled to the adjacent C2 protons and the methylene protons of the acetic acid side chain. This will likely be a complex multiplet.

    • Protons on C2 (adjacent to oxygen) will be the most downfield of the ring protons.

    • Protons on C5 and C6 will be further upfield.

    • The methylene protons of the acetic acid side chain (-CH₂COOH) will appear as a doublet of doublets (or a more complex multiplet) due to coupling with the C3 proton.

    • The carboxylic acid proton (-COOH) will be a broad singlet, typically far downfield (>10 ppm).[4]

  • ¹³C NMR:

    • Six distinct carbon signals are expected for the morpholine and acetic acid carbons.

    • The carboxyl carbon (C=O) will be the most downfield signal, typically in the 165-185 ppm range.[1][4]

    • The carbons adjacent to the oxygen (C2 and C6) will be in the ~67 ppm region.[5]

    • The carbons adjacent to the nitrogen (C3 and C5) will be further upfield (~45-50 ppm), with C3 being a methine carbon and C5 a methylene.[5]

    • The methylene carbon of the acetic acid side chain will be in the aliphatic region.

Table 2: Comparison of Expected ¹H and ¹³C NMR Features

CompoundKey ¹H NMR FeaturesKey ¹³C NMR Features
2-(Morpholin-4-yl)acetic acid HCl Two distinct triplets for the morpholine ring protons (symmetric). A singlet for the -CH₂COOH protons.Four distinct signals: -COOH, -CH₂COOH, and two for the symmetric morpholine ring carbons.
2-(Morpholin-3-yl)acetic acid HCl (Predicted) Multiple complex multiplets for the asymmetric morpholine ring. A methine signal at C3. A multiplet for the -CH₂COOH protons.Six distinct signals: -COOH, -CH₂COOH, and four for the asymmetric morpholine ring carbons.
2-(Morpholin-2-yl)acetic acid HCl (Predicted) Similar to the 3-isomer, with multiple complex multiplets for the asymmetric ring. A methine signal at C2.Six distinct signals, with different chemical shifts for the ring carbons compared to the 3-isomer due to proximity to oxygen.
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this class of compounds. It will provide the molecular weight and can be used for fragmentation studies to confirm connectivity.

  • Expected Molecular Ion: For the free base (C₆H₁₁NO₃), the molecular weight is 145.16 g/mol . In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 146.1.

  • Fragmentation (MS/MS): Tandem mass spectrometry would be highly informative.

    • For the 4-isomer: A characteristic fragmentation would be the loss of the acetic acid group or cleavage of the morpholine ring.

    • For the 2- and 3-isomers: Fragmentation patterns would differ significantly due to the C-C bond between the ring and the side chain. We would expect to see fragments corresponding to the morpholine ring itself and losses of water and CO from the side chain. Comparing the MS/MS spectra of the isomers would provide definitive structural evidence.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Weigh ~10-20 mg of Sample dissolve Dissolve in Deuterated Solvent (e.g., D₂O, DMSO-d₆) prep->dissolve atr_prep Place Small Amount of Solid Sample on ATR Crystal prep->atr_prep filter Filter into NMR Tube dissolve->filter ms_prep Dilute Stock Solution in MeOH/H₂O dissolve->ms_prep nmr_acq Acquire ¹H, ¹³C, COSY, HSQC NMR Spectra filter->nmr_acq ir_acq Acquire FT-IR Spectrum atr_prep->ir_acq ms_acq Acquire ESI-MS and MS/MS Spectra ms_prep->ms_acq nmr_proc Process & Analyze NMR Data (Chemical Shifts, Coupling) nmr_acq->nmr_proc ir_proc Analyze IR Spectrum (Functional Groups) ir_acq->ir_proc ms_proc Analyze Mass Spectra (m/z, Fragmentation) ms_acq->ms_proc confirm Structure Confirmation nmr_proc->confirm ir_proc->confirm ms_proc->confirm

Caption: General workflow for spectroscopic characterization.

Protocol for NMR Sample Preparation and Acquisition

Causality: The choice of a deuterated solvent is crucial to avoid large solvent signals obscuring the analyte peaks.[6] Filtering the sample removes particulate matter that can degrade the magnetic field homogeneity and thus the spectral resolution.[7][8]

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound.[7]

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, as the hydrochloride salt should be soluble).

    • Vortex or gently agitate the vial until the sample is fully dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.[9]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity. Aim for a narrow and symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

    • (Optional but Recommended) Acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals and confirm connectivity.

Protocol for FT-IR (ATR) Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation for solid samples, making it rapid and efficient.[10][11] A background scan is essential to subtract the absorbance of atmospheric CO₂ and water vapor.[12]

  • Setup:

    • Ensure the ATR crystal (typically diamond) is clean. Clean with a soft tissue dampened with isopropanol and allow it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small amount (a few milligrams) of the solid this compound onto the center of the ATR crystal.

    • Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

    • Acquire the IR spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

    • Clean the crystal and press arm thoroughly after the measurement.

Protocol for ESI-Mass Spectrometry

Causality: ESI is a soft ionization technique suitable for polar, non-volatile molecules.[13] Samples must be dilute to avoid signal suppression and contamination of the instrument.[14] Using a mobile phase of methanol/water with a small amount of formic acid aids in protonation for positive ion mode detection.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or water.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in a mobile phase solvent (e.g., 50:50 methanol:water with 0.1% formic acid).[14]

    • Transfer the final solution to an appropriate autosampler vial.

  • Data Acquisition:

    • Set up the ESI-MS instrument to acquire in positive ion mode.

    • Infuse the sample into the mass spectrometer via direct injection or through an LC system.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500).

    • Perform a product ion scan (MS/MS) on the parent ion (m/z ~146.1) to obtain fragmentation data for structural confirmation.

Conclusion

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6645–6657. [Link]

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • ETH Zurich. (n.d.). NMR Sample Preparation. [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • ResearchGate. (2005). 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

  • Van der Hooft, J. J. J., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(3), 361-387. [Link]

  • Gabelica, V., et al. (2003). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 75(20), 5537-5545. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • University of Wisconsin-Madison. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

  • University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy. [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. [Link]

  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Link]

  • National Center for Biotechnology Information. (2000). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • ACS Publications. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

  • PubChem. (n.d.). 2-[1-(morpholin-4-yl)cyclopentyl]acetic acid hydrochloride. [Link]

  • PubChem. (n.d.). 4-Morpholineacetic acid. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. [Link]

  • J&K Scientific LLC. (n.d.). Morpholin-4-yl-acetic acid. [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

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A Comparative Guide to the Stereochemical Confirmation of Chiral 2-(Morpholin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the precise control and unambiguous confirmation of stereochemistry are not merely regulatory hurdles but fundamental prerequisites for ensuring safety and efficacy. Chiral molecules, such as 2-(Morpholin-3-yl)acetic acid, a scaffold of significant interest due to its presence in various biologically active compounds, demand rigorous stereochemical elucidation. The spatial arrangement of substituents around the chiral center at the C3 position of the morpholine ring can profoundly influence its pharmacological and toxicological profile.

This guide provides a comprehensive comparison of modern analytical techniques for the definitive stereochemical assignment of 2-(Morpholin-3-yl)acetic acid. We will delve into the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate strategy for their specific needs. Our focus is on creating self-validating systems of analysis, where orthogonal methods converge to provide an unshakeable confirmation of stereochemistry.

The Imperative of Stereochemical Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, the chiral environment of the human body, replete with chiral macromolecules like enzymes and receptors, often leads to differential interactions with each enantiomer. This can result in one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. Therefore, the synthesis and analysis of enantiomerically pure compounds are critical in pharmaceutical research.

A Comparative Analysis of Analytical Methodologies

The confirmation of the stereochemistry of 2-(Morpholin-3-yl)acetic acid can be approached through several powerful analytical techniques. The choice of method often depends on factors such as the availability of crystalline material, the complexity of the molecule, and the desired level of structural detail. Here, we compare three gold-standard techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Comparison of Analytical Techniques for Stereochemical Confirmation
FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Ester Analysis & NOESY)Chiral HPLC
Principle Diffraction of X-rays by a single crystalAnisotropic effects of a chiral derivatizing agent on NMR chemical shifts and through-space proton-proton correlationsDifferential interaction of enantiomers with a chiral stationary phase
Information Provided Absolute and relative stereochemistry, solid-state conformationAbsolute and relative stereochemistry, solution-state conformationEnantiomeric purity (ee%), separation of enantiomers
Sample Requirement High-quality single crystal~5-10 mg of purified sampleMicrogram to milligram quantities in solution
Advantages Unambiguous determination of absolute configurationProvides detailed structural information in solution, does not require crystallizationHigh sensitivity, excellent for determining enantiomeric excess, applicable for preparative separation
Limitations Requires a suitable single crystal, which can be difficult to obtainIndirect method (Mosher's), requires derivatization, complex spectral analysisDoes not directly provide absolute configuration without a known standard
Typical Application Definitive proof of stereochemistryElucidation of stereochemistry for non-crystalline materials, conformational analysisRoutine quality control, monitoring of asymmetric reactions, enantiomeric separation

I. X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction is the most powerful method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.

Causality Behind Experimental Choices: The success of this technique is entirely dependent on the ability to grow a high-quality single crystal. For 2-(Morpholin-3-yl)acetic acid, which is a zwitterionic compound, salt formation with a chiral or achiral counter-ion can often facilitate crystallization. The choice of solvent system and crystallization conditions (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization:

    • Dissolve the purified 2-(Morpholin-3-yl)acetic acid (or a suitable salt derivative) in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/ether, water/isopropanol).

    • Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals.

  • Crystal Mounting and Data Collection:

    • Select a well-formed, defect-free crystal and mount it on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.

    • Refine the structural model against the experimental data to obtain the final, accurate molecular structure. The Flack parameter should be close to zero for the correct enantiomer.[1][2][3]

Logical Workflow for X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Purified_Sample Purified 2-(Morpholin-3-yl)acetic acid Crystallization Crystallization Screening Purified_Sample->Crystallization Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Data_Collection X-ray Diffraction Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Absolute_Configuration Absolute Stereochemical Assignment Structure_Refinement->Absolute_Configuration

Caption: Workflow for Stereochemical Confirmation by X-ray Crystallography.

II. NMR Spectroscopy: Elucidating Stereochemistry in Solution

NMR spectroscopy offers a powerful alternative for stereochemical determination, particularly when crystallization is challenging. Advanced NMR techniques, such as the use of chiral derivatizing agents and Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed insights into the relative and absolute stereochemistry of 2-(Morpholin-3-yl)acetic acid in solution.

A. Mosher's Ester Analysis for Absolute Stereochemistry

Mosher's ester analysis is a classic NMR method for determining the absolute configuration of chiral alcohols and amines.[4][5] It involves the derivatization of the chiral substrate with both enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring of the MTPA moiety. By comparing the chemical shift differences (Δδ = δS - δR) of protons on either side of the chiral center, the absolute configuration can be deduced.

Causality Behind Experimental Choices: The secondary amine in the morpholine ring of 2-(Morpholin-3-yl)acetic acid can be acylated with (R)- and (S)-MTPA chloride to form diastereomeric amides. The choice of a high-field NMR spectrometer is crucial for resolving the small chemical shift differences between the diastereomers.

Experimental Protocol: Mosher's Ester Analysis
  • Derivatization:

    • In two separate NMR tubes, react a small amount (~5 mg) of the chiral 2-(Morpholin-3-yl)acetic acid methyl ester with a slight excess of (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine-d5 or triethylamine) in an appropriate deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

    • Assign the proton signals for each diastereomer, which may be facilitated by 2D NMR experiments like COSY.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the chiral center (C3).

    • A consistent positive or negative sign for Δδ on one side of the molecule and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.

B. NOESY for Relative Stereochemistry

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable for determining the relative stereochemistry of diastereomers by identifying protons that are close in space. For 2-(Morpholin-3-yl)acetic acid, NOESY can establish the cis or trans relationship between the substituent at C3 and other protons on the morpholine ring. A recent study on 3-methyl morpholine-2-acetic acid esters successfully utilized NOESY to determine the relative stereochemistry of the cis and trans isomers.[4]

Causality Behind Experimental Choices: The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. This high sensitivity to distance allows for the differentiation of diastereomers based on their distinct through-space proton-proton interactions.

Experimental Protocol: NOESY
  • Sample Preparation:

    • Dissolve the purified diastereomer of 2-(Morpholin-3-yl)acetic acid in a suitable deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a 2D NOESY spectrum with an appropriate mixing time to allow for the development of NOE cross-peaks.

  • Data Analysis:

    • Analyze the NOESY spectrum for cross-peaks between the proton at C3 and other protons on the morpholine ring. For example, a strong NOE between the C3 proton and an axial proton at C2 or C5 would suggest a specific relative stereochemistry.

Logical Workflow for NMR-Based Stereochemical Analysis

nmr_workflow cluster_mosher Mosher's Analysis (Absolute Stereochemistry) cluster_noesy NOESY Analysis (Relative Stereochemistry) Purified_Sample Purified 2-(Morpholin-3-yl)acetic acid Derivatization Derivatization with (R)- and (S)-MTPA-Cl Purified_Sample->Derivatization NMR_Acquisition_NOESY 2D NOESY Acquisition Purified_Sample->NMR_Acquisition_NOESY NMR_Acquisition_Mosher ¹H NMR Acquisition Derivatization->NMR_Acquisition_Mosher Delta_Delta_Analysis Δδ (δS - δR) Analysis NMR_Acquisition_Mosher->Delta_Delta_Analysis Absolute_Config Absolute Configuration Assignment Delta_Delta_Analysis->Absolute_Config NOE_Analysis Analysis of NOE Cross-Peaks NMR_Acquisition_NOESY->NOE_Analysis Relative_Config Relative Stereochemistry Assignment NOE_Analysis->Relative_Config

Caption: Workflow for NMR-based Stereochemical Analysis.

III. Chiral High-Performance Liquid Chromatography (HPLC): The Standard for Enantiomeric Purity

Chiral HPLC is the most widely used technique for separating enantiomers and determining the enantiomeric purity (enantiomeric excess, ee%) of a chiral compound.[5][6] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Causality Behind Experimental Choices: The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers of 2-(Morpholin-3-yl)acetic acid. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening. The mobile phase composition (e.g., hexane/isopropanol for normal phase or acetonitrile/water with additives for reversed-phase) needs to be optimized to achieve good resolution and peak shape. For compounds like 2-(Morpholin-3-yl)acetic acid containing both acidic and basic functionalities, derivatization of either the carboxylic acid or the secondary amine may be necessary to improve chromatographic performance.[5]

Experimental Protocol: Chiral HPLC
  • Column and Mobile Phase Screening:

    • Screen a variety of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) with different mobile phase compositions to identify a suitable separation method.

  • Method Optimization:

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) of the two enantiomers.

  • Quantification of Enantiomeric Excess:

    • Inject a solution of the 2-(Morpholin-3-yl)acetic acid sample.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Logical Workflow for Chiral HPLC Analysis

hplc_workflow cluster_development Method Development cluster_analysis Analysis Sample 2-(Morpholin-3-yl)acetic acid Sample Screening Column & Mobile Phase Screening Sample->Screening Optimization Method Optimization Screening->Optimization Injection HPLC Injection Optimization->Injection Separation Enantiomeric Separation Injection->Separation Detection Detection (UV, MS) Separation->Detection Quantification Peak Integration & ee% Calculation Detection->Quantification

Caption: Workflow for Chiral HPLC Analysis.

Conclusion: An Integrated Approach for Unambiguous Confirmation

The definitive stereochemical confirmation of chiral 2-(Morpholin-3-yl)acetic acid requires a multi-faceted analytical approach. While X-ray crystallography provides the most unequivocal assignment of absolute stereochemistry, its reliance on single crystal formation can be a significant bottleneck. NMR-based methods, including Mosher's ester analysis and NOESY, offer powerful alternatives for determining absolute and relative stereochemistry in solution. Chiral HPLC remains the industry standard for the routine determination of enantiomeric purity.

For a comprehensive and self-validating confirmation, an integrated strategy is recommended. For instance, the relative stereochemistry can be determined by NOESY, the enantiomeric purity by chiral HPLC, and the absolute configuration by either X-ray crystallography of a suitable derivative or by Mosher's analysis. By combining the strengths of these orthogonal techniques, researchers can be confident in the stereochemical integrity of their chiral 2-(Morpholin-3-yl)acetic acid, a critical step in advancing its potential in drug discovery and development.

References

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis, stereochemical assignment and biological activity of a novel series of C-4" modified aza-macrolides. PubMed. [Link]

  • Chiral Drugs: An Overview. PMC - PubMed Central. [Link]

  • X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H). MDPI. [Link]

  • Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. MDPI. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Morpholin-3-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Core Principle: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the potential hazards. While specific toxicological data for 2-(Morpholin-3-yl)acetic acid hydrochloride may be limited, a risk assessment can be conducted by examining its structural components: a morpholine ring and an acetic acid hydrochloride salt. This analysis informs every subsequent step in the disposal process.

  • Morpholine Derivatives : The morpholine moiety is a key structural feature. Morpholine itself is a flammable liquid and can cause severe skin burns and eye damage.[1][2] Derivatives can carry similar risks, and it is crucial to handle them with appropriate care.

  • Acid Hydrochloride Salt : The hydrochloride portion indicates the compound is a salt of a weak base and a strong acid (hydrochloric acid). This suggests it may be corrosive and an irritant, particularly to the respiratory system, skin, and eyes.[3][4][5]

  • General Laboratory Chemicals : As with many research chemicals, the full toxicological profile may not be known.[4][6] Therefore, it must be handled as a potentially hazardous substance at all times.

Table 1: Hazard Profile and Safety Rationale

Hazard Classification Potential Effects Rationale for Disposal Protocol
Skin Irritant/Corrosive May cause skin irritation, redness, or burns upon contact.[3][4][5] Requires use of chemical-resistant gloves and immediate packaging of waste to prevent secondary contact.
Serious Eye Irritant May cause serious eye irritation or damage.[3][4][5][6] Mandates use of safety goggles and a face shield. Waste containers must be kept securely closed.
Respiratory Irritant May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][4][5] All handling and waste packaging must occur in a well-ventilated area or chemical fume hood.

| Environmental Hazard | Improper disposal can contaminate soil and water.[7] | Prohibits disposal via standard trash or sewer systems, requiring containment as regulated chemical waste.[2][7] |

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Spill Preparedness

Before handling the primary container or any resulting waste, ensure a safe working environment. This is a non-negotiable prerequisite for any laboratory operation involving hazardous chemicals.[8][9]

Required Personal Protective Equipment (PPE)
  • Hand Protection : Chemical-resistant nitrile or neoprene gloves are mandatory.[1]

  • Eye Protection : Tightly fitting safety goggles and a face shield must be worn to protect against splashes.[1]

  • Body Protection : A lab coat or chemically resistant apron should be worn.

  • Work Area : All handling and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation risk.[1]

Spill Kit Readiness

Maintain a well-stocked chemical spill kit in the immediate vicinity. The kit should contain:

  • Absorbent materials (e.g., vermiculite, dry sand).[2]

  • Waste bags or containers for contaminated materials.

  • Appropriate PPE for spill response.

  • "Caution" signs to secure the area.

The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle of chemical disposal is that waste must be managed in accordance with federal, state, and local regulations.[9] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[7][10] Never dispose of this compound down the drain or in the regular trash.[2][7]

Step 1: Waste Characterization and Segregation

Proper disposal starts at the point of generation. Accurate categorization is critical to prevent dangerous chemical reactions.[11][12]

  • Identify the Waste Stream : Determine if the waste is unused solid chemical, a solution, or contaminated labware.

  • Segregate : Keep this waste stream separate from all others (e.g., solvents, bases, oxidizers).[12] Storing incompatible chemicals together is a primary cause of laboratory incidents.[13] Use secondary containment to prevent accidental mixing in case of a leak.[11][14]

Step 2: Containment and Labeling

Proper containment and labeling are mandated by OSHA and the EPA to ensure safety and compliance.[14][15]

  • Select a Compatible Container :

    • For solid waste (unused chemical, contaminated wipes, etc.), use a wide-mouth, sealable container made of a compatible material (e.g., High-Density Polyethylene - HDPE).

    • For liquid waste (solutions, rinsate), use a sealable, leak-proof container, also preferably made of HDPE.

    • Ensure the container is in good condition, free from cracks or damage.[7]

  • Label the Waste Container Immediately : As soon as the first item of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[14][15] The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • The words "Hazardous Waste".

    • An accurate list of all contents, including any solvents and their approximate percentages.

    • The date waste accumulation began.[11]

    • The name of the Principal Investigator and the specific lab location.[14]

Step 3: Managing Different Waste Streams

A. Disposal of Unused or Expired Solid Chemical

  • Place the original, tightly sealed container into a larger, sealable waste container or a heavy-duty sealable bag.

  • Label the outer container as described in Step 2.

  • Store in your lab's designated Satellite Accumulation Area (SAA) until pickup.[15]

B. Disposal of Contaminated Labware (e.g., weigh boats, gloves, wipes)

  • Place all contaminated solid items directly into your designated solid chemical waste container.

  • Do not overfill the container.

  • Keep the container closed at all times except when adding waste.[14][15]

C. Decontamination and Disposal of "Empty" Containers and Glassware An "empty" container that held an acutely hazardous chemical may still require disposal as hazardous waste.[14] For other chemicals, triple rinsing is a common procedure.

  • Rinsing Procedure : Rinse the container or glassware three times with a suitable solvent (e.g., water, followed by a small amount of acetone if appropriate).

  • Rinsate Disposal : The first rinse is considered hazardous. Collect all rinsate in a designated liquid hazardous waste container.[14]

  • Disposal of Rinsed Container : After triple rinsing, deface or remove the original chemical label.[14] The clean container can then typically be disposed of in the regular trash or glass waste, per your institution's policy.

D. Spill Cleanup and Disposal

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Don PPE : Wear the full PPE ensemble described in Section 2.

  • Contain and Absorb : For a small spill of the solid, gently sweep it up and place it in the hazardous waste container. For a liquid spill, cover it with an inert absorbent material like vermiculite or sand.[2]

  • Collect Waste : Using non-sparking tools, carefully scoop the absorbed material and place it into your designated solid hazardous waste container.[2][16]

  • Clean the Area : Wipe the spill area with an appropriate solvent and place the cleaning materials into the same waste container.

  • Document : Report the spill to your laboratory supervisor or EHS department, as required by your institution.

Step 4: Storage and Final Disposal
  • Satellite Accumulation : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[15]

  • Accumulation Limits : Be aware of accumulation limits. A laboratory may generally accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste.[15]

  • Schedule Pickup : Once the container is full or you are approaching accumulation time limits (typically 12 months), contact your institution's EHS department to schedule a waste pickup.[15] Do not attempt to transport or dispose of the waste yourself. Professional hazardous waste transporters are required for off-site disposal.[17][18]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_process Processing & Storage cluster_disposal Final Disposal Start Waste Generation (e.g., unused chemical, contaminated gloves) Identify Identify Waste as This compound Start->Identify PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Identify->PPE Segregate Segregate from Incompatible Waste Streams PPE->Segregate SelectContainer Select Compatible & Leak-Proof Waste Container Segregate->SelectContainer LabelContainer Affix & Complete Hazardous Waste Label SelectContainer->LabelContainer WasteType Waste Type? LabelContainer->WasteType SolidWaste Place Solid Waste in Labeled Container WasteType->SolidWaste Solid LiquidWaste Place Liquid Waste (e.g., rinsate) in Labeled Container WasteType->LiquidWaste Liquid Store Keep Container Closed. Store in Satellite Accumulation Area. SolidWaste->Store LiquidWaste->Store CheckFull Container Full or nearing Time Limit? Store->CheckFull Continue Continue Accumulation CheckFull->Continue No RequestPickup Contact EHS for Waste Pickup CheckFull->RequestPickup Yes Continue->Store End Disposed via Licensed Waste Contractor RequestPickup->End

Caption: Waste Disposal Decision Workflow.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Triumvirate Environmental.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance.
  • Safe Disposal of Laboratory Chemicals. Environmental Marketing Services.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration (OSHA).
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet - 4-Morpholineacetic acid hydrochloride. (2024, April 1). Fisher Scientific.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Hazardous Substance Fact Sheet - Morpholine. New Jersey Department of Health.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • Safety Data Sheet - Morpholine. (2024, August 9). Sigma-Aldrich.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Morpholin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-(Morpholin-3-yl)acetic acid hydrochloride, tailored for researchers and drug development professionals. As your partner in laboratory safety, we aim to provide value beyond the product by equipping you with the knowledge to handle this chemical with confidence and precision. The following procedures are designed from first principles, considering the compound's chemical nature to ensure a self-validating system of safety.

Hazard Assessment: Understanding the "Why" Behind the "What"

To select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent hazards of this compound. While comprehensive toxicological data for this specific molecule may be limited, we can infer its primary risks by analyzing its structural components: the morpholine ring and the hydrochloride salt.[1]

  • Acidic & Corrosive Potential : As a hydrochloride salt, this compound is acidic. Contact with skin, eyes, or mucous membranes can cause irritation or chemical burns, similar to handling dilute hydrochloric acid.[2][3][4] The fine, powdered nature of the solid can lead to the generation of acidic dust, which poses a significant inhalation risk.

  • Skin and Eye Irritation : Safety Data Sheets (SDS) for the isomeric 4-Morpholineacetic acid hydrochloride and the parent compound, (R)-2-(Morpholin-2-yl)acetic acid hydrochloride, explicitly list "Causes serious eye irritation" and "Causes skin irritation" as key hazards.[1][5][6][7] The morpholine moiety itself is known to cause severe skin burns and eye damage.[8][9][10][11] Therefore, preventing any direct contact is paramount.

  • Respiratory Tract Irritation : Inhaling the dust of this compound can irritate the lungs and respiratory system.[5][7] All handling of the solid should be performed in a manner that avoids aerosolization.

Given these factors, a conservative and diligent approach to PPE is required, treating the compound with the caution appropriate for a potentially corrosive, irritating, and sensitizing agent.[12]

Core PPE Requirements: Your First Line of Defense

The following PPE is mandatory when handling this compound. Each component is chosen to counteract a specific hazard identified above.

Protection TypeEquipment SpecificationRationale & Expert Insight
Eye & Face Protection ANSI Z87.1 Compliant Chemical Splash Goggles. A full-face shield is required over goggles when handling >5g of solid or >50mL of solution.Standard safety glasses are insufficient. Chemical splash goggles provide a complete seal around the eyes to protect against fine powders and splashes.[9][12] A face shield adds a necessary second layer of protection during procedures with a higher risk of splashes, such as during transfer or dissolution of larger quantities.[13]
Hand Protection Chemical-Resistant Nitrile or Neoprene Gloves.These materials provide robust protection against acidic compounds and organic molecules.[9][13] Crucial Field Tip: Always double-glove when handling the solid. This allows you to remove the outer, contaminated glove without exposing your skin before leaving the immediate work area or handling other equipment. Inspect gloves for any signs of degradation or punctures before use.
Body Protection Fully-buttoned, long-sleeved Laboratory Coat.This prevents contamination of personal clothing from minor spills and dust.[12] For tasks involving larger quantities, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Required when handling the solid powder outside of a certified chemical fume hood.To prevent inhalation of irritating acidic dust, a NIOSH-approved respirator is essential.[5][7] For weighing small quantities in a well-ventilated area, an N95 respirator may suffice. For larger quantities or in areas with less ventilation, a full-face respirator with an acid gas vapor cartridge is recommended.[4][13] Best Practice: Whenever possible, perform all manipulations of the solid compound within a chemical fume hood to eliminate the need for respiratory protection.[2][10][14]

Operational Plans: Integrating Safety into Your Workflow

Proper PPE is only effective when integrated into standardized, safe operational procedures.

Experimental Workflow for PPE Selection

The level of PPE required is dictated by the specific task and the associated risk. The following decision tree illustrates a logical workflow for selecting appropriate protection.

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: Engineering Controls cluster_2 Phase 3: Required PPE start Assess Task: Handling 2-(Morpholin-3-yl)acetic acid HCl weigh Weighing Solid start->weigh dissolve Preparing Solution start->dissolve react Running Reaction / Workup start->react hood Inside Fume Hood? weigh->hood dissolve->hood ppe_face Base PPE + Face Shield dissolve->ppe_face Large Volume (>50mL) react->hood react->ppe_face Splash Risk bench Open Bench / Ventilated Area hood->bench No ppe_base Base PPE: - Lab Coat - Nitrile Gloves - Splash Goggles hood->ppe_base Yes ppe_resp Base PPE + Respirator (N95) bench->ppe_resp

Caption: PPE selection workflow based on task and engineering controls.

Protocol 1: Step-by-Step PPE Donning & Doffing

Cross-contamination is a frequent cause of exposure. Following a strict sequence minimizes this risk.

Donning (Putting On) Sequence:

  • Lab Coat : Secure all buttons.

  • Respirator (if required) : Perform a seal check as per manufacturer instructions.

  • Eye and Face Protection : Put on splash goggles, followed by a face shield if necessary.

  • Gloves : Don the inner pair, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves : Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately.

  • Face Shield & Goggles : Remove from the back of the head. Do not touch the front surface.

  • Lab Coat : Unbutton and remove by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Inner Gloves : Remove the final pair of gloves, again without touching the outer surface.

  • Respirator (if used) : Remove from the back of the head.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.[6]

Protocol 2: Safe Handling & Disposal Plan

Handling:

  • Preparation : Designate a specific area for handling the compound. Ensure an eyewash station and safety shower are accessible and unobstructed.[2][6]

  • Weighing : Perform all weighing of the solid powder inside a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Dissolution : When preparing solutions, always add the solid acid to the solvent slowly. Never add solvent to the solid acid to avoid uncontrolled exothermic reactions or splashing.[4]

  • Transport : When moving the compound, use secondary containment (e.g., a beaker or plastic tub) to secure the primary container.

Disposal Plan:

  • Chemical Waste : Dispose of unused material and solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Contaminated Materials : All disposable items that have come into contact with the chemical (e.g., gloves, weighing paper, pipette tips, paper towels) must be considered hazardous waste. Place them in a sealed plastic bag and then into the solid hazardous waste container.

  • Compliance : All disposal must adhere to local, state, and federal environmental regulations.[4][6] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

By integrating this expert-driven guidance into your daily laboratory operations, you build a robust culture of safety, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

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  • BenchChem. (2025). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
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  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.
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  • BenchChem. (2025). Personal protective equipment for handling SCOULERIN HCl.
  • AK Scientific, Inc. (R)-2-(Morpholin-2-yl)
  • Sigma-Aldrich. (2024-08-06).
  • Fisher Scientific. (2024-04-01).
  • AK Scientific, Inc.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.